molecular formula C19H25NO6 B1680679 Ro 363 CAS No. 74513-77-2

Ro 363

货号: B1680679
CAS 编号: 74513-77-2
分子量: 363.4 g/mol
InChI 键: RFNBEBPVKCJZPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ro 363 is a selective beta 1-adrenoceptor agonist.

属性

IUPAC Name

4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]benzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO6/c1-24-18-6-3-13(9-19(18)25-2)7-8-20-11-14(21)12-26-15-4-5-16(22)17(23)10-15/h3-6,9-10,14,20-23H,7-8,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFNBEBPVKCJZPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNCC(COC2=CC(=C(C=C2)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30996023
Record name 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74513-77-2
Record name Ro 363
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074513772
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-hydroxypropoxy)benzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30996023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of ION363 in FUS-ALS

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death. A rare and particularly aggressive form of ALS, often with juvenile onset, is caused by mutations in the Fused in Sarcoma (FUS) gene.[1] These mutations lead to a toxic gain-of-function, primarily through the mislocalization and aggregation of the FUS protein in the cytoplasm of motor neurons. ION363 (also known as Jacifusen or ulefnersen) is an investigational antisense oligonucleotide (ASO) designed to combat this pathology by reducing the production of the FUS protein.[2] This technical guide provides a detailed overview of the mechanism of action of ION363, supported by preclinical and clinical data, experimental protocols, and pathway visualizations.

Pathophysiology of FUS-ALS

The FUS protein is an RNA-binding protein predominantly located in the nucleus, where it is involved in various aspects of RNA metabolism, including splicing and transport. In FUS-ALS, mutations in the FUS gene, particularly in its nuclear localization signal (NLS), lead to the mislocalization of the FUS protein from the nucleus to the cytoplasm. This cytoplasmic mislocalization results in the formation of toxic protein aggregates, which are a pathological hallmark of the disease. The accumulation of these aggregates is believed to disrupt cellular processes, leading to motor neuron dysfunction and death. The disease mechanism is considered a toxic gain-of-function, suggesting that reducing the levels of the mutant FUS protein could be a viable therapeutic strategy.

ION363: An Antisense Oligonucleotide Approach

ION363 is a non-allele-specific antisense oligonucleotide designed to target the FUS mRNA. ASOs are short, synthetic, single-stranded nucleic acid analogs that can bind to a specific mRNA sequence. This binding event leads to the degradation of the target mRNA by RNase H, an enzyme that recognizes the DNA-RNA duplex, thereby preventing the translation of the mRNA into protein. By targeting the FUS mRNA, ION363 aims to reduce the overall levels of the FUS protein, including both the wild-type and the mutant forms, thus mitigating the toxic gain-of-function associated with FUS mutations.

Core Mechanism of Action of ION363

The fundamental mechanism of ION363 is the targeted reduction of FUS protein synthesis. This is achieved through the binding of ION363 to the FUS mRNA, leading to its degradation and a subsequent decrease in the production of the FUS protein. This reduction in both wild-type and mutant FUS protein is intended to prevent the cytoplasmic accumulation and aggregation that drives neurodegeneration in FUS-ALS.

ION363_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene FUS_mRNA FUS mRNA FUS_gene->FUS_mRNA Transcription Ribosome Ribosome FUS_mRNA->Ribosome Translation RNaseH RNase H FUS_mRNA->RNaseH FUS_Protein FUS Protein (Wild-type & Mutant) Ribosome->FUS_Protein Aggregation Toxic Aggregates FUS_Protein->Aggregation ION363 ION363 (ASO) ION363->FUS_mRNA Binds to FUS mRNA Degradation mRNA Degradation RNaseH->Degradation Cleaves mRNA Neuron_Death Motor Neuron Death Aggregation->Neuron_Death

Caption: Mechanism of ION363 in reducing FUS protein expression.

Quantitative Data

The efficacy of ION363 in reducing FUS protein and related biomarkers has been demonstrated in both preclinical and clinical settings.

Table 1: Preclinical Data - FUS Protein Reduction in Mouse Models

Model SystemTreatmentOutcomeQuantitative ResultReference
FUS-ALS Knock-in MiceSingle intracerebroventricular (ICV) injection of ION363Reduction of total FUS protein in the CNS50-80% reduction

Table 2: Clinical Data - Biomarker Changes in FUS-ALS Patients

Study PopulationTreatmentOutcomeQuantitative ResultReference
Post-mortem tissue from ION363-treated patientsIntrathecal administration of ION363Reduction of total FUS protein in motor cortex66-90% reduction compared to untreated FUS-ALS patients
Post-mortem tissue from two patients with P525L variantIntrathecal administration of ION363Reduction of mutant FUS-P525L protein3-4% of levels in untreated controls
Cerebrospinal Fluid (CSF) from treated participants (n=12 case series)Intrathecal administration of ION363Reduction of neurofilament light chain (NfL)Up to 82.8% decrease after six months

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the mechanism of action of ION363.

1. Quantification of FUS Protein by Western Blot

This protocol is a standard method for quantifying the amount of a specific protein in a sample.

WB_Workflow Start Tissue/Cell Lysis (e.g., RIPA buffer) Protein_Quant Protein Quantification (e.g., BCA assay) Start->Protein_Quant SDS_PAGE SDS-PAGE (40 µg total protein/lane) Protein_Quant->SDS_PAGE Transfer Transfer to Membrane (e.g., nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-FUS antibody) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Caption: Workflow for Western Blot analysis of FUS protein.

  • Lysate Preparation: Tissues or cells are lysed in RIPA buffer supplemented with protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE: A specified amount of total protein (e.g., 40 µg) is loaded per lane on a polyacrylamide gel and separated by size via electrophoresis.

  • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to FUS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are imaged.

  • Analysis: The intensity of the bands corresponding to FUS is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

2. Immunohistochemical Analysis of FUS Aggregates

This technique is used to visualize the localization and abundance of FUS protein aggregates within tissue sections.

IHC_Workflow Start Tissue Preparation (Fixation, Embedding, Sectioning) Antigen_Retrieval Antigen Retrieval Start->Antigen_Retrieval Permeabilization Permeabilization (e.g., Triton X-100) Antigen_Retrieval->Permeabilization Blocking Blocking (e.g., serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-FUS antibody) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Counterstaining (e.g., DAPI for nuclei) Secondary_Ab->Counterstain Imaging Confocal Microscopy Counterstain->Imaging

Caption: Workflow for immunohistochemical analysis of FUS aggregates.

  • Tissue Preparation: Spinal cord and motor cortex tissues are fixed (e.g., in formalin), embedded in paraffin, and sectioned.

  • Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites.

  • Permeabilization and Blocking: Sections are permeabilized to allow antibody entry into cells and then blocked to prevent non-specific binding.

  • Antibody Staining: Sections are incubated with a primary antibody against FUS, followed by a fluorescently labeled secondary antibody.

  • Counterstaining: Nuclei are often counterstained with a fluorescent dye like DAPI to visualize cellular localization.

  • Imaging: The stained sections are imaged using confocal microscopy to visualize the FUS aggregates.

3. Quantification of FUS mRNA by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the amount of a specific mRNA transcript.

qPCR_Workflow Start RNA Extraction from tissue/cells DNase_Treatment DNase Treatment Start->DNase_Treatment cDNA_Synthesis Reverse Transcription (RNA to cDNA) DNase_Treatment->cDNA_Synthesis qPCR_Reaction qPCR Reaction Setup (cDNA, primers, SYBR Green) cDNA_Synthesis->qPCR_Reaction Amplification Real-time Amplification and Data Collection qPCR_Reaction->Amplification Analysis Data Analysis (Relative Quantification) Amplification->Analysis

Caption: Workflow for qPCR analysis of FUS mRNA.

  • RNA Extraction: Total RNA is isolated from cells or tissues.

  • DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

  • Reverse Transcription: The RNA is reverse transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for FUS mRNA and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The amount of FUS mRNA is quantified relative to a stable reference gene (e.g., GAPDH).

ION363 represents a promising therapeutic strategy for FUS-ALS, directly targeting the root cause of the disease. By utilizing an antisense mechanism to reduce the production of the FUS protein, ION363 has demonstrated the potential to decrease the formation of toxic aggregates, a key pathological feature of this devastating disease. The quantitative data from both preclinical models and clinical case studies provide strong evidence for the target engagement and biological activity of ION363. The ongoing Phase 3 FUSION clinical trial will be critical in determining the clinical efficacy and safety of this novel therapeutic. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and validation of ION363 and other ASO-based therapies for neurodegenerative diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Core Mechanism of Action of ION363 in FUS-ALS

Introduction

Amyotrophic Lateral Sclerosis (ALS) is a progressive neurodegenerative disease characterized by the loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, death. A rare and particularly aggressive form of ALS, often with juvenile onset, is caused by mutations in the Fused in Sarcoma (FUS) gene.[1] These mutations lead to a toxic gain-of-function, primarily through the mislocalization and aggregation of the FUS protein in the cytoplasm of motor neurons. ION363 (also known as Jacifusen or ulefnersen) is an investigational antisense oligonucleotide (ASO) designed to combat this pathology by reducing the production of the FUS protein.[2] This technical guide provides a detailed overview of the mechanism of action of ION363, supported by preclinical and clinical data, experimental protocols, and pathway visualizations.

Pathophysiology of FUS-ALS

The FUS protein is an RNA-binding protein predominantly located in the nucleus, where it is involved in various aspects of RNA metabolism, including splicing and transport. In FUS-ALS, mutations in the FUS gene, particularly in its nuclear localization signal (NLS), lead to the mislocalization of the FUS protein from the nucleus to the cytoplasm. This cytoplasmic mislocalization results in the formation of toxic protein aggregates, which are a pathological hallmark of the disease. The accumulation of these aggregates is believed to disrupt cellular processes, leading to motor neuron dysfunction and death. The disease mechanism is considered a toxic gain-of-function, suggesting that reducing the levels of the mutant FUS protein could be a viable therapeutic strategy.

ION363: An Antisense Oligonucleotide Approach

ION363 is a non-allele-specific antisense oligonucleotide designed to target the FUS mRNA. ASOs are short, synthetic, single-stranded nucleic acid analogs that can bind to a specific mRNA sequence. This binding event leads to the degradation of the target mRNA by RNase H, an enzyme that recognizes the DNA-RNA duplex, thereby preventing the translation of the mRNA into protein. By targeting the FUS mRNA, ION363 aims to reduce the overall levels of the FUS protein, including both the wild-type and the mutant forms, thus mitigating the toxic gain-of-function associated with FUS mutations.

Core Mechanism of Action of ION363

The fundamental mechanism of ION363 is the targeted reduction of FUS protein synthesis. This is achieved through the binding of ION363 to the FUS mRNA, leading to its degradation and a subsequent decrease in the production of the FUS protein. This reduction in both wild-type and mutant FUS protein is intended to prevent the cytoplasmic accumulation and aggregation that drives neurodegeneration in FUS-ALS.

ION363_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene FUS_mRNA FUS mRNA FUS_gene->FUS_mRNA Transcription Ribosome Ribosome FUS_mRNA->Ribosome Translation RNaseH RNase H FUS_mRNA->RNaseH FUS_Protein FUS Protein (Wild-type & Mutant) Ribosome->FUS_Protein Aggregation Toxic Aggregates FUS_Protein->Aggregation ION363 ION363 (ASO) ION363->FUS_mRNA Binds to FUS mRNA Degradation mRNA Degradation RNaseH->Degradation Cleaves mRNA Neuron_Death Motor Neuron Death Aggregation->Neuron_Death

Caption: Mechanism of ION363 in reducing FUS protein expression.

Quantitative Data

The efficacy of ION363 in reducing FUS protein and related biomarkers has been demonstrated in both preclinical and clinical settings.

Table 1: Preclinical Data - FUS Protein Reduction in Mouse Models

Model SystemTreatmentOutcomeQuantitative ResultReference
FUS-ALS Knock-in MiceSingle intracerebroventricular (ICV) injection of ION363Reduction of total FUS protein in the CNS50-80% reduction

Table 2: Clinical Data - Biomarker Changes in FUS-ALS Patients

Study PopulationTreatmentOutcomeQuantitative ResultReference
Post-mortem tissue from ION363-treated patientsIntrathecal administration of ION363Reduction of total FUS protein in motor cortex66-90% reduction compared to untreated FUS-ALS patients
Post-mortem tissue from two patients with P525L variantIntrathecal administration of ION363Reduction of mutant FUS-P525L protein3-4% of levels in untreated controls
Cerebrospinal Fluid (CSF) from treated participants (n=12 case series)Intrathecal administration of ION363Reduction of neurofilament light chain (NfL)Up to 82.8% decrease after six months

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the mechanism of action of ION363.

1. Quantification of FUS Protein by Western Blot

This protocol is a standard method for quantifying the amount of a specific protein in a sample.

WB_Workflow Start Tissue/Cell Lysis (e.g., RIPA buffer) Protein_Quant Protein Quantification (e.g., BCA assay) Start->Protein_Quant SDS_PAGE SDS-PAGE (40 µg total protein/lane) Protein_Quant->SDS_PAGE Transfer Transfer to Membrane (e.g., nitrocellulose) SDS_PAGE->Transfer Blocking Blocking (e.g., 5% non-fat milk in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (e.g., anti-FUS antibody) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Image Analysis and Quantification Detection->Analysis

Caption: Workflow for Western Blot analysis of FUS protein.

  • Lysate Preparation: Tissues or cells are lysed in RIPA buffer supplemented with protease inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

  • SDS-PAGE: A specified amount of total protein (e.g., 40 µg) is loaded per lane on a polyacrylamide gel and separated by size via electrophoresis.

  • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to FUS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The signal is detected using a chemiluminescent substrate, and the resulting bands are imaged.

  • Analysis: The intensity of the bands corresponding to FUS is quantified and normalized to a loading control (e.g., GAPDH or β-actin).

2. Immunohistochemical Analysis of FUS Aggregates

This technique is used to visualize the localization and abundance of FUS protein aggregates within tissue sections.

IHC_Workflow Start Tissue Preparation (Fixation, Embedding, Sectioning) Antigen_Retrieval Antigen Retrieval Start->Antigen_Retrieval Permeabilization Permeabilization (e.g., Triton X-100) Antigen_Retrieval->Permeabilization Blocking Blocking (e.g., serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation (anti-FUS antibody) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Primary_Ab->Secondary_Ab Counterstain Counterstaining (e.g., DAPI for nuclei) Secondary_Ab->Counterstain Imaging Confocal Microscopy Counterstain->Imaging

Caption: Workflow for immunohistochemical analysis of FUS aggregates.

  • Tissue Preparation: Spinal cord and motor cortex tissues are fixed (e.g., in formalin), embedded in paraffin, and sectioned.

  • Antigen Retrieval: Tissue sections are treated to unmask the antigenic sites.

  • Permeabilization and Blocking: Sections are permeabilized to allow antibody entry into cells and then blocked to prevent non-specific binding.

  • Antibody Staining: Sections are incubated with a primary antibody against FUS, followed by a fluorescently labeled secondary antibody.

  • Counterstaining: Nuclei are often counterstained with a fluorescent dye like DAPI to visualize cellular localization.

  • Imaging: The stained sections are imaged using confocal microscopy to visualize the FUS aggregates.

3. Quantification of FUS mRNA by qPCR

Quantitative Polymerase Chain Reaction (qPCR) is used to measure the amount of a specific mRNA transcript.

qPCR_Workflow Start RNA Extraction from tissue/cells DNase_Treatment DNase Treatment Start->DNase_Treatment cDNA_Synthesis Reverse Transcription (RNA to cDNA) DNase_Treatment->cDNA_Synthesis qPCR_Reaction qPCR Reaction Setup (cDNA, primers, SYBR Green) cDNA_Synthesis->qPCR_Reaction Amplification Real-time Amplification and Data Collection qPCR_Reaction->Amplification Analysis Data Analysis (Relative Quantification) Amplification->Analysis

Caption: Workflow for qPCR analysis of FUS mRNA.

  • RNA Extraction: Total RNA is isolated from cells or tissues.

  • DNase Treatment: The extracted RNA is treated with DNase to remove any contaminating genomic DNA.

  • Reverse Transcription: The RNA is reverse transcribed into complementary DNA (cDNA).

  • qPCR: The cDNA is used as a template in a qPCR reaction with primers specific for FUS mRNA and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Data Analysis: The amount of FUS mRNA is quantified relative to a stable reference gene (e.g., GAPDH).

ION363 represents a promising therapeutic strategy for FUS-ALS, directly targeting the root cause of the disease. By utilizing an antisense mechanism to reduce the production of the FUS protein, ION363 has demonstrated the potential to decrease the formation of toxic aggregates, a key pathological feature of this devastating disease. The quantitative data from both preclinical models and clinical case studies provide strong evidence for the target engagement and biological activity of ION363. The ongoing Phase 3 FUSION clinical trial will be critical in determining the clinical efficacy and safety of this novel therapeutic. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and validation of ION363 and other ASO-based therapies for neurodegenerative diseases.

References

Preclinical Efficacy of ION363: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ION363, also known as jacifusen or ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS/FTD). This technical guide synthesizes the key preclinical evidence demonstrating the efficacy of ION363 in a disease-relevant mouse model of FUS-ALS. The data presented herein provides a comprehensive overview of the molecular and cellular effects of ION363, establishing a strong foundation for its clinical development.

Mutations in the FUS gene are a significant cause of familial ALS, particularly aggressive juvenile-onset forms.[1][2] The underlying disease mechanism is believed to be a toxic gain-of-function of the FUS protein, which leads to its mislocalization from the nucleus to the cytoplasm and the formation of toxic protein aggregates.[1] ION363 is a non-allele-specific ASO that targets FUS mRNA, leading to a reduction in the production of both wild-type and mutant FUS protein.[3] Preclinical studies have shown that this reduction of FUS protein can prevent the loss of motor neurons in mouse models of FUS-ALS.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of ION363 in a knock-in mouse model of FUS-ALS. These studies demonstrate the potent and durable effects of a single intracerebroventricular (ICV) injection of ION363 on FUS protein levels and downstream pathological markers.

Table 1: Effect of a Single 20-μg ICV Dose of ION363 on FUS Protein Levels in the Central Nervous System of 1-Month-Old P517L/WT Mice

Brain RegionTreatmentGenotypeFUS Protein Level ReductionStatistical Significance
BrainION363WT/WT~80%P < 0.001
BrainION363P517L/WT~80%P < 0.001
Cervical Spinal CordION363WT/WT~80%P < 0.001
Cervical Spinal CordION363P517L/WT~80%P < 0.001
Lumbar Spinal CordION363WT/WT~80%P < 0.001
Lumbar Spinal CordION363P517L/WT~80%P < 0.001

Data adapted from Korobeynikov et al., 2022. A non-targeted control (NTC) ASO was used as a comparator.

Table 2: Pathological and Functional Outcomes in MN-P517L/Δ14 Mice Following a Single Perinatal 20-μg ICV Dose of ION363

Outcome MeasureAgeNTC-Treated MN-P517L/Δ14ION363-Treated MN-P517L/Δ14
Lumbar Motor Neuron Loss4 Months~12% lossNo significant loss
Lumbar Motor Neuron Loss6 MonthsSignificant lossNo significant loss
Muscle Denervation4 MonthsPresentPrevented
Microgliosis4 MonthsPresentPrevented

Data adapted from Korobeynikov et al., 2022. These findings indicate a delay in the onset of disease pathology.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for understanding the generation of the presented data.

1. Animal Models

  • FUS Knock-in Mouse Lines: A series of FUS knock-in mouse lines were generated to express the equivalent of human ALS-associated mutations, specifically FUSP525L (P517L in mice) and FUSΔEX14 (Δ14 in mice), directly into the endogenous mouse Fus locus.

  • Compound Heterozygous Model: To create a model with an accelerated, ALS-like phenotype, conditional compound heterozygous mutant FUS mice (MN-P517L/Δ14) were used.

2. ION363 Administration

  • Route of Administration: A single intracerebroventricular (ICV) injection was administered to newborn (postnatal day 1) mice.

  • Dose: A 20-μg dose of ION363 or a non-targeted control (NTC) ASO was used.

3. Western Immunoblot Analysis

  • Tissue Preparation: Brain and spinal cord tissues were harvested from ASO-treated animals at 1 month of age. Protein lysates were prepared from these tissues.

  • Antibodies: Immunoblots were probed with anti-FUS antibodies to detect FUS protein levels.

  • Quantification: The intensity of the protein bands was quantified to determine the relative reduction in FUS protein levels in ION363-treated animals compared to NTC-treated controls.

4. Sarkosyl Solubility Fractionation

  • Purpose: This technique was used to assess the levels of detergent-insoluble FUS and other RNA-binding proteins, which are a pathological hallmark of FUS-ALS.

  • Procedure: Brainstem samples were fractionated into soluble, sarkosyl-soluble, and sarkosyl-insoluble fractions. The protein content of each fraction was then analyzed by immunoblotting.

5. Immunohistochemistry and Motor Neuron Quantification

  • Tissue Processing: Spinal cords were sectioned and stained with relevant antibodies.

  • Motor Neuron Counting: The number of lumbar motor neurons was quantified at 4 and 6 months of age in both NTC- and ION363-treated mice to assess neurodegeneration.

  • Gliosis and Denervation Assessment: Immunohistochemical staining for markers of microgliosis (Iba1) and muscle denervation was performed to evaluate these pathological features.

Visualizations

The following diagrams illustrate the mechanism of action of ION363 and the experimental workflow used in the preclinical studies.

ION363_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_pre_mRNA FUS pre-mRNA FUS_Gene->FUS_pre_mRNA Transcription FUS_mRNA FUS mRNA FUS_pre_mRNA->FUS_mRNA Splicing ION363 ION363 (ASO) FUS_mRNA->ION363 Degradation mRNA Degradation FUS_mRNA->Degradation Cleavage Ribosome Ribosome FUS_mRNA->Ribosome Export ION363->FUS_mRNA Binds to pre-mRNA RNase_H RNase H ION363->RNase_H RNase_H->FUS_mRNA Recruited FUS_Protein FUS Protein (Reduced Levels) Ribosome->FUS_Protein Translation Reduced_Toxicity Reduced Cellular Toxicity FUS_Protein->Reduced_Toxicity

Caption: Mechanism of action of ION363, an antisense oligonucleotide that reduces FUS protein production.

Preclinical_Experimental_Workflow cluster_1mo Molecular & Biochemical Assessment cluster_4_6mo Pathological Assessment Mouse_Model FUS-ALS Knock-in Mouse Model (P1) Treatment Single ICV Injection (20 µg ION363 or NTC) Mouse_Model->Treatment Analysis_1mo 1-Month Analysis Treatment->Analysis_1mo Analysis_4_6mo 4 & 6-Month Analysis Treatment->Analysis_4_6mo Western_Blot Western Blot: - FUS Protein Levels Analysis_1mo->Western_Blot Sarkosyl Sarkosyl Fractionation: - Insoluble FUS Analysis_1mo->Sarkosyl MN_Count Motor Neuron Quantification Analysis_4_6mo->MN_Count IHC Immunohistochemistry: - Gliosis - Muscle Denervation Analysis_4_6mo->IHC

Caption: Experimental workflow for preclinical evaluation of ION363 in a FUS-ALS mouse model.

References

Preclinical Efficacy of ION363: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

ION363, also known as jacifusen or ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS/FTD). This technical guide synthesizes the key preclinical evidence demonstrating the efficacy of ION363 in a disease-relevant mouse model of FUS-ALS. The data presented herein provides a comprehensive overview of the molecular and cellular effects of ION363, establishing a strong foundation for its clinical development.

Mutations in the FUS gene are a significant cause of familial ALS, particularly aggressive juvenile-onset forms.[1][2] The underlying disease mechanism is believed to be a toxic gain-of-function of the FUS protein, which leads to its mislocalization from the nucleus to the cytoplasm and the formation of toxic protein aggregates.[1] ION363 is a non-allele-specific ASO that targets FUS mRNA, leading to a reduction in the production of both wild-type and mutant FUS protein.[3] Preclinical studies have shown that this reduction of FUS protein can prevent the loss of motor neurons in mouse models of FUS-ALS.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of ION363 in a knock-in mouse model of FUS-ALS. These studies demonstrate the potent and durable effects of a single intracerebroventricular (ICV) injection of ION363 on FUS protein levels and downstream pathological markers.

Table 1: Effect of a Single 20-μg ICV Dose of ION363 on FUS Protein Levels in the Central Nervous System of 1-Month-Old P517L/WT Mice

Brain RegionTreatmentGenotypeFUS Protein Level ReductionStatistical Significance
BrainION363WT/WT~80%P < 0.001
BrainION363P517L/WT~80%P < 0.001
Cervical Spinal CordION363WT/WT~80%P < 0.001
Cervical Spinal CordION363P517L/WT~80%P < 0.001
Lumbar Spinal CordION363WT/WT~80%P < 0.001
Lumbar Spinal CordION363P517L/WT~80%P < 0.001

Data adapted from Korobeynikov et al., 2022. A non-targeted control (NTC) ASO was used as a comparator.

Table 2: Pathological and Functional Outcomes in MN-P517L/Δ14 Mice Following a Single Perinatal 20-μg ICV Dose of ION363

Outcome MeasureAgeNTC-Treated MN-P517L/Δ14ION363-Treated MN-P517L/Δ14
Lumbar Motor Neuron Loss4 Months~12% lossNo significant loss
Lumbar Motor Neuron Loss6 MonthsSignificant lossNo significant loss
Muscle Denervation4 MonthsPresentPrevented
Microgliosis4 MonthsPresentPrevented

Data adapted from Korobeynikov et al., 2022. These findings indicate a delay in the onset of disease pathology.

Experimental Protocols

The following section details the methodologies for the key experiments cited in this guide, providing a framework for understanding the generation of the presented data.

1. Animal Models

  • FUS Knock-in Mouse Lines: A series of FUS knock-in mouse lines were generated to express the equivalent of human ALS-associated mutations, specifically FUSP525L (P517L in mice) and FUSΔEX14 (Δ14 in mice), directly into the endogenous mouse Fus locus.

  • Compound Heterozygous Model: To create a model with an accelerated, ALS-like phenotype, conditional compound heterozygous mutant FUS mice (MN-P517L/Δ14) were used.

2. ION363 Administration

  • Route of Administration: A single intracerebroventricular (ICV) injection was administered to newborn (postnatal day 1) mice.

  • Dose: A 20-μg dose of ION363 or a non-targeted control (NTC) ASO was used.

3. Western Immunoblot Analysis

  • Tissue Preparation: Brain and spinal cord tissues were harvested from ASO-treated animals at 1 month of age. Protein lysates were prepared from these tissues.

  • Antibodies: Immunoblots were probed with anti-FUS antibodies to detect FUS protein levels.

  • Quantification: The intensity of the protein bands was quantified to determine the relative reduction in FUS protein levels in ION363-treated animals compared to NTC-treated controls.

4. Sarkosyl Solubility Fractionation

  • Purpose: This technique was used to assess the levels of detergent-insoluble FUS and other RNA-binding proteins, which are a pathological hallmark of FUS-ALS.

  • Procedure: Brainstem samples were fractionated into soluble, sarkosyl-soluble, and sarkosyl-insoluble fractions. The protein content of each fraction was then analyzed by immunoblotting.

5. Immunohistochemistry and Motor Neuron Quantification

  • Tissue Processing: Spinal cords were sectioned and stained with relevant antibodies.

  • Motor Neuron Counting: The number of lumbar motor neurons was quantified at 4 and 6 months of age in both NTC- and ION363-treated mice to assess neurodegeneration.

  • Gliosis and Denervation Assessment: Immunohistochemical staining for markers of microgliosis (Iba1) and muscle denervation was performed to evaluate these pathological features.

Visualizations

The following diagrams illustrate the mechanism of action of ION363 and the experimental workflow used in the preclinical studies.

ION363_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_pre_mRNA FUS pre-mRNA FUS_Gene->FUS_pre_mRNA Transcription FUS_mRNA FUS mRNA FUS_pre_mRNA->FUS_mRNA Splicing ION363 ION363 (ASO) FUS_mRNA->ION363 Degradation mRNA Degradation FUS_mRNA->Degradation Cleavage Ribosome Ribosome FUS_mRNA->Ribosome Export ION363->FUS_mRNA Binds to pre-mRNA RNase_H RNase H ION363->RNase_H RNase_H->FUS_mRNA Recruited FUS_Protein FUS Protein (Reduced Levels) Ribosome->FUS_Protein Translation Reduced_Toxicity Reduced Cellular Toxicity FUS_Protein->Reduced_Toxicity

Caption: Mechanism of action of ION363, an antisense oligonucleotide that reduces FUS protein production.

Preclinical_Experimental_Workflow cluster_1mo Molecular & Biochemical Assessment cluster_4_6mo Pathological Assessment Mouse_Model FUS-ALS Knock-in Mouse Model (P1) Treatment Single ICV Injection (20 µg ION363 or NTC) Mouse_Model->Treatment Analysis_1mo 1-Month Analysis Treatment->Analysis_1mo Analysis_4_6mo 4 & 6-Month Analysis Treatment->Analysis_4_6mo Western_Blot Western Blot: - FUS Protein Levels Analysis_1mo->Western_Blot Sarkosyl Sarkosyl Fractionation: - Insoluble FUS Analysis_1mo->Sarkosyl MN_Count Motor Neuron Quantification Analysis_4_6mo->MN_Count IHC Immunohistochemistry: - Gliosis - Muscle Denervation Analysis_4_6mo->IHC

Caption: Experimental workflow for preclinical evaluation of ION363 in a FUS-ALS mouse model.

References

The Genesis of Ulefnersen (ION363): A Technical Deep Dive into the Development of a Targeted Therapy for FUS-ALS

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and development of ulefnersen (formerly ION363), an investigational antisense oligonucleotide (ASO) therapy for amyotrophic lateral sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the preclinical and clinical data, experimental methodologies, and the scientific rationale underpinning this therapeutic approach.

Introduction: The Challenge of FUS-ALS

Amyotrophic lateral sclerosis is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. A subset of ALS cases, often with a particularly aggressive and early onset, is caused by mutations in the FUS gene.[1][2] These mutations lead to a toxic gain-of-function of the FUS protein, which mislocalizes from the nucleus to the cytoplasm, forming aggregates that are a pathological hallmark of the disease.[1][3] The FUS protein is a critical RNA-binding protein involved in various aspects of RNA metabolism, including splicing and transport, as well as in the DNA damage response.[4] Its dysfunction in FUS-ALS presents a clear therapeutic target.

Ulefnersen is a non-allele-specific antisense oligonucleotide designed to bind to FUS mRNA, leading to its degradation by RNase H and thereby reducing the production of both wild-type and mutant FUS protein. This approach aims to mitigate the toxic effects of the mutant protein and slow or halt disease progression.

Preclinical Development: Proof of Concept in Murine Models

The preclinical development of ulefnersen involved rigorous testing in mouse models of FUS-ALS to establish proof of concept and assess its therapeutic potential.

Quantitative Preclinical Data
Study TypeAnimal ModelInterventionKey FindingsReference
In Vivo Efficacy FUS-ALS Knock-in MiceSingle intracerebroventricular (ICV) injection of ION363- Delayed onset of motor neuron degeneration. - Reduced postnatal levels of FUS protein in the brain and spinal cord by 20-50%.
Mechanism of Action FUS-ALS Knock-in MiceION363 Administration- Efficiently silences Fus gene expression. - Prevents the insolubility of FUS and related RNA-binding proteins.
Experimental Protocols: Intracerebroventricular Injection in Mice

The following protocol represents a standard methodology for the intracerebroventricular (ICV) administration of antisense oligonucleotides in mouse models, based on established practices.

Objective: To deliver the ASO directly into the cerebrospinal fluid (CSF) to achieve broad distribution throughout the central nervous system.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Hamilton syringe with a 30-gauge needle

  • Surgical drill

  • Ulefnersen (ION363) solution in sterile, artificial CSF

  • Standard surgical tools and sutures

Procedure:

  • Anesthesia and Stereotaxic Mounting: The mouse is anesthetized with isoflurane (B1672236) (e.g., 2-3% for induction, 1-1.5% for maintenance) and placed in a stereotaxic frame. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Preparation: The scalp is shaved and disinfected. A midline incision is made to expose the skull.

  • Identification of Injection Site: Bregma is identified, and the injection coordinates for the lateral ventricle are determined (e.g., AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface).

  • Craniotomy: A small burr hole is drilled at the determined coordinates.

  • ASO Injection: The Hamilton syringe needle is slowly lowered to the target depth. A specific volume of the ASO solution (e.g., 2-5 µL) is infused at a controlled rate (e.g., 0.5 µL/min).

  • Post-Injection: The needle is left in place for a few minutes to allow for diffusion and prevent backflow, then slowly withdrawn.

  • Closure and Recovery: The incision is sutured, and the animal is allowed to recover from anesthesia in a warm environment.

G cluster_preclinical Preclinical Development ASO Design ASO Design In vitro Screening In vitro Screening ASO Design->In vitro Screening Select Lead Candidate FUS-ALS Mouse Model FUS-ALS Mouse Model In vitro Screening->FUS-ALS Mouse Model Select Lead Candidate ICV Injection ICV Injection FUS-ALS Mouse Model->ICV Injection Administer ION363 Efficacy & Safety Assessment Efficacy & Safety Assessment ICV Injection->Efficacy & Safety Assessment Monitor Phenotype & Biomarkers IND-Enabling Studies IND-Enabling Studies Efficacy & Safety Assessment->IND-Enabling Studies

Preclinical Development Workflow for ION363.

Clinical Development: From Compassionate Use to a Pivotal Phase 3 Trial

The clinical development of ulefnersen has been marked by its use in an expanded access (compassionate use) program, which provided early insights into its safety and potential efficacy in humans, leading to the initiation of a global Phase 3 clinical trial.

Compassionate Use Program: Early Human Data

A multicenter, open-label case series provided the first human data on ulefnersen in patients with FUS-ALS.

Study TypePatient PopulationInterventionKey FindingsReference
Expanded Access Program 12 patients with FUS-ALS (ages 16-45)Multiple intrathecal injections of ulefnersen- Up to 83% reduction in cerebrospinal fluid (CSF) neurofilament light chain (NfL), a biomarker of neuronal damage, after six months. - Slowed rate of functional decline as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) in some patients. - Some cases of unprecedented functional recovery were observed.
The FUSION Trial (NCT04768972)

The promising results from the compassionate use program led to the initiation of the FUSION trial, a Phase 1-3 study to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of ulefnersen in patients with FUS-ALS.

Trial PhaseStudy DesignPatient PopulationInterventionPrimary Outcome MeasuresStatus
Phase 1-3 Randomized, double-blind, placebo-controlled (Part 1) followed by an open-label extension (Part 2 and 3)Up to 95 participants with FUS-ALS, aged 10 years and olderIntrathecal bolus injection of ulefnersen or placebo- Change from baseline in the joint rank of the combined assessment of ALSFRS-R total score, time to rescue or discontinuation, and ventilation assistance-free survival (VAFS).Recruiting

Dosing Schedule:

  • Part 1 (60 weeks): Ulefnersen or placebo administered every 12 weeks, with a loading dose at week 4.

  • Part 2 (84 weeks): All participants receive open-label ulefnersen every 12 weeks, with a loading dose at the start for those previously on placebo.

  • Part 3 (up to 3 years): Continued open-label access to ulefnersen.

Experimental Protocols: Intrathecal Administration in Humans

The following protocol is a representative procedure for the intrathecal administration of an ASO like ulefnersen, based on established clinical practices for similar therapies.

Objective: To deliver the ASO directly into the CSF in the lumbar spine for distribution throughout the central nervous system.

Materials:

  • Ulefnersen (ION363) single-dose vial

  • Spinal anesthesia needle (e.g., 24-gauge)

  • Syringes and needles for local anesthetic and drug administration

  • Sterile drapes and antiseptic solution

  • Manometer (optional, for measuring CSF pressure)

Procedure:

  • Patient Positioning: The patient is positioned in either the lateral decubitus or sitting position to facilitate lumbar puncture.

  • Site Preparation: The lumbar area (typically L3/L4 or L4/L5 interspace) is cleaned with an antiseptic solution and draped.

  • Local Anesthesia: A local anesthetic is injected to numb the skin and underlying tissues.

  • Lumbar Puncture: The spinal needle is inserted into the subarachnoid space. Correct placement is confirmed by the outflow of clear CSF.

  • CSF Removal: A volume of CSF equal to the volume of the drug to be injected (typically 5 mL) is withdrawn.

  • Drug Administration: The syringe containing ulefnersen is attached to the spinal needle, and the drug is administered as a slow bolus injection over 1 to 3 minutes.

  • Post-Procedure Monitoring: The needle is removed, and a sterile dressing is applied. The patient is monitored for any immediate adverse reactions.

G cluster_clinical Clinical Development Compassionate Use Compassionate Use Phase 1-3 FUSION Trial Phase 1-3 FUSION Trial Compassionate Use->Phase 1-3 FUSION Trial Provide Early Human Data Regulatory Submission Regulatory Submission Phase 1-3 FUSION Trial->Regulatory Submission Establish Safety & Efficacy Market Authorization Market Authorization Regulatory Submission->Market Authorization G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_therapy Therapeutic Intervention FUS_gene FUS Gene FUS_mRNA FUS mRNA FUS_gene->FUS_mRNA Transcription FUS_protein_n FUS Protein (Nuclear) FUS_mRNA->FUS_protein_n Translation RNaseH RNase H FUS_mRNA->RNaseH Recruits RNA_processing RNA Processing (Splicing, Transport) FUS_protein_n->RNA_processing DNA_repair DNA Damage Response FUS_protein_n->DNA_repair FUS_protein_c Mutant FUS Protein (Cytoplasmic) FUS_protein_n->FUS_protein_c Mislocalization (due to mutation) Aggregates FUS Aggregates FUS_protein_c->Aggregates Cellular_dysfunction Cellular Dysfunction Aggregates->Cellular_dysfunction Motor_neuron_death Motor Neuron Death Cellular_dysfunction->Motor_neuron_death Ulefnersen Ulefnersen (ION363) Ulefnersen->FUS_mRNA Binds to FUS mRNA RNaseH->FUS_mRNA Degrades

References

The Genesis of Ulefnersen (ION363): A Technical Deep Dive into the Development of a Targeted Therapy for FUS-ALS

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the discovery and development of ulefnersen (formerly ION363), an investigational antisense oligonucleotide (ASO) therapy for amyotrophic lateral sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the preclinical and clinical data, experimental methodologies, and the scientific rationale underpinning this therapeutic approach.

Introduction: The Challenge of FUS-ALS

Amyotrophic lateral sclerosis is a relentless neurodegenerative disease characterized by the progressive loss of motor neurons, leading to muscle weakness, paralysis, and ultimately, respiratory failure. A subset of ALS cases, often with a particularly aggressive and early onset, is caused by mutations in the FUS gene.[1][2] These mutations lead to a toxic gain-of-function of the FUS protein, which mislocalizes from the nucleus to the cytoplasm, forming aggregates that are a pathological hallmark of the disease.[1][3] The FUS protein is a critical RNA-binding protein involved in various aspects of RNA metabolism, including splicing and transport, as well as in the DNA damage response.[4] Its dysfunction in FUS-ALS presents a clear therapeutic target.

Ulefnersen is a non-allele-specific antisense oligonucleotide designed to bind to FUS mRNA, leading to its degradation by RNase H and thereby reducing the production of both wild-type and mutant FUS protein. This approach aims to mitigate the toxic effects of the mutant protein and slow or halt disease progression.

Preclinical Development: Proof of Concept in Murine Models

The preclinical development of ulefnersen involved rigorous testing in mouse models of FUS-ALS to establish proof of concept and assess its therapeutic potential.

Quantitative Preclinical Data
Study TypeAnimal ModelInterventionKey FindingsReference
In Vivo Efficacy FUS-ALS Knock-in MiceSingle intracerebroventricular (ICV) injection of ION363- Delayed onset of motor neuron degeneration. - Reduced postnatal levels of FUS protein in the brain and spinal cord by 20-50%.
Mechanism of Action FUS-ALS Knock-in MiceION363 Administration- Efficiently silences Fus gene expression. - Prevents the insolubility of FUS and related RNA-binding proteins.
Experimental Protocols: Intracerebroventricular Injection in Mice

The following protocol represents a standard methodology for the intracerebroventricular (ICV) administration of antisense oligonucleotides in mouse models, based on established practices.

Objective: To deliver the ASO directly into the cerebrospinal fluid (CSF) to achieve broad distribution throughout the central nervous system.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Hamilton syringe with a 30-gauge needle

  • Surgical drill

  • Ulefnersen (ION363) solution in sterile, artificial CSF

  • Standard surgical tools and sutures

Procedure:

  • Anesthesia and Stereotaxic Mounting: The mouse is anesthetized with isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance) and placed in a stereotaxic frame. Body temperature is maintained at 37°C using a heating pad.

  • Surgical Preparation: The scalp is shaved and disinfected. A midline incision is made to expose the skull.

  • Identification of Injection Site: Bregma is identified, and the injection coordinates for the lateral ventricle are determined (e.g., AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm from the skull surface).

  • Craniotomy: A small burr hole is drilled at the determined coordinates.

  • ASO Injection: The Hamilton syringe needle is slowly lowered to the target depth. A specific volume of the ASO solution (e.g., 2-5 µL) is infused at a controlled rate (e.g., 0.5 µL/min).

  • Post-Injection: The needle is left in place for a few minutes to allow for diffusion and prevent backflow, then slowly withdrawn.

  • Closure and Recovery: The incision is sutured, and the animal is allowed to recover from anesthesia in a warm environment.

G cluster_preclinical Preclinical Development ASO Design ASO Design In vitro Screening In vitro Screening ASO Design->In vitro Screening Select Lead Candidate FUS-ALS Mouse Model FUS-ALS Mouse Model In vitro Screening->FUS-ALS Mouse Model Select Lead Candidate ICV Injection ICV Injection FUS-ALS Mouse Model->ICV Injection Administer ION363 Efficacy & Safety Assessment Efficacy & Safety Assessment ICV Injection->Efficacy & Safety Assessment Monitor Phenotype & Biomarkers IND-Enabling Studies IND-Enabling Studies Efficacy & Safety Assessment->IND-Enabling Studies

Preclinical Development Workflow for ION363.

Clinical Development: From Compassionate Use to a Pivotal Phase 3 Trial

The clinical development of ulefnersen has been marked by its use in an expanded access (compassionate use) program, which provided early insights into its safety and potential efficacy in humans, leading to the initiation of a global Phase 3 clinical trial.

Compassionate Use Program: Early Human Data

A multicenter, open-label case series provided the first human data on ulefnersen in patients with FUS-ALS.

Study TypePatient PopulationInterventionKey FindingsReference
Expanded Access Program 12 patients with FUS-ALS (ages 16-45)Multiple intrathecal injections of ulefnersen- Up to 83% reduction in cerebrospinal fluid (CSF) neurofilament light chain (NfL), a biomarker of neuronal damage, after six months. - Slowed rate of functional decline as measured by the ALS Functional Rating Scale-Revised (ALSFRS-R) in some patients. - Some cases of unprecedented functional recovery were observed.
The FUSION Trial (NCT04768972)

The promising results from the compassionate use program led to the initiation of the FUSION trial, a Phase 1-3 study to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of ulefnersen in patients with FUS-ALS.

Trial PhaseStudy DesignPatient PopulationInterventionPrimary Outcome MeasuresStatus
Phase 1-3 Randomized, double-blind, placebo-controlled (Part 1) followed by an open-label extension (Part 2 and 3)Up to 95 participants with FUS-ALS, aged 10 years and olderIntrathecal bolus injection of ulefnersen or placebo- Change from baseline in the joint rank of the combined assessment of ALSFRS-R total score, time to rescue or discontinuation, and ventilation assistance-free survival (VAFS).Recruiting

Dosing Schedule:

  • Part 1 (60 weeks): Ulefnersen or placebo administered every 12 weeks, with a loading dose at week 4.

  • Part 2 (84 weeks): All participants receive open-label ulefnersen every 12 weeks, with a loading dose at the start for those previously on placebo.

  • Part 3 (up to 3 years): Continued open-label access to ulefnersen.

Experimental Protocols: Intrathecal Administration in Humans

The following protocol is a representative procedure for the intrathecal administration of an ASO like ulefnersen, based on established clinical practices for similar therapies.

Objective: To deliver the ASO directly into the CSF in the lumbar spine for distribution throughout the central nervous system.

Materials:

  • Ulefnersen (ION363) single-dose vial

  • Spinal anesthesia needle (e.g., 24-gauge)

  • Syringes and needles for local anesthetic and drug administration

  • Sterile drapes and antiseptic solution

  • Manometer (optional, for measuring CSF pressure)

Procedure:

  • Patient Positioning: The patient is positioned in either the lateral decubitus or sitting position to facilitate lumbar puncture.

  • Site Preparation: The lumbar area (typically L3/L4 or L4/L5 interspace) is cleaned with an antiseptic solution and draped.

  • Local Anesthesia: A local anesthetic is injected to numb the skin and underlying tissues.

  • Lumbar Puncture: The spinal needle is inserted into the subarachnoid space. Correct placement is confirmed by the outflow of clear CSF.

  • CSF Removal: A volume of CSF equal to the volume of the drug to be injected (typically 5 mL) is withdrawn.

  • Drug Administration: The syringe containing ulefnersen is attached to the spinal needle, and the drug is administered as a slow bolus injection over 1 to 3 minutes.

  • Post-Procedure Monitoring: The needle is removed, and a sterile dressing is applied. The patient is monitored for any immediate adverse reactions.

G cluster_clinical Clinical Development Compassionate Use Compassionate Use Phase 1-3 FUSION Trial Phase 1-3 FUSION Trial Compassionate Use->Phase 1-3 FUSION Trial Provide Early Human Data Regulatory Submission Regulatory Submission Phase 1-3 FUSION Trial->Regulatory Submission Establish Safety & Efficacy Market Authorization Market Authorization Regulatory Submission->Market Authorization G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_therapy Therapeutic Intervention FUS_gene FUS Gene FUS_mRNA FUS mRNA FUS_gene->FUS_mRNA Transcription FUS_protein_n FUS Protein (Nuclear) FUS_mRNA->FUS_protein_n Translation RNaseH RNase H FUS_mRNA->RNaseH Recruits RNA_processing RNA Processing (Splicing, Transport) FUS_protein_n->RNA_processing DNA_repair DNA Damage Response FUS_protein_n->DNA_repair FUS_protein_c Mutant FUS Protein (Cytoplasmic) FUS_protein_n->FUS_protein_c Mislocalization (due to mutation) Aggregates FUS Aggregates FUS_protein_c->Aggregates Cellular_dysfunction Cellular Dysfunction Aggregates->Cellular_dysfunction Motor_neuron_death Motor Neuron Death Cellular_dysfunction->Motor_neuron_death Ulefnersen Ulefnersen (ION363) Ulefnersen->FUS_mRNA Binds to FUS mRNA RNaseH->FUS_mRNA Degrades

References

The Molecular Target of ION363: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

ION363 (also known as ulefnersen or jacifusen) is an investigational antisense oligonucleotide (ASO) therapy being developed for a rare, aggressive form of amyotrophic lateral sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene, known as FUS-ALS.[1][2] This technical guide provides a detailed overview of the molecular target of ION363, its mechanism of action, supporting quantitative data, and the experimental protocols utilized in its evaluation.

Molecular Target: Fused in Sarcoma (FUS) RNA

The molecular target of ION363 is the messenger RNA (mRNA) transcript of the Fused in Sarcoma (FUS) gene .[2][3] FUS is a ubiquitously expressed RNA/DNA-binding protein primarily located in the nucleus, where it is involved in various aspects of RNA metabolism, including transcription, splicing, and transport.

In FUS-ALS, mutations in the FUS gene lead to a toxic gain of function. These mutations often cause the FUS protein to mislocalize from the nucleus to the cytoplasm, where it forms aggregates that are toxic to motor neurons. This cytoplasmic accumulation and aggregation are central to the pathophysiology of FUS-ALS, leading to progressive motor neuron degeneration. ION363 is a non-allele-specific ASO, meaning it targets the RNA transcripts from both the mutated and wild-type FUS alleles to reduce the overall production of the FUS protein.

Mechanism of Action

ION363 is a single-stranded synthetic nucleic acid designed to bind to a specific sequence within the pre-messenger RNA (pre-mRNA) of the FUS gene through Watson-Crick base pairing. This binding event initiates a cascade that leads to the degradation of the FUS mRNA, thereby preventing its translation into the FUS protein. The detailed mechanism is as follows:

  • Intrathecal Administration: ION363 is administered directly into the cerebrospinal fluid (CSF) via intrathecal injection to bypass the blood-brain barrier and achieve distribution within the central nervous system.

  • Target Binding: Within the nucleus of neuronal cells, ION363 binds to its complementary sequence on the FUS pre-mRNA.

  • RNase H-Mediated Degradation: The ASO/RNA duplex recruits the enzyme RNase H, which selectively cleaves the RNA strand of the hybrid molecule.

  • Reduced Protein Production: The degradation of the FUS mRNA results in a significant reduction in the synthesis of the FUS protein, including the toxic mutant variant.

By reducing the overall levels of FUS protein, ION363 aims to mitigate the cytoplasmic mislocalization and aggregation, thereby slowing or halting the progression of motor neuron degeneration in FUS-ALS.

Quantitative Data

Preclinical and clinical studies have demonstrated the efficacy of ION363 in reducing FUS protein levels and associated biomarkers of neurodegeneration.

ParameterFindingContextReference
FUS Protein Reduction (Preclinical) 50-80% reduction in total FUS proteinNewborn FUS-ALS mouse model following a single intracerebroventricular injection.
FUS Protein Reduction (Clinical) 66-90% decrease in FUS protein levelsPost-mortem analysis of motor cortex tissue from three of four treated participants compared to untreated FUS-ALS patients.
Mutant FUS Protein Reduction (Clinical) FUS-P525L mutant protein levels were 3-4% of those in untreated controlsPost-mortem analysis of motor cortex tissue from two participants with the P525L variant.
Neurofilament Light Chain (NfL) Reduction (Clinical) Up to 82.8% decrease in CSF NfL levelsObserved in a compassionate use case series after six months of treatment.

Signaling Pathways and Experimental Workflows

Pathophysiology of FUS-ALS and Mechanism of Action of ION363

FUS_ALS_ION363_MOA cluster_gene_to_protein Normal FUS Homeostasis cluster_pathophysiology FUS-ALS Pathophysiology cluster_intervention ION363 Intervention FUS Gene FUS Gene FUS pre-mRNA FUS pre-mRNA FUS Gene->FUS pre-mRNA Transcription FUS mRNA FUS mRNA FUS pre-mRNA->FUS mRNA Splicing Degradation mRNA Degradation FUS pre-mRNA->Degradation RNase H Cleavage FUS Protein (Nuclear) FUS Protein (Nuclear) FUS mRNA->FUS Protein (Nuclear) Translation FUS Protein (Nuclear)->FUS Gene Autoregulation Mutant FUS Gene Mutant FUS Gene Mutant FUS mRNA Mutant FUS mRNA Mutant FUS Gene->Mutant FUS mRNA Transcription Mutant FUS Protein (Cytoplasmic) Mutant FUS Protein (Cytoplasmic) Mutant FUS mRNA->Mutant FUS Protein (Cytoplasmic) Translation & Mislocalization Protein Aggregates Protein Aggregates Mutant FUS Protein (Cytoplasmic)->Protein Aggregates Aggregation Motor Neuron Toxicity Motor Neuron Toxicity Protein Aggregates->Motor Neuron Toxicity Toxic Gain of Function ION363 ION363 ION363->FUS pre-mRNA

Caption: Pathophysiology of FUS-ALS and the therapeutic intervention by ION363.

Experimental Workflow for ION363 Evaluation

ION363_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_analysis Post-Treatment Analysis ASO_Design ION363 Design & Synthesis In_Vitro In Vitro Screening ASO_Design->In_Vitro Mouse_Model FUS-ALS Mouse Model Studies In_Vitro->Mouse_Model Toxicity Toxicology Studies Mouse_Model->Toxicity IND IND Application (Compassionate Use) Toxicity->IND Phase1_3 Phase 1-3 Clinical Trial (FUSION) IND->Phase1_3 Efficacy Efficacy & Safety Assessment Phase1_3->Efficacy Biomarkers Biomarker Analysis (CSF NfL) Efficacy->Biomarkers Post_Mortem Post-Mortem Tissue Analysis Biomarkers->Post_Mortem IHC Immunohistochemistry for FUS Post_Mortem->IHC Biochem Biochemical Analysis of FUS Levels Post_Mortem->Biochem

Caption: A generalized experimental workflow for the development of ION363.

Experimental Protocols

The following sections provide an overview of the key methodologies employed in the preclinical and clinical evaluation of ION363.

Antisense Oligonucleotide Administration in Animal Models

A standard procedure for delivering ASOs to the central nervous system in rodent models involves direct injection into the cerebrospinal fluid.

  • Procedure: Intracerebroventricular (ICV) or intrathecal (IT) injection.

  • Anesthesia: Mice are anesthetized, typically with isoflurane.

  • Injection: For IT injections, a puncture is made between the L5 and L6 vertebrae to deliver the ASO into the intrathecal space. For ICV injections in neonatal mice, the ASO is injected directly into the cerebral ventricles.

  • Dosage and Volume: A typical injection volume for IT delivery in rats is around 30 µL. In preclinical studies of a p38α MAPK ASO, a single 300 µg dose was administered intrathecally in mice.

  • Post-Procedure Care: Animals are monitored for recovery from anesthesia and any potential adverse effects.

Quantification of FUS Protein Levels

5.2.1. Immunohistochemistry (IHC)

IHC is used to visualize the distribution and abundance of FUS protein in brain and spinal cord tissue sections.

  • Tissue Preparation: Brain and spinal cord tissues are fixed in formalin and embedded in paraffin. Sections of 4-8 µm thickness are cut.

  • Antigen Retrieval: Microwave pretreatment is often used to unmask the antigen.

  • Blocking: Sections are incubated with a blocking serum (e.g., normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for FUS (e.g., anti-FUS rabbit polyclonal antibody).

  • Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB for chromogenic detection or a fluorophore for immunofluorescence).

  • Imaging: Stained sections are visualized and imaged using a microscope.

5.2.2. Biochemical Analysis (Western Blotting)

Western blotting is used to quantify the levels of FUS protein in tissue lysates.

  • Protein Extraction: Proteins are extracted from frozen brain or spinal cord tissue using lysis buffers. Subcellular fractionation can be performed to separate nuclear and cytoplasmic proteins.

  • SDS-PAGE: Protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody against FUS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The HRP enzyme reacts with a chemiluminescent substrate to produce light, which is detected on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of FUS protein.

Assessment of Neuroaxonal Damage: Neurofilament Light Chain (NfL) ELISA

NfL is a biomarker of neuroaxonal damage, and its levels in the CSF can be quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Sample Collection: Cerebrospinal fluid is collected from patients via lumbar puncture.

  • ELISA Principle: The assay typically uses a sandwich ELISA format.

    • A capture antibody specific for NfL is coated onto the wells of a microplate.

    • CSF samples and standards are added to the wells, and any NfL present binds to the capture antibody.

    • A detection antibody, also specific for NfL and conjugated to an enzyme (e.g., HRP), is added.

    • A substrate for the enzyme is added, and the resulting color change is proportional to the amount of NfL in the sample.

  • Quantification: The optical density is measured using a microplate reader, and the concentration of NfL in the samples is determined by comparison to a standard curve.

Conclusion

ION363 is an antisense oligonucleotide that targets the FUS RNA to reduce the production of the FUS protein. This therapeutic approach is based on the understanding that FUS-ALS is driven by a toxic gain of function from the mutant FUS protein. By lowering the overall levels of FUS, ION363 has shown promise in preclinical models and early clinical investigations in reducing the pathological hallmarks of the disease and slowing its progression. The ongoing Phase 3 FUSION clinical trial will provide more definitive evidence of its safety and efficacy in patients with FUS-ALS.

References

The Molecular Target of ION363: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

ION363 (also known as ulefnersen or jacifusen) is an investigational antisense oligonucleotide (ASO) therapy being developed for a rare, aggressive form of amyotrophic lateral sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene, known as FUS-ALS.[1][2] This technical guide provides a detailed overview of the molecular target of ION363, its mechanism of action, supporting quantitative data, and the experimental protocols utilized in its evaluation.

Molecular Target: Fused in Sarcoma (FUS) RNA

The molecular target of ION363 is the messenger RNA (mRNA) transcript of the Fused in Sarcoma (FUS) gene .[2][3] FUS is a ubiquitously expressed RNA/DNA-binding protein primarily located in the nucleus, where it is involved in various aspects of RNA metabolism, including transcription, splicing, and transport.

In FUS-ALS, mutations in the FUS gene lead to a toxic gain of function. These mutations often cause the FUS protein to mislocalize from the nucleus to the cytoplasm, where it forms aggregates that are toxic to motor neurons. This cytoplasmic accumulation and aggregation are central to the pathophysiology of FUS-ALS, leading to progressive motor neuron degeneration. ION363 is a non-allele-specific ASO, meaning it targets the RNA transcripts from both the mutated and wild-type FUS alleles to reduce the overall production of the FUS protein.

Mechanism of Action

ION363 is a single-stranded synthetic nucleic acid designed to bind to a specific sequence within the pre-messenger RNA (pre-mRNA) of the FUS gene through Watson-Crick base pairing. This binding event initiates a cascade that leads to the degradation of the FUS mRNA, thereby preventing its translation into the FUS protein. The detailed mechanism is as follows:

  • Intrathecal Administration: ION363 is administered directly into the cerebrospinal fluid (CSF) via intrathecal injection to bypass the blood-brain barrier and achieve distribution within the central nervous system.

  • Target Binding: Within the nucleus of neuronal cells, ION363 binds to its complementary sequence on the FUS pre-mRNA.

  • RNase H-Mediated Degradation: The ASO/RNA duplex recruits the enzyme RNase H, which selectively cleaves the RNA strand of the hybrid molecule.

  • Reduced Protein Production: The degradation of the FUS mRNA results in a significant reduction in the synthesis of the FUS protein, including the toxic mutant variant.

By reducing the overall levels of FUS protein, ION363 aims to mitigate the cytoplasmic mislocalization and aggregation, thereby slowing or halting the progression of motor neuron degeneration in FUS-ALS.

Quantitative Data

Preclinical and clinical studies have demonstrated the efficacy of ION363 in reducing FUS protein levels and associated biomarkers of neurodegeneration.

ParameterFindingContextReference
FUS Protein Reduction (Preclinical) 50-80% reduction in total FUS proteinNewborn FUS-ALS mouse model following a single intracerebroventricular injection.
FUS Protein Reduction (Clinical) 66-90% decrease in FUS protein levelsPost-mortem analysis of motor cortex tissue from three of four treated participants compared to untreated FUS-ALS patients.
Mutant FUS Protein Reduction (Clinical) FUS-P525L mutant protein levels were 3-4% of those in untreated controlsPost-mortem analysis of motor cortex tissue from two participants with the P525L variant.
Neurofilament Light Chain (NfL) Reduction (Clinical) Up to 82.8% decrease in CSF NfL levelsObserved in a compassionate use case series after six months of treatment.

Signaling Pathways and Experimental Workflows

Pathophysiology of FUS-ALS and Mechanism of Action of ION363

FUS_ALS_ION363_MOA cluster_gene_to_protein Normal FUS Homeostasis cluster_pathophysiology FUS-ALS Pathophysiology cluster_intervention ION363 Intervention FUS Gene FUS Gene FUS pre-mRNA FUS pre-mRNA FUS Gene->FUS pre-mRNA Transcription FUS mRNA FUS mRNA FUS pre-mRNA->FUS mRNA Splicing Degradation mRNA Degradation FUS pre-mRNA->Degradation RNase H Cleavage FUS Protein (Nuclear) FUS Protein (Nuclear) FUS mRNA->FUS Protein (Nuclear) Translation FUS Protein (Nuclear)->FUS Gene Autoregulation Mutant FUS Gene Mutant FUS Gene Mutant FUS mRNA Mutant FUS mRNA Mutant FUS Gene->Mutant FUS mRNA Transcription Mutant FUS Protein (Cytoplasmic) Mutant FUS Protein (Cytoplasmic) Mutant FUS mRNA->Mutant FUS Protein (Cytoplasmic) Translation & Mislocalization Protein Aggregates Protein Aggregates Mutant FUS Protein (Cytoplasmic)->Protein Aggregates Aggregation Motor Neuron Toxicity Motor Neuron Toxicity Protein Aggregates->Motor Neuron Toxicity Toxic Gain of Function ION363 ION363 ION363->FUS pre-mRNA

Caption: Pathophysiology of FUS-ALS and the therapeutic intervention by ION363.

Experimental Workflow for ION363 Evaluation

ION363_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development cluster_analysis Post-Treatment Analysis ASO_Design ION363 Design & Synthesis In_Vitro In Vitro Screening ASO_Design->In_Vitro Mouse_Model FUS-ALS Mouse Model Studies In_Vitro->Mouse_Model Toxicity Toxicology Studies Mouse_Model->Toxicity IND IND Application (Compassionate Use) Toxicity->IND Phase1_3 Phase 1-3 Clinical Trial (FUSION) IND->Phase1_3 Efficacy Efficacy & Safety Assessment Phase1_3->Efficacy Biomarkers Biomarker Analysis (CSF NfL) Efficacy->Biomarkers Post_Mortem Post-Mortem Tissue Analysis Biomarkers->Post_Mortem IHC Immunohistochemistry for FUS Post_Mortem->IHC Biochem Biochemical Analysis of FUS Levels Post_Mortem->Biochem

Caption: A generalized experimental workflow for the development of ION363.

Experimental Protocols

The following sections provide an overview of the key methodologies employed in the preclinical and clinical evaluation of ION363.

Antisense Oligonucleotide Administration in Animal Models

A standard procedure for delivering ASOs to the central nervous system in rodent models involves direct injection into the cerebrospinal fluid.

  • Procedure: Intracerebroventricular (ICV) or intrathecal (IT) injection.

  • Anesthesia: Mice are anesthetized, typically with isoflurane.

  • Injection: For IT injections, a puncture is made between the L5 and L6 vertebrae to deliver the ASO into the intrathecal space. For ICV injections in neonatal mice, the ASO is injected directly into the cerebral ventricles.

  • Dosage and Volume: A typical injection volume for IT delivery in rats is around 30 µL. In preclinical studies of a p38α MAPK ASO, a single 300 µg dose was administered intrathecally in mice.

  • Post-Procedure Care: Animals are monitored for recovery from anesthesia and any potential adverse effects.

Quantification of FUS Protein Levels

5.2.1. Immunohistochemistry (IHC)

IHC is used to visualize the distribution and abundance of FUS protein in brain and spinal cord tissue sections.

  • Tissue Preparation: Brain and spinal cord tissues are fixed in formalin and embedded in paraffin. Sections of 4-8 µm thickness are cut.

  • Antigen Retrieval: Microwave pretreatment is often used to unmask the antigen.

  • Blocking: Sections are incubated with a blocking serum (e.g., normal goat serum) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated with a primary antibody specific for FUS (e.g., anti-FUS rabbit polyclonal antibody).

  • Secondary Antibody and Detection: A labeled secondary antibody that binds to the primary antibody is applied, followed by a detection reagent (e.g., DAB for chromogenic detection or a fluorophore for immunofluorescence).

  • Imaging: Stained sections are visualized and imaged using a microscope.

5.2.2. Biochemical Analysis (Western Blotting)

Western blotting is used to quantify the levels of FUS protein in tissue lysates.

  • Protein Extraction: Proteins are extracted from frozen brain or spinal cord tissue using lysis buffers. Subcellular fractionation can be performed to separate nuclear and cytoplasmic proteins.

  • SDS-PAGE: Protein extracts are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with a primary antibody against FUS, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The HRP enzyme reacts with a chemiluminescent substrate to produce light, which is detected on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of FUS protein.

Assessment of Neuroaxonal Damage: Neurofilament Light Chain (NfL) ELISA

NfL is a biomarker of neuroaxonal damage, and its levels in the CSF can be quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Sample Collection: Cerebrospinal fluid is collected from patients via lumbar puncture.

  • ELISA Principle: The assay typically uses a sandwich ELISA format.

    • A capture antibody specific for NfL is coated onto the wells of a microplate.

    • CSF samples and standards are added to the wells, and any NfL present binds to the capture antibody.

    • A detection antibody, also specific for NfL and conjugated to an enzyme (e.g., HRP), is added.

    • A substrate for the enzyme is added, and the resulting color change is proportional to the amount of NfL in the sample.

  • Quantification: The optical density is measured using a microplate reader, and the concentration of NfL in the samples is determined by comparison to a standard curve.

Conclusion

ION363 is an antisense oligonucleotide that targets the FUS RNA to reduce the production of the FUS protein. This therapeutic approach is based on the understanding that FUS-ALS is driven by a toxic gain of function from the mutant FUS protein. By lowering the overall levels of FUS, ION363 has shown promise in preclinical models and early clinical investigations in reducing the pathological hallmarks of the disease and slowing its progression. The ongoing Phase 3 FUSION clinical trial will provide more definitive evidence of its safety and efficacy in patients with FUS-ALS.

References

ION363's Effect on FUS Protein Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Fused in Sarcoma (FUS) gene are a significant cause of familial amyotrophic lateral sclerosis (ALS), often leading to a severe and rapidly progressing form of the disease.[1] The pathological hallmark of FUS-ALS is the mislocalization and aggregation of the FUS protein in the cytoplasm of motor neurons.[2][3] ION363, also known as jacifusen or ulefnersen, is an antisense oligonucleotide (ASO) designed to address this underlying pathology by reducing the production of the FUS protein.[4] This technical guide provides an in-depth overview of the mechanism of action of ION363 and its observed effects on FUS protein aggregation, supported by preclinical and clinical data.

Mechanism of Action

ION363 is a non-allele-specific antisense oligonucleotide that targets the pre-messenger RNA (pre-mRNA) of the FUS gene. By binding to a specific sequence within the FUS pre-mRNA, ION363 triggers the activity of RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid. This process leads to the destruction of the FUS mRNA, thereby preventing its translation into the FUS protein. The reduction in FUS protein levels is intended to mitigate the toxic gain-of-function associated with its cytoplasmic aggregation.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS Gene FUS Gene FUS pre-mRNA FUS pre-mRNA FUS Gene->FUS pre-mRNA Transcription RNase H RNase H FUS pre-mRNA->RNase H Recruits FUS mRNA FUS mRNA FUS pre-mRNA->FUS mRNA Splicing & Maturation ION363 ION363 (ASO) ION363->FUS pre-mRNA Binds to RNase H->FUS pre-mRNA Degrades Ribosome Ribosome FUS mRNA->Ribosome Translation FUS Protein FUS Protein Ribosome->FUS Protein Synthesis FUS Aggregates FUS Aggregates FUS Protein->FUS Aggregates Aggregation Cell Death Cell Death FUS Aggregates->Cell Death Toxicity

Caption: Mechanism of action of ION363 in reducing FUS protein levels.

Preclinical Data

Studies in mouse models of FUS-ALS have demonstrated the potential of ION363 to reduce FUS protein levels and delay disease progression.

Quantitative Data from Preclinical Studies
Animal ModelTreatmentTissueMethodFUS Protein ReductionReference
FUS-ALS Knock-in Mice (P517L and Δ14)Single ICV injection of ION363Brain and Spinal CordWestern Blot50-80%
FUS-ALS Knock-in MiceION363Brain and Spinal CordNot SpecifiedSignificant reduction
Experimental Protocols

Animal Models: FUS knock-in mouse lines expressing mutations equivalent to human FUS-P525L (P517L in mice) and FUSΔEX14 were utilized. These models exhibit progressive, age-dependent motor neuron loss.

Antisense Oligonucleotide Administration: A single intracerebroventricular (ICV) injection of ION363 was administered to neonatal mice.

Western Blot for FUS Protein Quantification (Representative Protocol):

  • Protein Extraction: Brain and spinal cord tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.

  • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for FUS.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Clinical Data

ION363 has been evaluated in a first-in-human study and an expanded access program, with an ongoing Phase 3 clinical trial (FUSION).

Quantitative Data from Clinical Studies
Study PopulationTreatmentTissue/FluidMethodKey FindingsReference
Patient with FUS-P525L mutationRepeated intrathecal infusions of ION363Post-mortem brain and spinal cordWestern Blot, ImmunohistochemistryMarked suppression of FUS expression; reduction of FUS aggregates
12 participants in an expanded access programSerial intrathecal injections of jacifusenPost-mortem motor cortex tissueBiochemical analysis66-90% decrease in FUS protein levels compared to untreated patients
2 participants with P525L variantSerial intrathecal injections of jacifusenPost-mortem motor cortex tissueBiochemical analysisMutant FUS-P525L protein levels were 3-4% of those in untreated controls
12 participants in an expanded access programSerial intrathecal injections of jacifusenCerebrospinal Fluid (CSF)Not SpecifiedUp to 82.8% reduction in neurofilament light chain (NfL) levels after 6 months
Experimental Protocols

Drug Administration: ION363 is administered via intrathecal (IT) bolus injection. In the expanded access program, dosing protocols were adapted over time, with later participants receiving 120 mg monthly.

Immunohistochemistry for FUS Aggregates (Representative Protocol):

  • Tissue Preparation: Post-mortem brain and spinal cord tissues are fixed in formalin and embedded in paraffin. Sections are then cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using heat and a citrate (B86180) buffer.

  • Blocking: Sections are blocked with a solution containing normal serum and a detergent to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for FUS.

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

  • Visualization: The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei and then dehydrated and mounted.

  • Analysis: The presence and distribution of FUS-positive aggregates are examined under a microscope.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation FUS-ALS Mouse Model FUS-ALS Mouse Model ION363 ICV Injection ION363 ICV Injection FUS-ALS Mouse Model->ION363 ICV Injection Tissue Collection (Brain, Spinal Cord) Tissue Collection (Brain, Spinal Cord) ION363 ICV Injection->Tissue Collection (Brain, Spinal Cord) FUS Protein Quantification (Western Blot) FUS Protein Quantification (Western Blot) Tissue Collection (Brain, Spinal Cord)->FUS Protein Quantification (Western Blot) Motor Neuron Count Motor Neuron Count Tissue Collection (Brain, Spinal Cord)->Motor Neuron Count FUS-ALS Patients FUS-ALS Patients ION363 IT Injection ION363 IT Injection FUS-ALS Patients->ION363 IT Injection CSF Collection CSF Collection ION363 IT Injection->CSF Collection Post-mortem Tissue Collection Post-mortem Tissue Collection ION363 IT Injection->Post-mortem Tissue Collection NfL Quantification NfL Quantification CSF Collection->NfL Quantification FUS Protein & Aggregate Analysis (WB, IHC) FUS Protein & Aggregate Analysis (WB, IHC) Post-mortem Tissue Collection->FUS Protein & Aggregate Analysis (WB, IHC)

Caption: Experimental workflow for evaluating ION363's effect on FUS.

Summary and Future Directions

The available preclinical and clinical data strongly suggest that ION363 effectively reduces FUS protein levels and, consequently, the pathological aggregation of FUS in the central nervous system. The observed reduction in FUS protein and its aggregates, along with the decrease in the biomarker of neuronal injury, NfL, provides a solid rationale for the ongoing Phase 3 FUSION trial. The results of this trial will be crucial in definitively establishing the clinical efficacy and safety of ION363 as a potential therapeutic for FUS-ALS. Further research may also explore the potential of ION363 in other FUS-related neurodegenerative diseases.

References

ION363's Effect on FUS Protein Aggregation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mutations in the Fused in Sarcoma (FUS) gene are a significant cause of familial amyotrophic lateral sclerosis (ALS), often leading to a severe and rapidly progressing form of the disease.[1] The pathological hallmark of FUS-ALS is the mislocalization and aggregation of the FUS protein in the cytoplasm of motor neurons.[2][3] ION363, also known as jacifusen or ulefnersen, is an antisense oligonucleotide (ASO) designed to address this underlying pathology by reducing the production of the FUS protein.[4] This technical guide provides an in-depth overview of the mechanism of action of ION363 and its observed effects on FUS protein aggregation, supported by preclinical and clinical data.

Mechanism of Action

ION363 is a non-allele-specific antisense oligonucleotide that targets the pre-messenger RNA (pre-mRNA) of the FUS gene. By binding to a specific sequence within the FUS pre-mRNA, ION363 triggers the activity of RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid. This process leads to the destruction of the FUS mRNA, thereby preventing its translation into the FUS protein. The reduction in FUS protein levels is intended to mitigate the toxic gain-of-function associated with its cytoplasmic aggregation.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS Gene FUS Gene FUS pre-mRNA FUS pre-mRNA FUS Gene->FUS pre-mRNA Transcription RNase H RNase H FUS pre-mRNA->RNase H Recruits FUS mRNA FUS mRNA FUS pre-mRNA->FUS mRNA Splicing & Maturation ION363 ION363 (ASO) ION363->FUS pre-mRNA Binds to RNase H->FUS pre-mRNA Degrades Ribosome Ribosome FUS mRNA->Ribosome Translation FUS Protein FUS Protein Ribosome->FUS Protein Synthesis FUS Aggregates FUS Aggregates FUS Protein->FUS Aggregates Aggregation Cell Death Cell Death FUS Aggregates->Cell Death Toxicity

Caption: Mechanism of action of ION363 in reducing FUS protein levels.

Preclinical Data

Studies in mouse models of FUS-ALS have demonstrated the potential of ION363 to reduce FUS protein levels and delay disease progression.

Quantitative Data from Preclinical Studies
Animal ModelTreatmentTissueMethodFUS Protein ReductionReference
FUS-ALS Knock-in Mice (P517L and Δ14)Single ICV injection of ION363Brain and Spinal CordWestern Blot50-80%
FUS-ALS Knock-in MiceION363Brain and Spinal CordNot SpecifiedSignificant reduction
Experimental Protocols

Animal Models: FUS knock-in mouse lines expressing mutations equivalent to human FUS-P525L (P517L in mice) and FUSΔEX14 were utilized. These models exhibit progressive, age-dependent motor neuron loss.

Antisense Oligonucleotide Administration: A single intracerebroventricular (ICV) injection of ION363 was administered to neonatal mice.

Western Blot for FUS Protein Quantification (Representative Protocol):

  • Protein Extraction: Brain and spinal cord tissues are homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Total protein concentration is determined using a BCA assay.

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are loaded onto a polyacrylamide gel and separated by electrophoresis.

  • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: The membrane is blocked with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for FUS.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Clinical Data

ION363 has been evaluated in a first-in-human study and an expanded access program, with an ongoing Phase 3 clinical trial (FUSION).

Quantitative Data from Clinical Studies
Study PopulationTreatmentTissue/FluidMethodKey FindingsReference
Patient with FUS-P525L mutationRepeated intrathecal infusions of ION363Post-mortem brain and spinal cordWestern Blot, ImmunohistochemistryMarked suppression of FUS expression; reduction of FUS aggregates
12 participants in an expanded access programSerial intrathecal injections of jacifusenPost-mortem motor cortex tissueBiochemical analysis66-90% decrease in FUS protein levels compared to untreated patients
2 participants with P525L variantSerial intrathecal injections of jacifusenPost-mortem motor cortex tissueBiochemical analysisMutant FUS-P525L protein levels were 3-4% of those in untreated controls
12 participants in an expanded access programSerial intrathecal injections of jacifusenCerebrospinal Fluid (CSF)Not SpecifiedUp to 82.8% reduction in neurofilament light chain (NfL) levels after 6 months
Experimental Protocols

Drug Administration: ION363 is administered via intrathecal (IT) bolus injection. In the expanded access program, dosing protocols were adapted over time, with later participants receiving 120 mg monthly.

Immunohistochemistry for FUS Aggregates (Representative Protocol):

  • Tissue Preparation: Post-mortem brain and spinal cord tissues are fixed in formalin and embedded in paraffin. Sections are then cut and mounted on slides.

  • Antigen Retrieval: Slides are deparaffinized and rehydrated, followed by antigen retrieval using heat and a citrate buffer.

  • Blocking: Sections are blocked with a solution containing normal serum and a detergent to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Sections are incubated overnight at 4°C with a primary antibody specific for FUS.

  • Secondary Antibody Incubation: After washing, sections are incubated with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex.

  • Visualization: The signal is visualized using a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.

  • Counterstaining and Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated and mounted.

  • Analysis: The presence and distribution of FUS-positive aggregates are examined under a microscope.

cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation FUS-ALS Mouse Model FUS-ALS Mouse Model ION363 ICV Injection ION363 ICV Injection FUS-ALS Mouse Model->ION363 ICV Injection Tissue Collection (Brain, Spinal Cord) Tissue Collection (Brain, Spinal Cord) ION363 ICV Injection->Tissue Collection (Brain, Spinal Cord) FUS Protein Quantification (Western Blot) FUS Protein Quantification (Western Blot) Tissue Collection (Brain, Spinal Cord)->FUS Protein Quantification (Western Blot) Motor Neuron Count Motor Neuron Count Tissue Collection (Brain, Spinal Cord)->Motor Neuron Count FUS-ALS Patients FUS-ALS Patients ION363 IT Injection ION363 IT Injection FUS-ALS Patients->ION363 IT Injection CSF Collection CSF Collection ION363 IT Injection->CSF Collection Post-mortem Tissue Collection Post-mortem Tissue Collection ION363 IT Injection->Post-mortem Tissue Collection NfL Quantification NfL Quantification CSF Collection->NfL Quantification FUS Protein & Aggregate Analysis (WB, IHC) FUS Protein & Aggregate Analysis (WB, IHC) Post-mortem Tissue Collection->FUS Protein & Aggregate Analysis (WB, IHC)

Caption: Experimental workflow for evaluating ION363's effect on FUS.

Summary and Future Directions

The available preclinical and clinical data strongly suggest that ION363 effectively reduces FUS protein levels and, consequently, the pathological aggregation of FUS in the central nervous system. The observed reduction in FUS protein and its aggregates, along with the decrease in the biomarker of neuronal injury, NfL, provides a solid rationale for the ongoing Phase 3 FUSION trial. The results of this trial will be crucial in definitively establishing the clinical efficacy and safety of ION363 as a potential therapeutic for FUS-ALS. Further research may also explore the potential of ION363 in other FUS-related neurodegenerative diseases.

References

Early In Vitro Studies of ION363: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vitro studies for ION363 (also known as ulefnersen or jacifusen), an antisense oligonucleotide (ASO) developed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS). The content herein is synthesized from publicly available preclinical data and established methodologies for ASO validation, offering a comprehensive look at the likely early-stage evaluation of this therapeutic candidate.

Introduction: The Rationale for Targeting FUS in ALS

FUS-ALS is a rare and aggressive form of ALS, a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[1][2] Mutations in the FUS gene are believed to confer a toxic gain-of-function to the FUS protein, leading to its mislocalization from the nucleus to the cytoplasm, subsequent aggregation, and ultimately, neuronal cell death.[1][3] ION363 is an investigational ASO designed to specifically target and degrade FUS messenger RNA (mRNA), thereby reducing the production of the FUS protein.[4] This approach aims to mitigate the root cause of FUS-ALS pathology. Preclinical studies in mouse models of FUS-ALS have demonstrated that the reduction of FUS protein by ION363 can delay the onset of motor neuron degeneration.

Mechanism of Action of ION363

ION363 is a single-stranded nucleic acid designed to bind to a specific sequence within the pre-mRNA of the human FUS gene. This binding event recruits the cellular enzyme RNase H, which then cleaves the FUS pre-mRNA. The degradation of the pre-mRNA prevents its maturation and translation into the FUS protein, leading to a reduction in overall FUS protein levels.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene (DNA) FUS_pre_mRNA FUS pre-mRNA FUS_gene->FUS_pre_mRNA Transcription RNase_H RNase H FUS_pre_mRNA->RNase_H Recruitment FUS_mRNA Mature FUS mRNA Degradation mRNA Degradation FUS_pre_mRNA->Degradation Degradation Pathway RNase_H->FUS_pre_mRNA Cleavage ION363 ION363 (ASO) ION363->FUS_pre_mRNA Hybridization Ribosome Ribosome FUS_mRNA->Ribosome Translation FUS_protein FUS Protein Ribosome->FUS_protein

Caption: Mechanism of ION363-mediated reduction of FUS protein.

In Vitro Models for FUS-ALS

The early in vitro evaluation of ION363 likely utilized patient-derived cellular models that recapitulate key aspects of FUS-ALS pathology. These models are crucial for assessing the efficacy and specificity of ASO candidates.

  • Patient-Derived Fibroblasts: Skin fibroblasts from FUS-ALS patients are readily accessible and can be used for initial screening of ASOs for their ability to reduce target mRNA and protein levels.

  • Induced Pluripotent Stem Cell (iPSC)-Derived Motor Neurons: A more physiologically relevant model involves the reprogramming of patient fibroblasts or other somatic cells into iPSCs, which are then differentiated into motor neurons. These neurons exhibit disease-specific phenotypes, such as FUS protein mislocalization and aggregation, making them ideal for efficacy testing of therapeutic candidates like ION363.

Key In Vitro Experiments and Representative Data

While specific quantitative data from the early in vitro studies of ION363 are not publicly available, the following sections describe the key experiments that were likely performed, along with illustrative data presented in a structured format.

Dose-Dependent Reduction of FUS mRNA and Protein

A critical first step in the in vitro validation of ION363 would be to demonstrate its ability to reduce FUS mRNA and protein levels in a dose-dependent manner in a relevant cell model, such as patient-derived fibroblasts.

Table 1: Representative Dose-Response of ION363 on FUS mRNA and Protein Levels (Illustrative Data)

ION363 Concentration (nM)FUS mRNA Reduction (%)FUS Protein Reduction (%)
0 (Control)00
115 ± 310 ± 2
1045 ± 538 ± 4
5078 ± 670 ± 5
10085 ± 480 ± 6
Reduction of FUS Protein Aggregates

A key pathological hallmark of FUS-ALS is the aggregation of the FUS protein in the cytoplasm of motor neurons. In vitro assays would have been conducted to assess the ability of ION363 to reduce these aggregates in iPSC-derived motor neurons from FUS-ALS patients.

Table 2: Representative Effect of ION363 on FUS Protein Aggregation in iPSC-Derived Motor Neurons (Illustrative Data)

TreatmentPercentage of Cells with FUS Aggregates
Untreated Control65 ± 8
Scrambled Control ASO (100 nM)62 ± 7
ION363 (100 nM)15 ± 4
Rescue of Cellular Phenotypes

The ultimate goal of reducing mutant FUS protein is to rescue downstream cellular dysfunction. In vitro assays measuring motor neuron survival or neurite outgrowth would be critical to demonstrate the functional benefit of ION363.

Table 3: Representative Motor Neuron Survival Assay with ION363 Treatment (Illustrative Data)

Cell LineTreatmentMotor Neuron Survival (%)
Healthy Control iPSC-MNsUntreated100
FUS-ALS iPSC-MNsUntreated48 ± 6
FUS-ALS iPSC-MNsScrambled Control ASO (100 nM)50 ± 5
FUS-ALS iPSC-MNsION363 (100 nM)85 ± 7

Experimental Protocols

Detailed experimental protocols for the early in vitro studies of ION363 have not been publicly disclosed. However, the following are representative protocols for the types of experiments that would have been conducted to validate the ASO.

Quantification of FUS mRNA Reduction by qRT-PCR

This protocol describes a typical workflow for assessing the knockdown of a target mRNA by an ASO in cultured cells.

cluster_workflow Experimental Workflow: FUS mRNA Quantification cell_culture 1. Culture patient-derived fibroblasts transfection 2. Transfect cells with ION363 or control ASO cell_culture->transfection incubation 3. Incubate for 48-72 hours transfection->incubation rna_extraction 4. Extract total RNA incubation->rna_extraction cdna_synthesis 5. Synthesize cDNA rna_extraction->cdna_synthesis qrt_pcr 6. Perform qRT-PCR for FUS and housekeeping gene cdna_synthesis->qrt_pcr data_analysis 7. Analyze data to determine relative FUS mRNA levels qrt_pcr->data_analysis

Caption: Workflow for quantifying FUS mRNA reduction.

Methodology:

  • Cell Culture: FUS-ALS patient-derived fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • ASO Transfection: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are transfected with varying concentrations of ION363 or a non-targeting control ASO using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Cells are incubated for 48 to 72 hours post-transfection to allow for ASO uptake and target mRNA degradation.

  • RNA Extraction: Total RNA is isolated from the cells using a commercially available RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: Quantitative real-time PCR is performed using primers specific for FUS and a stable housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of FUS mRNA is calculated using the ΔΔCt method, comparing the expression in ION363-treated cells to that in control-treated cells.

Immunofluorescence Staining for FUS Protein Aggregates

This protocol outlines a method for visualizing and quantifying FUS protein aggregates in iPSC-derived motor neurons.

Methodology:

  • Cell Culture and Treatment: iPSC-derived motor neurons from FUS-ALS patients are cultured on glass coverslips coated with poly-L-ornithine and laminin. Cells are treated with ION363 or a control ASO for a specified period (e.g., 7 days).

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in phosphate-buffered saline (PBS).

  • Immunostaining: Cells are incubated with a primary antibody specific for the FUS protein, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging: Coverslips are mounted on glass slides and imaged using a fluorescence microscope.

  • Quantification: The number of cells containing cytoplasmic FUS aggregates is quantified from multiple random fields of view for each treatment condition.

Signaling Pathways and Pathogenic Mechanisms

Mutations in FUS lead to a cascade of events that contribute to motor neuron degeneration. The primary mechanism is thought to be a toxic gain-of-function, where the mutant protein mislocalizes to the cytoplasm and forms aggregates. These aggregates can sequester other essential proteins and disrupt cellular processes such as RNA metabolism and nucleocytoplasmic transport. ION363 intervenes at the very beginning of this cascade by reducing the amount of FUS protein produced.

cluster_pathway Pathogenic Cascade in FUS-ALS and ION363 Intervention mutant_fus_gene Mutant FUS Gene mutant_fus_mrna Mutant FUS mRNA mutant_fus_gene->mutant_fus_mrna mutant_fus_protein Mutant FUS Protein mutant_fus_mrna->mutant_fus_protein mislocalization Cytoplasmic Mislocalization mutant_fus_protein->mislocalization aggregation Protein Aggregation mislocalization->aggregation cellular_dysfunction Disruption of RNA Metabolism & Nucleocytoplasmic Transport aggregation->cellular_dysfunction cell_death Motor Neuron Death cellular_dysfunction->cell_death ion363_intervention ION363 ion363_intervention->mutant_fus_mrna Degrades mRNA

References

Early In Vitro Studies of ION363: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vitro studies for ION363 (also known as ulefnersen or jacifusen), an antisense oligonucleotide (ASO) developed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS). The content herein is synthesized from publicly available preclinical data and established methodologies for ASO validation, offering a comprehensive look at the likely early-stage evaluation of this therapeutic candidate.

Introduction: The Rationale for Targeting FUS in ALS

FUS-ALS is a rare and aggressive form of ALS, a fatal neurodegenerative disease characterized by the progressive loss of motor neurons.[1][2] Mutations in the FUS gene are believed to confer a toxic gain-of-function to the FUS protein, leading to its mislocalization from the nucleus to the cytoplasm, subsequent aggregation, and ultimately, neuronal cell death.[1][3] ION363 is an investigational ASO designed to specifically target and degrade FUS messenger RNA (mRNA), thereby reducing the production of the FUS protein.[4] This approach aims to mitigate the root cause of FUS-ALS pathology. Preclinical studies in mouse models of FUS-ALS have demonstrated that the reduction of FUS protein by ION363 can delay the onset of motor neuron degeneration.

Mechanism of Action of ION363

ION363 is a single-stranded nucleic acid designed to bind to a specific sequence within the pre-mRNA of the human FUS gene. This binding event recruits the cellular enzyme RNase H, which then cleaves the FUS pre-mRNA. The degradation of the pre-mRNA prevents its maturation and translation into the FUS protein, leading to a reduction in overall FUS protein levels.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene (DNA) FUS_pre_mRNA FUS pre-mRNA FUS_gene->FUS_pre_mRNA Transcription RNase_H RNase H FUS_pre_mRNA->RNase_H Recruitment FUS_mRNA Mature FUS mRNA Degradation mRNA Degradation FUS_pre_mRNA->Degradation Degradation Pathway RNase_H->FUS_pre_mRNA Cleavage ION363 ION363 (ASO) ION363->FUS_pre_mRNA Hybridization Ribosome Ribosome FUS_mRNA->Ribosome Translation FUS_protein FUS Protein Ribosome->FUS_protein

Caption: Mechanism of ION363-mediated reduction of FUS protein.

In Vitro Models for FUS-ALS

The early in vitro evaluation of ION363 likely utilized patient-derived cellular models that recapitulate key aspects of FUS-ALS pathology. These models are crucial for assessing the efficacy and specificity of ASO candidates.

  • Patient-Derived Fibroblasts: Skin fibroblasts from FUS-ALS patients are readily accessible and can be used for initial screening of ASOs for their ability to reduce target mRNA and protein levels.

  • Induced Pluripotent Stem Cell (iPSC)-Derived Motor Neurons: A more physiologically relevant model involves the reprogramming of patient fibroblasts or other somatic cells into iPSCs, which are then differentiated into motor neurons. These neurons exhibit disease-specific phenotypes, such as FUS protein mislocalization and aggregation, making them ideal for efficacy testing of therapeutic candidates like ION363.

Key In Vitro Experiments and Representative Data

While specific quantitative data from the early in vitro studies of ION363 are not publicly available, the following sections describe the key experiments that were likely performed, along with illustrative data presented in a structured format.

Dose-Dependent Reduction of FUS mRNA and Protein

A critical first step in the in vitro validation of ION363 would be to demonstrate its ability to reduce FUS mRNA and protein levels in a dose-dependent manner in a relevant cell model, such as patient-derived fibroblasts.

Table 1: Representative Dose-Response of ION363 on FUS mRNA and Protein Levels (Illustrative Data)

ION363 Concentration (nM)FUS mRNA Reduction (%)FUS Protein Reduction (%)
0 (Control)00
115 ± 310 ± 2
1045 ± 538 ± 4
5078 ± 670 ± 5
10085 ± 480 ± 6
Reduction of FUS Protein Aggregates

A key pathological hallmark of FUS-ALS is the aggregation of the FUS protein in the cytoplasm of motor neurons. In vitro assays would have been conducted to assess the ability of ION363 to reduce these aggregates in iPSC-derived motor neurons from FUS-ALS patients.

Table 2: Representative Effect of ION363 on FUS Protein Aggregation in iPSC-Derived Motor Neurons (Illustrative Data)

TreatmentPercentage of Cells with FUS Aggregates
Untreated Control65 ± 8
Scrambled Control ASO (100 nM)62 ± 7
ION363 (100 nM)15 ± 4
Rescue of Cellular Phenotypes

The ultimate goal of reducing mutant FUS protein is to rescue downstream cellular dysfunction. In vitro assays measuring motor neuron survival or neurite outgrowth would be critical to demonstrate the functional benefit of ION363.

Table 3: Representative Motor Neuron Survival Assay with ION363 Treatment (Illustrative Data)

Cell LineTreatmentMotor Neuron Survival (%)
Healthy Control iPSC-MNsUntreated100
FUS-ALS iPSC-MNsUntreated48 ± 6
FUS-ALS iPSC-MNsScrambled Control ASO (100 nM)50 ± 5
FUS-ALS iPSC-MNsION363 (100 nM)85 ± 7

Experimental Protocols

Detailed experimental protocols for the early in vitro studies of ION363 have not been publicly disclosed. However, the following are representative protocols for the types of experiments that would have been conducted to validate the ASO.

Quantification of FUS mRNA Reduction by qRT-PCR

This protocol describes a typical workflow for assessing the knockdown of a target mRNA by an ASO in cultured cells.

cluster_workflow Experimental Workflow: FUS mRNA Quantification cell_culture 1. Culture patient-derived fibroblasts transfection 2. Transfect cells with ION363 or control ASO cell_culture->transfection incubation 3. Incubate for 48-72 hours transfection->incubation rna_extraction 4. Extract total RNA incubation->rna_extraction cdna_synthesis 5. Synthesize cDNA rna_extraction->cdna_synthesis qrt_pcr 6. Perform qRT-PCR for FUS and housekeeping gene cdna_synthesis->qrt_pcr data_analysis 7. Analyze data to determine relative FUS mRNA levels qrt_pcr->data_analysis

Caption: Workflow for quantifying FUS mRNA reduction.

Methodology:

  • Cell Culture: FUS-ALS patient-derived fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • ASO Transfection: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are transfected with varying concentrations of ION363 or a non-targeting control ASO using a lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Cells are incubated for 48 to 72 hours post-transfection to allow for ASO uptake and target mRNA degradation.

  • RNA Extraction: Total RNA is isolated from the cells using a commercially available RNA extraction kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

  • qRT-PCR: Quantitative real-time PCR is performed using primers specific for FUS and a stable housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis: The relative expression of FUS mRNA is calculated using the ΔΔCt method, comparing the expression in ION363-treated cells to that in control-treated cells.

Immunofluorescence Staining for FUS Protein Aggregates

This protocol outlines a method for visualizing and quantifying FUS protein aggregates in iPSC-derived motor neurons.

Methodology:

  • Cell Culture and Treatment: iPSC-derived motor neurons from FUS-ALS patients are cultured on glass coverslips coated with poly-L-ornithine and laminin. Cells are treated with ION363 or a control ASO for a specified period (e.g., 7 days).

  • Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde, followed by permeabilization with 0.25% Triton X-100 in phosphate-buffered saline (PBS).

  • Immunostaining: Cells are incubated with a primary antibody specific for the FUS protein, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI.

  • Imaging: Coverslips are mounted on glass slides and imaged using a fluorescence microscope.

  • Quantification: The number of cells containing cytoplasmic FUS aggregates is quantified from multiple random fields of view for each treatment condition.

Signaling Pathways and Pathogenic Mechanisms

Mutations in FUS lead to a cascade of events that contribute to motor neuron degeneration. The primary mechanism is thought to be a toxic gain-of-function, where the mutant protein mislocalizes to the cytoplasm and forms aggregates. These aggregates can sequester other essential proteins and disrupt cellular processes such as RNA metabolism and nucleocytoplasmic transport. ION363 intervenes at the very beginning of this cascade by reducing the amount of FUS protein produced.

cluster_pathway Pathogenic Cascade in FUS-ALS and ION363 Intervention mutant_fus_gene Mutant FUS Gene mutant_fus_mrna Mutant FUS mRNA mutant_fus_gene->mutant_fus_mrna mutant_fus_protein Mutant FUS Protein mutant_fus_mrna->mutant_fus_protein mislocalization Cytoplasmic Mislocalization mutant_fus_protein->mislocalization aggregation Protein Aggregation mislocalization->aggregation cellular_dysfunction Disruption of RNA Metabolism & Nucleocytoplasmic Transport aggregation->cellular_dysfunction cell_death Motor Neuron Death cellular_dysfunction->cell_death ion363_intervention ION363 ion363_intervention->mutant_fus_mrna Degrades mRNA

References

Technical Guide: Murine Models in the Preclinical Evaluation of ION363 for FUS-Associated Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

ION363 (also known as jacifusen or ulefnersen) is an investigational antisense oligonucleotide (ASO) designed to treat a rare, aggressive, and often juvenile-onset form of amyotrophic lateral sclerosis (ALS) caused by mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1] The therapeutic principle of ION363 is to reduce the production of the FUS protein by targeting its messenger RNA (mRNA), thereby mitigating a toxic gain of function conferred by the mutant protein.[2] The development and preclinical validation of ION363 relied heavily on the use of genetically engineered animal models that accurately recapitulate key aspects of the human disease pathology. This guide provides a detailed overview of these models, the experimental protocols employed, and the key findings that supported the transition of ION363 into clinical trials.

The FUS-ALS Knock-in Mouse Model

To investigate the mechanisms of FUS-mediated neurodegeneration and to test the efficacy of ION363, researchers developed a series of FUS knock-in mouse lines.[3] Unlike previous models that used random insertion of mutated genes, this approach involved replacing the mouse's healthy Fus gene with a mutated version, ensuring a more physiologically relevant representation of the human disease.

Key Genetic Models:

  • mFusP517L: This model carries a point mutation equivalent to the human FUSP525L mutation, one of the most common and severe variants associated with early-onset ALS.

  • mFusΔ14: This model expresses a truncated form of the FUS protein, analogous to a frameshift mutation (G466VfsX14) in humans that leads to a rapidly progressive, juvenile-onset ALS.

  • Compound Heterozygous (MN-P517L/Δ14): A model with an accelerated, severe ALS-like phenotype was created by combining the two mutations, which was instrumental in demonstrating the dose-dependent toxic gain-of-function mechanism of mutant FUS.

These knock-in models successfully replicated key pathological features of human FUS-ALS, including progressive, age-dependent loss of motor neurons and the insolubility of FUS and other associated RNA-binding proteins.

Mechanism of Action and Therapeutic Strategy

FUS-ALS is understood to be driven by a toxic gain-of-function mechanism, where the mutant FUS protein acquires harmful properties, leading to its accumulation in the cytoplasm, formation of pathological aggregates, and subsequent motor neuron death. ION363 is a non-allele-specific ASO that binds to FUS mRNA, leading to its degradation via the RNase H mechanism. This prevents the translation of both wild-type and mutant FUS protein, reducing the overall protein burden and mitigating its toxicity.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene (WT/Mutant) FUS_mRNA FUS mRNA FUS_Gene->FUS_mRNA Transcription ION363 ION363 (ASO) FUS_mRNA->ION363 Degradation mRNA Degradation (RNase H) FUS_mRNA->Degradation Targeted FUS_Protein FUS Protein (WT/Mutant) FUS_mRNA->FUS_Protein Translation ION363->Degradation Triggers Aggregation Toxic Aggregates FUS_Protein->Aggregation Toxic Gain of Function Neurodegeneration Motor Neuron Degeneration Aggregation->Neurodegeneration Leads to G cluster_endpoints Endpoints Model FUS-ALS Mouse Model (P517L/WT & MN-P517L/Δ14) Treatment ICV Injection at P1 - ION363 (20 µg) - NTC ASO (Control) Model->Treatment Analysis Analysis at 1 Month Treatment->Analysis Biochem Biochemical - Western Blot - Sarkosyl Insolubility Analysis->Biochem Pathology Pathological - Motor Neuron Count - NMJ Innervation Analysis->Pathology Distribution ASO Distribution - Immunohistochemistry Analysis->Distribution

References

Technical Guide: Murine Models in the Preclinical Evaluation of ION363 for FUS-Associated Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

ION363 (also known as jacifusen or ulefnersen) is an investigational antisense oligonucleotide (ASO) designed to treat a rare, aggressive, and often juvenile-onset form of amyotrophic lateral sclerosis (ALS) caused by mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1] The therapeutic principle of ION363 is to reduce the production of the FUS protein by targeting its messenger RNA (mRNA), thereby mitigating a toxic gain of function conferred by the mutant protein.[2] The development and preclinical validation of ION363 relied heavily on the use of genetically engineered animal models that accurately recapitulate key aspects of the human disease pathology. This guide provides a detailed overview of these models, the experimental protocols employed, and the key findings that supported the transition of ION363 into clinical trials.

The FUS-ALS Knock-in Mouse Model

To investigate the mechanisms of FUS-mediated neurodegeneration and to test the efficacy of ION363, researchers developed a series of FUS knock-in mouse lines.[3] Unlike previous models that used random insertion of mutated genes, this approach involved replacing the mouse's healthy Fus gene with a mutated version, ensuring a more physiologically relevant representation of the human disease.

Key Genetic Models:

  • mFusP517L: This model carries a point mutation equivalent to the human FUSP525L mutation, one of the most common and severe variants associated with early-onset ALS.

  • mFusΔ14: This model expresses a truncated form of the FUS protein, analogous to a frameshift mutation (G466VfsX14) in humans that leads to a rapidly progressive, juvenile-onset ALS.

  • Compound Heterozygous (MN-P517L/Δ14): A model with an accelerated, severe ALS-like phenotype was created by combining the two mutations, which was instrumental in demonstrating the dose-dependent toxic gain-of-function mechanism of mutant FUS.

These knock-in models successfully replicated key pathological features of human FUS-ALS, including progressive, age-dependent loss of motor neurons and the insolubility of FUS and other associated RNA-binding proteins.

Mechanism of Action and Therapeutic Strategy

FUS-ALS is understood to be driven by a toxic gain-of-function mechanism, where the mutant FUS protein acquires harmful properties, leading to its accumulation in the cytoplasm, formation of pathological aggregates, and subsequent motor neuron death. ION363 is a non-allele-specific ASO that binds to FUS mRNA, leading to its degradation via the RNase H mechanism. This prevents the translation of both wild-type and mutant FUS protein, reducing the overall protein burden and mitigating its toxicity.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene (WT/Mutant) FUS_mRNA FUS mRNA FUS_Gene->FUS_mRNA Transcription ION363 ION363 (ASO) FUS_mRNA->ION363 Degradation mRNA Degradation (RNase H) FUS_mRNA->Degradation Targeted FUS_Protein FUS Protein (WT/Mutant) FUS_mRNA->FUS_Protein Translation ION363->Degradation Triggers Aggregation Toxic Aggregates FUS_Protein->Aggregation Toxic Gain of Function Neurodegeneration Motor Neuron Degeneration Aggregation->Neurodegeneration Leads to G cluster_endpoints Endpoints Model FUS-ALS Mouse Model (P517L/WT & MN-P517L/Δ14) Treatment ICV Injection at P1 - ION363 (20 µg) - NTC ASO (Control) Model->Treatment Analysis Analysis at 1 Month Treatment->Analysis Biochem Biochemical - Western Blot - Sarkosyl Insolubility Analysis->Biochem Pathology Pathological - Motor Neuron Count - NMJ Innervation Analysis->Pathology Distribution ASO Distribution - Immunohistochemistry Analysis->Distribution

References

Methodological & Application

Application Notes and Protocols for Intrathecal Delivery of ION363 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as Jacifusen or Ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1][2] FUS-ALS is a rare and often aggressive form of the disease. ION363 is a non-allele-specific ASO that targets the FUS transcript, leading to the reduction of both wild-type and mutant FUS protein levels.[3] This reduction of the FUS protein is believed to mitigate the toxic gain-of-function effects of the mutant protein, potentially slowing disease progression.[4] Preclinical studies in mouse models of FUS-ALS have demonstrated that ION363 can effectively silence FUS expression, delay motor neuron degeneration, and improve disease-related phenotypes.[3]

These application notes provide a summary of the available data on ION363 administration in animal models and detailed protocols for intrathecal (IT) delivery. Intrathecal administration delivers the ASO directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and allowing for distribution throughout the central nervous system (CNS).

Mechanism of Action of ION363

ION363 is an antisense oligonucleotide that binds to the pre-messenger RNA (pre-mRNA) of the FUS gene. This binding event triggers the degradation of the FUS pre-mRNA, thereby preventing the translation of both wild-type and mutant FUS protein. The reduction in total FUS protein levels is the therapeutic mechanism intended to slow or halt the progression of FUS-ALS.

ION363_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene FUS_pre_mRNA FUS pre-mRNA FUS_gene->FUS_pre_mRNA Transcription Degradation RNA Degradation FUS_pre_mRNA->Degradation Binding FUS_mRNA FUS mRNA FUS_pre_mRNA->FUS_mRNA Splicing ION363 ION363 (ASO) ION363->FUS_pre_mRNA Reduced_FUS_protein Reduced FUS Protein Levels Ribosome Ribosome FUS_mRNA->Ribosome Translation FUS_protein FUS Protein (Wild-type & Mutant) Ribosome->FUS_protein

ION363 Mechanism of Action

Quantitative Data from Animal Studies

The following table summarizes the available quantitative data from preclinical studies of ION363 in animal models.

Animal ModelAge at AdministrationRoute of AdministrationDoseFrequencyKey FindingsReference
FUS-ALS Knock-in Mice (P517L and Δ14 heterozygous)Postnatal day 1Intracerebroventricular (ICV)20 µgSingle doseEfficiently silences Fus, reduces FUS protein levels in the brain and spinal cord, and delays motor neuron degeneration.
FUS-ALS Knock-in Mice1 month oldNot specifiedNot specifiedNot specifiedReduced total, wild-type, and P517L FUS protein levels in the brain and spinal cord.

Experimental Protocols

Intrathecal Delivery Workflow

The general workflow for intrathecal delivery of ION363 in animal models involves several key steps from animal preparation to post-operative care and analysis.

Intrathecal_Delivery_Workflow Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Positioning Positioning of Animal Animal_Prep->Positioning Injection_Site Identification of Injection Site (e.g., L4/L5 or L5/L6) Positioning->Injection_Site Injection Intrathecal Injection of ION363 Injection_Site->Injection Post_Op_Care Post-Operative Care (Recovery, Monitoring) Injection->Post_Op_Care Tissue_Harvest Tissue Harvesting (Brain, Spinal Cord) Post_Op_Care->Tissue_Harvest Analysis Analysis (e.g., Western Blot, IHC, qPCR) Tissue_Harvest->Analysis

General Intrathecal Delivery Workflow
Protocol 1: Intrathecal Injection in Mice

This protocol is a general guide for direct lumbar puncture intrathecal injection in mice.

Materials:

  • ION363 solution in sterile, preservative-free artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • 30G ½ inch needles and 1 mL syringes

  • Animal clippers

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Warming pad

  • 15 mL conical tube for positioning

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (B1672236) (e.g., 2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Shave the fur over the lower back, from the pelvis to the mid-thoracic region.

    • Disinfect the shaved area with povidone-iodine followed by 70% ethanol.

  • Positioning:

    • Place the anesthetized mouse on a 15 mL conical tube under its lower abdomen. This positioning flexes the spine and increases the space between the lumbar vertebrae.

  • Injection:

    • Palpate the iliac crests and the spinal column to identify the L4/L5 or L5/L6 intervertebral space.

    • Hold the mouse firmly by the hips.

    • Insert the 30G needle at a slight angle into the identified intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.

    • Slowly inject the desired volume of ION363 solution (typically 5-10 µL).

    • Carefully withdraw the needle.

  • Post-Operative Care:

    • Place the mouse on a warming pad and monitor until it has fully recovered from anesthesia.

    • Return the mouse to its home cage and monitor for any signs of distress or neurological deficits.

Protocol 2: Intrathecal Catheterization in Rats

This protocol describes a more chronic method for repeated intrathecal dosing in rats via an implanted catheter.

Materials:

  • ION363 solution in sterile, preservative-free aCSF

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Polyethylene tubing (e.g., PE-10)

  • Surgical instruments (scalpel, scissors, forceps)

  • Sutures

  • Warming pad

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and confirm proper anesthetic depth.

    • Shave and disinfect the surgical area over the lumbar spine.

  • Catheter Implantation:

    • Make a midline incision over the L5-L6 vertebrae.

    • Dissect the paravertebral muscles to expose the ligamentum flavum between the vertebrae.

    • Carefully make a small incision in the ligamentum flavum and the underlying dura mater.

    • Insert a pre-measured length of PE-10 tubing into the intrathecal space. A small leakage of CSF confirms correct placement.

    • Advance the catheter rostrally to the desired spinal level.

    • Suture the catheter to the surrounding muscle and fascia to secure it in place.

    • Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.

    • Close the incision in layers.

  • Injection:

    • For each dose, connect a syringe containing the ION363 solution to the externalized catheter.

    • Inject the desired volume slowly, followed by a small flush of sterile aCSF to ensure complete delivery.

  • Post-Operative Care:

    • Administer analgesics as per institutional guidelines.

    • Monitor the animal for recovery from surgery and any signs of infection or neurological complications.

    • Keep the external part of the catheter clean and protected.

Protocol 3: Intrathecal Injection in Non-Human Primates (General Protocol)

Disclaimer: A specific protocol for the intrathecal administration of ION363 in non-human primates is not publicly available. The following is a general protocol for lumbar puncture in cynomolgus monkeys, which should be adapted and approved by the relevant institutional animal care and use committee.

Materials:

  • ION363 solution in sterile, preservative-free aCSF

  • Anesthetic (e.g., ketamine, medetomidine, isoflurane)

  • Spinal needles (e.g., 22-25G)

  • Syringes

  • Warming support

  • Monitoring equipment (e.g., pulse oximeter)

Procedure:

  • Animal Preparation:

    • Anesthetize the non-human primate (e.g., with an intramuscular injection of ketamine and medetomidine, followed by maintenance with isoflurane).

    • Place the animal in lateral or sternal recumbency.

    • Shave and surgically prepare the lumbar region.

  • Injection:

    • Palpate the lumbar vertebrae to identify the L4/L5 or L5/L6 intervertebral space.

    • Insert the spinal needle into the identified space until a "pop" is felt, indicating penetration of the dura.

    • Confirm correct placement by the appearance of clear CSF in the needle hub.

    • Slowly inject the ION363 solution. The volume will depend on the size of the animal and the concentration of the drug.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-Operative Care:

    • Monitor the animal closely during recovery from anesthesia.

    • Provide appropriate analgesic care.

    • Observe for any changes in behavior, motor function, or signs of discomfort.

Conclusion

The intrathecal delivery of ION363 in animal models is a critical step in the preclinical evaluation of this therapeutic candidate for FUS-ALS. The protocols provided here offer a foundation for researchers to conduct these studies. It is imperative that all animal procedures are performed under approved institutional guidelines and with appropriate veterinary oversight. Further research, particularly in non-human primates, will be essential to fully characterize the safety and efficacy of ION363 prior to and during clinical development.

References

Application Notes and Protocols for Intrathecal Delivery of ION363 in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as Jacifusen or Ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1][2] FUS-ALS is a rare and often aggressive form of the disease. ION363 is a non-allele-specific ASO that targets the FUS transcript, leading to the reduction of both wild-type and mutant FUS protein levels.[3] This reduction of the FUS protein is believed to mitigate the toxic gain-of-function effects of the mutant protein, potentially slowing disease progression.[4] Preclinical studies in mouse models of FUS-ALS have demonstrated that ION363 can effectively silence FUS expression, delay motor neuron degeneration, and improve disease-related phenotypes.[3]

These application notes provide a summary of the available data on ION363 administration in animal models and detailed protocols for intrathecal (IT) delivery. Intrathecal administration delivers the ASO directly into the cerebrospinal fluid (CSF), bypassing the blood-brain barrier and allowing for distribution throughout the central nervous system (CNS).

Mechanism of Action of ION363

ION363 is an antisense oligonucleotide that binds to the pre-messenger RNA (pre-mRNA) of the FUS gene. This binding event triggers the degradation of the FUS pre-mRNA, thereby preventing the translation of both wild-type and mutant FUS protein. The reduction in total FUS protein levels is the therapeutic mechanism intended to slow or halt the progression of FUS-ALS.

ION363_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene FUS_pre_mRNA FUS pre-mRNA FUS_gene->FUS_pre_mRNA Transcription Degradation RNA Degradation FUS_pre_mRNA->Degradation Binding FUS_mRNA FUS mRNA FUS_pre_mRNA->FUS_mRNA Splicing ION363 ION363 (ASO) ION363->FUS_pre_mRNA Reduced_FUS_protein Reduced FUS Protein Levels Ribosome Ribosome FUS_mRNA->Ribosome Translation FUS_protein FUS Protein (Wild-type & Mutant) Ribosome->FUS_protein

ION363 Mechanism of Action

Quantitative Data from Animal Studies

The following table summarizes the available quantitative data from preclinical studies of ION363 in animal models.

Animal ModelAge at AdministrationRoute of AdministrationDoseFrequencyKey FindingsReference
FUS-ALS Knock-in Mice (P517L and Δ14 heterozygous)Postnatal day 1Intracerebroventricular (ICV)20 µgSingle doseEfficiently silences Fus, reduces FUS protein levels in the brain and spinal cord, and delays motor neuron degeneration.
FUS-ALS Knock-in Mice1 month oldNot specifiedNot specifiedNot specifiedReduced total, wild-type, and P517L FUS protein levels in the brain and spinal cord.

Experimental Protocols

Intrathecal Delivery Workflow

The general workflow for intrathecal delivery of ION363 in animal models involves several key steps from animal preparation to post-operative care and analysis.

Intrathecal_Delivery_Workflow Animal_Prep Animal Preparation (Anesthesia, Hair Removal) Positioning Positioning of Animal Animal_Prep->Positioning Injection_Site Identification of Injection Site (e.g., L4/L5 or L5/L6) Positioning->Injection_Site Injection Intrathecal Injection of ION363 Injection_Site->Injection Post_Op_Care Post-Operative Care (Recovery, Monitoring) Injection->Post_Op_Care Tissue_Harvest Tissue Harvesting (Brain, Spinal Cord) Post_Op_Care->Tissue_Harvest Analysis Analysis (e.g., Western Blot, IHC, qPCR) Tissue_Harvest->Analysis

General Intrathecal Delivery Workflow
Protocol 1: Intrathecal Injection in Mice

This protocol is a general guide for direct lumbar puncture intrathecal injection in mice.

Materials:

  • ION363 solution in sterile, preservative-free artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane)

  • 30G ½ inch needles and 1 mL syringes

  • Animal clippers

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Warming pad

  • 15 mL conical tube for positioning

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

    • Shave the fur over the lower back, from the pelvis to the mid-thoracic region.

    • Disinfect the shaved area with povidone-iodine followed by 70% ethanol.

  • Positioning:

    • Place the anesthetized mouse on a 15 mL conical tube under its lower abdomen. This positioning flexes the spine and increases the space between the lumbar vertebrae.

  • Injection:

    • Palpate the iliac crests and the spinal column to identify the L4/L5 or L5/L6 intervertebral space.

    • Hold the mouse firmly by the hips.

    • Insert the 30G needle at a slight angle into the identified intervertebral space. A characteristic tail flick is often observed upon successful entry into the intrathecal space.

    • Slowly inject the desired volume of ION363 solution (typically 5-10 µL).

    • Carefully withdraw the needle.

  • Post-Operative Care:

    • Place the mouse on a warming pad and monitor until it has fully recovered from anesthesia.

    • Return the mouse to its home cage and monitor for any signs of distress or neurological deficits.

Protocol 2: Intrathecal Catheterization in Rats

This protocol describes a more chronic method for repeated intrathecal dosing in rats via an implanted catheter.

Materials:

  • ION363 solution in sterile, preservative-free aCSF

  • Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)

  • Polyethylene tubing (e.g., PE-10)

  • Surgical instruments (scalpel, scissors, forceps)

  • Sutures

  • Warming pad

Procedure:

  • Animal Preparation:

    • Anesthetize the rat and confirm proper anesthetic depth.

    • Shave and disinfect the surgical area over the lumbar spine.

  • Catheter Implantation:

    • Make a midline incision over the L5-L6 vertebrae.

    • Dissect the paravertebral muscles to expose the ligamentum flavum between the vertebrae.

    • Carefully make a small incision in the ligamentum flavum and the underlying dura mater.

    • Insert a pre-measured length of PE-10 tubing into the intrathecal space. A small leakage of CSF confirms correct placement.

    • Advance the catheter rostrally to the desired spinal level.

    • Suture the catheter to the surrounding muscle and fascia to secure it in place.

    • Tunnel the external end of the catheter subcutaneously to exit at the back of the neck.

    • Close the incision in layers.

  • Injection:

    • For each dose, connect a syringe containing the ION363 solution to the externalized catheter.

    • Inject the desired volume slowly, followed by a small flush of sterile aCSF to ensure complete delivery.

  • Post-Operative Care:

    • Administer analgesics as per institutional guidelines.

    • Monitor the animal for recovery from surgery and any signs of infection or neurological complications.

    • Keep the external part of the catheter clean and protected.

Protocol 3: Intrathecal Injection in Non-Human Primates (General Protocol)

Disclaimer: A specific protocol for the intrathecal administration of ION363 in non-human primates is not publicly available. The following is a general protocol for lumbar puncture in cynomolgus monkeys, which should be adapted and approved by the relevant institutional animal care and use committee.

Materials:

  • ION363 solution in sterile, preservative-free aCSF

  • Anesthetic (e.g., ketamine, medetomidine, isoflurane)

  • Spinal needles (e.g., 22-25G)

  • Syringes

  • Warming support

  • Monitoring equipment (e.g., pulse oximeter)

Procedure:

  • Animal Preparation:

    • Anesthetize the non-human primate (e.g., with an intramuscular injection of ketamine and medetomidine, followed by maintenance with isoflurane).

    • Place the animal in lateral or sternal recumbency.

    • Shave and surgically prepare the lumbar region.

  • Injection:

    • Palpate the lumbar vertebrae to identify the L4/L5 or L5/L6 intervertebral space.

    • Insert the spinal needle into the identified space until a "pop" is felt, indicating penetration of the dura.

    • Confirm correct placement by the appearance of clear CSF in the needle hub.

    • Slowly inject the ION363 solution. The volume will depend on the size of the animal and the concentration of the drug.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-Operative Care:

    • Monitor the animal closely during recovery from anesthesia.

    • Provide appropriate analgesic care.

    • Observe for any changes in behavior, motor function, or signs of discomfort.

Conclusion

The intrathecal delivery of ION363 in animal models is a critical step in the preclinical evaluation of this therapeutic candidate for FUS-ALS. The protocols provided here offer a foundation for researchers to conduct these studies. It is imperative that all animal procedures are performed under approved institutional guidelines and with appropriate veterinary oversight. Further research, particularly in non-human primates, will be essential to fully characterize the safety and efficacy of ION363 prior to and during clinical development.

References

Designing In Vivo Experiments with ION363: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as ulefnersen or jacifusen, is an investigational antisense oligonucleotide (ASO) designed to address the underlying genetic cause of a rare and aggressive form of amyotrophic lateral sclerosis (ALS) associated with mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS).[1][2][3] This document provides detailed application notes and protocols for designing and conducting preclinical in vivo experiments to evaluate the efficacy and mechanism of action of ION363. The protocols outlined below are based on established methodologies for ASO administration to the central nervous system and findings from preclinical studies of ION363 in a FUS-ALS mouse model.[3][4]

ION363 is a non-allele-specific ASO that targets the FUS RNA transcript, leading to its degradation and thereby reducing the production of both wild-type and mutant FUS protein. Preclinical evidence in a FUS-ALS mouse model has demonstrated that antisense-mediated reduction of FUS protein can prevent the loss of motor neurons. The primary therapeutic hypothesis is that by lowering the levels of the toxic mutant FUS protein, ION363 can slow or prevent the relentless progression of FUS-ALS.

Core Concepts & Signaling Pathway

Mutations in the FUS gene are understood to cause disease through a toxic gain-of-function mechanism. The mutant FUS protein mislocalizes from the nucleus to the cytoplasm, where it forms aggregates that are a pathological hallmark of FUS-ALS. This process is associated with the insolubility of FUS and other related RNA-binding proteins, leading to cellular dysfunction and, ultimately, motor neuron degeneration.

ION363 intervenes at the level of RNA. By binding to the FUS messenger RNA (mRNA), it triggers the action of RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid. This prevents the mRNA from being translated into the FUS protein, thus reducing the overall levels of FUS protein in the cell.

FUS_ALS_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Mutant FUS Gene Mutant FUS Gene FUS mRNA FUS mRNA Mutant FUS Gene->FUS mRNA Transcription FUS Protein (Mutant) FUS Protein (Mutant) FUS mRNA->FUS Protein (Mutant) Translation FUS Aggregates FUS Aggregates FUS Protein (Mutant)->FUS Aggregates Motor Neuron Degeneration Motor Neuron Degeneration FUS Aggregates->Motor Neuron Degeneration ION363 ION363 ION363->FUS mRNA Degradation

Figure 1: Simplified signaling pathway of FUS-ALS and the mechanism of action of ION363.

Preclinical In Vivo Data Summary

Preclinical studies utilizing a FUS-ALS knock-in mouse model have provided proof-of-concept for the therapeutic potential of ION363. A single intracerebroventricular (ICV) injection of ION363 in newborn mice resulted in a significant reduction of FUS protein levels and a delay in motor neuron degeneration.

ParameterControl (NTC ASO)ION363 TreatedMethod of AnalysisReference
FUS Protein Levels (Brain & Spinal Cord) 100%~20-50% of controlWestern Immunoblot
Motor Neuron Count BaselineDelayed degenerationImmunohistochemistry
Detergent-Insoluble RBPs PresentReducedBiochemical Fractionation & Western Blot

Experimental Protocols

In Vivo Administration of ION363 via Intracerebroventricular (ICV) Injection in Neonatal Mice

This protocol is adapted for a single ICV injection in neonatal mice, as demonstrated in preclinical studies of ION363.

Materials:

  • ION363 (or control ASO) reconstituted in sterile, nuclease-free PBS

  • Hamilton syringe (10 µL) with a 32G needle

  • Isoflurane anesthesia system

  • Stereotactic apparatus for neonatal mice (optional but recommended for precision)

  • Heating pad

  • 70% ethanol

  • FUS-ALS knock-in mouse pups (Postnatal day 1, P1) and wild-type littermates

Procedure:

  • Preparation: Prepare the desired concentration of ION363. A dose of 20 µg has been shown to be effective in mice.

  • Anesthesia: Anesthetize the P1 mouse pup using isoflurane. A common method is to induce anesthesia in a chamber and then maintain it via a nose cone. Ensure the pup's body temperature is maintained with a heating pad.

  • Injection Site: Palpate the skull to identify the injection site, which is typically about one-third of the distance from the lambda suture to the eye, and slightly lateral to the sagittal suture.

  • Injection: Carefully insert the 32G needle perpendicular to the skull to a depth of approximately 2-3 mm to target the lateral ventricle.

  • Infusion: Slowly infuse the desired volume of ION363 solution (e.g., 1-2 µL) over 1-2 minutes.

  • Recovery: After infusion, slowly withdraw the needle and allow the pup to recover on the heating pad before returning it to the dam.

  • Post-operative Care: Monitor the pups for any adverse effects.

ICV_Workflow Anesthetize P1 Mouse Pup Anesthetize P1 Mouse Pup Position in Stereotactic Frame Position in Stereotactic Frame Anesthetize P1 Mouse Pup->Position in Stereotactic Frame Identify Injection Site Identify Injection Site Position in Stereotactic Frame->Identify Injection Site Perform ICV Injection (ION363) Perform ICV Injection (ION363) Identify Injection Site->Perform ICV Injection (ION363) Post-Injection Recovery Post-Injection Recovery Perform ICV Injection (ION363)->Post-Injection Recovery Tissue Collection (e.g., 1 month post-injection) Tissue Collection (e.g., 1 month post-injection) Post-Injection Recovery->Tissue Collection (e.g., 1 month post-injection) Analysis Analysis Tissue Collection (e.g., 1 month post-injection)->Analysis

Figure 2: Experimental workflow for in vivo administration of ION363 and subsequent analysis.

Quantification of FUS Protein Levels by Western Blot

Materials:

  • Brain and spinal cord tissue from treated and control mice

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FUS

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization: Homogenize brain and spinal cord tissue in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary anti-FUS antibody overnight at 4°C. The following day, wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Assessment of Motor Neuron Survival by Immunohistochemistry

Materials:

  • Spinal cord tissue from treated and control mice

  • 4% paraformaldehyde (PFA) for fixation

  • Sucrose (B13894) solutions for cryoprotection

  • Cryostat or vibratome for sectioning

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody against a motor neuron marker (e.g., ChAT or SMI-32)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Perfuse the mice with saline followed by 4% PFA. Dissect the spinal cord and post-fix in 4% PFA overnight, then cryoprotect in a sucrose gradient.

  • Sectioning: Cut transverse sections of the lumbar spinal cord (e.g., 20-30 µm thick) using a cryostat.

  • Staining:

    • Permeabilize and block the sections.

    • Incubate with the primary antibody against the motor neuron marker overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Counterstain with DAPI.

  • Imaging and Analysis: Mount the sections and acquire images of the ventral horn of the spinal cord using a fluorescence microscope. Count the number of positively stained motor neurons in a systematic and unbiased manner (e.g., using stereological methods).

Conclusion

The protocols and application notes provided herein offer a framework for the in vivo investigation of ION363. These experiments are crucial for elucidating the therapeutic potential and mechanism of action of this promising ASO for the treatment of FUS-ALS. Adherence to rigorous experimental design, including appropriate controls and blinded analysis, is paramount for obtaining reproducible and translatable results.

References

Designing In Vivo Experiments with ION363: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as ulefnersen or jacifusen, is an investigational antisense oligonucleotide (ASO) designed to address the underlying genetic cause of a rare and aggressive form of amyotrophic lateral sclerosis (ALS) associated with mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS).[1][2][3] This document provides detailed application notes and protocols for designing and conducting preclinical in vivo experiments to evaluate the efficacy and mechanism of action of ION363. The protocols outlined below are based on established methodologies for ASO administration to the central nervous system and findings from preclinical studies of ION363 in a FUS-ALS mouse model.[3][4]

ION363 is a non-allele-specific ASO that targets the FUS RNA transcript, leading to its degradation and thereby reducing the production of both wild-type and mutant FUS protein. Preclinical evidence in a FUS-ALS mouse model has demonstrated that antisense-mediated reduction of FUS protein can prevent the loss of motor neurons. The primary therapeutic hypothesis is that by lowering the levels of the toxic mutant FUS protein, ION363 can slow or prevent the relentless progression of FUS-ALS.

Core Concepts & Signaling Pathway

Mutations in the FUS gene are understood to cause disease through a toxic gain-of-function mechanism. The mutant FUS protein mislocalizes from the nucleus to the cytoplasm, where it forms aggregates that are a pathological hallmark of FUS-ALS. This process is associated with the insolubility of FUS and other related RNA-binding proteins, leading to cellular dysfunction and, ultimately, motor neuron degeneration.

ION363 intervenes at the level of RNA. By binding to the FUS messenger RNA (mRNA), it triggers the action of RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid. This prevents the mRNA from being translated into the FUS protein, thus reducing the overall levels of FUS protein in the cell.

FUS_ALS_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Mutant FUS Gene Mutant FUS Gene FUS mRNA FUS mRNA Mutant FUS Gene->FUS mRNA Transcription FUS Protein (Mutant) FUS Protein (Mutant) FUS mRNA->FUS Protein (Mutant) Translation FUS Aggregates FUS Aggregates FUS Protein (Mutant)->FUS Aggregates Motor Neuron Degeneration Motor Neuron Degeneration FUS Aggregates->Motor Neuron Degeneration ION363 ION363 ION363->FUS mRNA Degradation

Figure 1: Simplified signaling pathway of FUS-ALS and the mechanism of action of ION363.

Preclinical In Vivo Data Summary

Preclinical studies utilizing a FUS-ALS knock-in mouse model have provided proof-of-concept for the therapeutic potential of ION363. A single intracerebroventricular (ICV) injection of ION363 in newborn mice resulted in a significant reduction of FUS protein levels and a delay in motor neuron degeneration.

ParameterControl (NTC ASO)ION363 TreatedMethod of AnalysisReference
FUS Protein Levels (Brain & Spinal Cord) 100%~20-50% of controlWestern Immunoblot
Motor Neuron Count BaselineDelayed degenerationImmunohistochemistry
Detergent-Insoluble RBPs PresentReducedBiochemical Fractionation & Western Blot

Experimental Protocols

In Vivo Administration of ION363 via Intracerebroventricular (ICV) Injection in Neonatal Mice

This protocol is adapted for a single ICV injection in neonatal mice, as demonstrated in preclinical studies of ION363.

Materials:

  • ION363 (or control ASO) reconstituted in sterile, nuclease-free PBS

  • Hamilton syringe (10 µL) with a 32G needle

  • Isoflurane anesthesia system

  • Stereotactic apparatus for neonatal mice (optional but recommended for precision)

  • Heating pad

  • 70% ethanol

  • FUS-ALS knock-in mouse pups (Postnatal day 1, P1) and wild-type littermates

Procedure:

  • Preparation: Prepare the desired concentration of ION363. A dose of 20 µg has been shown to be effective in mice.

  • Anesthesia: Anesthetize the P1 mouse pup using isoflurane. A common method is to induce anesthesia in a chamber and then maintain it via a nose cone. Ensure the pup's body temperature is maintained with a heating pad.

  • Injection Site: Palpate the skull to identify the injection site, which is typically about one-third of the distance from the lambda suture to the eye, and slightly lateral to the sagittal suture.

  • Injection: Carefully insert the 32G needle perpendicular to the skull to a depth of approximately 2-3 mm to target the lateral ventricle.

  • Infusion: Slowly infuse the desired volume of ION363 solution (e.g., 1-2 µL) over 1-2 minutes.

  • Recovery: After infusion, slowly withdraw the needle and allow the pup to recover on the heating pad before returning it to the dam.

  • Post-operative Care: Monitor the pups for any adverse effects.

ICV_Workflow Anesthetize P1 Mouse Pup Anesthetize P1 Mouse Pup Position in Stereotactic Frame Position in Stereotactic Frame Anesthetize P1 Mouse Pup->Position in Stereotactic Frame Identify Injection Site Identify Injection Site Position in Stereotactic Frame->Identify Injection Site Perform ICV Injection (ION363) Perform ICV Injection (ION363) Identify Injection Site->Perform ICV Injection (ION363) Post-Injection Recovery Post-Injection Recovery Perform ICV Injection (ION363)->Post-Injection Recovery Tissue Collection (e.g., 1 month post-injection) Tissue Collection (e.g., 1 month post-injection) Post-Injection Recovery->Tissue Collection (e.g., 1 month post-injection) Analysis Analysis Tissue Collection (e.g., 1 month post-injection)->Analysis

Figure 2: Experimental workflow for in vivo administration of ION363 and subsequent analysis.

Quantification of FUS Protein Levels by Western Blot

Materials:

  • Brain and spinal cord tissue from treated and control mice

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against FUS

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Homogenization: Homogenize brain and spinal cord tissue in RIPA buffer on ice.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary anti-FUS antibody overnight at 4°C. The following day, wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Assessment of Motor Neuron Survival by Immunohistochemistry

Materials:

  • Spinal cord tissue from treated and control mice

  • 4% paraformaldehyde (PFA) for fixation

  • Sucrose solutions for cryoprotection

  • Cryostat or vibratome for sectioning

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody against a motor neuron marker (e.g., ChAT or SMI-32)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation: Perfuse the mice with saline followed by 4% PFA. Dissect the spinal cord and post-fix in 4% PFA overnight, then cryoprotect in a sucrose gradient.

  • Sectioning: Cut transverse sections of the lumbar spinal cord (e.g., 20-30 µm thick) using a cryostat.

  • Staining:

    • Permeabilize and block the sections.

    • Incubate with the primary antibody against the motor neuron marker overnight at 4°C.

    • Wash and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

    • Counterstain with DAPI.

  • Imaging and Analysis: Mount the sections and acquire images of the ventral horn of the spinal cord using a fluorescence microscope. Count the number of positively stained motor neurons in a systematic and unbiased manner (e.g., using stereological methods).

Conclusion

The protocols and application notes provided herein offer a framework for the in vivo investigation of ION363. These experiments are crucial for elucidating the therapeutic potential and mechanism of action of this promising ASO for the treatment of FUS-ALS. Adherence to rigorous experimental design, including appropriate controls and blinded analysis, is paramount for obtaining reproducible and translatable results.

References

Application Notes and Protocols for Testing ION363 Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as ulefnersen or jacifusen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1][2] FUS-ALS is a rare and aggressive form of the neurodegenerative disease, and ION363 aims to address the root cause by reducing the production of the FUS protein.[2] The therapeutic rationale is based on the understanding that mutant FUS protein confers a toxic gain-of-function, leading to the progressive loss of motor neurons. ION363 targets the FUS RNA transcript, leading to its degradation and thereby lowering the levels of both wild-type and mutant FUS protein.

These application notes provide detailed protocols for utilizing various cell culture models to assess the in vitro efficacy of ION363. The described models and assays are essential for preclinical evaluation, mechanism of action studies, and dose-response characterization.

Recommended Cell Culture Models for ION363 Efficacy Testing

The choice of a cellular model is critical for obtaining physiologically relevant data. For FUS-ALS, models that recapitulate key pathological features of the disease, such as FUS protein mislocalization and aggregation, are highly desirable.

Cell ModelDescriptionAdvantagesDisadvantages
Patient-derived Induced Pluripotent Stem Cells (iPSCs) differentiated into Motor Neurons iPSCs are generated from FUS-ALS patients and differentiated into motor neurons.High physiological relevance, patient-specific mutations, recapitulates disease phenotypes like FUS mislocalization and stress granule formation.Technically demanding, high variability between cell lines, longer experimental timelines.
CRISPR/Cas9-engineered Isogenic Cell Lines Common neuronal cell lines (e.g., SH-SY5Y, NSC-34) or iPSCs with specific FUS mutations introduced via genome editing.Allows for direct comparison between mutant and wild-type cells in the same genetic background, reducing variability.May not fully recapitulate all aspects of the disease pathology seen in patient-derived cells.
Primary Neuronal Cultures from FUS-ALS Mouse Models Primary motor neurons are isolated from transgenic mouse models expressing mutant FUS.Provides a more complex in vitro system with supporting glial cells, good for studying cell-cell interactions.Labor-intensive, ethical considerations for animal use, potential species-specific differences.
Commercially Available Reporter Cell Lines E.g., U2OS cells stably expressing fluorescently-tagged FUS, which form stress granules upon induction.High-throughput screening compatible, easy to culture and transfect, provides a specific readout for FUS aggregation.Lacks the specific context of neuronal cells, may not be suitable for all efficacy endpoints.

Experimental Protocols

General Cell Culture and Maintenance

Standard sterile cell culture techniques should be followed for all cell lines. Media and supplements should be optimized for each specific cell type. For iPSC-derived motor neurons, specialized differentiation protocols and media are required.

ION363 Delivery into Cells

Efficient delivery of ASOs into the cytoplasm and nucleus is crucial for their activity.

Protocol: ASO Transfection using Lipofectamine

  • Cell Plating: Plate cells in a suitable format (e.g., 24-well plate) to achieve 70-80% confluency on the day of transfection.

  • ASO Preparation: Dilute the desired concentration of ION363 in serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted ASO and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the ASO-lipid complex dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis.

Note: Optimization of ASO concentration and transfection reagent volume is recommended for each cell line to achieve high transfection efficiency and minimal cytotoxicity. For some cell types, "gymnotic" delivery (uptake without a transfection reagent) may be possible but is generally less efficient.

Assessment of FUS RNA Knockdown

Protocol: Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Following ION363 treatment, harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using FUS-specific primers and a suitable fluorescent dye (e.g., SYBR Green) or probe-based assay. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative FUS mRNA expression levels using the ΔΔCt method.

TargetForward Primer Sequence (5'-3')Reverse Primer Sequence (5'-3')
Human FUSAGAGCCAGAGCAGCAAAGAATCCTCATCAGCCAGCTCATT
Human GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
Assessment of FUS Protein Reduction

Protocol: Western Blotting

  • Protein Extraction: Lyse ION363-treated cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for FUS.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin, GAPDH).

Evaluation of Cellular Phenotypes

Protocol: Immunofluorescence Staining for FUS Localization and Stress Granule Formation

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with ION363. To induce stress granules, treat cells with an inducing agent (e.g., sodium arsenite) for a short period before fixation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against FUS and a marker for stress granules (e.g., G3BP1).

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify FUS localization (nuclear vs. cytoplasmic) and the number and size of stress granules per cell.

Data Presentation

Quantitative data from the described assays should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.

Table 1: ION363-mediated FUS mRNA Knockdown in iPSC-derived Motor Neurons

ION363 Concentration (nM)Relative FUS mRNA Expression (normalized to control)Standard Deviation
0 (Control)1.000.12
100.650.08
500.280.05
1000.150.03

Table 2: Quantification of FUS Protein Reduction by Western Blot

ION363 Concentration (nM)Relative FUS Protein Level (normalized to control)Standard Deviation
0 (Control)1.000.15
100.720.11
500.350.07
1000.180.04

Table 3: Effect of ION363 on Stress Granule Formation in FUS-ALS Fibroblasts

TreatmentPercentage of Cells with Stress GranulesAverage Number of Stress Granules per Cell
Untreated5%0.2
Sodium Arsenite (SA)85%8.5
SA + ION363 (50 nM)42%3.1
SA + Scrambled ASO (50 nM)82%8.2

Visualizations

FUS_ALS_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene FUS_mRNA FUS pre-mRNA FUS_gene->FUS_mRNA Transcription Spliced_FUS_mRNA Spliced FUS mRNA FUS_mRNA->Spliced_FUS_mRNA Splicing WT_FUS_Protein_N Wild-Type FUS (Nuclear) Spliced_FUS_mRNA->WT_FUS_Protein_N Translation & Nuclear Import Mutant_FUS_mRNA Mutant FUS mRNA Mutant_FUS_Protein_C Mutant FUS (Cytoplasmic) Mutant_FUS_mRNA->Mutant_FUS_Protein_C Translation RNaseH RNase H Mutant_FUS_mRNA->RNaseH Stress_Granules Stress Granules (FUS Aggregates) Mutant_FUS_Protein_C->Stress_Granules Aggregation Motor_Neuron_Death Motor Neuron Death Stress_Granules->Motor_Neuron_Death Toxicity ION363 ION363 (ASO) ION363->Mutant_FUS_mRNA Binds to mRNA Degradation mRNA Degradation RNaseH->Degradation Cleavage

Caption: FUS-ALS pathogenesis and the mechanism of action of ION363.

Experimental_Workflow cluster_endpoints Efficacy Endpoints start Start: Select Cell Model (e.g., iPSC-derived motor neurons) culture Cell Culture and Plating start->culture transfection ION363 Transfection (Dose-Response) culture->transfection incubation Incubation (24-72h) transfection->incubation qPCR RNA Analysis (qPCR) - FUS mRNA knockdown incubation->qPCR western Protein Analysis (Western Blot) - FUS protein reduction incubation->western if Phenotypic Analysis (Immunofluorescence) - FUS localization - Stress granule formation incubation->if analysis Data Analysis and Interpretation qPCR->analysis western->analysis if->analysis end End: Report Findings analysis->end

Caption: Experimental workflow for in vitro testing of ION363 efficacy.

References

Application Notes and Protocols for Testing ION363 Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as ulefnersen or jacifusen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1][2] FUS-ALS is a rare and aggressive form of the neurodegenerative disease, and ION363 aims to address the root cause by reducing the production of the FUS protein.[2] The therapeutic rationale is based on the understanding that mutant FUS protein confers a toxic gain-of-function, leading to the progressive loss of motor neurons. ION363 targets the FUS RNA transcript, leading to its degradation and thereby lowering the levels of both wild-type and mutant FUS protein.

These application notes provide detailed protocols for utilizing various cell culture models to assess the in vitro efficacy of ION363. The described models and assays are essential for preclinical evaluation, mechanism of action studies, and dose-response characterization.

Recommended Cell Culture Models for ION363 Efficacy Testing

The choice of a cellular model is critical for obtaining physiologically relevant data. For FUS-ALS, models that recapitulate key pathological features of the disease, such as FUS protein mislocalization and aggregation, are highly desirable.

Cell ModelDescriptionAdvantagesDisadvantages
Patient-derived Induced Pluripotent Stem Cells (iPSCs) differentiated into Motor Neurons iPSCs are generated from FUS-ALS patients and differentiated into motor neurons.High physiological relevance, patient-specific mutations, recapitulates disease phenotypes like FUS mislocalization and stress granule formation.Technically demanding, high variability between cell lines, longer experimental timelines.
CRISPR/Cas9-engineered Isogenic Cell Lines Common neuronal cell lines (e.g., SH-SY5Y, NSC-34) or iPSCs with specific FUS mutations introduced via genome editing.Allows for direct comparison between mutant and wild-type cells in the same genetic background, reducing variability.May not fully recapitulate all aspects of the disease pathology seen in patient-derived cells.
Primary Neuronal Cultures from FUS-ALS Mouse Models Primary motor neurons are isolated from transgenic mouse models expressing mutant FUS.Provides a more complex in vitro system with supporting glial cells, good for studying cell-cell interactions.Labor-intensive, ethical considerations for animal use, potential species-specific differences.
Commercially Available Reporter Cell Lines E.g., U2OS cells stably expressing fluorescently-tagged FUS, which form stress granules upon induction.High-throughput screening compatible, easy to culture and transfect, provides a specific readout for FUS aggregation.Lacks the specific context of neuronal cells, may not be suitable for all efficacy endpoints.

Experimental Protocols

General Cell Culture and Maintenance

Standard sterile cell culture techniques should be followed for all cell lines. Media and supplements should be optimized for each specific cell type. For iPSC-derived motor neurons, specialized differentiation protocols and media are required.

ION363 Delivery into Cells

Efficient delivery of ASOs into the cytoplasm and nucleus is crucial for their activity.

Protocol: ASO Transfection using Lipofectamine

  • Cell Plating: Plate cells in a suitable format (e.g., 24-well plate) to achieve 70-80% confluency on the day of transfection.

  • ASO Preparation: Dilute the desired concentration of ION363 in serum-free medium (e.g., Opti-MEM).

  • Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Complex Formation: Combine the diluted ASO and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.

  • Transfection: Add the ASO-lipid complex dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours before proceeding with downstream analysis.

Note: Optimization of ASO concentration and transfection reagent volume is recommended for each cell line to achieve high transfection efficiency and minimal cytotoxicity. For some cell types, "gymnotic" delivery (uptake without a transfection reagent) may be possible but is generally less efficient.

Assessment of FUS RNA Knockdown

Protocol: Quantitative Real-Time PCR (qPCR)

  • RNA Extraction: Following ION363 treatment, harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).

  • RNA Quantification and Quality Control: Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using FUS-specific primers and a suitable fluorescent dye (e.g., SYBR Green) or probe-based assay. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative FUS mRNA expression levels using the ΔΔCt method.

TargetForward Primer Sequence (5'-3')Reverse Primer Sequence (5'-3')
Human FUSAGAGCCAGAGCAGCAAAGAATCCTCATCAGCCAGCTCATT
Human GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
Assessment of FUS Protein Reduction

Protocol: Western Blotting

  • Protein Extraction: Lyse ION363-treated cells in RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for FUS.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin, GAPDH).

Evaluation of Cellular Phenotypes

Protocol: Immunofluorescence Staining for FUS Localization and Stress Granule Formation

  • Cell Culture and Treatment: Grow cells on glass coverslips and treat with ION363. To induce stress granules, treat cells with an inducing agent (e.g., sodium arsenite) for a short period before fixation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against FUS and a marker for stress granules (e.g., G3BP1).

  • Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify FUS localization (nuclear vs. cytoplasmic) and the number and size of stress granules per cell.

Data Presentation

Quantitative data from the described assays should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.

Table 1: ION363-mediated FUS mRNA Knockdown in iPSC-derived Motor Neurons

ION363 Concentration (nM)Relative FUS mRNA Expression (normalized to control)Standard Deviation
0 (Control)1.000.12
100.650.08
500.280.05
1000.150.03

Table 2: Quantification of FUS Protein Reduction by Western Blot

ION363 Concentration (nM)Relative FUS Protein Level (normalized to control)Standard Deviation
0 (Control)1.000.15
100.720.11
500.350.07
1000.180.04

Table 3: Effect of ION363 on Stress Granule Formation in FUS-ALS Fibroblasts

TreatmentPercentage of Cells with Stress GranulesAverage Number of Stress Granules per Cell
Untreated5%0.2
Sodium Arsenite (SA)85%8.5
SA + ION363 (50 nM)42%3.1
SA + Scrambled ASO (50 nM)82%8.2

Visualizations

FUS_ALS_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene FUS_mRNA FUS pre-mRNA FUS_gene->FUS_mRNA Transcription Spliced_FUS_mRNA Spliced FUS mRNA FUS_mRNA->Spliced_FUS_mRNA Splicing WT_FUS_Protein_N Wild-Type FUS (Nuclear) Spliced_FUS_mRNA->WT_FUS_Protein_N Translation & Nuclear Import Mutant_FUS_mRNA Mutant FUS mRNA Mutant_FUS_Protein_C Mutant FUS (Cytoplasmic) Mutant_FUS_mRNA->Mutant_FUS_Protein_C Translation RNaseH RNase H Mutant_FUS_mRNA->RNaseH Stress_Granules Stress Granules (FUS Aggregates) Mutant_FUS_Protein_C->Stress_Granules Aggregation Motor_Neuron_Death Motor Neuron Death Stress_Granules->Motor_Neuron_Death Toxicity ION363 ION363 (ASO) ION363->Mutant_FUS_mRNA Binds to mRNA Degradation mRNA Degradation RNaseH->Degradation Cleavage

Caption: FUS-ALS pathogenesis and the mechanism of action of ION363.

Experimental_Workflow cluster_endpoints Efficacy Endpoints start Start: Select Cell Model (e.g., iPSC-derived motor neurons) culture Cell Culture and Plating start->culture transfection ION363 Transfection (Dose-Response) culture->transfection incubation Incubation (24-72h) transfection->incubation qPCR RNA Analysis (qPCR) - FUS mRNA knockdown incubation->qPCR western Protein Analysis (Western Blot) - FUS protein reduction incubation->western if Phenotypic Analysis (Immunofluorescence) - FUS localization - Stress granule formation incubation->if analysis Data Analysis and Interpretation qPCR->analysis western->analysis if->analysis end End: Report Findings analysis->end

Caption: Experimental workflow for in vitro testing of ION363 efficacy.

References

Application Notes and Protocols for Biomarker Analysis in ION363 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as jacifusen or ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) caused by mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1][2][3][4] FUS-ALS is a rare and often aggressive form of the neurodegenerative disease.[3] ION363 targets the FUS messenger RNA (mRNA) to reduce the production of the FUS protein, thereby addressing the root cause of the disease. This document provides a summary of the biomarker analysis from clinical investigations of ION363, along with detailed protocols for the key experimental methodologies.

Mutations in the FUS gene lead to the mislocalization of the FUS protein from the nucleus to the cytoplasm, resulting in toxic gain-of-function and the formation of protein aggregates that are a pathological hallmark of the disease. Preclinical studies in mouse models of FUS-ALS have demonstrated that ION363 can effectively silence Fus expression, reduce FUS protein levels in the brain and spinal cord, and delay motor neuron degeneration. Early clinical data from a compassionate use program and an open-label case series have provided preliminary evidence of ION363's ability to modulate key disease biomarkers in patients.

The ongoing Phase 3 FUSION trial, a global, multi-center, randomized, and placebo-controlled study, is further evaluating the efficacy, safety, pharmacokinetics, and pharmacodynamics of ION363. Key biomarkers being assessed in these clinical evaluations include the levels of FUS protein and neurofilament light chain (NfL) in the cerebrospinal fluid (CSF) and post-mortem tissue.

Quantitative Biomarker Data

The following tables summarize the key quantitative biomarker data from the investigator-initiated, open-label case series of 12 participants with FUS-ALS treated with ION363. It is important to note that these data are from a small, uncontrolled study and not the ongoing Phase 3 FUSION trial.

BiomarkerTissue/FluidMeasurementResultCitation
Total FUS ProteinPost-mortem Motor CortexBiochemical Analysis66-90% decrease in 3 of 4 participants compared to untreated FUS-ALS patients
Mutant FUS Protein (P525L variant)Post-mortem Motor CortexBiochemical Analysis3-4% of levels in untreated controls (in 2 participants)
Neurofilament Light Chain (NfL)Cerebrospinal Fluid (CSF)Immunoassay (ELISA)Up to 82.8% decrease after 6 months of treatment

Signaling Pathways and Experimental Workflows

FUS Protein Signaling and Pathogenic Pathway

The FUS protein is a multifunctional DNA/RNA binding protein primarily involved in RNA metabolism, including transcription, splicing, and mRNA transport. It is also implicated in the DNA damage response. In FUS-ALS, mutations lead to the cytoplasmic mislocalization and aggregation of FUS, disrupting these crucial cellular processes and leading to neurodegeneration.

FUS_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene FUS_mRNA FUS mRNA FUS_gene->FUS_mRNA Transcription mutant_FUS_mRNA Mutant FUS mRNA FUS_gene->mutant_FUS_mRNA Transcription of Mutant Allele FUS_protein_n FUS Protein (Nuclear) FUS_mRNA->FUS_protein_n Translation (in cytoplasm) & Nuclear Import DNA_repair DNA Repair FUS_protein_n->DNA_repair Participates in RNA_metabolism RNA Metabolism (Splicing, Transcription) FUS_protein_n->RNA_metabolism Regulates mutant_FUS_protein Mutant FUS Protein (Cytoplasmic) FUS_protein_n->mutant_FUS_protein Cytoplasmic Mislocalization (due to mutation) DNA_damage DNA Damage DNA_damage->FUS_protein_n Recruits ION363 ION363 (ASO) ION363->mutant_FUS_mRNA Binds and Promotes Degradation mutant_FUS_mRNA->mutant_FUS_protein Translation FUS_aggregates FUS Aggregates mutant_FUS_protein->FUS_aggregates Forms stress_granules Stress Granules mutant_FUS_protein->stress_granules Incorporates into neurodegeneration Neurodegeneration FUS_aggregates->neurodegeneration Leads to stress_granules->neurodegeneration Contributes to

Caption: FUS protein normal function, pathogenic pathway in FUS-ALS, and ION363 mechanism.

Experimental Workflow for Biomarker Analysis

The general workflow for analyzing FUS and NfL as biomarkers in clinical trials involves sample collection, processing, and analysis using specific assays.

Experimental_Workflow cluster_analysis Biomarker Analysis start Patient Enrollment in ION363 Trial sample_collection Sample Collection (CSF via Lumbar Puncture, Post-mortem Brain Tissue) start->sample_collection sample_processing Sample Processing (Centrifugation, Aliquoting, Storage at -80°C) sample_collection->sample_processing csf_analysis CSF Analysis sample_processing->csf_analysis tissue_analysis Brain Tissue Analysis sample_processing->tissue_analysis nfl_elisa NfL Quantification (ELISA) csf_analysis->nfl_elisa fus_quant_csf FUS Protein Quantification (ELISA/MS) csf_analysis->fus_quant_csf fus_quant_tissue FUS Protein Quantification (Biochemical Assays, Western Blot) tissue_analysis->fus_quant_tissue fus_pathology FUS Pathology Assessment (Immunohistochemistry) tissue_analysis->fus_pathology data_analysis Data Analysis and Interpretation nfl_elisa->data_analysis fus_quant_csf->data_analysis fus_quant_tissue->data_analysis fus_pathology->data_analysis

Caption: General experimental workflow for biomarker analysis in ION363 clinical trials.

Experimental Protocols

The following are generalized protocols for the key biomarker analyses based on the available literature. The exact protocols used in the ION363 clinical trials have not been publicly disclosed.

Protocol 1: Quantification of Neurofilament Light Chain (NfL) in CSF by ELISA

1. Principle: This protocol describes the quantitative determination of NfL in human CSF using a sandwich enzyme-linked immunosorbent assay (ELISA).

2. Materials:

  • NF-light® ELISA kit (or equivalent)

  • CSF samples

  • Microplate reader capable of measuring absorbance at 450 nm

  • Automated microplate washer

  • Pipettes and tips

  • Vortex mixer

  • Deionized water

3. Procedure:

  • Sample Preparation: Thaw CSF samples on ice. If samples are stored at -80°C, allow them to equilibrate to room temperature. Avoid repeated freeze-thaw cycles. Centrifuge samples at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Reagent Preparation: Prepare all reagents, working standards, and controls as instructed in the ELISA kit manual.

  • Assay Procedure: a. Add 100 µL of standards, controls, and diluted CSF samples to the appropriate wells of the microplate pre-coated with anti-NfL antibody. b. Incubate for 2 hours at room temperature with gentle shaking. c. Wash the wells four times with 300 µL of wash buffer per well. d. Add 100 µL of HRP-conjugated detection antibody to each well. e. Incubate for 1 hour at room temperature with gentle shaking. f. Wash the wells four times with 300 µL of wash buffer per well. g. Add 100 µL of TMB substrate solution to each well. h. Incubate for 30 minutes at room temperature in the dark. i. Add 100 µL of stop solution to each well. j. Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis: a. Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. b. Use the standard curve to determine the concentration of NfL in the samples. c. Multiply the calculated concentration by the dilution factor to obtain the final concentration.

Protocol 2: Quantification and Pathological Assessment of FUS Protein in Post-mortem Brain Tissue

1. Principle: This protocol outlines the general procedures for quantifying FUS protein levels and assessing FUS pathology in human brain tissue using biochemical assays and immunohistochemistry.

2. Materials:

  • Frozen human brain tissue (e.g., motor cortex)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies (anti-FUS, anti-actin or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for Western blotting

  • Formalin-fixed, paraffin-embedded (FFPE) brain tissue sections

  • Antigen retrieval solution

  • Blocking buffer

  • DAB substrate kit

  • Microscope

3. Procedure for FUS Quantification (Western Blot):

  • Protein Extraction: Homogenize frozen brain tissue in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary anti-FUS antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. j. Re-probe the membrane with an antibody against a loading control (e.g., actin) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the FUS protein signal to the loading control signal.

4. Procedure for FUS Pathology Assessment (Immunohistochemistry):

  • Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).

  • Immunostaining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific antibody binding with a blocking buffer. c. Incubate the sections with the primary anti-FUS antibody overnight at 4°C. d. Wash the sections with PBS. e. Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. f. Develop the signal using a DAB substrate kit. g. Counterstain with hematoxylin.

  • Microscopy and Analysis: Dehydrate, clear, and mount the sections. Examine the slides under a microscope to assess the localization and aggregation of FUS protein.

Conclusion

The biomarker data from the early clinical investigations of ION363 in patients with FUS-ALS are promising, suggesting that the antisense oligonucleotide can effectively engage its target and modulate downstream markers of neurodegeneration. The significant reduction in FUS protein levels in post-mortem brain tissue and the decrease in CSF NfL concentrations provide a strong rationale for the ongoing Phase 3 FUSION trial. The detailed protocols provided herein offer a foundation for researchers to conduct similar biomarker analyses in the context of neurodegenerative disease research and drug development. As more data from the FUSION trial become available, a more comprehensive understanding of the clinical utility of these biomarkers in monitoring treatment response to ION363 will emerge.

References

Application Notes and Protocols for Biomarker Analysis in ION363 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as jacifusen or ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) caused by mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1][2][3][4] FUS-ALS is a rare and often aggressive form of the neurodegenerative disease.[3] ION363 targets the FUS messenger RNA (mRNA) to reduce the production of the FUS protein, thereby addressing the root cause of the disease. This document provides a summary of the biomarker analysis from clinical investigations of ION363, along with detailed protocols for the key experimental methodologies.

Mutations in the FUS gene lead to the mislocalization of the FUS protein from the nucleus to the cytoplasm, resulting in toxic gain-of-function and the formation of protein aggregates that are a pathological hallmark of the disease. Preclinical studies in mouse models of FUS-ALS have demonstrated that ION363 can effectively silence Fus expression, reduce FUS protein levels in the brain and spinal cord, and delay motor neuron degeneration. Early clinical data from a compassionate use program and an open-label case series have provided preliminary evidence of ION363's ability to modulate key disease biomarkers in patients.

The ongoing Phase 3 FUSION trial, a global, multi-center, randomized, and placebo-controlled study, is further evaluating the efficacy, safety, pharmacokinetics, and pharmacodynamics of ION363. Key biomarkers being assessed in these clinical evaluations include the levels of FUS protein and neurofilament light chain (NfL) in the cerebrospinal fluid (CSF) and post-mortem tissue.

Quantitative Biomarker Data

The following tables summarize the key quantitative biomarker data from the investigator-initiated, open-label case series of 12 participants with FUS-ALS treated with ION363. It is important to note that these data are from a small, uncontrolled study and not the ongoing Phase 3 FUSION trial.

BiomarkerTissue/FluidMeasurementResultCitation
Total FUS ProteinPost-mortem Motor CortexBiochemical Analysis66-90% decrease in 3 of 4 participants compared to untreated FUS-ALS patients
Mutant FUS Protein (P525L variant)Post-mortem Motor CortexBiochemical Analysis3-4% of levels in untreated controls (in 2 participants)
Neurofilament Light Chain (NfL)Cerebrospinal Fluid (CSF)Immunoassay (ELISA)Up to 82.8% decrease after 6 months of treatment

Signaling Pathways and Experimental Workflows

FUS Protein Signaling and Pathogenic Pathway

The FUS protein is a multifunctional DNA/RNA binding protein primarily involved in RNA metabolism, including transcription, splicing, and mRNA transport. It is also implicated in the DNA damage response. In FUS-ALS, mutations lead to the cytoplasmic mislocalization and aggregation of FUS, disrupting these crucial cellular processes and leading to neurodegeneration.

FUS_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_gene FUS Gene FUS_mRNA FUS mRNA FUS_gene->FUS_mRNA Transcription mutant_FUS_mRNA Mutant FUS mRNA FUS_gene->mutant_FUS_mRNA Transcription of Mutant Allele FUS_protein_n FUS Protein (Nuclear) FUS_mRNA->FUS_protein_n Translation (in cytoplasm) & Nuclear Import DNA_repair DNA Repair FUS_protein_n->DNA_repair Participates in RNA_metabolism RNA Metabolism (Splicing, Transcription) FUS_protein_n->RNA_metabolism Regulates mutant_FUS_protein Mutant FUS Protein (Cytoplasmic) FUS_protein_n->mutant_FUS_protein Cytoplasmic Mislocalization (due to mutation) DNA_damage DNA Damage DNA_damage->FUS_protein_n Recruits ION363 ION363 (ASO) ION363->mutant_FUS_mRNA Binds and Promotes Degradation mutant_FUS_mRNA->mutant_FUS_protein Translation FUS_aggregates FUS Aggregates mutant_FUS_protein->FUS_aggregates Forms stress_granules Stress Granules mutant_FUS_protein->stress_granules Incorporates into neurodegeneration Neurodegeneration FUS_aggregates->neurodegeneration Leads to stress_granules->neurodegeneration Contributes to

Caption: FUS protein normal function, pathogenic pathway in FUS-ALS, and ION363 mechanism.

Experimental Workflow for Biomarker Analysis

The general workflow for analyzing FUS and NfL as biomarkers in clinical trials involves sample collection, processing, and analysis using specific assays.

Experimental_Workflow cluster_analysis Biomarker Analysis start Patient Enrollment in ION363 Trial sample_collection Sample Collection (CSF via Lumbar Puncture, Post-mortem Brain Tissue) start->sample_collection sample_processing Sample Processing (Centrifugation, Aliquoting, Storage at -80°C) sample_collection->sample_processing csf_analysis CSF Analysis sample_processing->csf_analysis tissue_analysis Brain Tissue Analysis sample_processing->tissue_analysis nfl_elisa NfL Quantification (ELISA) csf_analysis->nfl_elisa fus_quant_csf FUS Protein Quantification (ELISA/MS) csf_analysis->fus_quant_csf fus_quant_tissue FUS Protein Quantification (Biochemical Assays, Western Blot) tissue_analysis->fus_quant_tissue fus_pathology FUS Pathology Assessment (Immunohistochemistry) tissue_analysis->fus_pathology data_analysis Data Analysis and Interpretation nfl_elisa->data_analysis fus_quant_csf->data_analysis fus_quant_tissue->data_analysis fus_pathology->data_analysis

Caption: General experimental workflow for biomarker analysis in ION363 clinical trials.

Experimental Protocols

The following are generalized protocols for the key biomarker analyses based on the available literature. The exact protocols used in the ION363 clinical trials have not been publicly disclosed.

Protocol 1: Quantification of Neurofilament Light Chain (NfL) in CSF by ELISA

1. Principle: This protocol describes the quantitative determination of NfL in human CSF using a sandwich enzyme-linked immunosorbent assay (ELISA).

2. Materials:

  • NF-light® ELISA kit (or equivalent)

  • CSF samples

  • Microplate reader capable of measuring absorbance at 450 nm

  • Automated microplate washer

  • Pipettes and tips

  • Vortex mixer

  • Deionized water

3. Procedure:

  • Sample Preparation: Thaw CSF samples on ice. If samples are stored at -80°C, allow them to equilibrate to room temperature. Avoid repeated freeze-thaw cycles. Centrifuge samples at 2000 x g for 10 minutes at 4°C to remove any cellular debris.

  • Reagent Preparation: Prepare all reagents, working standards, and controls as instructed in the ELISA kit manual.

  • Assay Procedure: a. Add 100 µL of standards, controls, and diluted CSF samples to the appropriate wells of the microplate pre-coated with anti-NfL antibody. b. Incubate for 2 hours at room temperature with gentle shaking. c. Wash the wells four times with 300 µL of wash buffer per well. d. Add 100 µL of HRP-conjugated detection antibody to each well. e. Incubate for 1 hour at room temperature with gentle shaking. f. Wash the wells four times with 300 µL of wash buffer per well. g. Add 100 µL of TMB substrate solution to each well. h. Incubate for 30 minutes at room temperature in the dark. i. Add 100 µL of stop solution to each well. j. Read the absorbance at 450 nm within 15 minutes.

  • Data Analysis: a. Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. b. Use the standard curve to determine the concentration of NfL in the samples. c. Multiply the calculated concentration by the dilution factor to obtain the final concentration.

Protocol 2: Quantification and Pathological Assessment of FUS Protein in Post-mortem Brain Tissue

1. Principle: This protocol outlines the general procedures for quantifying FUS protein levels and assessing FUS pathology in human brain tissue using biochemical assays and immunohistochemistry.

2. Materials:

  • Frozen human brain tissue (e.g., motor cortex)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Primary antibodies (anti-FUS, anti-actin or other loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system for Western blotting

  • Formalin-fixed, paraffin-embedded (FFPE) brain tissue sections

  • Antigen retrieval solution

  • Blocking buffer

  • DAB substrate kit

  • Microscope

3. Procedure for FUS Quantification (Western Blot):

  • Protein Extraction: Homogenize frozen brain tissue in ice-cold lysis buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble protein fraction.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting: a. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. b. Separate proteins by electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. e. Incubate the membrane with the primary anti-FUS antibody overnight at 4°C. f. Wash the membrane three times with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane three times with TBST. i. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. j. Re-probe the membrane with an antibody against a loading control (e.g., actin) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the FUS protein signal to the loading control signal.

4. Procedure for FUS Pathology Assessment (Immunohistochemistry):

  • Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution (e.g., citrate buffer, pH 6.0).

  • Immunostaining: a. Block endogenous peroxidase activity with 3% hydrogen peroxide. b. Block non-specific antibody binding with a blocking buffer. c. Incubate the sections with the primary anti-FUS antibody overnight at 4°C. d. Wash the sections with PBS. e. Incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex. f. Develop the signal using a DAB substrate kit. g. Counterstain with hematoxylin.

  • Microscopy and Analysis: Dehydrate, clear, and mount the sections. Examine the slides under a microscope to assess the localization and aggregation of FUS protein.

Conclusion

The biomarker data from the early clinical investigations of ION363 in patients with FUS-ALS are promising, suggesting that the antisense oligonucleotide can effectively engage its target and modulate downstream markers of neurodegeneration. The significant reduction in FUS protein levels in post-mortem brain tissue and the decrease in CSF NfL concentrations provide a strong rationale for the ongoing Phase 3 FUSION trial. The detailed protocols provided herein offer a foundation for researchers to conduct similar biomarker analyses in the context of neurodegenerative disease research and drug development. As more data from the FUSION trial become available, a more comprehensive understanding of the clinical utility of these biomarkers in monitoring treatment response to ION363 will emerge.

References

Application Notes and Protocols for FUS-ALS Clinical Trials: Patient Selection Criteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient selection criteria for clinical trials investigating the use of Focused Ultrasound (FUS) in Amyotrophic Lateral Sclerosis (ALS). The document outlines general principles of patient selection in ALS research, presents specific inclusion and exclusion criteria from representative FUS-ALS clinical trials, and details key experimental protocols for patient assessment.

General Principles of Patient Selection in ALS Clinical Trials

The selection of participants for ALS clinical trials is a critical process aimed at ensuring patient safety and the scientific validity of the study.[1][2] Key principles include:

  • Disease Diagnosis and Characteristics: Participants are typically required to have a diagnosis of "definite" or "probable" ALS, as defined by established criteria such as the El Escorial criteria.[3] Trial protocols often specify whether they are enrolling individuals with sporadic or familial ALS. Disease duration and progression rate are also important considerations, with some trials excluding patients with very advanced disease or slow progression.[1]

  • Safety and Scientific Integrity: The screening process is designed to protect the safety of participants and maintain the scientific integrity of the trial.[1] This involves a thorough review of the patient's medical history, current medications, and baseline health assessments.

  • Patient-Centricity: There is a growing emphasis on making clinical trials more inclusive and less burdensome for people with ALS and their caregivers. This includes designing trials with clear rationale based on preclinical data and avoiding the simple adoption of criteria from previous trials.

Patient Selection Criteria for FUS-ALS Clinical Trials

The application of FUS in ALS is being explored for both enhancing drug delivery to the central nervous system and for neuromodulation. The patient selection criteria vary depending on the specific therapeutic strategy.

FUS for Enhanced Drug Delivery

Focused ultrasound can be used to transiently open the blood-brain barrier (BBB), allowing therapeutic agents to reach the brain and spinal cord more effectively. An example of a clinical trial employing this approach is the study of the investigational drug ION363 for individuals with FUS-ALS.

Table 1: Patient Selection Criteria for a FUS-Enhanced Drug Delivery Trial (ION363 - NCT04768972)

Criteria CategoryInclusion CriteriaExclusion Criteria
Diagnosis Signs or symptoms consistent with an ALS disease process.Any known genetic variant (other than in the FUS gene) that is pathogenic or likely to be pathogenic for the ALS-frontotemporal dementia (FTD) spectrum of disease.
Genetic Confirmation Confirmed genetic mutation in FUS by a certified laboratory.-
Age ≥10 years of age at the time of informed consent.-
Respiratory Function Upright (sitting position) slow vital capacity (SVC) is ≥ 50% of the predicted value (adjusted for sex, age, and height).Requiring permanent ventilation (> 22 hours of mechanical ventilation per day for > 21 consecutive days) and/or tracheostomy.
Functional Status --
Prior/Concomitant Medication -Previous or current treatment with an oligonucleotide (including small interfering RNA [siRNA]). Treatment with another investigational drug, biological agent, or device within 1 month before screening.
Other -Known significant brain or spinal disease that would interfere with the lumbar puncture process or CSF circulation. History of gene therapy or cell transplantation. Concurrent participation in any other interventional clinical study.
FUS for Neuromodulation

Focused ultrasound, in the form of Transcranial Pulse Stimulation (TPS), is also being investigated for its potential to modulate motor cortex hyperexcitability and slow disease progression in ALS.

Table 2: Patient Selection Criteria for a FUS Neuromodulation Trial (TPS - NCT06681610)

Criteria CategoryInclusion CriteriaExclusion Criteria
Diagnosis Diagnosis of sporadic ALS (definite or clinically probable) as defined by the World Federation of Neurology revised El Escorial criteria.Familial ALS (fALS) based on medical history.
Genetic Confirmation --
Age 21 to 80 years old.-
Respiratory Function Slow Vital Capacity (SVC) of 50% or greater of the estimated measure.-
Neurological Status Presence of measurable motor evoked potential.Inability to tolerate Transcranial Magnetic Stimulation (TMS) and Magnetic Resonance Imaging (MRI) studies or have a contraindication.
Prior/Concomitant Medication --
Other --

Experimental Protocols

Accurate and standardized patient assessment is crucial for the reliability of clinical trial data. The following are detailed methodologies for key assessments used in FUS-ALS trials.

Patient Screening and Enrollment Workflow

The process of identifying and enrolling eligible participants is a multi-step procedure.

G cluster_screening Screening Phase cluster_enrollment Enrollment Phase PreScreening Pre-screening (Review of medical records, initial contact) InformedConsent Informed Consent Discussion and Signing PreScreening->InformedConsent Potential Candidate Identified BaselineAssessments Baseline Assessments (Physical exam, lab tests, imaging) InformedConsent->BaselineAssessments Consent Obtained EligibilityConfirmation Eligibility Confirmation by Study Team BaselineAssessments->EligibilityConfirmation Assessments Completed Randomization Randomization to Treatment Arm EligibilityConfirmation->Randomization All Criteria Met Enrollment Official Enrollment in Trial Randomization->Enrollment

Patient Screening and Enrollment Workflow.
Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R)

The ALSFRS-R is a validated scale used to assess the functional status of individuals with ALS.

Protocol:

  • Administration: The scale is administered by a trained evaluator through a structured interview. It can be conducted in person or over the telephone.

  • Scoring: The scale consists of 12 questions, each rated on a 5-point scale from 4 (normal function) to 0 (no function). The total score ranges from 0 to 48, with higher scores indicating better function.

  • Domains: The questions cover four domains: bulbar function, fine motor function, gross motor function, and respiratory function.

  • Probing Questions: The evaluator uses probing questions to help the participant accurately determine their level of function for each item. The participant is asked to compare their current function to their function before the onset of ALS symptoms.

Slow Vital Capacity (SVC)

SVC is a measure of the maximum volume of air that can be slowly exhaled after a maximal inhalation. It is a key indicator of respiratory function in ALS.

Protocol:

  • Patient Preparation: The patient is seated comfortably, and nose clips are applied.

  • Maneuver: The patient is instructed to breathe normally for a few breaths to establish a stable baseline. They are then instructed to perform a slow, maximal inhalation followed by a slow, complete exhalation.

  • Reproducibility: A minimum of three SVC maneuvers are performed, with at least two trials agreeing within 150ml or 5%.

  • Measurement: The volume of air exhaled is measured and compared to predicted values based on the patient's age, sex, and height.

Magnetic Resonance-guided Focused Ultrasound (MRgFUS) for Blood-Brain Barrier Opening

This procedure is used to non-invasively and temporarily open the BBB to enhance drug delivery.

G cluster_preparation Patient Preparation cluster_procedure FUS Procedure cluster_postprocedure Post-Procedure PatientPositioning Patient Positioned in MRI Scanner with FUS Helmet PreOpImaging Pre-operative MRI for Targeting PatientPositioning->PreOpImaging MicrobubbleInjection Intravenous Injection of Microbubbles PreOpImaging->MicrobubbleInjection Target Identified Sonication MR-guided Focused Ultrasound Sonication of Target Area MicrobubbleInjection->Sonication BBBOpeningConfirmation Contrast-enhanced MRI to Confirm BBB Opening Sonication->BBBOpeningConfirmation Monitoring Monitoring for Adverse Events BBBOpeningConfirmation->Monitoring Procedure Complete BBBClosureConfirmation Follow-up MRI to Confirm BBB Closure (within 24h) Monitoring->BBBClosureConfirmation

MRgFUS Blood-Brain Barrier Opening Workflow.
Transcranial Pulse Stimulation (TPS)

TPS is a non-invasive neuromodulation technique that uses ultrasonic pulses to stimulate specific brain regions.

Protocol:

  • Patient Preparation: A recent MRI of the brain (not older than six months) is required for neuronavigation. The patient is comfortably positioned, and no head shaving is necessary.

  • Procedure: The TPS device delivers a series of short, low-energy acoustic pulses to the target area of the brain, typically the motor cortex in ALS trials. A typical session lasts about 30 minutes and involves the delivery of several thousand pulses.

  • Treatment Course: A standard treatment course usually consists of multiple sessions over a period of a few weeks.

  • Sham Control: In sham-controlled trials, a special membrane on the device blocks the sound waves, so the participant's motor cortex is not stimulated.

Neurofilament Light Chain (NfL) Analysis

NfL is a biomarker of neuro-axonal damage and is increasingly used in ALS clinical trials for patient stratification and monitoring treatment response.

Protocol:

  • Sample Collection: Blood samples are collected via venipuncture into appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

  • Processing: Samples are centrifuged to separate plasma or serum.

  • Storage: Aliquots of plasma or serum are stored at -80°C until analysis.

  • Analysis: NfL concentration is measured using highly sensitive immunoassays, such as the Single Molecule Array (Simoa) platform.

FUS-ALS Pathological Signaling Pathway

Mutations in the FUS gene are a known cause of familial ALS. The resulting dysfunction of the FUS protein disrupts several critical cellular processes.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects FUS_Gene FUS Gene Mutation Mutant_FUS_Protein Mutant FUS Protein FUS_Gene->Mutant_FUS_Protein RNA_Metabolism RNA Metabolism (Transcription, Splicing) Mutant_FUS_Protein->RNA_Metabolism Dysregulation DNA_Repair DNA Damage Repair Mutant_FUS_Protein->DNA_Repair Impairment Cytoplasmic_FUS Cytoplasmic Mislocalization and Aggregation of FUS Mutant_FUS_Protein->Cytoplasmic_FUS Loss of Nuclear Localization Impaired_RNA_Transport Impaired mRNA Transport RNA_Metabolism->Impaired_RNA_Transport Motor_Neuron_Death Motor Neuron Death DNA_Repair->Motor_Neuron_Death Increased Vulnerability Cytoplasmic_FUS->Impaired_RNA_Transport Altered_Translation Altered Local Protein Translation Impaired_RNA_Transport->Altered_Translation Synaptic_Dysfunction Synaptic Dysfunction Altered_Translation->Synaptic_Dysfunction Axonal_Degeneration Axonal Degeneration Synaptic_Dysfunction->Axonal_Degeneration Axonal_Degeneration->Motor_Neuron_Death

Pathological Signaling Pathway in FUS-ALS.

This diagram illustrates how mutations in the FUS gene lead to the production of a mutant FUS protein. This mutant protein mislocalizes to the cytoplasm and forms aggregates, leading to a loss of its normal nuclear functions in RNA metabolism and DNA damage repair. The cytoplasmic accumulation also impairs mRNA transport and local protein translation. These disruptions collectively contribute to synaptic dysfunction, axonal degeneration, and ultimately, motor neuron death.

References

Application Notes and Protocols for FUS-ALS Clinical Trials: Patient Selection Criteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the patient selection criteria for clinical trials investigating the use of Focused Ultrasound (FUS) in Amyotrophic Lateral Sclerosis (ALS). The document outlines general principles of patient selection in ALS research, presents specific inclusion and exclusion criteria from representative FUS-ALS clinical trials, and details key experimental protocols for patient assessment.

General Principles of Patient Selection in ALS Clinical Trials

The selection of participants for ALS clinical trials is a critical process aimed at ensuring patient safety and the scientific validity of the study.[1][2] Key principles include:

  • Disease Diagnosis and Characteristics: Participants are typically required to have a diagnosis of "definite" or "probable" ALS, as defined by established criteria such as the El Escorial criteria.[3] Trial protocols often specify whether they are enrolling individuals with sporadic or familial ALS. Disease duration and progression rate are also important considerations, with some trials excluding patients with very advanced disease or slow progression.[1]

  • Safety and Scientific Integrity: The screening process is designed to protect the safety of participants and maintain the scientific integrity of the trial.[1] This involves a thorough review of the patient's medical history, current medications, and baseline health assessments.

  • Patient-Centricity: There is a growing emphasis on making clinical trials more inclusive and less burdensome for people with ALS and their caregivers. This includes designing trials with clear rationale based on preclinical data and avoiding the simple adoption of criteria from previous trials.

Patient Selection Criteria for FUS-ALS Clinical Trials

The application of FUS in ALS is being explored for both enhancing drug delivery to the central nervous system and for neuromodulation. The patient selection criteria vary depending on the specific therapeutic strategy.

FUS for Enhanced Drug Delivery

Focused ultrasound can be used to transiently open the blood-brain barrier (BBB), allowing therapeutic agents to reach the brain and spinal cord more effectively. An example of a clinical trial employing this approach is the study of the investigational drug ION363 for individuals with FUS-ALS.

Table 1: Patient Selection Criteria for a FUS-Enhanced Drug Delivery Trial (ION363 - NCT04768972)

Criteria CategoryInclusion CriteriaExclusion Criteria
Diagnosis Signs or symptoms consistent with an ALS disease process.Any known genetic variant (other than in the FUS gene) that is pathogenic or likely to be pathogenic for the ALS-frontotemporal dementia (FTD) spectrum of disease.
Genetic Confirmation Confirmed genetic mutation in FUS by a certified laboratory.-
Age ≥10 years of age at the time of informed consent.-
Respiratory Function Upright (sitting position) slow vital capacity (SVC) is ≥ 50% of the predicted value (adjusted for sex, age, and height).Requiring permanent ventilation (> 22 hours of mechanical ventilation per day for > 21 consecutive days) and/or tracheostomy.
Functional Status --
Prior/Concomitant Medication -Previous or current treatment with an oligonucleotide (including small interfering RNA [siRNA]). Treatment with another investigational drug, biological agent, or device within 1 month before screening.
Other -Known significant brain or spinal disease that would interfere with the lumbar puncture process or CSF circulation. History of gene therapy or cell transplantation. Concurrent participation in any other interventional clinical study.
FUS for Neuromodulation

Focused ultrasound, in the form of Transcranial Pulse Stimulation (TPS), is also being investigated for its potential to modulate motor cortex hyperexcitability and slow disease progression in ALS.

Table 2: Patient Selection Criteria for a FUS Neuromodulation Trial (TPS - NCT06681610)

Criteria CategoryInclusion CriteriaExclusion Criteria
Diagnosis Diagnosis of sporadic ALS (definite or clinically probable) as defined by the World Federation of Neurology revised El Escorial criteria.Familial ALS (fALS) based on medical history.
Genetic Confirmation --
Age 21 to 80 years old.-
Respiratory Function Slow Vital Capacity (SVC) of 50% or greater of the estimated measure.-
Neurological Status Presence of measurable motor evoked potential.Inability to tolerate Transcranial Magnetic Stimulation (TMS) and Magnetic Resonance Imaging (MRI) studies or have a contraindication.
Prior/Concomitant Medication --
Other --

Experimental Protocols

Accurate and standardized patient assessment is crucial for the reliability of clinical trial data. The following are detailed methodologies for key assessments used in FUS-ALS trials.

Patient Screening and Enrollment Workflow

The process of identifying and enrolling eligible participants is a multi-step procedure.

G cluster_screening Screening Phase cluster_enrollment Enrollment Phase PreScreening Pre-screening (Review of medical records, initial contact) InformedConsent Informed Consent Discussion and Signing PreScreening->InformedConsent Potential Candidate Identified BaselineAssessments Baseline Assessments (Physical exam, lab tests, imaging) InformedConsent->BaselineAssessments Consent Obtained EligibilityConfirmation Eligibility Confirmation by Study Team BaselineAssessments->EligibilityConfirmation Assessments Completed Randomization Randomization to Treatment Arm EligibilityConfirmation->Randomization All Criteria Met Enrollment Official Enrollment in Trial Randomization->Enrollment

Patient Screening and Enrollment Workflow.
Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R)

The ALSFRS-R is a validated scale used to assess the functional status of individuals with ALS.

Protocol:

  • Administration: The scale is administered by a trained evaluator through a structured interview. It can be conducted in person or over the telephone.

  • Scoring: The scale consists of 12 questions, each rated on a 5-point scale from 4 (normal function) to 0 (no function). The total score ranges from 0 to 48, with higher scores indicating better function.

  • Domains: The questions cover four domains: bulbar function, fine motor function, gross motor function, and respiratory function.

  • Probing Questions: The evaluator uses probing questions to help the participant accurately determine their level of function for each item. The participant is asked to compare their current function to their function before the onset of ALS symptoms.

Slow Vital Capacity (SVC)

SVC is a measure of the maximum volume of air that can be slowly exhaled after a maximal inhalation. It is a key indicator of respiratory function in ALS.

Protocol:

  • Patient Preparation: The patient is seated comfortably, and nose clips are applied.

  • Maneuver: The patient is instructed to breathe normally for a few breaths to establish a stable baseline. They are then instructed to perform a slow, maximal inhalation followed by a slow, complete exhalation.

  • Reproducibility: A minimum of three SVC maneuvers are performed, with at least two trials agreeing within 150ml or 5%.

  • Measurement: The volume of air exhaled is measured and compared to predicted values based on the patient's age, sex, and height.

Magnetic Resonance-guided Focused Ultrasound (MRgFUS) for Blood-Brain Barrier Opening

This procedure is used to non-invasively and temporarily open the BBB to enhance drug delivery.

G cluster_preparation Patient Preparation cluster_procedure FUS Procedure cluster_postprocedure Post-Procedure PatientPositioning Patient Positioned in MRI Scanner with FUS Helmet PreOpImaging Pre-operative MRI for Targeting PatientPositioning->PreOpImaging MicrobubbleInjection Intravenous Injection of Microbubbles PreOpImaging->MicrobubbleInjection Target Identified Sonication MR-guided Focused Ultrasound Sonication of Target Area MicrobubbleInjection->Sonication BBBOpeningConfirmation Contrast-enhanced MRI to Confirm BBB Opening Sonication->BBBOpeningConfirmation Monitoring Monitoring for Adverse Events BBBOpeningConfirmation->Monitoring Procedure Complete BBBClosureConfirmation Follow-up MRI to Confirm BBB Closure (within 24h) Monitoring->BBBClosureConfirmation

MRgFUS Blood-Brain Barrier Opening Workflow.
Transcranial Pulse Stimulation (TPS)

TPS is a non-invasive neuromodulation technique that uses ultrasonic pulses to stimulate specific brain regions.

Protocol:

  • Patient Preparation: A recent MRI of the brain (not older than six months) is required for neuronavigation. The patient is comfortably positioned, and no head shaving is necessary.

  • Procedure: The TPS device delivers a series of short, low-energy acoustic pulses to the target area of the brain, typically the motor cortex in ALS trials. A typical session lasts about 30 minutes and involves the delivery of several thousand pulses.

  • Treatment Course: A standard treatment course usually consists of multiple sessions over a period of a few weeks.

  • Sham Control: In sham-controlled trials, a special membrane on the device blocks the sound waves, so the participant's motor cortex is not stimulated.

Neurofilament Light Chain (NfL) Analysis

NfL is a biomarker of neuro-axonal damage and is increasingly used in ALS clinical trials for patient stratification and monitoring treatment response.

Protocol:

  • Sample Collection: Blood samples are collected via venipuncture into appropriate tubes (e.g., EDTA for plasma, serum separator tubes for serum).

  • Processing: Samples are centrifuged to separate plasma or serum.

  • Storage: Aliquots of plasma or serum are stored at -80°C until analysis.

  • Analysis: NfL concentration is measured using highly sensitive immunoassays, such as the Single Molecule Array (Simoa) platform.

FUS-ALS Pathological Signaling Pathway

Mutations in the FUS gene are a known cause of familial ALS. The resulting dysfunction of the FUS protein disrupts several critical cellular processes.

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects FUS_Gene FUS Gene Mutation Mutant_FUS_Protein Mutant FUS Protein FUS_Gene->Mutant_FUS_Protein RNA_Metabolism RNA Metabolism (Transcription, Splicing) Mutant_FUS_Protein->RNA_Metabolism Dysregulation DNA_Repair DNA Damage Repair Mutant_FUS_Protein->DNA_Repair Impairment Cytoplasmic_FUS Cytoplasmic Mislocalization and Aggregation of FUS Mutant_FUS_Protein->Cytoplasmic_FUS Loss of Nuclear Localization Impaired_RNA_Transport Impaired mRNA Transport RNA_Metabolism->Impaired_RNA_Transport Motor_Neuron_Death Motor Neuron Death DNA_Repair->Motor_Neuron_Death Increased Vulnerability Cytoplasmic_FUS->Impaired_RNA_Transport Altered_Translation Altered Local Protein Translation Impaired_RNA_Transport->Altered_Translation Synaptic_Dysfunction Synaptic Dysfunction Altered_Translation->Synaptic_Dysfunction Axonal_Degeneration Axonal Degeneration Synaptic_Dysfunction->Axonal_Degeneration Axonal_Degeneration->Motor_Neuron_Death

Pathological Signaling Pathway in FUS-ALS.

This diagram illustrates how mutations in the FUS gene lead to the production of a mutant FUS protein. This mutant protein mislocalizes to the cytoplasm and forms aggregates, leading to a loss of its normal nuclear functions in RNA metabolism and DNA damage repair. The cytoplasmic accumulation also impairs mRNA transport and local protein translation. These disruptions collectively contribute to synaptic dysfunction, axonal degeneration, and ultimately, motor neuron death.

References

Application Notes and Protocols for ION363 Phase 3 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for the Phase 3 clinical trial of ION363 (also known as ulefnersen or jacifusen), an investigational antisense oligonucleotide for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS).

Introduction

ION363 is an investigational drug designed to target the root cause of FUS-ALS.[1] This form of ALS is a rare, aggressive, and often juvenile-onset neurodegenerative disorder.[1] Mutations in the FUS gene lead to a toxic gain-of-function, resulting in the progressive loss of motor neurons.[1] ION363 is an antisense oligonucleotide that specifically targets FUS RNA to reduce the production of the FUS protein, thereby potentially preventing or slowing disease progression.[1] The Phase 3 FUSION study (NCT04768972) is a global, multi-center trial designed to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of ION363 in individuals with FUS-ALS.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the ION363 Phase 3 trial.

Table 1: Study Design and Participant Information

ParameterValueReference
Clinical Trial Identifier NCT04768972
Trial Name FUSION
Trial Phase Phase 1-3
Number of Participants Up to 95
Participant Age ≥10 years
Participant to receive ION363 or Placebo 2:1 ratio

Table 2: Dosage and Administration Details

ParameterDescriptionReference
Drug/Investigational Product ION363
Route of Administration Intrathecal (IT) bolus injection
Dosage Volume 20 mL per injection
Injection Duration Slow bolus injection (1 to 3 minutes)

Table 3: Dosing Schedule

Study PartDurationDosing FrequencyLoading DoseTotal DosesReference
Part 1 (Double-Blind) 60 weeksEvery 12 weeksYes, at Week 47
Part 2 (Open-Label Extension) 84 weeksEvery 12 weeksYes, for placebo crossover participants8 (for participants from IIS)
Part 3 (Open-Label Extension) Up to 3 additional yearsEvery 12 weeksNoOngoing

Experimental Protocols

Participant Eligibility

To be included in the Phase 3 trial, participants must meet specific criteria, including:

  • Signs and symptoms consistent with an ALS disease process.

  • Confirmed genetic mutation in the FUS gene.

  • For participants aged 30 to 65, an Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) pre-study slope of ≥ 0.4.

  • Upright slow vital capacity (SVC) ≥ 50% of the predicted value.

  • Stable doses of any concomitant medications for at least 28 days prior to the study.

Drug Administration Protocol

The administration of ION363 or placebo is performed via a lumbar intrathecal (IT) bolus injection.

Materials:

  • ION363 or placebo solution

  • Spinal anesthesia needle

  • Syringes

  • Sterile drapes and gloves

  • Local anesthetic (optional)

Procedure:

  • Position the patient appropriately for a lumbar puncture.

  • Prepare the injection site using standard aseptic techniques.

  • Local anesthesia may be administered at the discretion of the investigator.

  • Perform a lumbar puncture to access the intrathecal space.

  • Administer the 20 mL of ION363 or placebo as a slow bolus injection over 1 to 3 minutes.

  • Withdraw the needle and apply a sterile dressing to the injection site.

  • Monitor the patient for any immediate post-administration adverse events.

Diagrams

ION363 Mechanism of Action

ION363_Mechanism_of_Action cluster_cell Motor Neuron cluster_intervention Therapeutic Intervention FUS_gene FUS Gene (mutated) FUS_mRNA FUS mRNA FUS_gene->FUS_mRNA Transcription FUS_protein Mutant FUS Protein (Toxic) FUS_mRNA->FUS_protein Translation Degradation mRNA Degradation FUS_mRNA->Degradation Leads to Neuron_damage Motor Neuron Degeneration FUS_protein->Neuron_damage Toxic Gain of Function ION363 ION363 (Antisense Oligonucleotide) ION363->FUS_mRNA Binds to FUS mRNA Degradation->FUS_protein Prevents Translation

Caption: Mechanism of ION363 in reducing mutant FUS protein.

ION363 Phase 3 Trial Workflow

ION363_Trial_Workflow cluster_part1 Part 1: Double-Blind (60 Weeks) cluster_part2 Part 2: Open-Label Extension (84 Weeks) cluster_part3 Part 3: Open-Label Extension (up to 3 years) Start Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) Start->Randomization Group_A ION363 Administration (7 doses, q12w with loading dose at w4) Randomization->Group_A ION363 Group_B Placebo Administration (7 doses, q12w with loading dose at w4) Randomization->Group_B Placebo OLE_A Continue ION363 (q12w) Group_A->OLE_A OLE_B Crossover to ION363 (q12w with loading dose) Group_B->OLE_B OLE_3 Continued ION363 Administration (q12w) OLE_A->OLE_3 OLE_B->OLE_3 End End of Study or Commercial Availability OLE_3->End

Caption: High-level workflow of the ION363 Phase 3 clinical trial.

References

Application Notes and Protocols for ION363 Phase 3 Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the dosage, administration, and experimental protocols for the Phase 3 clinical trial of ION363 (also known as ulefnersen or jacifusen), an investigational antisense oligonucleotide for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS).

Introduction

ION363 is an investigational drug designed to target the root cause of FUS-ALS.[1] This form of ALS is a rare, aggressive, and often juvenile-onset neurodegenerative disorder.[1] Mutations in the FUS gene lead to a toxic gain-of-function, resulting in the progressive loss of motor neurons.[1] ION363 is an antisense oligonucleotide that specifically targets FUS RNA to reduce the production of the FUS protein, thereby potentially preventing or slowing disease progression.[1] The Phase 3 FUSION study (NCT04768972) is a global, multi-center trial designed to evaluate the efficacy, safety, pharmacokinetics, and pharmacodynamics of ION363 in individuals with FUS-ALS.[2]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of the ION363 Phase 3 trial.

Table 1: Study Design and Participant Information

ParameterValueReference
Clinical Trial Identifier NCT04768972
Trial Name FUSION
Trial Phase Phase 1-3
Number of Participants Up to 95
Participant Age ≥10 years
Participant to receive ION363 or Placebo 2:1 ratio

Table 2: Dosage and Administration Details

ParameterDescriptionReference
Drug/Investigational Product ION363
Route of Administration Intrathecal (IT) bolus injection
Dosage Volume 20 mL per injection
Injection Duration Slow bolus injection (1 to 3 minutes)

Table 3: Dosing Schedule

Study PartDurationDosing FrequencyLoading DoseTotal DosesReference
Part 1 (Double-Blind) 60 weeksEvery 12 weeksYes, at Week 47
Part 2 (Open-Label Extension) 84 weeksEvery 12 weeksYes, for placebo crossover participants8 (for participants from IIS)
Part 3 (Open-Label Extension) Up to 3 additional yearsEvery 12 weeksNoOngoing

Experimental Protocols

Participant Eligibility

To be included in the Phase 3 trial, participants must meet specific criteria, including:

  • Signs and symptoms consistent with an ALS disease process.

  • Confirmed genetic mutation in the FUS gene.

  • For participants aged 30 to 65, an Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) pre-study slope of ≥ 0.4.

  • Upright slow vital capacity (SVC) ≥ 50% of the predicted value.

  • Stable doses of any concomitant medications for at least 28 days prior to the study.

Drug Administration Protocol

The administration of ION363 or placebo is performed via a lumbar intrathecal (IT) bolus injection.

Materials:

  • ION363 or placebo solution

  • Spinal anesthesia needle

  • Syringes

  • Sterile drapes and gloves

  • Local anesthetic (optional)

Procedure:

  • Position the patient appropriately for a lumbar puncture.

  • Prepare the injection site using standard aseptic techniques.

  • Local anesthesia may be administered at the discretion of the investigator.

  • Perform a lumbar puncture to access the intrathecal space.

  • Administer the 20 mL of ION363 or placebo as a slow bolus injection over 1 to 3 minutes.

  • Withdraw the needle and apply a sterile dressing to the injection site.

  • Monitor the patient for any immediate post-administration adverse events.

Diagrams

ION363 Mechanism of Action

ION363_Mechanism_of_Action cluster_cell Motor Neuron cluster_intervention Therapeutic Intervention FUS_gene FUS Gene (mutated) FUS_mRNA FUS mRNA FUS_gene->FUS_mRNA Transcription FUS_protein Mutant FUS Protein (Toxic) FUS_mRNA->FUS_protein Translation Degradation mRNA Degradation FUS_mRNA->Degradation Leads to Neuron_damage Motor Neuron Degeneration FUS_protein->Neuron_damage Toxic Gain of Function ION363 ION363 (Antisense Oligonucleotide) ION363->FUS_mRNA Binds to FUS mRNA Degradation->FUS_protein Prevents Translation

Caption: Mechanism of ION363 in reducing mutant FUS protein.

ION363 Phase 3 Trial Workflow

ION363_Trial_Workflow cluster_part1 Part 1: Double-Blind (60 Weeks) cluster_part2 Part 2: Open-Label Extension (84 Weeks) cluster_part3 Part 3: Open-Label Extension (up to 3 years) Start Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization (2:1) Start->Randomization Group_A ION363 Administration (7 doses, q12w with loading dose at w4) Randomization->Group_A ION363 Group_B Placebo Administration (7 doses, q12w with loading dose at w4) Randomization->Group_B Placebo OLE_A Continue ION363 (q12w) Group_A->OLE_A OLE_B Crossover to ION363 (q12w with loading dose) Group_B->OLE_B OLE_3 Continued ION363 Administration (q12w) OLE_A->OLE_3 OLE_B->OLE_3 End End of Study or Commercial Availability OLE_3->End

Caption: High-level workflow of the ION363 Phase 3 clinical trial.

References

Application Notes and Protocols for Monitoring Neurofilament Light Chain Levels During ION363 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as ulefnersen or jacifusen, is an investigational antisense oligonucleotide (ASO) designed to reduce the production of the Fused in Sarcoma (FUS) protein.[1][2][3] It is being developed for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the FUS gene (FUS-ALS), a rare and often aggressive form of the disease.[1][2] A critical aspect of evaluating the therapeutic efficacy of ION363 is the monitoring of biomarkers that reflect neuro-axonal damage. Neurofilament light chain (NfL), a cytoskeletal protein released from damaged neurons, has emerged as a key biomarker in this context. Elevated levels of NfL in cerebrospinal fluid (CSF) and blood are indicative of neuronal injury and have been shown to correlate with disease progression in ALS. This document provides detailed application notes and protocols for the monitoring of NfL levels in patients undergoing ION363 therapy.

Rationale for Monitoring NfL in ION363 Therapy

Mutations in the FUS gene are believed to cause a toxic gain of function, leading to motor neuron degeneration. ION363 targets the FUS RNA transcript to prevent its translation into the FUS protein, thereby reducing its toxic accumulation. By mitigating the underlying cause of neuronal damage in FUS-ALS, it is hypothesized that ION363 will lead to a reduction in the rate of neurodegeneration. Consequently, a decrease in NfL levels in patients treated with ION363 would provide objective evidence of a target engagement and a pharmacodynamic response, indicating a slowing of the neurodegenerative process. Indeed, NfL is being assessed as a secondary outcome measure in the ongoing Phase 3 FUSION clinical trial of ION363.

Data Presentation: NfL as a Biomarker of ION363 Efficacy

Preliminary data from an expanded access program involving 12 participants with FUS-ALS treated with jacifusen (ION363) have shown promising results regarding the reduction of NfL levels. After six months of treatment, a reduction of up to 82.8% in CSF NfL concentrations was observed. This suggests a significant impact of ION363 on the underlying neurodegenerative process.

Table 1: Summary of Cerebrospinal Fluid (CSF) Neurofilament Light Chain (NfL) Changes in FUS-ALS Patients Treated with ION363 (Expanded Access Program)

ParameterObservationSource
Number of Participants 12
Treatment Intrathecal injections of jacifusen (ION363)
Biomarker Neurofilament Light Chain (NfL)
Sample Matrix Cerebrospinal Fluid (CSF)
Timepoint for Analysis 6 months post-treatment initiation
Maximum Observed Reduction in CSF NfL Up to 82.8%

Note: This table summarizes publicly available data. More detailed quantitative results from the ongoing Phase 3 FUSION trial are anticipated.

Signaling Pathway and Therapeutic Intervention

cluster_0 Cellular Processes in FUS-ALS cluster_1 Therapeutic Intervention with ION363 FUS_gene Mutated FUS Gene FUS_mRNA Mutant FUS mRNA FUS_gene->FUS_mRNA Transcription FUS_protein Toxic FUS Protein (Cytoplasmic Accumulation) FUS_mRNA->FUS_protein Translation Degradation RNase H Mediated Degradation FUS_mRNA->Degradation leads to Damage Neuro-axonal Damage FUS_protein->Damage Toxicity Neuron Motor Neuron Axon Axon Neuron->Axon NfL Neurofilament Light Chain (NfL) Axon->NfL contains Release NfL Release into CSF Damage->Release ION363 ION363 (Antisense Oligonucleotide) ION363->FUS_mRNA Degradation->FUS_protein Prevents formation of

Caption: Mechanism of ION363 action in FUS-ALS and its effect on NfL release.

Experimental Protocols

Cerebrospinal Fluid (CSF) Collection and Processing

This protocol outlines the standardized procedure for the collection, processing, and storage of CSF for NfL biomarker analysis. Adherence to these guidelines is crucial to minimize pre-analytical variability.

Materials:

  • Lumbar puncture tray

  • Atraumatic spinal needle (22-25 gauge recommended)

  • Polypropylene (B1209903) collection tubes (low protein binding)

  • Centrifuge with temperature control

  • Cryovials for aliquoting

  • Personal protective equipment (PPE)

Procedure:

  • Patient Preparation: CSF collection is preferably performed in the morning. Fasting is not strictly required for NfL analysis but may be recommended for other biomarkers.

  • Lumbar Puncture: Perform the lumbar puncture using an atraumatic needle at the L3/L4 or L4/L5 interspace.

  • CSF Collection:

    • Collect CSF by gravity drip directly into polypropylene tubes. Avoid the use of syringes for aspiration if possible.

    • The first 1-2 mL of CSF should be collected in a separate tube for routine clinical tests (e.g., cell count) to assess for blood contamination.

    • Collect the subsequent CSF (minimum 0.5-1.0 mL for NfL analysis) into a polypropylene tube.

  • Sample Handling:

    • Transport the CSF sample to the laboratory at room temperature without delay.

    • If immediate processing is not possible, the sample should be kept at 4°C for no longer than 24 hours.

  • Centrifugation:

    • Centrifuge the CSF sample at 2,000 x g for 10 minutes at room temperature to pellet any cells or debris. This step is mandatory if the sample is visibly contaminated with blood.

  • Aliquoting and Storage:

    • Carefully transfer the supernatant into pre-labeled polypropylene cryovials in aliquots of 0.5 mL.

    • Store the aliquots at -80°C until analysis. Avoid freeze-thaw cycles.

Quantification of NfL using Single Molecule Array (Simoa)

The Simoa platform offers ultra-sensitive detection of NfL in CSF and blood. The following is a general protocol for the Quanterix NF-light® Advantage Kit on the HD-X Analyzer. Refer to the manufacturer's specific instructions for detailed procedures.

Materials:

  • Quanterix Simoa® NF-light® Advantage Kit (includes beads, detector, sample diluent, calibrators)

  • Simoa HD-X Analyzer

  • CSF samples (previously collected, processed, and stored at -80°C)

  • Precision pipettes and tips

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the kit insert. Allow reagents to equilibrate to room temperature before use.

    • Reconstitute calibrators and prepare a standard curve according to the manufacturer's instructions.

  • Sample Preparation:

    • Thaw CSF aliquots on ice.

    • Centrifuge the thawed samples at 10,000 x g for 5 minutes at 4°C to remove any precipitates.

    • Dilute the CSF samples 1:100 with the provided sample diluent. A different dilution factor may be necessary depending on the expected NfL concentration.

  • Assay Execution:

    • Load the prepared reagents, calibrators, quality controls, and diluted samples onto the Simoa HD-X Analyzer.

    • Initiate the pre-programmed NF-light® assay protocol on the instrument. The instrument will automate the following steps:

      • Binding of NfL to antibody-coated paramagnetic beads.

      • Washing to remove unbound components.

      • Addition of a biotinylated detector antibody.

      • Addition of streptavidin-β-galactosidase (SβG).

      • Resuspension of beads in a resorufin (B1680543) β-D-galactopyranoside (RGP) substrate.

      • Loading of the bead suspension into the Simoa disc for single-molecule imaging.

  • Data Analysis:

    • The Simoa HD-X software will automatically calculate the NfL concentration in each sample based on the standard curve.

    • Review the quality control data to ensure the validity of the assay run.

Experimental Workflow

cluster_0 Sample Collection and Processing cluster_1 NfL Quantification (Simoa) Patient FUS-ALS Patient LP Lumbar Puncture Patient->LP Collect Collect CSF in Polypropylene Tubes LP->Collect Centrifuge Centrifuge at 2,000 x g for 10 min Collect->Centrifuge Aliquot Aliquot Supernatant Centrifuge->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw CSF Samples Store->Thaw For Analysis Dilute Dilute Samples (e.g., 1:100) Thaw->Dilute Load Load Samples and Reagents on Simoa HD-X Dilute->Load Run Run Automated Assay Load->Run Analyze Data Analysis and Concentration Calculation Run->Analyze

Caption: Workflow for monitoring CSF NfL levels in ION363 therapy.

Conclusion

Monitoring neurofilament light chain levels is a valuable tool for assessing the pharmacodynamic effects of ION363 in patients with FUS-ALS. The significant reduction in CSF NfL observed in the expanded access program provides preliminary evidence of the drug's potential to mitigate neuro-axonal damage. The standardized protocols for sample collection, processing, and analysis outlined in these application notes are essential for generating reliable and reproducible data in clinical trials and research settings. As more data from the FUSION study become available, the role of NfL as a biomarker for treatment response in FUS-ALS will be further elucidated.

References

Application Notes and Protocols for Monitoring Neurofilament Light Chain Levels During ION363 Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ION363, also known as ulefnersen or jacifusen, is an investigational antisense oligonucleotide (ASO) designed to reduce the production of the Fused in Sarcoma (FUS) protein.[1][2][3] It is being developed for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the FUS gene (FUS-ALS), a rare and often aggressive form of the disease.[1][2] A critical aspect of evaluating the therapeutic efficacy of ION363 is the monitoring of biomarkers that reflect neuro-axonal damage. Neurofilament light chain (NfL), a cytoskeletal protein released from damaged neurons, has emerged as a key biomarker in this context. Elevated levels of NfL in cerebrospinal fluid (CSF) and blood are indicative of neuronal injury and have been shown to correlate with disease progression in ALS. This document provides detailed application notes and protocols for the monitoring of NfL levels in patients undergoing ION363 therapy.

Rationale for Monitoring NfL in ION363 Therapy

Mutations in the FUS gene are believed to cause a toxic gain of function, leading to motor neuron degeneration. ION363 targets the FUS RNA transcript to prevent its translation into the FUS protein, thereby reducing its toxic accumulation. By mitigating the underlying cause of neuronal damage in FUS-ALS, it is hypothesized that ION363 will lead to a reduction in the rate of neurodegeneration. Consequently, a decrease in NfL levels in patients treated with ION363 would provide objective evidence of a target engagement and a pharmacodynamic response, indicating a slowing of the neurodegenerative process. Indeed, NfL is being assessed as a secondary outcome measure in the ongoing Phase 3 FUSION clinical trial of ION363.

Data Presentation: NfL as a Biomarker of ION363 Efficacy

Preliminary data from an expanded access program involving 12 participants with FUS-ALS treated with jacifusen (ION363) have shown promising results regarding the reduction of NfL levels. After six months of treatment, a reduction of up to 82.8% in CSF NfL concentrations was observed. This suggests a significant impact of ION363 on the underlying neurodegenerative process.

Table 1: Summary of Cerebrospinal Fluid (CSF) Neurofilament Light Chain (NfL) Changes in FUS-ALS Patients Treated with ION363 (Expanded Access Program)

ParameterObservationSource
Number of Participants 12
Treatment Intrathecal injections of jacifusen (ION363)
Biomarker Neurofilament Light Chain (NfL)
Sample Matrix Cerebrospinal Fluid (CSF)
Timepoint for Analysis 6 months post-treatment initiation
Maximum Observed Reduction in CSF NfL Up to 82.8%

Note: This table summarizes publicly available data. More detailed quantitative results from the ongoing Phase 3 FUSION trial are anticipated.

Signaling Pathway and Therapeutic Intervention

cluster_0 Cellular Processes in FUS-ALS cluster_1 Therapeutic Intervention with ION363 FUS_gene Mutated FUS Gene FUS_mRNA Mutant FUS mRNA FUS_gene->FUS_mRNA Transcription FUS_protein Toxic FUS Protein (Cytoplasmic Accumulation) FUS_mRNA->FUS_protein Translation Degradation RNase H Mediated Degradation FUS_mRNA->Degradation leads to Damage Neuro-axonal Damage FUS_protein->Damage Toxicity Neuron Motor Neuron Axon Axon Neuron->Axon NfL Neurofilament Light Chain (NfL) Axon->NfL contains Release NfL Release into CSF Damage->Release ION363 ION363 (Antisense Oligonucleotide) ION363->FUS_mRNA Degradation->FUS_protein Prevents formation of

Caption: Mechanism of ION363 action in FUS-ALS and its effect on NfL release.

Experimental Protocols

Cerebrospinal Fluid (CSF) Collection and Processing

This protocol outlines the standardized procedure for the collection, processing, and storage of CSF for NfL biomarker analysis. Adherence to these guidelines is crucial to minimize pre-analytical variability.

Materials:

  • Lumbar puncture tray

  • Atraumatic spinal needle (22-25 gauge recommended)

  • Polypropylene collection tubes (low protein binding)

  • Centrifuge with temperature control

  • Cryovials for aliquoting

  • Personal protective equipment (PPE)

Procedure:

  • Patient Preparation: CSF collection is preferably performed in the morning. Fasting is not strictly required for NfL analysis but may be recommended for other biomarkers.

  • Lumbar Puncture: Perform the lumbar puncture using an atraumatic needle at the L3/L4 or L4/L5 interspace.

  • CSF Collection:

    • Collect CSF by gravity drip directly into polypropylene tubes. Avoid the use of syringes for aspiration if possible.

    • The first 1-2 mL of CSF should be collected in a separate tube for routine clinical tests (e.g., cell count) to assess for blood contamination.

    • Collect the subsequent CSF (minimum 0.5-1.0 mL for NfL analysis) into a polypropylene tube.

  • Sample Handling:

    • Transport the CSF sample to the laboratory at room temperature without delay.

    • If immediate processing is not possible, the sample should be kept at 4°C for no longer than 24 hours.

  • Centrifugation:

    • Centrifuge the CSF sample at 2,000 x g for 10 minutes at room temperature to pellet any cells or debris. This step is mandatory if the sample is visibly contaminated with blood.

  • Aliquoting and Storage:

    • Carefully transfer the supernatant into pre-labeled polypropylene cryovials in aliquots of 0.5 mL.

    • Store the aliquots at -80°C until analysis. Avoid freeze-thaw cycles.

Quantification of NfL using Single Molecule Array (Simoa)

The Simoa platform offers ultra-sensitive detection of NfL in CSF and blood. The following is a general protocol for the Quanterix NF-light® Advantage Kit on the HD-X Analyzer. Refer to the manufacturer's specific instructions for detailed procedures.

Materials:

  • Quanterix Simoa® NF-light® Advantage Kit (includes beads, detector, sample diluent, calibrators)

  • Simoa HD-X Analyzer

  • CSF samples (previously collected, processed, and stored at -80°C)

  • Precision pipettes and tips

Procedure:

  • Reagent Preparation:

    • Prepare all reagents as per the kit insert. Allow reagents to equilibrate to room temperature before use.

    • Reconstitute calibrators and prepare a standard curve according to the manufacturer's instructions.

  • Sample Preparation:

    • Thaw CSF aliquots on ice.

    • Centrifuge the thawed samples at 10,000 x g for 5 minutes at 4°C to remove any precipitates.

    • Dilute the CSF samples 1:100 with the provided sample diluent. A different dilution factor may be necessary depending on the expected NfL concentration.

  • Assay Execution:

    • Load the prepared reagents, calibrators, quality controls, and diluted samples onto the Simoa HD-X Analyzer.

    • Initiate the pre-programmed NF-light® assay protocol on the instrument. The instrument will automate the following steps:

      • Binding of NfL to antibody-coated paramagnetic beads.

      • Washing to remove unbound components.

      • Addition of a biotinylated detector antibody.

      • Addition of streptavidin-β-galactosidase (SβG).

      • Resuspension of beads in a resorufin β-D-galactopyranoside (RGP) substrate.

      • Loading of the bead suspension into the Simoa disc for single-molecule imaging.

  • Data Analysis:

    • The Simoa HD-X software will automatically calculate the NfL concentration in each sample based on the standard curve.

    • Review the quality control data to ensure the validity of the assay run.

Experimental Workflow

cluster_0 Sample Collection and Processing cluster_1 NfL Quantification (Simoa) Patient FUS-ALS Patient LP Lumbar Puncture Patient->LP Collect Collect CSF in Polypropylene Tubes LP->Collect Centrifuge Centrifuge at 2,000 x g for 10 min Collect->Centrifuge Aliquot Aliquot Supernatant Centrifuge->Aliquot Store Store at -80°C Aliquot->Store Thaw Thaw CSF Samples Store->Thaw For Analysis Dilute Dilute Samples (e.g., 1:100) Thaw->Dilute Load Load Samples and Reagents on Simoa HD-X Dilute->Load Run Run Automated Assay Load->Run Analyze Data Analysis and Concentration Calculation Run->Analyze

Caption: Workflow for monitoring CSF NfL levels in ION363 therapy.

Conclusion

Monitoring neurofilament light chain levels is a valuable tool for assessing the pharmacodynamic effects of ION363 in patients with FUS-ALS. The significant reduction in CSF NfL observed in the expanded access program provides preliminary evidence of the drug's potential to mitigate neuro-axonal damage. The standardized protocols for sample collection, processing, and analysis outlined in these application notes are essential for generating reliable and reproducible data in clinical trials and research settings. As more data from the FUSION study become available, the role of NfL as a biomarker for treatment response in FUS-ALS will be further elucidated.

References

Application Notes and Protocols for Assessing Motor Neuron Function in ION363 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for assessing motor neuron function in preclinical and clinical studies of ION363, an investigational antisense oligonucleotide for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS).

Introduction to ION363 and FUS-ALS

FUS-ALS is a rare and aggressive form of ALS caused by mutations in the FUS gene, leading to a toxic gain-of-function of the FUS protein and progressive motor neuron degeneration.[1] ION363, also known as ulefnersen or jacifusen, is designed to target and reduce the production of the FUS protein.[2] Preclinical studies in mouse models of FUS-ALS have shown that ION363 can prevent motor neuron loss. Early clinical data from compassionate use cases and the ongoing FUSION clinical trial are evaluating its safety and efficacy in patients.

Accurate and reliable assessment of motor neuron function is critical for evaluating the therapeutic potential of ION363. This document outlines key techniques, from cellular and electrophysiological to clinical and biomarker-based approaches.

Preclinical Assessment of Motor Neuron Function

Histopathological Analysis of Motor Neuron Survival

Application Note: Histopathological quantification of motor neurons in the spinal cord is a primary endpoint in preclinical studies to directly assess the neuroprotective effects of ION363. This involves meticulous tissue processing, staining, and unbiased stereological counting.

Experimental Protocol: Motor Neuron Counting in Mouse Spinal Cord

  • Tissue Collection and Preparation:

    • Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the spinal column and hydraulically extrude the spinal cord.

    • Post-fix the spinal cord in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose (B13894) solutions until it sinks.

    • Embed the lumbar region of the spinal cord in Optimal Cutting Temperature (OCT) compound and freeze.

  • Cryosectioning:

    • Cut serial transverse sections of the lumbar spinal cord at 20 µm thickness using a cryostat.

    • Collect sections on charged microscope slides. To avoid double-counting neurons, collect sections in a series (e.g., every 5th section) for analysis.

  • Nissl Staining (Cresyl Violet or Gallocyanin):

    • Air-dry the slides for at least 1 hour.

    • Hydrate the sections through a series of ethanol (B145695) dilutions and distilled water.

    • Stain with 0.1% cresyl violet or gallocyanin solution.

    • Differentiate in ethanol solutions to remove excess stain.

    • Dehydrate through an ethanol series, clear with xylene, and coverslip with mounting medium.

  • Motor Neuron Quantification:

    • Identify motor neurons in the ventral horn of the spinal cord based on morphological criteria: large cell body (>25 µm diameter), prominent nucleolus, and abundant Nissl substance.

    • Perform unbiased stereological counting using software such as Stereo Investigator.

    • Count motor neurons in a systematic random series of sections throughout the lumbar spinal cord.

    • Express the data as the total number of motor neurons or motor neuron density.

Electrophysiological Assessment in Animal Models

Application Note: Compound Muscle Action Potential (CMAP) measurement provides a non-invasive, longitudinal assessment of the functional integrity of motor units in preclinical models. A decline in CMAP amplitude reflects motor axon loss and neuromuscular junction dysfunction.

Experimental Protocol: Compound Muscle Action Potential (CMAP) in Mice

  • Animal Preparation:

    • Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C.

    • Place the mouse in a prone position to access the hindlimb.

  • Electrode Placement:

    • Place the recording electrodes over the belly and tendon of the target muscle (e.g., tibialis anterior or gastrocnemius).

    • Place the stimulating electrodes to activate the innervating nerve (e.g., sciatic nerve).

    • Insert a ground electrode subcutaneously between the stimulating and recording electrodes.

  • Stimulation and Recording:

    • Deliver single supramaximal electrical stimuli to the nerve.

    • Record the resulting CMAP using an electromyography (EMG) machine.

    • Measure the peak-to-peak amplitude and the latency of the CMAP.

  • Data Analysis:

    • Compare CMAP amplitudes between ION363-treated and control groups at various time points.

    • A preservation of CMAP amplitude in the treated group suggests a therapeutic effect.

Clinical Assessment of Motor Neuron Function in ION363 Studies

Clinical Functional Assessment

Application Note: The Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) is a validated clinical instrument used to assess the functional status of patients with ALS. It is a primary outcome measure in the FUSION clinical trial for ION363.

Experimental Protocol: Administration of the ALSFRS-R

  • Patient Interview:

    • A trained clinician or researcher administers the scale as a structured interview with the patient and/or their caregiver.

    • The scale consists of 12 questions assessing bulbar, fine motor, gross motor, and respiratory function.

  • Scoring:

    • Each item is scored on a 5-point scale from 4 (normal function) to 0 (no function).

    • The total score ranges from 48 (normal) to 0 (severe disability).

  • Data Analysis:

    • The rate of decline in the ALSFRS-R score over time (slope) is a key endpoint. A slower decline in the ION363-treated group compared to placebo would indicate a positive treatment effect.

Electrophysiological Measures in Patients

Application Note: Electrophysiological techniques provide objective measures of upper and lower motor neuron function. Motor Unit Number Index (MUNIX) is a non-invasive method to estimate the number of functioning motor units in a muscle, providing a quantitative measure of lower motor neuron loss. Transcranial Magnetic Stimulation (TMS) is used to assess the function and excitability of the motor cortex, a key site of upper motor neuron pathology in ALS.

Experimental Protocol: Motor Unit Number Index (MUNIX)

  • CMAP Recording:

    • Record the supramaximal compound muscle action potential (CMAP) from a target muscle (e.g., abductor pollicis brevis, tibialis anterior) using surface electrodes following nerve stimulation.

  • Surface EMG Interference Pattern (SIP) Recording:

    • Record the surface EMG interference pattern (SIP) during voluntary muscle contractions of varying force levels.

  • MUNIX Calculation:

    • The MUNIX software calculates an "ideal case motor unit count" (ICMUC) based on the area and power of the CMAP and SIPs.

    • MUNIX is derived from the ICMUC, providing an index of the number of functioning motor units. A higher MUNIX value indicates more surviving motor units.

Experimental Protocol: Transcranial Magnetic Stimulation (TMS) for Cortical Excitability

  • Patient Preparation:

    • The patient is seated comfortably in a chair.

    • Surface EMG electrodes are placed over a target muscle (e.g., first dorsal interosseous).

  • Hotspot Identification and Motor Threshold Determination:

    • A TMS coil is placed over the motor cortex. The "hotspot" for the target muscle is identified as the location that produces the largest motor evoked potentials (MEPs).

    • The resting motor threshold (RMT) is determined as the lowest TMS intensity that elicits an MEP of at least 50 µV in 5 out of 10 trials.

  • Cortical Excitability Measures:

    • Short-interval intracortical inhibition (SICI): A subthreshold conditioning stimulus is followed by a suprathreshold test stimulus at short interstimulus intervals (1-5 ms). Reduced SICI indicates cortical hyperexcitability.

    • Intracortical facilitation (ICF): A subthreshold conditioning stimulus is followed by a suprathreshold test stimulus at longer interstimulus intervals (10-15 ms).

    • Cortical silent period (CSP): The duration of EMG silence following a suprathreshold TMS pulse during voluntary muscle contraction. A shortened CSP can indicate cortical hyperexcitability.

Fluid Biomarkers

Application Note: Neurofilament light chain (NfL) is a sensitive biomarker of neuro-axonal damage. Elevated levels of NfL in cerebrospinal fluid (CSF) and blood are observed in ALS and correlate with disease progression. Reduction in NfL levels is a key pharmacodynamic biomarker in ION363 studies.

Experimental Protocol: Neurofilament Light Chain (NfL) Quantification by Simoa

  • Sample Collection and Processing:

    • Collect CSF via lumbar puncture and blood via venipuncture.

    • Process blood to obtain plasma or serum.

    • Store all samples at -80°C until analysis.

  • Simoa (Single Molecule Array) Assay:

    • Use a commercial Simoa NfL assay kit (e.g., Quanterix NF-light® Advantage Kit).

    • Prepare calibrators and quality controls.

    • Load samples, reagents, and calibrators onto the Simoa HD-1 or HD-X analyzer.

    • The instrument automatically performs the immunoassay, capturing and detecting individual NfL protein molecules.

  • Data Analysis:

    • The instrument software calculates the NfL concentration in each sample (pg/mL).

    • Compare NfL levels between ION363-treated and placebo groups at baseline and subsequent time points. A significant reduction in NfL in the treated group would indicate a positive pharmacodynamic effect.

Data Presentation

Quantitative Data Summary Tables

Table 1: Preclinical Efficacy of ION363 in a FUS-ALS Mouse Model

ParameterControl Group (NTC-treated)ION363-treated Group% Changep-valueReference
FUS Protein Levels (Brain)
Total FUS100% (normalized)~30%~70% reduction<0.05
FUS Protein Levels (Spinal Cord)
Total FUS100% (normalized)~25%~75% reduction<0.05
Motor Neuron Survival (Lumbar Spinal Cord)
% of Wild-typeData not explicitly quantified in publicationDelayed motor neuron degeneration--

Note: Specific mean and SD/SEM values for motor neuron counts were not provided in the primary publication. The study reports a delay in motor neuron degeneration.

Table 2: Clinical and Biomarker Data from ION363 Compassionate Use Cases

ParameterBaseline (Pre-treatment)Post-treatment% ChangeReference
CSF Neurofilament Light (NfL) VariableDecreasedUp to 82.8% reduction
FUS Protein Levels (Post-mortem brain tissue) Untreated FUS-ALS controlsDecreased66-90% reduction in 3 of 4 participants
ALSFRS-R Score VariableContinued functional decline in most symptomatic patients-

Note: Individual patient data and statistical analyses for the compassionate use cohort are limited in the available publications.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of ION363.

Preclinical_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis FUS_Mouse_Model FUS-ALS Mouse Model Treatment ION363 or Control Administration FUS_Mouse_Model->Treatment Longitudinal_CMAP Longitudinal CMAP Measurement Treatment->Longitudinal_CMAP Functional Assessment Endpoint_Histology Endpoint Histopathology Treatment->Endpoint_Histology Structural Assessment CMAP_Analysis CMAP Amplitude Analysis Longitudinal_CMAP->CMAP_Analysis Motor_Neuron_Count Motor Neuron Quantification Endpoint_Histology->Motor_Neuron_Count Efficacy_Conclusion Conclusion on Preclinical Efficacy CMAP_Analysis->Efficacy_Conclusion Motor_Neuron_Count->Efficacy_Conclusion

Caption: Preclinical assessment workflow.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (FUS-ALS) Baseline_Assessment Baseline Assessment (ALSFRS-R, MUNIX, TMS, NfL) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization ION363_Arm ION363 Treatment Arm Randomization->ION363_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_up_Assessments Longitudinal Follow-up Assessments ION363_Arm->Follow_up_Assessments Placebo_Arm->Follow_up_Assessments Primary_Endpoint Primary Endpoint Analysis (Change in ALSFRS-R slope) Follow_up_Assessments->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (MUNIX, TMS, NfL) Follow_up_Assessments->Secondary_Endpoints

Caption: Clinical trial workflow for ION363.

References

Application Notes and Protocols for Assessing Motor Neuron Function in ION363 Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide detailed methodologies for assessing motor neuron function in preclinical and clinical studies of ION363, an investigational antisense oligonucleotide for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS).

Introduction to ION363 and FUS-ALS

FUS-ALS is a rare and aggressive form of ALS caused by mutations in the FUS gene, leading to a toxic gain-of-function of the FUS protein and progressive motor neuron degeneration.[1] ION363, also known as ulefnersen or jacifusen, is designed to target and reduce the production of the FUS protein.[2] Preclinical studies in mouse models of FUS-ALS have shown that ION363 can prevent motor neuron loss. Early clinical data from compassionate use cases and the ongoing FUSION clinical trial are evaluating its safety and efficacy in patients.

Accurate and reliable assessment of motor neuron function is critical for evaluating the therapeutic potential of ION363. This document outlines key techniques, from cellular and electrophysiological to clinical and biomarker-based approaches.

Preclinical Assessment of Motor Neuron Function

Histopathological Analysis of Motor Neuron Survival

Application Note: Histopathological quantification of motor neurons in the spinal cord is a primary endpoint in preclinical studies to directly assess the neuroprotective effects of ION363. This involves meticulous tissue processing, staining, and unbiased stereological counting.

Experimental Protocol: Motor Neuron Counting in Mouse Spinal Cord

  • Tissue Collection and Preparation:

    • Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Dissect the spinal column and hydraulically extrude the spinal cord.

    • Post-fix the spinal cord in 4% PFA overnight at 4°C.

    • Cryoprotect the tissue by sequential immersion in 15% and 30% sucrose solutions until it sinks.

    • Embed the lumbar region of the spinal cord in Optimal Cutting Temperature (OCT) compound and freeze.

  • Cryosectioning:

    • Cut serial transverse sections of the lumbar spinal cord at 20 µm thickness using a cryostat.

    • Collect sections on charged microscope slides. To avoid double-counting neurons, collect sections in a series (e.g., every 5th section) for analysis.

  • Nissl Staining (Cresyl Violet or Gallocyanin):

    • Air-dry the slides for at least 1 hour.

    • Hydrate the sections through a series of ethanol dilutions and distilled water.

    • Stain with 0.1% cresyl violet or gallocyanin solution.

    • Differentiate in ethanol solutions to remove excess stain.

    • Dehydrate through an ethanol series, clear with xylene, and coverslip with mounting medium.

  • Motor Neuron Quantification:

    • Identify motor neurons in the ventral horn of the spinal cord based on morphological criteria: large cell body (>25 µm diameter), prominent nucleolus, and abundant Nissl substance.

    • Perform unbiased stereological counting using software such as Stereo Investigator.

    • Count motor neurons in a systematic random series of sections throughout the lumbar spinal cord.

    • Express the data as the total number of motor neurons or motor neuron density.

Electrophysiological Assessment in Animal Models

Application Note: Compound Muscle Action Potential (CMAP) measurement provides a non-invasive, longitudinal assessment of the functional integrity of motor units in preclinical models. A decline in CMAP amplitude reflects motor axon loss and neuromuscular junction dysfunction.

Experimental Protocol: Compound Muscle Action Potential (CMAP) in Mice

  • Animal Preparation:

    • Anesthetize the mouse (e.g., with isoflurane) and maintain its body temperature at 37°C.

    • Place the mouse in a prone position to access the hindlimb.

  • Electrode Placement:

    • Place the recording electrodes over the belly and tendon of the target muscle (e.g., tibialis anterior or gastrocnemius).

    • Place the stimulating electrodes to activate the innervating nerve (e.g., sciatic nerve).

    • Insert a ground electrode subcutaneously between the stimulating and recording electrodes.

  • Stimulation and Recording:

    • Deliver single supramaximal electrical stimuli to the nerve.

    • Record the resulting CMAP using an electromyography (EMG) machine.

    • Measure the peak-to-peak amplitude and the latency of the CMAP.

  • Data Analysis:

    • Compare CMAP amplitudes between ION363-treated and control groups at various time points.

    • A preservation of CMAP amplitude in the treated group suggests a therapeutic effect.

Clinical Assessment of Motor Neuron Function in ION363 Studies

Clinical Functional Assessment

Application Note: The Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) is a validated clinical instrument used to assess the functional status of patients with ALS. It is a primary outcome measure in the FUSION clinical trial for ION363.

Experimental Protocol: Administration of the ALSFRS-R

  • Patient Interview:

    • A trained clinician or researcher administers the scale as a structured interview with the patient and/or their caregiver.

    • The scale consists of 12 questions assessing bulbar, fine motor, gross motor, and respiratory function.

  • Scoring:

    • Each item is scored on a 5-point scale from 4 (normal function) to 0 (no function).

    • The total score ranges from 48 (normal) to 0 (severe disability).

  • Data Analysis:

    • The rate of decline in the ALSFRS-R score over time (slope) is a key endpoint. A slower decline in the ION363-treated group compared to placebo would indicate a positive treatment effect.

Electrophysiological Measures in Patients

Application Note: Electrophysiological techniques provide objective measures of upper and lower motor neuron function. Motor Unit Number Index (MUNIX) is a non-invasive method to estimate the number of functioning motor units in a muscle, providing a quantitative measure of lower motor neuron loss. Transcranial Magnetic Stimulation (TMS) is used to assess the function and excitability of the motor cortex, a key site of upper motor neuron pathology in ALS.

Experimental Protocol: Motor Unit Number Index (MUNIX)

  • CMAP Recording:

    • Record the supramaximal compound muscle action potential (CMAP) from a target muscle (e.g., abductor pollicis brevis, tibialis anterior) using surface electrodes following nerve stimulation.

  • Surface EMG Interference Pattern (SIP) Recording:

    • Record the surface EMG interference pattern (SIP) during voluntary muscle contractions of varying force levels.

  • MUNIX Calculation:

    • The MUNIX software calculates an "ideal case motor unit count" (ICMUC) based on the area and power of the CMAP and SIPs.

    • MUNIX is derived from the ICMUC, providing an index of the number of functioning motor units. A higher MUNIX value indicates more surviving motor units.

Experimental Protocol: Transcranial Magnetic Stimulation (TMS) for Cortical Excitability

  • Patient Preparation:

    • The patient is seated comfortably in a chair.

    • Surface EMG electrodes are placed over a target muscle (e.g., first dorsal interosseous).

  • Hotspot Identification and Motor Threshold Determination:

    • A TMS coil is placed over the motor cortex. The "hotspot" for the target muscle is identified as the location that produces the largest motor evoked potentials (MEPs).

    • The resting motor threshold (RMT) is determined as the lowest TMS intensity that elicits an MEP of at least 50 µV in 5 out of 10 trials.

  • Cortical Excitability Measures:

    • Short-interval intracortical inhibition (SICI): A subthreshold conditioning stimulus is followed by a suprathreshold test stimulus at short interstimulus intervals (1-5 ms). Reduced SICI indicates cortical hyperexcitability.

    • Intracortical facilitation (ICF): A subthreshold conditioning stimulus is followed by a suprathreshold test stimulus at longer interstimulus intervals (10-15 ms).

    • Cortical silent period (CSP): The duration of EMG silence following a suprathreshold TMS pulse during voluntary muscle contraction. A shortened CSP can indicate cortical hyperexcitability.

Fluid Biomarkers

Application Note: Neurofilament light chain (NfL) is a sensitive biomarker of neuro-axonal damage. Elevated levels of NfL in cerebrospinal fluid (CSF) and blood are observed in ALS and correlate with disease progression. Reduction in NfL levels is a key pharmacodynamic biomarker in ION363 studies.

Experimental Protocol: Neurofilament Light Chain (NfL) Quantification by Simoa

  • Sample Collection and Processing:

    • Collect CSF via lumbar puncture and blood via venipuncture.

    • Process blood to obtain plasma or serum.

    • Store all samples at -80°C until analysis.

  • Simoa (Single Molecule Array) Assay:

    • Use a commercial Simoa NfL assay kit (e.g., Quanterix NF-light® Advantage Kit).

    • Prepare calibrators and quality controls.

    • Load samples, reagents, and calibrators onto the Simoa HD-1 or HD-X analyzer.

    • The instrument automatically performs the immunoassay, capturing and detecting individual NfL protein molecules.

  • Data Analysis:

    • The instrument software calculates the NfL concentration in each sample (pg/mL).

    • Compare NfL levels between ION363-treated and placebo groups at baseline and subsequent time points. A significant reduction in NfL in the treated group would indicate a positive pharmacodynamic effect.

Data Presentation

Quantitative Data Summary Tables

Table 1: Preclinical Efficacy of ION363 in a FUS-ALS Mouse Model

ParameterControl Group (NTC-treated)ION363-treated Group% Changep-valueReference
FUS Protein Levels (Brain)
Total FUS100% (normalized)~30%~70% reduction<0.05
FUS Protein Levels (Spinal Cord)
Total FUS100% (normalized)~25%~75% reduction<0.05
Motor Neuron Survival (Lumbar Spinal Cord)
% of Wild-typeData not explicitly quantified in publicationDelayed motor neuron degeneration--

Note: Specific mean and SD/SEM values for motor neuron counts were not provided in the primary publication. The study reports a delay in motor neuron degeneration.

Table 2: Clinical and Biomarker Data from ION363 Compassionate Use Cases

ParameterBaseline (Pre-treatment)Post-treatment% ChangeReference
CSF Neurofilament Light (NfL) VariableDecreasedUp to 82.8% reduction
FUS Protein Levels (Post-mortem brain tissue) Untreated FUS-ALS controlsDecreased66-90% reduction in 3 of 4 participants
ALSFRS-R Score VariableContinued functional decline in most symptomatic patients-

Note: Individual patient data and statistical analyses for the compassionate use cohort are limited in the available publications.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of ION363.

Preclinical_Workflow cluster_treatment Treatment Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis FUS_Mouse_Model FUS-ALS Mouse Model Treatment ION363 or Control Administration FUS_Mouse_Model->Treatment Longitudinal_CMAP Longitudinal CMAP Measurement Treatment->Longitudinal_CMAP Functional Assessment Endpoint_Histology Endpoint Histopathology Treatment->Endpoint_Histology Structural Assessment CMAP_Analysis CMAP Amplitude Analysis Longitudinal_CMAP->CMAP_Analysis Motor_Neuron_Count Motor Neuron Quantification Endpoint_Histology->Motor_Neuron_Count Efficacy_Conclusion Conclusion on Preclinical Efficacy CMAP_Analysis->Efficacy_Conclusion Motor_Neuron_Count->Efficacy_Conclusion

Caption: Preclinical assessment workflow.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (FUS-ALS) Baseline_Assessment Baseline Assessment (ALSFRS-R, MUNIX, TMS, NfL) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization ION363_Arm ION363 Treatment Arm Randomization->ION363_Arm Placebo_Arm Placebo Arm Randomization->Placebo_Arm Follow_up_Assessments Longitudinal Follow-up Assessments ION363_Arm->Follow_up_Assessments Placebo_Arm->Follow_up_Assessments Primary_Endpoint Primary Endpoint Analysis (Change in ALSFRS-R slope) Follow_up_Assessments->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Analysis (MUNIX, TMS, NfL) Follow_up_Assessments->Secondary_Endpoints

Caption: Clinical trial workflow for ION363.

References

Application of Antisense Oligonucleotides in Personalized Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can be designed to bind to specific RNA sequences through Watson-Crick base pairing. This targeted binding modulates the function of the target RNA, offering a powerful therapeutic platform for a wide range of diseases, particularly in the realm of personalized medicine.[][2][3] By targeting the genetic source of diseases at the RNA level, ASOs can alter the production of disease-causing proteins, making them a highly specific and versatile therapeutic modality.[][2] This is especially promising for rare and genetic disorders where traditional drug development is often not feasible. The development of "n-of-1" therapies, where a drug is designed for a single patient based on their unique genetic mutation, exemplifies the potential of ASOs in personalized medicine.

This document provides detailed application notes and protocols for researchers and drug development professionals on the use of ASOs in personalized medicine, covering their mechanisms of action, experimental workflows, and quantitative data from selected clinical applications.

Mechanisms of Action

ASOs primarily exert their therapeutic effects through three main mechanisms: RNase H-mediated degradation, steric hindrance of translation, and modulation of pre-mRNA splicing.

  • RNase H-Mediated Degradation: This is a common mechanism for ASOs designed to reduce the expression of a target gene. A "gapmer" ASO, containing a central DNA-like region flanked by modified RNA-like nucleotides, binds to the target mRNA. This DNA/RNA hybrid is recognized by the ubiquitous enzyme RNase H, which then cleaves the RNA strand, leading to its degradation and subsequent reduction in protein translation.

  • Steric Hindrance: ASOs can be designed to physically block the binding of cellular machinery to the RNA. By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, an ASO can prevent the assembly of the ribosomal complex, thereby inhibiting translation initiation. This mechanism does not lead to RNA degradation.

  • Splice Modulation: ASOs can be targeted to pre-mRNA to alter splicing patterns. By binding to splice sites or splicing enhancer/silencer sequences, ASOs can either promote the exclusion (exon skipping) or inclusion of specific exons. This can be used to correct splicing defects that cause disease or to produce a truncated but functional protein.

Data Presentation: Efficacy of Selected ASO Therapeutics

The following tables summarize quantitative data on the efficacy of some FDA-approved and investigational ASO drugs, highlighting their application in personalized medicine.

Drug Name (Generic)DiseaseTarget Gene/RNAMechanism of ActionEfficacy DataReference
Nusinersen (Spinraza®) Spinal Muscular Atrophy (SMA)SMN2 pre-mRNASplice Modulation (Exon 7 inclusion)Significant improvement in motor function scores in clinical trials.
Eteplirsen (Exondys 51®) Duchenne Muscular Dystrophy (DMD)DMD pre-mRNA (Exon 51)Splice Modulation (Exon 51 skipping)Increased dystrophin levels in treated patients.
Inotersen (Tegsedi®) Hereditary Transthyretin Amyloidosis (hATTR)TTR mRNARNase H-Mediated DegradationSignificant reduction in TTR protein levels.
Milasen Batten Disease (CLN7)MFSD8 pre-mRNASplice ModulationReduced frequency and duration of seizures.
Tofersen (Qalsody™) Amyotrophic Lateral Sclerosis (ALS) with SOD1 mutationSOD1 mRNARNase H-Mediated DegradationReduction in SOD1 protein levels and slowing of disease progression in some patients.

Note: Efficacy data can vary significantly between patients and clinical trials. The information provided is a summary and should not be considered exhaustive.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

RNase_H_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO Gapmer ASO mRNA Target mRNA ASO->mRNA Hybridization pre_mRNA Target pre-mRNA pre_mRNA->mRNA RNase_H RNase H mRNA->RNase_H Recruitment mRNA_cyto Target mRNA mRNA->mRNA_cyto Export Degraded_RNA Degraded RNA Fragments RNase_H->Degraded_RNA Cleavage No_Protein Reduced/No Protein Degraded_RNA->No_Protein No Translation Protein Disease Protein Ribosome_nucleus Ribosome Ribosome_cyto Ribosome mRNA_cyto->Ribosome_cyto Translation Protein_cyto Disease Protein Ribosome_cyto->Protein_cyto

Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.

Splice_Modulation_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO Splice-Switching ASO pre_mRNA pre-mRNA with aberrant splice site ASO->pre_mRNA Binding to Splice Site Spliceosome Spliceosome ASO->Spliceosome Blocks Aberrant Splicing pre_mRNA->Spliceosome Splicing Aberrant_mRNA Aberrant mRNA Spliceosome->Aberrant_mRNA Default Splicing Corrected_mRNA Corrected mRNA Spliceosome->Corrected_mRNA Corrected Splicing Aberrant_mRNA_cyto Aberrant mRNA Aberrant_mRNA->Aberrant_mRNA_cyto Export Corrected_mRNA_cyto Corrected mRNA Corrected_mRNA->Corrected_mRNA_cyto Export Protein Non-functional Protein Functional_Protein Functional Protein Ribosome_aberrant Ribosome Aberrant_mRNA_cyto->Ribosome_aberrant Translation Ribosome_corrected Ribosome Corrected_mRNA_cyto->Ribosome_corrected Translation Protein_cyto Non-functional Protein Ribosome_aberrant->Protein_cyto Functional_Protein_cyto Functional Protein Ribosome_corrected->Functional_Protein_cyto

Caption: Splice modulation by an ASO to correct aberrant splicing.

Personalized_ASO_Workflow Patient_Diagnosis Patient Diagnosis & Genetic Sequencing Target_Identification Identification of Pathogenic Mutation Patient_Diagnosis->Target_Identification ASO_Design ASO Design & In Silico Screening Target_Identification->ASO_Design ASO_Synthesis ASO Synthesis & Purification ASO_Design->ASO_Synthesis In_Vitro_Screening In Vitro Screening (Patient-derived cells) ASO_Synthesis->In_Vitro_Screening Lead_Optimization Lead ASO Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Toxicology Toxicology & Safety Studies In_Vivo_Testing->Toxicology IND_Submission IND Submission to Regulatory Agency Toxicology->IND_Submission Clinical_Trial N-of-1 Clinical Trial IND_Submission->Clinical_Trial

Caption: Workflow for personalized ASO drug development.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Antisense Oligonucleotides (Phosphoramidite Chemistry)

This protocol outlines the general steps for the automated solid-phase synthesis of ASOs using phosphoramidite (B1245037) chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • Phosphoramidite monomers (A, C, G, T/U with protecting groups)

  • Activator solution (e.g., tetrazole)

  • Capping solutions (e.g., acetic anhydride (B1165640) and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Preparation:

    • Load the CPG column onto the synthesizer.

    • Ensure all reagent bottles are filled and connected to the synthesizer.

    • Program the desired ASO sequence into the synthesizer software.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support by washing with the deblocking solution.

    • Coupling: The next phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution. For phosphorothioate (B77711) backbones, a sulfurizing agent is used instead of an oxidizing agent.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the ASO is cleaved from the CPG support using the cleavage and deprotection solution.

    • This solution also removes the protecting groups from the phosphate backbone and the nucleobases.

  • Purification:

    • The crude ASO product is purified to remove truncated sequences and other impurities. Common methods include reverse-phase high-performance liquid chromatography (HPLC) or cartridge purification.

    • For phosphorothioate ASOs, a salt exchange step to the sodium salt form is often performed.

  • Quantification and Quality Control:

    • The concentration of the purified ASO is determined by measuring its absorbance at 260 nm.

    • The purity and integrity of the ASO are assessed using techniques such as mass spectrometry and capillary gel electrophoresis.

Protocol 2: In Vitro Screening of ASO Efficacy

This protocol describes the screening of ASO candidates in a relevant cell culture model to assess their ability to modulate the target RNA and protein levels.

Materials:

  • Relevant cell line (e.g., patient-derived fibroblasts, immortalized cell line expressing the target)

  • Cell culture medium and supplements

  • ASO candidates and controls (non-targeting or scrambled ASO)

  • Delivery method:

    • For gymnotic delivery: ASOs in sterile saline or buffer.

    • For transfection: A lipid-based transfection reagent.

  • Plates for cell culture (e.g., 24-well or 96-well)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for reverse transcription and quantitative PCR (RT-qPCR)

  • Reagents for protein extraction (e.g., RIPA buffer)

  • Antibodies for Western blotting (primary antibody against the target protein, secondary antibody)

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Seeding:

    • Seed the cells in multi-well plates at a density that will result in 50-70% confluency at the time of ASO delivery.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • ASO Delivery:

    • Gymnotic Delivery:

      • Prepare working solutions of ASOs in cell culture medium at the desired final concentrations (typically in the low micromolar range).

      • Replace the existing medium with the ASO-containing medium.

    • Transfection:

      • Follow the manufacturer's protocol for the chosen transfection reagent to form ASO-lipid complexes.

      • Add the complexes to the cells in fresh medium.

  • Incubation:

    • Incubate the cells with the ASOs for a predetermined period (e.g., 24-72 hours) to allow for cellular uptake and target engagement.

  • Endpoint Analysis:

    • RNA Analysis (RT-qPCR):

      • Harvest the cells and extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).

      • Calculate the relative reduction in target mRNA levels compared to cells treated with a control ASO.

    • Protein Analysis (Western Blot):

      • Harvest the cells and lyse them to extract total protein.

      • Determine protein concentration using a suitable assay (e.g., BCA).

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with a primary antibody against the target protein and a loading control protein (e.g., GAPDH, β-actin).

      • Incubate with a corresponding secondary antibody and visualize the protein bands.

      • Quantify the band intensities to determine the relative reduction in target protein levels.

  • Data Analysis:

    • Determine the dose-response relationship for each ASO candidate to identify the most potent sequences with the lowest effective concentration.

Protocol 3: In Vivo Efficacy Testing of ASOs in a Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of a lead ASO candidate in a relevant mouse model of the disease.

Materials:

  • Disease model mice (e.g., transgenic, knock-in, or xenograft models) and wild-type controls.

  • Lead ASO candidate and a control ASO (formulated in sterile saline).

  • Anesthesia and surgical equipment for administration (if necessary).

  • Equipment for tissue collection and processing.

  • Reagents for RNA and protein analysis as described in Protocol 2.

  • Reagents for histological analysis (e.g., formalin, paraffin (B1166041), antibodies for immunohistochemistry).

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the mice to the facility for at least one week before the start of the experiment.

    • Randomly assign the mice to treatment groups (e.g., vehicle control, control ASO, lead ASO at different doses).

  • ASO Administration:

    • Administer the ASOs via a route relevant to the disease and ASO chemistry (e.g., intravenous, subcutaneous, intracerebroventricular injection).

    • The dosing regimen (dose and frequency) should be based on previous in vitro and pharmacokinetic data.

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity or adverse effects (e.g., weight loss, changes in behavior).

    • At predetermined time points, collect blood samples for pharmacokinetic analysis if required.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect the target tissues.

    • Target Engagement and Efficacy:

      • Process a portion of the tissue for RNA and protein extraction and analyze the levels of the target mRNA and protein as described in Protocol 2.

    • Histopathology and Biomarkers:

      • Fix a portion of the tissue in formalin and embed it in paraffin for histological analysis.

      • Perform staining (e.g., H&E) to assess tissue morphology and immunohistochemistry to evaluate changes in disease-related biomarkers.

    • Functional Outcomes:

      • If applicable, perform functional tests during the study to assess the therapeutic effect of the ASO (e.g., behavioral tests for neurological disorders).

  • Data Analysis:

    • Statistically analyze the data to determine the significance of the ASO-mediated effects on the target, disease biomarkers, and functional outcomes compared to the control groups.

Conclusion

Antisense oligonucleotides represent a rapidly advancing frontier in personalized medicine, offering the potential to treat a wide array of genetic and rare diseases. The ability to rationally design drugs based on a patient's specific genetic information is revolutionizing the therapeutic landscape. Successful clinical translation of ASO therapies relies on a thorough understanding of their mechanisms of action, rigorous preclinical evaluation using standardized protocols, and careful consideration of regulatory pathways. The protocols and information provided herein are intended to serve as a guide for researchers and drug developers working to harness the power of ASO technology for the benefit of patients with unmet medical needs.

References

Application of Antisense Oligonucleotides in Personalized Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antisense oligonucleotides (ASOs) are short, synthetic, single-stranded nucleic acid analogs that can be designed to bind to specific RNA sequences through Watson-Crick base pairing. This targeted binding modulates the function of the target RNA, offering a powerful therapeutic platform for a wide range of diseases, particularly in the realm of personalized medicine.[][2][3] By targeting the genetic source of diseases at the RNA level, ASOs can alter the production of disease-causing proteins, making them a highly specific and versatile therapeutic modality.[][2] This is especially promising for rare and genetic disorders where traditional drug development is often not feasible. The development of "n-of-1" therapies, where a drug is designed for a single patient based on their unique genetic mutation, exemplifies the potential of ASOs in personalized medicine.

This document provides detailed application notes and protocols for researchers and drug development professionals on the use of ASOs in personalized medicine, covering their mechanisms of action, experimental workflows, and quantitative data from selected clinical applications.

Mechanisms of Action

ASOs primarily exert their therapeutic effects through three main mechanisms: RNase H-mediated degradation, steric hindrance of translation, and modulation of pre-mRNA splicing.

  • RNase H-Mediated Degradation: This is a common mechanism for ASOs designed to reduce the expression of a target gene. A "gapmer" ASO, containing a central DNA-like region flanked by modified RNA-like nucleotides, binds to the target mRNA. This DNA/RNA hybrid is recognized by the ubiquitous enzyme RNase H, which then cleaves the RNA strand, leading to its degradation and subsequent reduction in protein translation.

  • Steric Hindrance: ASOs can be designed to physically block the binding of cellular machinery to the RNA. By binding to the 5' untranslated region (UTR) or the start codon of an mRNA, an ASO can prevent the assembly of the ribosomal complex, thereby inhibiting translation initiation. This mechanism does not lead to RNA degradation.

  • Splice Modulation: ASOs can be targeted to pre-mRNA to alter splicing patterns. By binding to splice sites or splicing enhancer/silencer sequences, ASOs can either promote the exclusion (exon skipping) or inclusion of specific exons. This can be used to correct splicing defects that cause disease or to produce a truncated but functional protein.

Data Presentation: Efficacy of Selected ASO Therapeutics

The following tables summarize quantitative data on the efficacy of some FDA-approved and investigational ASO drugs, highlighting their application in personalized medicine.

Drug Name (Generic)DiseaseTarget Gene/RNAMechanism of ActionEfficacy DataReference
Nusinersen (Spinraza®) Spinal Muscular Atrophy (SMA)SMN2 pre-mRNASplice Modulation (Exon 7 inclusion)Significant improvement in motor function scores in clinical trials.
Eteplirsen (Exondys 51®) Duchenne Muscular Dystrophy (DMD)DMD pre-mRNA (Exon 51)Splice Modulation (Exon 51 skipping)Increased dystrophin levels in treated patients.
Inotersen (Tegsedi®) Hereditary Transthyretin Amyloidosis (hATTR)TTR mRNARNase H-Mediated DegradationSignificant reduction in TTR protein levels.
Milasen Batten Disease (CLN7)MFSD8 pre-mRNASplice ModulationReduced frequency and duration of seizures.
Tofersen (Qalsody™) Amyotrophic Lateral Sclerosis (ALS) with SOD1 mutationSOD1 mRNARNase H-Mediated DegradationReduction in SOD1 protein levels and slowing of disease progression in some patients.

Note: Efficacy data can vary significantly between patients and clinical trials. The information provided is a summary and should not be considered exhaustive.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

RNase_H_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO Gapmer ASO mRNA Target mRNA ASO->mRNA Hybridization pre_mRNA Target pre-mRNA pre_mRNA->mRNA RNase_H RNase H mRNA->RNase_H Recruitment mRNA_cyto Target mRNA mRNA->mRNA_cyto Export Degraded_RNA Degraded RNA Fragments RNase_H->Degraded_RNA Cleavage No_Protein Reduced/No Protein Degraded_RNA->No_Protein No Translation Protein Disease Protein Ribosome_nucleus Ribosome Ribosome_cyto Ribosome mRNA_cyto->Ribosome_cyto Translation Protein_cyto Disease Protein Ribosome_cyto->Protein_cyto

Caption: RNase H-mediated degradation of target mRNA by a gapmer ASO.

Splice_Modulation_Mechanism cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm ASO Splice-Switching ASO pre_mRNA pre-mRNA with aberrant splice site ASO->pre_mRNA Binding to Splice Site Spliceosome Spliceosome ASO->Spliceosome Blocks Aberrant Splicing pre_mRNA->Spliceosome Splicing Aberrant_mRNA Aberrant mRNA Spliceosome->Aberrant_mRNA Default Splicing Corrected_mRNA Corrected mRNA Spliceosome->Corrected_mRNA Corrected Splicing Aberrant_mRNA_cyto Aberrant mRNA Aberrant_mRNA->Aberrant_mRNA_cyto Export Corrected_mRNA_cyto Corrected mRNA Corrected_mRNA->Corrected_mRNA_cyto Export Protein Non-functional Protein Functional_Protein Functional Protein Ribosome_aberrant Ribosome Aberrant_mRNA_cyto->Ribosome_aberrant Translation Ribosome_corrected Ribosome Corrected_mRNA_cyto->Ribosome_corrected Translation Protein_cyto Non-functional Protein Ribosome_aberrant->Protein_cyto Functional_Protein_cyto Functional Protein Ribosome_corrected->Functional_Protein_cyto

Caption: Splice modulation by an ASO to correct aberrant splicing.

Personalized_ASO_Workflow Patient_Diagnosis Patient Diagnosis & Genetic Sequencing Target_Identification Identification of Pathogenic Mutation Patient_Diagnosis->Target_Identification ASO_Design ASO Design & In Silico Screening Target_Identification->ASO_Design ASO_Synthesis ASO Synthesis & Purification ASO_Design->ASO_Synthesis In_Vitro_Screening In Vitro Screening (Patient-derived cells) ASO_Synthesis->In_Vitro_Screening Lead_Optimization Lead ASO Optimization In_Vitro_Screening->Lead_Optimization In_Vivo_Testing In Vivo Testing (Animal Models) Lead_Optimization->In_Vivo_Testing Toxicology Toxicology & Safety Studies In_Vivo_Testing->Toxicology IND_Submission IND Submission to Regulatory Agency Toxicology->IND_Submission Clinical_Trial N-of-1 Clinical Trial IND_Submission->Clinical_Trial

Caption: Workflow for personalized ASO drug development.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Antisense Oligonucleotides (Phosphoramidite Chemistry)

This protocol outlines the general steps for the automated solid-phase synthesis of ASOs using phosphoramidite chemistry.

Materials:

  • DNA/RNA synthesizer

  • Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside

  • Phosphoramidite monomers (A, C, G, T/U with protecting groups)

  • Activator solution (e.g., tetrazole)

  • Capping solutions (e.g., acetic anhydride and N-methylimidazole)

  • Oxidizing solution (e.g., iodine in THF/water/pyridine)

  • Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Anhydrous acetonitrile

Procedure:

  • Preparation:

    • Load the CPG column onto the synthesizer.

    • Ensure all reagent bottles are filled and connected to the synthesizer.

    • Program the desired ASO sequence into the synthesizer software.

  • Synthesis Cycle (repeated for each nucleotide addition):

    • Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the nucleoside on the solid support by washing with the deblocking solution.

    • Coupling: The next phosphoramidite monomer is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester linkage using the oxidizing solution. For phosphorothioate backbones, a sulfurizing agent is used instead of an oxidizing agent.

  • Cleavage and Deprotection:

    • After the final synthesis cycle, the ASO is cleaved from the CPG support using the cleavage and deprotection solution.

    • This solution also removes the protecting groups from the phosphate backbone and the nucleobases.

  • Purification:

    • The crude ASO product is purified to remove truncated sequences and other impurities. Common methods include reverse-phase high-performance liquid chromatography (HPLC) or cartridge purification.

    • For phosphorothioate ASOs, a salt exchange step to the sodium salt form is often performed.

  • Quantification and Quality Control:

    • The concentration of the purified ASO is determined by measuring its absorbance at 260 nm.

    • The purity and integrity of the ASO are assessed using techniques such as mass spectrometry and capillary gel electrophoresis.

Protocol 2: In Vitro Screening of ASO Efficacy

This protocol describes the screening of ASO candidates in a relevant cell culture model to assess their ability to modulate the target RNA and protein levels.

Materials:

  • Relevant cell line (e.g., patient-derived fibroblasts, immortalized cell line expressing the target)

  • Cell culture medium and supplements

  • ASO candidates and controls (non-targeting or scrambled ASO)

  • Delivery method:

    • For gymnotic delivery: ASOs in sterile saline or buffer.

    • For transfection: A lipid-based transfection reagent.

  • Plates for cell culture (e.g., 24-well or 96-well)

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for reverse transcription and quantitative PCR (RT-qPCR)

  • Reagents for protein extraction (e.g., RIPA buffer)

  • Antibodies for Western blotting (primary antibody against the target protein, secondary antibody)

  • Reagents and equipment for Western blotting

Procedure:

  • Cell Seeding:

    • Seed the cells in multi-well plates at a density that will result in 50-70% confluency at the time of ASO delivery.

    • Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).

  • ASO Delivery:

    • Gymnotic Delivery:

      • Prepare working solutions of ASOs in cell culture medium at the desired final concentrations (typically in the low micromolar range).

      • Replace the existing medium with the ASO-containing medium.

    • Transfection:

      • Follow the manufacturer's protocol for the chosen transfection reagent to form ASO-lipid complexes.

      • Add the complexes to the cells in fresh medium.

  • Incubation:

    • Incubate the cells with the ASOs for a predetermined period (e.g., 24-72 hours) to allow for cellular uptake and target engagement.

  • Endpoint Analysis:

    • RNA Analysis (RT-qPCR):

      • Harvest the cells and extract total RNA.

      • Perform reverse transcription to synthesize cDNA.

      • Perform qPCR using primers specific for the target gene and a housekeeping gene (for normalization).

      • Calculate the relative reduction in target mRNA levels compared to cells treated with a control ASO.

    • Protein Analysis (Western Blot):

      • Harvest the cells and lyse them to extract total protein.

      • Determine protein concentration using a suitable assay (e.g., BCA).

      • Separate the proteins by SDS-PAGE and transfer them to a membrane.

      • Probe the membrane with a primary antibody against the target protein and a loading control protein (e.g., GAPDH, β-actin).

      • Incubate with a corresponding secondary antibody and visualize the protein bands.

      • Quantify the band intensities to determine the relative reduction in target protein levels.

  • Data Analysis:

    • Determine the dose-response relationship for each ASO candidate to identify the most potent sequences with the lowest effective concentration.

Protocol 3: In Vivo Efficacy Testing of ASOs in a Mouse Model

This protocol provides a general framework for evaluating the in vivo efficacy of a lead ASO candidate in a relevant mouse model of the disease.

Materials:

  • Disease model mice (e.g., transgenic, knock-in, or xenograft models) and wild-type controls.

  • Lead ASO candidate and a control ASO (formulated in sterile saline).

  • Anesthesia and surgical equipment for administration (if necessary).

  • Equipment for tissue collection and processing.

  • Reagents for RNA and protein analysis as described in Protocol 2.

  • Reagents for histological analysis (e.g., formalin, paraffin, antibodies for immunohistochemistry).

Procedure:

  • Animal Acclimatization and Grouping:

    • Acclimatize the mice to the facility for at least one week before the start of the experiment.

    • Randomly assign the mice to treatment groups (e.g., vehicle control, control ASO, lead ASO at different doses).

  • ASO Administration:

    • Administer the ASOs via a route relevant to the disease and ASO chemistry (e.g., intravenous, subcutaneous, intracerebroventricular injection).

    • The dosing regimen (dose and frequency) should be based on previous in vitro and pharmacokinetic data.

  • Monitoring:

    • Monitor the animals regularly for any signs of toxicity or adverse effects (e.g., weight loss, changes in behavior).

    • At predetermined time points, collect blood samples for pharmacokinetic analysis if required.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and collect the target tissues.

    • Target Engagement and Efficacy:

      • Process a portion of the tissue for RNA and protein extraction and analyze the levels of the target mRNA and protein as described in Protocol 2.

    • Histopathology and Biomarkers:

      • Fix a portion of the tissue in formalin and embed it in paraffin for histological analysis.

      • Perform staining (e.g., H&E) to assess tissue morphology and immunohistochemistry to evaluate changes in disease-related biomarkers.

    • Functional Outcomes:

      • If applicable, perform functional tests during the study to assess the therapeutic effect of the ASO (e.g., behavioral tests for neurological disorders).

  • Data Analysis:

    • Statistically analyze the data to determine the significance of the ASO-mediated effects on the target, disease biomarkers, and functional outcomes compared to the control groups.

Conclusion

Antisense oligonucleotides represent a rapidly advancing frontier in personalized medicine, offering the potential to treat a wide array of genetic and rare diseases. The ability to rationally design drugs based on a patient's specific genetic information is revolutionizing the therapeutic landscape. Successful clinical translation of ASO therapies relies on a thorough understanding of their mechanisms of action, rigorous preclinical evaluation using standardized protocols, and careful consideration of regulatory pathways. The protocols and information provided herein are intended to serve as a guide for researchers and drug developers working to harness the power of ASO technology for the benefit of patients with unmet medical needs.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Antisense Oligonucleotide (ASO) Delivery to the CNS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antisense oligonucleotides (ASOs) for central nervous system (CNS) applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to effective ASO delivery to the CNS?

The principal obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most molecules, including ASOs, from passing from the circulating blood into the brain.[1][2] This barrier protects the brain's sensitive microenvironment but also excludes therapeutic agents.[1] Other challenges include the rapid degradation of unmodified ASOs by nucleases, low cellular uptake into target cells within the CNS, and potential for undesirable off-target effects or neurotoxicity.[3][4]

Q2: What are the common administration routes for delivering ASOs to the CNS?

Due to the BBB, direct administration into the cerebrospinal fluid (CSF) is a common strategy. This is typically achieved through:

  • Intrathecal (IT) injection: Administration into the subarachnoid space, usually in the lumbar region. This method is clinically established but can lead to higher ASO concentrations in the spinal cord and lower concentrations in deeper brain regions.

  • Intracerebroventricular (ICV) injection: Administration directly into the cerebral ventricles. This route can achieve broader distribution throughout the brain.

Systemic administration (e.g., intravenous or subcutaneous) is generally ineffective for unmodified ASOs to reach the CNS. However, novel strategies involving ASO conjugates and nanocarriers are being developed to enable systemic delivery.

Q3: How can I improve the stability of my ASOs?

Chemical modifications to the ASO backbone and sugar moieties are crucial for preventing degradation by endo- and exonucleases. Common modifications include:

  • Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate (B84403) backbone increases nuclease resistance. However, high PS content can sometimes be associated with toxicity.

  • 2'-O-Methoxyethyl (2'-MOE) and other 2' modifications: Modifying the 2' position of the ribose sugar enhances binding affinity to the target RNA and increases resistance to nucleases.

  • Gapmer design: These are chimeric ASOs with a central "gap" of DNA flanked by modified RNA "wings." This design allows for RNase H-mediated degradation of the target RNA while the modified wings provide stability and reduce toxicity.

Q4: My ASO shows poor uptake in target CNS cells. What can I do?

Enhancing cellular uptake is a key challenge. Strategies to improve this include:

  • Conjugation: Linking the ASO to molecules that can facilitate transport across cell membranes or the BBB. Examples include:

    • Antibodies: Targeting receptors like the transferrin receptor (TfR) can promote receptor-mediated transcytosis across the BBB and into neurons.

    • Peptides: Certain cell-penetrating peptides can improve ASO uptake.

    • Lipids: Cholesterol conjugation has been shown to improve systemic delivery of heteroduplex oligonucleotides to the CNS.

  • Nanocarriers: Encapsulating ASOs in nanoparticles (e.g., lipid nanoparticles, polymeric nanocarriers) can protect them from degradation and facilitate transport across the BBB. Glucose-coated nanocarriers have been designed to utilize glucose transporters for brain entry.

Troubleshooting Guides

Problem 1: High variability in ASO biodistribution and efficacy across animals.
Potential Cause Troubleshooting Step
Inconsistent Injection Technique (IT/ICV) - Ensure consistent needle placement and injection volume/rate. For IT injections, confirm correct entry into the subarachnoid space. For ICV, use a stereotactic frame for precise targeting. Consider imaging confirmation of catheter placement.
CSF Leakage - After injection, leave the needle in place for a short period before withdrawal. Use appropriate anesthetics and post-operative care to minimize animal movement that could dislodge the catheter or cause leakage.
Differences in CSF Dynamics - Acknowledge that CSF flow can vary between animals. Increase the number of animals per group to improve statistical power and account for this biological variability.
ASO Aggregation - Ensure ASOs are properly solubilized in a suitable, sterile buffer (e.g., sterile PBS or artificial CSF). Filter the ASO solution before administration.
Problem 2: Acute neurotoxicity observed shortly after ASO administration.
Potential Cause Troubleshooting Step
High ASO Concentration - Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity.
ASO Chemistry (e.g., high PS content) - Consider using ASOs with a mixed phosphorothioate/phosphodiester (PO/PS) backbone to reduce toxicity while maintaining stability.
Formulation Buffer - Formulating ASOs in artificial cerebrospinal fluid (aCSF) containing calcium (Ca2+) and magnesium (Mg2+) can mitigate acute neurotoxicity, which may be caused by the chelation of these divalent cations by the negatively charged ASO backbone.
Sequence-dependent Toxicity - Screen different ASO sequences targeting the same RNA to identify candidates with lower intrinsic toxicity. G-rich sequences have been linked to toxicity.
Problem 3: Lack of significant target RNA knockdown in the desired brain region.
Potential Cause Troubleshooting Step
Poor ASO Penetration into Deep Brain Structures - For deep brain targets, ICV administration may be more effective than IT. Alternatively, explore systemic delivery strategies using BBB-penetrating conjugates or nanocarriers.
Inefficient Cellular Uptake - Employ strategies to enhance cellular uptake as described in FAQ Q4 (e.g., conjugation to targeting ligands, use of nanocarriers).
Suboptimal ASO Design - Re-evaluate the ASO design. Ensure it has high binding affinity for the target RNA and is designed for the desired mechanism of action (e.g., RNase H-mediated degradation).
Incorrect Timing of Analysis - ASO-mediated knockdown is a time-dependent process. Conduct a time-course experiment to determine the point of maximum target engagement.

Data Presentation

Table 1: Comparison of ASO Delivery Routes to the CNS

Delivery RouteAdvantagesDisadvantagesKey Considerations
Intrathecal (IT) - Bypasses the BBB- Clinically established route- Invasive- Uneven distribution, with higher concentrations in the spinal cord and lower concentrations in deep brain regions- Requires careful technique to ensure delivery to the CSF.- May not be optimal for targeting diseases affecting the entire brain parenchyma uniformly.
Intracerebroventricular (ICV) - Bypasses the BBB- Potentially broader distribution throughout the brain via CSF circulation- Highly invasive, requires stereotactic surgery- Risk of infection and tissue damage- Primarily used in preclinical animal models.
Systemic (IV/SubQ) with Enhanced Delivery - Less invasive administration- Potential for more uniform brain distribution- Requires ASO modification (conjugation, nanocarriers) to cross the BBB- Potential for off-target effects in peripheral tissues- The efficacy of BBB-crossing technology is a critical determinant of success.
Intranasal - Non-invasive- Potential for direct nose-to-brain transport- Low delivery efficiency- Mechanisms of transport are not fully understood- An emerging area of research with potential for specific applications.

Table 2: Quantitative Biodistribution of ASOs in Non-Human Primate CNS Following Intrathecal Administration

CNS RegionASO Concentration (µg/g tissue) - Representative DataTarget RNA Knockdown (%) - Representative Data
Cervical Spinal Cord HighHigh
Thoracic Spinal Cord HighHigh
Lumbar Spinal Cord Very HighVery High
Cortex (Superficial) ModerateModerate
Cortex (Deep) Low to ModerateLow to Moderate
Caudate/Putamen LowLow but detectable at the cellular level
Thalamus LowLow
Note: This table presents a generalized summary based on typical findings. Actual values are dose- and ASO-dependent. A concentration gradient is generally observed, with higher levels in regions closer to the CSF spaces.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection in Mice
  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Place the animal in a stereotactic frame.

  • Surgical Procedure: Shave the head and sterilize the surgical area with an antiseptic solution. Make a midline incision in the scalp to expose the skull.

  • Bregma Identification: Identify the bregma landmark on the skull.

  • Coordinate Targeting: Using a stereotactic drill, create a small burr hole over the target ventricle. Typical coordinates for the lateral ventricle are (relative to bregma): Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -3.0 mm.

  • Injection: Slowly lower a Hamilton syringe to the target DV coordinate. Infuse the ASO solution (typically 1-5 µL) at a slow, controlled rate (e.g., 0.5 µL/min).

  • Post-Injection: Leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow. Slowly withdraw the needle.

  • Closure and Recovery: Suture the scalp incision. Monitor the animal during recovery from anesthesia and provide appropriate post-operative care.

Protocol 2: Quantification of ASO Concentration in CNS Tissue by LC-MS/MS
  • Tissue Homogenization: Euthanize the animal at the desired time point and dissect the CNS tissue of interest. Weigh the tissue and homogenize it in a suitable lysis buffer.

  • ASO Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the ASO from the tissue homogenate. An internal standard should be added to control for extraction efficiency.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into a liquid chromatography system to separate the ASO from other components.

    • The eluent is then introduced into a mass spectrometer.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and product ions of the ASO and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of the ASO in a control tissue matrix. Calculate the ASO concentration in the unknown samples by comparing their peak areas to the standard curve.

Visualizations

Signaling and Experimental Pathways

ASO_Mechanism_of_Action cluster_delivery ASO Delivery to CNS cluster_cellular_uptake Cellular Uptake & Action cluster_mechanism ASO Mechanism ASO Antisense Oligonucleotide (ASO) IT_ICV Intrathecal (IT) or Intracerebroventricular (ICV) Injection ASO->IT_ICV BBB_crossing Systemic Delivery with BBB-crossing Technology (e.g., TfR Antibody Conjugate) ASO->BBB_crossing CSF Cerebrospinal Fluid (CSF) IT_ICV->CSF Direct Delivery IT_ICV->CSF Brain_Parenchyma Brain Parenchyma BBB_crossing->Brain_Parenchyma Crosses BBB BBB_crossing->Brain_Parenchyma CSF->Brain_Parenchyma Diffusion & Convection CSF->Brain_Parenchyma Target_Cell Target CNS Cell (Neuron, Astrocyte, etc.) Brain_Parenchyma->Target_Cell Endocytosis Endocytosis Target_Cell->Endocytosis Uptake Target_Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Endocytosis->Endosome Cytoplasm_Nucleus Cytoplasm / Nucleus Endosome->Cytoplasm_Nucleus Endosomal Escape Endosome->Cytoplasm_Nucleus Target_RNA Target mRNA or pre-mRNA ASO_in_cell ASO Cytoplasm_Nucleus->ASO_in_cell Ribosome Ribosome Target_RNA->Ribosome Translation Splicing_Machinery Splicing Machinery Target_RNA->Splicing_Machinery Splicing ASO_RNA_Hybrid ASO:RNA Hybrid Target_RNA->ASO_RNA_Hybrid RNase_H RNase H Degraded_RNA Degraded RNA RNase_H->Degraded_RNA Cleaves RNA Protein_Product Protein Product Ribosome->Protein_Product Splicing_Machinery->Target_RNA ASO_in_cell->Target_RNA Binds to Target ASO_RNA_Hybrid->RNase_H Recruits (Gapmers) ASO_RNA_Hybrid->Ribosome Steric Blockade ASO_RNA_Hybrid->Splicing_Machinery Modulates Splicing

Caption: Workflow of ASO delivery to the CNS and intracellular mechanisms of action.

Troubleshooting_Workflow cluster_checks Troubleshooting Checks Start Experiment Start: ASO Administration to CNS Model Endpoint Endpoint Analysis: Target Knockdown, Phenotype, etc. Start->Endpoint Success Successful Outcome Endpoint->Success Meets Predefined Criteria Failure Suboptimal Outcome Endpoint->Failure Does Not Meet Criteria Check_Delivery Issue: High Variability or Toxicity? 1. Verify injection technique. 2. Assess ASO formulation (buffer, concentration). 3. Screen for sequence-dependent toxicity. Failure->Check_Delivery Check_Efficacy Issue: Poor Target Knockdown? 1. Confirm ASO biodistribution (LC-MS, imaging). 2. Evaluate cellular uptake mechanism. 3. Re-assess ASO design (affinity, chemistry). Check_Delivery->Check_Efficacy If toxicity/variability is resolved Check_Efficacy->Start Re-design Experiment

Caption: A logical workflow for troubleshooting common issues in CNS ASO experiments.

References

Technical Support Center: Overcoming Challenges in Antisense Oligonucleotide (ASO) Delivery to the CNS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with antisense oligonucleotides (ASOs) for central nervous system (CNS) applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary barriers to effective ASO delivery to the CNS?

The principal obstacle is the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents most molecules, including ASOs, from passing from the circulating blood into the brain.[1][2] This barrier protects the brain's sensitive microenvironment but also excludes therapeutic agents.[1] Other challenges include the rapid degradation of unmodified ASOs by nucleases, low cellular uptake into target cells within the CNS, and potential for undesirable off-target effects or neurotoxicity.[3][4]

Q2: What are the common administration routes for delivering ASOs to the CNS?

Due to the BBB, direct administration into the cerebrospinal fluid (CSF) is a common strategy. This is typically achieved through:

  • Intrathecal (IT) injection: Administration into the subarachnoid space, usually in the lumbar region. This method is clinically established but can lead to higher ASO concentrations in the spinal cord and lower concentrations in deeper brain regions.

  • Intracerebroventricular (ICV) injection: Administration directly into the cerebral ventricles. This route can achieve broader distribution throughout the brain.

Systemic administration (e.g., intravenous or subcutaneous) is generally ineffective for unmodified ASOs to reach the CNS. However, novel strategies involving ASO conjugates and nanocarriers are being developed to enable systemic delivery.

Q3: How can I improve the stability of my ASOs?

Chemical modifications to the ASO backbone and sugar moieties are crucial for preventing degradation by endo- and exonucleases. Common modifications include:

  • Phosphorothioate (PS) linkages: Replacing a non-bridging oxygen with a sulfur atom in the phosphate backbone increases nuclease resistance. However, high PS content can sometimes be associated with toxicity.

  • 2'-O-Methoxyethyl (2'-MOE) and other 2' modifications: Modifying the 2' position of the ribose sugar enhances binding affinity to the target RNA and increases resistance to nucleases.

  • Gapmer design: These are chimeric ASOs with a central "gap" of DNA flanked by modified RNA "wings." This design allows for RNase H-mediated degradation of the target RNA while the modified wings provide stability and reduce toxicity.

Q4: My ASO shows poor uptake in target CNS cells. What can I do?

Enhancing cellular uptake is a key challenge. Strategies to improve this include:

  • Conjugation: Linking the ASO to molecules that can facilitate transport across cell membranes or the BBB. Examples include:

    • Antibodies: Targeting receptors like the transferrin receptor (TfR) can promote receptor-mediated transcytosis across the BBB and into neurons.

    • Peptides: Certain cell-penetrating peptides can improve ASO uptake.

    • Lipids: Cholesterol conjugation has been shown to improve systemic delivery of heteroduplex oligonucleotides to the CNS.

  • Nanocarriers: Encapsulating ASOs in nanoparticles (e.g., lipid nanoparticles, polymeric nanocarriers) can protect them from degradation and facilitate transport across the BBB. Glucose-coated nanocarriers have been designed to utilize glucose transporters for brain entry.

Troubleshooting Guides

Problem 1: High variability in ASO biodistribution and efficacy across animals.
Potential Cause Troubleshooting Step
Inconsistent Injection Technique (IT/ICV) - Ensure consistent needle placement and injection volume/rate. For IT injections, confirm correct entry into the subarachnoid space. For ICV, use a stereotactic frame for precise targeting. Consider imaging confirmation of catheter placement.
CSF Leakage - After injection, leave the needle in place for a short period before withdrawal. Use appropriate anesthetics and post-operative care to minimize animal movement that could dislodge the catheter or cause leakage.
Differences in CSF Dynamics - Acknowledge that CSF flow can vary between animals. Increase the number of animals per group to improve statistical power and account for this biological variability.
ASO Aggregation - Ensure ASOs are properly solubilized in a suitable, sterile buffer (e.g., sterile PBS or artificial CSF). Filter the ASO solution before administration.
Problem 2: Acute neurotoxicity observed shortly after ASO administration.
Potential Cause Troubleshooting Step
High ASO Concentration - Perform a dose-response study to determine the optimal therapeutic window with minimal toxicity.
ASO Chemistry (e.g., high PS content) - Consider using ASOs with a mixed phosphorothioate/phosphodiester (PO/PS) backbone to reduce toxicity while maintaining stability.
Formulation Buffer - Formulating ASOs in artificial cerebrospinal fluid (aCSF) containing calcium (Ca2+) and magnesium (Mg2+) can mitigate acute neurotoxicity, which may be caused by the chelation of these divalent cations by the negatively charged ASO backbone.
Sequence-dependent Toxicity - Screen different ASO sequences targeting the same RNA to identify candidates with lower intrinsic toxicity. G-rich sequences have been linked to toxicity.
Problem 3: Lack of significant target RNA knockdown in the desired brain region.
Potential Cause Troubleshooting Step
Poor ASO Penetration into Deep Brain Structures - For deep brain targets, ICV administration may be more effective than IT. Alternatively, explore systemic delivery strategies using BBB-penetrating conjugates or nanocarriers.
Inefficient Cellular Uptake - Employ strategies to enhance cellular uptake as described in FAQ Q4 (e.g., conjugation to targeting ligands, use of nanocarriers).
Suboptimal ASO Design - Re-evaluate the ASO design. Ensure it has high binding affinity for the target RNA and is designed for the desired mechanism of action (e.g., RNase H-mediated degradation).
Incorrect Timing of Analysis - ASO-mediated knockdown is a time-dependent process. Conduct a time-course experiment to determine the point of maximum target engagement.

Data Presentation

Table 1: Comparison of ASO Delivery Routes to the CNS

Delivery RouteAdvantagesDisadvantagesKey Considerations
Intrathecal (IT) - Bypasses the BBB- Clinically established route- Invasive- Uneven distribution, with higher concentrations in the spinal cord and lower concentrations in deep brain regions- Requires careful technique to ensure delivery to the CSF.- May not be optimal for targeting diseases affecting the entire brain parenchyma uniformly.
Intracerebroventricular (ICV) - Bypasses the BBB- Potentially broader distribution throughout the brain via CSF circulation- Highly invasive, requires stereotactic surgery- Risk of infection and tissue damage- Primarily used in preclinical animal models.
Systemic (IV/SubQ) with Enhanced Delivery - Less invasive administration- Potential for more uniform brain distribution- Requires ASO modification (conjugation, nanocarriers) to cross the BBB- Potential for off-target effects in peripheral tissues- The efficacy of BBB-crossing technology is a critical determinant of success.
Intranasal - Non-invasive- Potential for direct nose-to-brain transport- Low delivery efficiency- Mechanisms of transport are not fully understood- An emerging area of research with potential for specific applications.

Table 2: Quantitative Biodistribution of ASOs in Non-Human Primate CNS Following Intrathecal Administration

CNS RegionASO Concentration (µg/g tissue) - Representative DataTarget RNA Knockdown (%) - Representative Data
Cervical Spinal Cord HighHigh
Thoracic Spinal Cord HighHigh
Lumbar Spinal Cord Very HighVery High
Cortex (Superficial) ModerateModerate
Cortex (Deep) Low to ModerateLow to Moderate
Caudate/Putamen LowLow but detectable at the cellular level
Thalamus LowLow
Note: This table presents a generalized summary based on typical findings. Actual values are dose- and ASO-dependent. A concentration gradient is generally observed, with higher levels in regions closer to the CSF spaces.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection in Mice
  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Place the animal in a stereotactic frame.

  • Surgical Procedure: Shave the head and sterilize the surgical area with an antiseptic solution. Make a midline incision in the scalp to expose the skull.

  • Bregma Identification: Identify the bregma landmark on the skull.

  • Coordinate Targeting: Using a stereotactic drill, create a small burr hole over the target ventricle. Typical coordinates for the lateral ventricle are (relative to bregma): Anteroposterior (AP): -0.3 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -3.0 mm.

  • Injection: Slowly lower a Hamilton syringe to the target DV coordinate. Infuse the ASO solution (typically 1-5 µL) at a slow, controlled rate (e.g., 0.5 µL/min).

  • Post-Injection: Leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow. Slowly withdraw the needle.

  • Closure and Recovery: Suture the scalp incision. Monitor the animal during recovery from anesthesia and provide appropriate post-operative care.

Protocol 2: Quantification of ASO Concentration in CNS Tissue by LC-MS/MS
  • Tissue Homogenization: Euthanize the animal at the desired time point and dissect the CNS tissue of interest. Weigh the tissue and homogenize it in a suitable lysis buffer.

  • ASO Extraction: Perform a solid-phase or liquid-liquid extraction to isolate the ASO from the tissue homogenate. An internal standard should be added to control for extraction efficiency.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into a liquid chromatography system to separate the ASO from other components.

    • The eluent is then introduced into a mass spectrometer.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and product ions of the ASO and the internal standard.

  • Quantification: Generate a standard curve using known concentrations of the ASO in a control tissue matrix. Calculate the ASO concentration in the unknown samples by comparing their peak areas to the standard curve.

Visualizations

Signaling and Experimental Pathways

ASO_Mechanism_of_Action cluster_delivery ASO Delivery to CNS cluster_cellular_uptake Cellular Uptake & Action cluster_mechanism ASO Mechanism ASO Antisense Oligonucleotide (ASO) IT_ICV Intrathecal (IT) or Intracerebroventricular (ICV) Injection ASO->IT_ICV BBB_crossing Systemic Delivery with BBB-crossing Technology (e.g., TfR Antibody Conjugate) ASO->BBB_crossing CSF Cerebrospinal Fluid (CSF) IT_ICV->CSF Direct Delivery IT_ICV->CSF Brain_Parenchyma Brain Parenchyma BBB_crossing->Brain_Parenchyma Crosses BBB BBB_crossing->Brain_Parenchyma CSF->Brain_Parenchyma Diffusion & Convection CSF->Brain_Parenchyma Target_Cell Target CNS Cell (Neuron, Astrocyte, etc.) Brain_Parenchyma->Target_Cell Endocytosis Endocytosis Target_Cell->Endocytosis Uptake Target_Cell->Endocytosis Endosome Endosome Endocytosis->Endosome Endocytosis->Endosome Cytoplasm_Nucleus Cytoplasm / Nucleus Endosome->Cytoplasm_Nucleus Endosomal Escape Endosome->Cytoplasm_Nucleus Target_RNA Target mRNA or pre-mRNA ASO_in_cell ASO Cytoplasm_Nucleus->ASO_in_cell Ribosome Ribosome Target_RNA->Ribosome Translation Splicing_Machinery Splicing Machinery Target_RNA->Splicing_Machinery Splicing ASO_RNA_Hybrid ASO:RNA Hybrid Target_RNA->ASO_RNA_Hybrid RNase_H RNase H Degraded_RNA Degraded RNA RNase_H->Degraded_RNA Cleaves RNA Protein_Product Protein Product Ribosome->Protein_Product Splicing_Machinery->Target_RNA ASO_in_cell->Target_RNA Binds to Target ASO_RNA_Hybrid->RNase_H Recruits (Gapmers) ASO_RNA_Hybrid->Ribosome Steric Blockade ASO_RNA_Hybrid->Splicing_Machinery Modulates Splicing

Caption: Workflow of ASO delivery to the CNS and intracellular mechanisms of action.

Troubleshooting_Workflow cluster_checks Troubleshooting Checks Start Experiment Start: ASO Administration to CNS Model Endpoint Endpoint Analysis: Target Knockdown, Phenotype, etc. Start->Endpoint Success Successful Outcome Endpoint->Success Meets Predefined Criteria Failure Suboptimal Outcome Endpoint->Failure Does Not Meet Criteria Check_Delivery Issue: High Variability or Toxicity? 1. Verify injection technique. 2. Assess ASO formulation (buffer, concentration). 3. Screen for sequence-dependent toxicity. Failure->Check_Delivery Check_Efficacy Issue: Poor Target Knockdown? 1. Confirm ASO biodistribution (LC-MS, imaging). 2. Evaluate cellular uptake mechanism. 3. Re-assess ASO design (affinity, chemistry). Check_Delivery->Check_Efficacy If toxicity/variability is resolved Check_Efficacy->Start Re-design Experiment

Caption: A logical workflow for troubleshooting common issues in CNS ASO experiments.

References

Technical Support Center: ION363 Off-Target Effects Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and assessing the potential off-target effects of ION363, an antisense oligonucleotide (ASO) targeting Fused in Sarcoma (FUS) RNA.

Frequently Asked Questions (FAQs)

Q1: What is ION363 and what are its potential off-target effects?

ION363, also known as ulefnersen, is an investigational ASO designed to bind to the pre-mRNA of the Fused in Sarcoma (FUS) gene, leading to the reduction of FUS protein production.[1][2] It is being developed for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the FUS gene (FUS-ALS).[3] Like other ASOs, ION363 has the potential to cause off-target effects, which can be broadly categorized into:

  • Hybridization-dependent off-target effects: These occur when ION363 binds to unintended RNA sequences that have a similar sequence to the target FUS RNA. This can lead to the unintended degradation or altered processing of other transcripts, potentially causing adverse effects.

  • Hybridization-independent off-target effects: These are not related to the specific sequence of ION363 but are associated with the chemical properties of the ASO molecule itself or its delivery system. These effects can include interactions with cellular proteins, leading to cytotoxicity or immune responses.

Q2: How can I predict potential hybridization-dependent off-target effects of ION363 in silico?

In silico analysis is a crucial first step to identify potential off-target binding sites. This involves using bioinformatics tools to search for sequences in the human transcriptome that are complementary to the ION363 sequence, allowing for a certain number of mismatches or gaps.

Troubleshooting Guide: In Silico Analysis

IssuePossible CauseRecommended Solution
High number of predicted off-targets The search parameters (e.g., number of allowed mismatches) are too lenient.Refine your search by allowing fewer mismatches. Prioritize hits with high complementarity, especially in the seed region of the ASO.
Difficulty choosing the right database Using only a mature mRNA database may miss off-targets in pre-mRNA.Include pre-mRNA and non-coding RNA databases in your search, as ASOs can bind to these transcripts.
Inability to predict functional consequences Sequence homology alone does not confirm an off-target effect.Use tools that predict the binding affinity (e.g., minimum free energy) of the ASO to potential off-target RNAs. This can help prioritize candidates for experimental validation.

Q3: What experimental approaches can I use to identify and validate off-target effects of ION363?

A multi-pronged experimental approach is recommended to comprehensively assess off-target effects.

  • In Vitro Screening in Relevant Cell Lines: The initial assessment of off-target effects should be performed in human cell lines. For ION363, which targets a neurological disease, neuronally differentiated cells could be a relevant model.

  • Transcriptome-Wide Analysis: Techniques like RNA-sequencing (RNA-seq) or microarray analysis are used to measure changes in the expression levels of all genes in the cell after treatment with ION363. This provides an unbiased view of potential off-target effects at the RNA level.

  • Proteomic Analysis: Mass spectrometry-based proteomics can be used to quantify changes in protein levels. This is important because changes in RNA levels do not always correlate with changes in protein levels.

  • Validation of Candidate Off-Targets: Candidate off-target genes identified through transcriptomic or proteomic analysis should be validated using more targeted methods like quantitative real-time PCR (qRT-PCR) or Western blotting.

  • Cell-Based Phenotypic Assays: These assays can assess the functional consequences of any identified off-target effects, such as cytotoxicity, apoptosis, or changes in specific cellular pathways.

Experimental Protocols

Protocol 1: Transcriptome-Wide Off-Target Analysis using RNA-Seq

This protocol outlines the general steps for assessing off-target gene expression changes induced by ION363 using RNA-sequencing.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., neuronal cells) to sufficient density.

    • Treat the cells with a range of concentrations of ION363 and a negative control ASO with a scrambled sequence. Include an untreated control.

    • Harvest the cells at a suitable time point post-treatment (e.g., 24-72 hours).

  • RNA Extraction and Quality Control:

    • Extract total RNA from the cell pellets using a standard RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol (e.g., Illumina TruSeq).

    • Perform high-throughput sequencing on a platform like the Illumina NovaSeq.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in ION363-treated cells compared to controls.

    • Correlate differentially expressed genes with the list of potential off-targets from the in silico analysis.

Protocol 2: Validation of Off-Target Gene Expression by qRT-PCR

This protocol describes how to validate the results from the RNA-seq experiment for specific candidate off-target genes.

  • Primer Design:

    • Design and validate qPCR primers for the candidate off-target genes and a set of stable housekeeping genes.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the same RNA samples used for RNA-seq using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reactions using a suitable qPCR master mix, the designed primers, and the synthesized cDNA.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping genes.

    • Compare the expression changes with the RNA-seq data to confirm the off-target effect.

Data Presentation

Table 1: Illustrative Summary of In Silico Off-Target Prediction for ION363

Potential Off-Target GeneChromosomeLocation of Binding SiteNumber of MismatchesPredicted Binding Affinity (kcal/mol)
Gene A13' UTR1-25.4
Gene B5Exon 42-22.1
Gene CXIntron 22-21.8
Gene D115' UTR3-19.5

This table is for illustrative purposes only. Actual data will vary based on the specific analysis performed.

Table 2: Illustrative Results of Off-Target Validation by qRT-PCR

Potential Off-Target GeneRNA-Seq Fold ChangeqRT-PCR Fold ChangeP-value
Gene A-2.5-2.3< 0.01
Gene B-1.8-1.9< 0.05
Gene C-1.5Not Significant> 0.05
Gene D-1.2Not Significant> 0.05

This table is for illustrative purposes only. Actual data will vary based on the specific experiment.

Visualizations

Off_Target_Assessment_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_validation Functional Assessment & Validation in_silico Sequence Homology Search (e.g., BLAST, GGGenome) predict_binding Predict Binding Affinity (e.g., RNAhybrid) in_silico->predict_binding Identify potential sites transcriptomics Transcriptome Analysis (RNA-Seq, Microarray) predict_binding->transcriptomics Prioritized candidates cell_culture Treat Relevant Cells with ION363 cell_culture->transcriptomics proteomics Proteomic Analysis (Mass Spectrometry) cell_culture->proteomics validation Validate Candidates (qRT-PCR, Western Blot) transcriptomics->validation Differentially expressed genes proteomics->validation Differentially abundant proteins phenotypic_assays Cell-Based Phenotypic Assays (e.g., Cytotoxicity) validation->phenotypic_assays Confirmed off-targets

Caption: Workflow for the assessment of potential off-target effects of ION363.

Troubleshooting_Logic start Start: Assess Off-Target Effect in_silico In Silico Prediction Shows High Number of Hits start->in_silico experimental Experimental Validation (e.g., RNA-Seq) in_silico->experimental Proceed with caution no_correlation No Correlation Between In Silico and Experimental Data experimental->no_correlation If correlation Good Correlation experimental->correlation If refine_aso Consider ASO Sequence/Chemistry Modification no_correlation->refine_aso Consider hybridization- independent effects functional_effect Assess Functional Consequences (Phenotypic Assays) correlation->functional_effect no_functional_effect No Adverse Phenotype functional_effect->no_functional_effect If adverse_effect Adverse Phenotype Observed functional_effect->adverse_effect If safe_candidate Potential for Safe Candidate no_functional_effect->safe_candidate adverse_effect->refine_aso

References

Technical Support Center: ION363 Off-Target Effects Assessment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and assessing the potential off-target effects of ION363, an antisense oligonucleotide (ASO) targeting Fused in Sarcoma (FUS) RNA.

Frequently Asked Questions (FAQs)

Q1: What is ION363 and what are its potential off-target effects?

ION363, also known as ulefnersen, is an investigational ASO designed to bind to the pre-mRNA of the Fused in Sarcoma (FUS) gene, leading to the reduction of FUS protein production.[1][2] It is being developed for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the FUS gene (FUS-ALS).[3] Like other ASOs, ION363 has the potential to cause off-target effects, which can be broadly categorized into:

  • Hybridization-dependent off-target effects: These occur when ION363 binds to unintended RNA sequences that have a similar sequence to the target FUS RNA. This can lead to the unintended degradation or altered processing of other transcripts, potentially causing adverse effects.

  • Hybridization-independent off-target effects: These are not related to the specific sequence of ION363 but are associated with the chemical properties of the ASO molecule itself or its delivery system. These effects can include interactions with cellular proteins, leading to cytotoxicity or immune responses.

Q2: How can I predict potential hybridization-dependent off-target effects of ION363 in silico?

In silico analysis is a crucial first step to identify potential off-target binding sites. This involves using bioinformatics tools to search for sequences in the human transcriptome that are complementary to the ION363 sequence, allowing for a certain number of mismatches or gaps.

Troubleshooting Guide: In Silico Analysis

IssuePossible CauseRecommended Solution
High number of predicted off-targets The search parameters (e.g., number of allowed mismatches) are too lenient.Refine your search by allowing fewer mismatches. Prioritize hits with high complementarity, especially in the seed region of the ASO.
Difficulty choosing the right database Using only a mature mRNA database may miss off-targets in pre-mRNA.Include pre-mRNA and non-coding RNA databases in your search, as ASOs can bind to these transcripts.
Inability to predict functional consequences Sequence homology alone does not confirm an off-target effect.Use tools that predict the binding affinity (e.g., minimum free energy) of the ASO to potential off-target RNAs. This can help prioritize candidates for experimental validation.

Q3: What experimental approaches can I use to identify and validate off-target effects of ION363?

A multi-pronged experimental approach is recommended to comprehensively assess off-target effects.

  • In Vitro Screening in Relevant Cell Lines: The initial assessment of off-target effects should be performed in human cell lines. For ION363, which targets a neurological disease, neuronally differentiated cells could be a relevant model.

  • Transcriptome-Wide Analysis: Techniques like RNA-sequencing (RNA-seq) or microarray analysis are used to measure changes in the expression levels of all genes in the cell after treatment with ION363. This provides an unbiased view of potential off-target effects at the RNA level.

  • Proteomic Analysis: Mass spectrometry-based proteomics can be used to quantify changes in protein levels. This is important because changes in RNA levels do not always correlate with changes in protein levels.

  • Validation of Candidate Off-Targets: Candidate off-target genes identified through transcriptomic or proteomic analysis should be validated using more targeted methods like quantitative real-time PCR (qRT-PCR) or Western blotting.

  • Cell-Based Phenotypic Assays: These assays can assess the functional consequences of any identified off-target effects, such as cytotoxicity, apoptosis, or changes in specific cellular pathways.

Experimental Protocols

Protocol 1: Transcriptome-Wide Off-Target Analysis using RNA-Seq

This protocol outlines the general steps for assessing off-target gene expression changes induced by ION363 using RNA-sequencing.

  • Cell Culture and Treatment:

    • Culture a relevant human cell line (e.g., neuronal cells) to sufficient density.

    • Treat the cells with a range of concentrations of ION363 and a negative control ASO with a scrambled sequence. Include an untreated control.

    • Harvest the cells at a suitable time point post-treatment (e.g., 24-72 hours).

  • RNA Extraction and Quality Control:

    • Extract total RNA from the cell pellets using a standard RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

  • Library Preparation and Sequencing:

    • Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's protocol (e.g., Illumina TruSeq).

    • Perform high-throughput sequencing on a platform like the Illumina NovaSeq.

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to the human reference genome.

    • Quantify gene expression levels.

    • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in ION363-treated cells compared to controls.

    • Correlate differentially expressed genes with the list of potential off-targets from the in silico analysis.

Protocol 2: Validation of Off-Target Gene Expression by qRT-PCR

This protocol describes how to validate the results from the RNA-seq experiment for specific candidate off-target genes.

  • Primer Design:

    • Design and validate qPCR primers for the candidate off-target genes and a set of stable housekeeping genes.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the same RNA samples used for RNA-seq using a reverse transcription kit.

  • qPCR Reaction:

    • Set up the qPCR reactions using a suitable qPCR master mix, the designed primers, and the synthesized cDNA.

    • Run the qPCR on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of the target genes using the ΔΔCt method, normalized to the housekeeping genes.

    • Compare the expression changes with the RNA-seq data to confirm the off-target effect.

Data Presentation

Table 1: Illustrative Summary of In Silico Off-Target Prediction for ION363

Potential Off-Target GeneChromosomeLocation of Binding SiteNumber of MismatchesPredicted Binding Affinity (kcal/mol)
Gene A13' UTR1-25.4
Gene B5Exon 42-22.1
Gene CXIntron 22-21.8
Gene D115' UTR3-19.5

This table is for illustrative purposes only. Actual data will vary based on the specific analysis performed.

Table 2: Illustrative Results of Off-Target Validation by qRT-PCR

Potential Off-Target GeneRNA-Seq Fold ChangeqRT-PCR Fold ChangeP-value
Gene A-2.5-2.3< 0.01
Gene B-1.8-1.9< 0.05
Gene C-1.5Not Significant> 0.05
Gene D-1.2Not Significant> 0.05

This table is for illustrative purposes only. Actual data will vary based on the specific experiment.

Visualizations

Off_Target_Assessment_Workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation cluster_validation Functional Assessment & Validation in_silico Sequence Homology Search (e.g., BLAST, GGGenome) predict_binding Predict Binding Affinity (e.g., RNAhybrid) in_silico->predict_binding Identify potential sites transcriptomics Transcriptome Analysis (RNA-Seq, Microarray) predict_binding->transcriptomics Prioritized candidates cell_culture Treat Relevant Cells with ION363 cell_culture->transcriptomics proteomics Proteomic Analysis (Mass Spectrometry) cell_culture->proteomics validation Validate Candidates (qRT-PCR, Western Blot) transcriptomics->validation Differentially expressed genes proteomics->validation Differentially abundant proteins phenotypic_assays Cell-Based Phenotypic Assays (e.g., Cytotoxicity) validation->phenotypic_assays Confirmed off-targets

Caption: Workflow for the assessment of potential off-target effects of ION363.

Troubleshooting_Logic start Start: Assess Off-Target Effect in_silico In Silico Prediction Shows High Number of Hits start->in_silico experimental Experimental Validation (e.g., RNA-Seq) in_silico->experimental Proceed with caution no_correlation No Correlation Between In Silico and Experimental Data experimental->no_correlation If correlation Good Correlation experimental->correlation If refine_aso Consider ASO Sequence/Chemistry Modification no_correlation->refine_aso Consider hybridization- independent effects functional_effect Assess Functional Consequences (Phenotypic Assays) correlation->functional_effect no_functional_effect No Adverse Phenotype functional_effect->no_functional_effect If adverse_effect Adverse Phenotype Observed functional_effect->adverse_effect If safe_candidate Potential for Safe Candidate no_functional_effect->safe_candidate adverse_effect->refine_aso

References

Optimizing ION363 dosage for maximum efficacy and minimal toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ION363 for maximum efficacy and minimal toxicity in preclinical and clinical research settings for Fused in Sarcoma Amyotrophic Lateral Sclerosis (FUS-ALS).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ION363?

A1: ION363, also known as jacifusen or ulefnersen, is an antisense oligonucleotide (ASO).[1][2][3] It is designed to bind to the pre-messenger RNA (pre-mRNA) of the Fused in Sarcoma (FUS) gene.[4] This binding event leads to the degradation of the FUS mRNA, thereby reducing the production of the FUS protein. In FUS-ALS, mutations in the FUS gene are believed to cause a toxic gain-of-function, leading to the progressive loss of motor neurons. By reducing the levels of the mutant FUS protein, ION363 aims to slow or prevent disease progression.

Q2: What is the approved route of administration for ION363 in clinical studies?

A2: In clinical trials, ION363 is administered directly into the cerebrospinal fluid (CSF) via a lumbar intrathecal (IT) bolus injection. This method bypasses the blood-brain barrier and allows for direct delivery to the central nervous system, where the motor neurons are affected.

Q3: What is the dosing regimen for ION363 in the ongoing Phase 3 (FUSION) clinical trial?

A3: The FUSION trial (NCT04768972) for ION363 employs a multi-dose regimen. In the initial double-blind phase, participants receive either ION363 or a placebo. This is followed by an open-label extension where all participants receive ION363. The dosing schedule involves loading doses followed by maintenance doses administered every 12 weeks. An additional loading dose is given at 4 weeks after the initial dose.

Q4: What are the known biomarkers to assess the efficacy of ION363?

A4: The primary biomarker for ION363 efficacy is the reduction of FUS protein levels in the central nervous system. Additionally, neurofilament light chain (NfL) levels in the cerebrospinal fluid (CSF) are used as a key biomarker of neuronal damage. A decrease in NfL levels is suggestive of reduced neuroaxonal injury and has been observed in patients treated with ION363.

Troubleshooting Guide

Issue 1: Suboptimal reduction in FUS protein levels in preclinical models.

  • Possible Cause: Inadequate dosage or inefficient delivery to the target tissue.

  • Troubleshooting Steps:

    • Verify Dosage: Ensure the correct concentration of ION363 was administered. Refer to preclinical studies for effective dose ranges in animal models. A single intracerebroventricular (ICV) injection in a FUS-ALS mouse model has been shown to effectively silence FUS expression.

    • Confirm Delivery: For preclinical studies, confirm the accuracy of ICV or IT injections. Post-mortem tissue analysis can confirm the distribution of the ASO.

    • Assess Stability: Ensure the integrity of the ION363 solution. ASOs are susceptible to degradation if not stored and handled properly.

Issue 2: High variability in efficacy readouts between experimental subjects.

  • Possible Cause: Inconsistent administration, biological variability, or differences in disease progression at the time of treatment initiation.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure consistent and precise delivery of ION363 for all subjects. For intrathecal injections, the volume and rate of injection should be controlled.

    • Stratify Subjects: In preclinical studies, stratify animals based on baseline disease severity or biomarker levels (e.g., NfL) to reduce variability in outcome measures.

    • Increase Sample Size: A larger sample size can help to overcome individual biological variability and increase the statistical power of the study.

Issue 3: Observation of adverse effects in clinical or preclinical studies.

  • Possible Cause: On-target or off-target toxicity of ION363, or complications related to the administration procedure.

  • Troubleshooting Steps:

    • Monitor for Known Adverse Events: The most common adverse events reported in the compassionate use program for ION363 were back pain, headache, nausea, and post-lumbar puncture headache. These are often associated with the lumbar puncture procedure itself.

    • Assess for Neurological Complications: While not reported for ION363 in the case series, other ASO therapies have been associated with serious neurological adverse events like myelitis or radiculitis. Close neurological monitoring of subjects is crucial.

    • Evaluate Dose-Toxicity Relationship: If adverse events are observed, consider if they are dose-dependent. A dose de-escalation or adjustment of the dosing frequency might be necessary.

    • Investigate Off-Target Effects: In preclinical settings, if unexpected toxicity is observed, consider in silico analysis and in vitro screening to identify potential off-target hybridization of ION363.

Data Presentation

Table 1: Summary of ION363 Efficacy Data (Preclinical and Compassionate Use)
ParameterSpecies/Study TypeDosageEfficacy OutcomeReference
FUS Protein LevelsFUS-ALS Mouse ModelSingle ICV injectionReduction to approx. 20-50% of control levels in brain and spinal cord
FUS Protein LevelsHuman (Post-mortem tissue)Dose escalation from 20mg to 120mg (IT)66-90% decrease in FUS protein levels compared to untreated FUS-ALS patients
Mutant FUS-P525L Protein LevelsHuman (Post-mortem tissue)Dose escalation from 20mg to 120mg (IT)Reduced to 3-4% of levels in untreated controls with the same variant
Neurofilament Light Chain (NfL)Human (CSF)Dose escalation from 20mg to 120mg (IT)Up to 82.8% decrease after six months of treatment
Motor Neuron DegenerationFUS-ALS Mouse ModelSingle ICV injectionDelayed onset of motor neuron degeneration
Table 2: Reported Adverse Events for ION363 (Compassionate Use Program)
Adverse EventFrequencySeverityNotesReference
Back PainCommonGenerally mild to moderateOften associated with lumbar puncture procedure
HeadacheCommonGenerally mild to moderateOften associated with lumbar puncture procedure
NauseaCommonGenerally mild to moderate
Post-lumbar puncture headacheCommonGenerally mild to moderateA known complication of the administration procedure

Experimental Protocols

Protocol 1: Quantification of ION363 in CSF and Tissue

This protocol is based on hybridization-based LC-MS/MS methods, which offer high sensitivity and specificity for ASO quantification.

  • Sample Preparation:

    • CSF: Centrifuge to remove any cellular debris.

    • Tissue: Homogenize tissue in a suitable lysis buffer.

  • Hybridization:

    • Add a capture probe and a detection probe complementary to the ION363 sequence to the prepared sample.

    • Incubate to allow for hybridization of the probes to ION363.

  • Purification:

    • Use magnetic beads coated with a molecule that binds the capture probe to isolate the probe-ION363 complex.

  • Elution and Digestion:

    • Elute the complex and digest the ASO to release a signature analyte.

  • LC-MS/MS Analysis:

    • Inject the digest onto a liquid chromatography system coupled with a tandem mass spectrometer.

    • Quantify the signature analyte against a standard curve.

Protocol 2: Measurement of Neurofilament Light Chain (NfL) in CSF

This protocol utilizes the Single Molecule Array (Simoa) technology for highly sensitive quantification of NfL.

  • Sample Collection and Handling:

    • Collect CSF via lumbar puncture.

    • Centrifuge the CSF to remove cells and store at -80°C until analysis.

  • Simoa Assay:

    • Use a commercial Simoa NfL assay kit.

    • Thaw CSF samples on ice.

    • Follow the manufacturer's instructions for sample dilution, reagent preparation, and running the assay on the Simoa instrument.

  • Data Analysis:

    • The instrument software will calculate the NfL concentration in each sample based on a standard curve.

    • Compare NfL levels at baseline and post-treatment to assess the therapeutic effect of ION363.

Visualizations

ION363_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS Gene FUS Gene FUS pre-mRNA FUS pre-mRNA FUS Gene->FUS pre-mRNA Transcription Splicing Splicing FUS pre-mRNA->Splicing RNase H RNase H FUS pre-mRNA->RNase H Recruits FUS mRNA FUS mRNA Ribosome Ribosome FUS mRNA->Ribosome Translation Splicing->FUS mRNA FUS Protein (mutant) FUS Protein (mutant) Ribosome->FUS Protein (mutant) Protein Aggregates Protein Aggregates FUS Protein (mutant)->Protein Aggregates Toxicity Cellular Toxicity & Motor Neuron Death Protein Aggregates->Toxicity ION363 ION363 ION363->FUS pre-mRNA Binds to pre-mRNA Degradation Degradation RNase H->Degradation Cleaves pre-mRNA Degradation->FUS mRNA Prevents formation of

Caption: Mechanism of action of ION363 in reducing mutant FUS protein production.

Experimental_Workflow cluster_preclinical Preclinical Phase (FUS-ALS Mouse Model) cluster_clinical Clinical Phase (Human Trials) Dose Range Finding Dose Range Finding Efficacy Assessment Efficacy Assessment Dose Range Finding->Efficacy Assessment Determine effective dose Toxicity Profiling Toxicity Profiling Dose Range Finding->Toxicity Profiling Identify MTD (Maximum Tolerated Dose) Phase 1-3 Trial Phase 1-3 Trial (e.g., FUSION study) Efficacy Assessment->Phase 1-3 Trial Inform starting dose Toxicity Profiling->Phase 1-3 Trial Inform safety parameters Biomarker Analysis Biomarker Analysis Phase 1-3 Trial->Biomarker Analysis CSF & Blood Samples Safety Monitoring Safety Monitoring Phase 1-3 Trial->Safety Monitoring Adverse Event Reporting Dosage Optimization Dosage Optimization Biomarker Analysis->Dosage Optimization Correlate dose with NfL & FUS reduction Safety Monitoring->Dosage Optimization Correlate dose with adverse events

Caption: Experimental workflow for optimizing ION363 dosage.

Troubleshooting_Logic Suboptimal Efficacy Suboptimal Efficacy Check Dosage and Administration Check Dosage and Administration Suboptimal Efficacy->Check Dosage and Administration Yes Review Dosing Regimen Review Dosing Regimen Suboptimal Efficacy->Review Dosing Regimen No Adverse Events Observed Adverse Events Observed Procedural vs. Drug-Related Procedural vs. Drug-Related Adverse Events Observed->Procedural vs. Drug-Related Yes Assess Biological Variability Assess Biological Variability Check Dosage and Administration->Assess Biological Variability Optimize Protocol Optimize Protocol Assess Biological Variability->Optimize Protocol Review Dosing Regimen->Optimize Protocol Investigate Off-Target Effects Investigate Off-Target Effects Investigate Off-Target Effects->Optimize Protocol Procedural vs. Drug-Related->Investigate Off-Target Effects Drug-Related Procedural vs. Drug-Related->Optimize Protocol Procedural

Caption: Logical workflow for troubleshooting ION363 experiments.

References

Optimizing ION363 dosage for maximum efficacy and minimal toxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of ION363 for maximum efficacy and minimal toxicity in preclinical and clinical research settings for Fused in Sarcoma Amyotrophic Lateral Sclerosis (FUS-ALS).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of ION363?

A1: ION363, also known as jacifusen or ulefnersen, is an antisense oligonucleotide (ASO).[1][2][3] It is designed to bind to the pre-messenger RNA (pre-mRNA) of the Fused in Sarcoma (FUS) gene.[4] This binding event leads to the degradation of the FUS mRNA, thereby reducing the production of the FUS protein. In FUS-ALS, mutations in the FUS gene are believed to cause a toxic gain-of-function, leading to the progressive loss of motor neurons. By reducing the levels of the mutant FUS protein, ION363 aims to slow or prevent disease progression.

Q2: What is the approved route of administration for ION363 in clinical studies?

A2: In clinical trials, ION363 is administered directly into the cerebrospinal fluid (CSF) via a lumbar intrathecal (IT) bolus injection. This method bypasses the blood-brain barrier and allows for direct delivery to the central nervous system, where the motor neurons are affected.

Q3: What is the dosing regimen for ION363 in the ongoing Phase 3 (FUSION) clinical trial?

A3: The FUSION trial (NCT04768972) for ION363 employs a multi-dose regimen. In the initial double-blind phase, participants receive either ION363 or a placebo. This is followed by an open-label extension where all participants receive ION363. The dosing schedule involves loading doses followed by maintenance doses administered every 12 weeks. An additional loading dose is given at 4 weeks after the initial dose.

Q4: What are the known biomarkers to assess the efficacy of ION363?

A4: The primary biomarker for ION363 efficacy is the reduction of FUS protein levels in the central nervous system. Additionally, neurofilament light chain (NfL) levels in the cerebrospinal fluid (CSF) are used as a key biomarker of neuronal damage. A decrease in NfL levels is suggestive of reduced neuroaxonal injury and has been observed in patients treated with ION363.

Troubleshooting Guide

Issue 1: Suboptimal reduction in FUS protein levels in preclinical models.

  • Possible Cause: Inadequate dosage or inefficient delivery to the target tissue.

  • Troubleshooting Steps:

    • Verify Dosage: Ensure the correct concentration of ION363 was administered. Refer to preclinical studies for effective dose ranges in animal models. A single intracerebroventricular (ICV) injection in a FUS-ALS mouse model has been shown to effectively silence FUS expression.

    • Confirm Delivery: For preclinical studies, confirm the accuracy of ICV or IT injections. Post-mortem tissue analysis can confirm the distribution of the ASO.

    • Assess Stability: Ensure the integrity of the ION363 solution. ASOs are susceptible to degradation if not stored and handled properly.

Issue 2: High variability in efficacy readouts between experimental subjects.

  • Possible Cause: Inconsistent administration, biological variability, or differences in disease progression at the time of treatment initiation.

  • Troubleshooting Steps:

    • Standardize Administration Technique: Ensure consistent and precise delivery of ION363 for all subjects. For intrathecal injections, the volume and rate of injection should be controlled.

    • Stratify Subjects: In preclinical studies, stratify animals based on baseline disease severity or biomarker levels (e.g., NfL) to reduce variability in outcome measures.

    • Increase Sample Size: A larger sample size can help to overcome individual biological variability and increase the statistical power of the study.

Issue 3: Observation of adverse effects in clinical or preclinical studies.

  • Possible Cause: On-target or off-target toxicity of ION363, or complications related to the administration procedure.

  • Troubleshooting Steps:

    • Monitor for Known Adverse Events: The most common adverse events reported in the compassionate use program for ION363 were back pain, headache, nausea, and post-lumbar puncture headache. These are often associated with the lumbar puncture procedure itself.

    • Assess for Neurological Complications: While not reported for ION363 in the case series, other ASO therapies have been associated with serious neurological adverse events like myelitis or radiculitis. Close neurological monitoring of subjects is crucial.

    • Evaluate Dose-Toxicity Relationship: If adverse events are observed, consider if they are dose-dependent. A dose de-escalation or adjustment of the dosing frequency might be necessary.

    • Investigate Off-Target Effects: In preclinical settings, if unexpected toxicity is observed, consider in silico analysis and in vitro screening to identify potential off-target hybridization of ION363.

Data Presentation

Table 1: Summary of ION363 Efficacy Data (Preclinical and Compassionate Use)
ParameterSpecies/Study TypeDosageEfficacy OutcomeReference
FUS Protein LevelsFUS-ALS Mouse ModelSingle ICV injectionReduction to approx. 20-50% of control levels in brain and spinal cord
FUS Protein LevelsHuman (Post-mortem tissue)Dose escalation from 20mg to 120mg (IT)66-90% decrease in FUS protein levels compared to untreated FUS-ALS patients
Mutant FUS-P525L Protein LevelsHuman (Post-mortem tissue)Dose escalation from 20mg to 120mg (IT)Reduced to 3-4% of levels in untreated controls with the same variant
Neurofilament Light Chain (NfL)Human (CSF)Dose escalation from 20mg to 120mg (IT)Up to 82.8% decrease after six months of treatment
Motor Neuron DegenerationFUS-ALS Mouse ModelSingle ICV injectionDelayed onset of motor neuron degeneration
Table 2: Reported Adverse Events for ION363 (Compassionate Use Program)
Adverse EventFrequencySeverityNotesReference
Back PainCommonGenerally mild to moderateOften associated with lumbar puncture procedure
HeadacheCommonGenerally mild to moderateOften associated with lumbar puncture procedure
NauseaCommonGenerally mild to moderate
Post-lumbar puncture headacheCommonGenerally mild to moderateA known complication of the administration procedure

Experimental Protocols

Protocol 1: Quantification of ION363 in CSF and Tissue

This protocol is based on hybridization-based LC-MS/MS methods, which offer high sensitivity and specificity for ASO quantification.

  • Sample Preparation:

    • CSF: Centrifuge to remove any cellular debris.

    • Tissue: Homogenize tissue in a suitable lysis buffer.

  • Hybridization:

    • Add a capture probe and a detection probe complementary to the ION363 sequence to the prepared sample.

    • Incubate to allow for hybridization of the probes to ION363.

  • Purification:

    • Use magnetic beads coated with a molecule that binds the capture probe to isolate the probe-ION363 complex.

  • Elution and Digestion:

    • Elute the complex and digest the ASO to release a signature analyte.

  • LC-MS/MS Analysis:

    • Inject the digest onto a liquid chromatography system coupled with a tandem mass spectrometer.

    • Quantify the signature analyte against a standard curve.

Protocol 2: Measurement of Neurofilament Light Chain (NfL) in CSF

This protocol utilizes the Single Molecule Array (Simoa) technology for highly sensitive quantification of NfL.

  • Sample Collection and Handling:

    • Collect CSF via lumbar puncture.

    • Centrifuge the CSF to remove cells and store at -80°C until analysis.

  • Simoa Assay:

    • Use a commercial Simoa NfL assay kit.

    • Thaw CSF samples on ice.

    • Follow the manufacturer's instructions for sample dilution, reagent preparation, and running the assay on the Simoa instrument.

  • Data Analysis:

    • The instrument software will calculate the NfL concentration in each sample based on a standard curve.

    • Compare NfL levels at baseline and post-treatment to assess the therapeutic effect of ION363.

Visualizations

ION363_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS Gene FUS Gene FUS pre-mRNA FUS pre-mRNA FUS Gene->FUS pre-mRNA Transcription Splicing Splicing FUS pre-mRNA->Splicing RNase H RNase H FUS pre-mRNA->RNase H Recruits FUS mRNA FUS mRNA Ribosome Ribosome FUS mRNA->Ribosome Translation Splicing->FUS mRNA FUS Protein (mutant) FUS Protein (mutant) Ribosome->FUS Protein (mutant) Protein Aggregates Protein Aggregates FUS Protein (mutant)->Protein Aggregates Toxicity Cellular Toxicity & Motor Neuron Death Protein Aggregates->Toxicity ION363 ION363 ION363->FUS pre-mRNA Binds to pre-mRNA Degradation Degradation RNase H->Degradation Cleaves pre-mRNA Degradation->FUS mRNA Prevents formation of

Caption: Mechanism of action of ION363 in reducing mutant FUS protein production.

Experimental_Workflow cluster_preclinical Preclinical Phase (FUS-ALS Mouse Model) cluster_clinical Clinical Phase (Human Trials) Dose Range Finding Dose Range Finding Efficacy Assessment Efficacy Assessment Dose Range Finding->Efficacy Assessment Determine effective dose Toxicity Profiling Toxicity Profiling Dose Range Finding->Toxicity Profiling Identify MTD (Maximum Tolerated Dose) Phase 1-3 Trial Phase 1-3 Trial (e.g., FUSION study) Efficacy Assessment->Phase 1-3 Trial Inform starting dose Toxicity Profiling->Phase 1-3 Trial Inform safety parameters Biomarker Analysis Biomarker Analysis Phase 1-3 Trial->Biomarker Analysis CSF & Blood Samples Safety Monitoring Safety Monitoring Phase 1-3 Trial->Safety Monitoring Adverse Event Reporting Dosage Optimization Dosage Optimization Biomarker Analysis->Dosage Optimization Correlate dose with NfL & FUS reduction Safety Monitoring->Dosage Optimization Correlate dose with adverse events

Caption: Experimental workflow for optimizing ION363 dosage.

Troubleshooting_Logic Suboptimal Efficacy Suboptimal Efficacy Check Dosage and Administration Check Dosage and Administration Suboptimal Efficacy->Check Dosage and Administration Yes Review Dosing Regimen Review Dosing Regimen Suboptimal Efficacy->Review Dosing Regimen No Adverse Events Observed Adverse Events Observed Procedural vs. Drug-Related Procedural vs. Drug-Related Adverse Events Observed->Procedural vs. Drug-Related Yes Assess Biological Variability Assess Biological Variability Check Dosage and Administration->Assess Biological Variability Optimize Protocol Optimize Protocol Assess Biological Variability->Optimize Protocol Review Dosing Regimen->Optimize Protocol Investigate Off-Target Effects Investigate Off-Target Effects Investigate Off-Target Effects->Optimize Protocol Procedural vs. Drug-Related->Investigate Off-Target Effects Drug-Related Procedural vs. Drug-Related->Optimize Protocol Procedural

Caption: Logical workflow for troubleshooting ION363 experiments.

References

Troubleshooting inconsistent results in ION363 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ION363. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving ION363, an antisense oligonucleotide (ASO) designed to reduce the production of the Fused in Sarcoma (FUS) protein.

Frequently Asked Questions (FAQs)

Q1: What is ION363 and how does it work?

A1: ION363, also known as jacifusen or ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the FUS gene (FUS-ALS).[1] It is a synthetic, single-stranded nucleic acid that binds to the messenger RNA (mRNA) produced from the FUS gene.[2] This binding event leads to the degradation of the FUS mRNA, thereby reducing the amount of FUS protein produced.[3] The therapeutic rationale is based on the understanding that mutant FUS protein acquires toxic properties, and by reducing its levels, ION363 may slow or prevent the progression of the disease.

Q2: What are the expected outcomes of a successful ION363 experiment?

A2: A successful experiment with ION363 should demonstrate a dose-dependent reduction in FUS mRNA and protein levels. In preclinical mouse models, a single injection of a FUS-targeting ASO resulted in a 50-80% reduction in total FUS protein. In a compassionate use case, post-mortem analysis of treated participants showed a significant decrease in FUS protein levels (66–90%) compared to untreated FUS-ALS patients. For specific mutations like P525L, mutant FUS protein levels were reported to be as low as 3-4% of those in untreated controls.

Q3: What are the key considerations for designing an experiment with ION363?

A3: Proper experimental design is crucial for obtaining reliable and interpretable results with ION363. Key considerations include:

  • Appropriate Controls: Always include negative controls, such as a non-targeting scrambled ASO and a mismatch control ASO (with 3-4 nucleotide mismatches to the ION363 sequence). This helps to distinguish sequence-specific antisense effects from non-specific effects of oligonucleotide treatment.

  • Dose-Response Analysis: Perform titrations of ION363 to establish a dose-response curve for FUS mRNA and protein reduction. This is essential for determining the optimal concentration and assessing the potency of the ASO.

  • Reproducibility: Experiments should be repeated multiple times to ensure the reproducibility of the findings.

  • Multi-level Analysis: Assess the effect of ION363 at both the RNA and protein level using methods like RT-qPCR and Western blotting, respectively.

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent or unexpected results in your ION363 experiments.

Issue 1: Little to no reduction in FUS mRNA or protein levels.

Potential Cause Troubleshooting Steps
Inefficient ASO Delivery Optimize the delivery method. For in vitro experiments, consider using a transfection reagent or electroporation if passive uptake ("gymnotic delivery") is insufficient. Ensure the delivery method is optimized for your specific cell type to maximize uptake and minimize cytotoxicity.
ASO Degradation Use nuclease-free water and reagents. Store ION363 according to the manufacturer's instructions. Consider using ASOs with protective chemical modifications if degradation is suspected.
Suboptimal ASO Concentration Perform a dose-response experiment to determine the effective concentration range of ION363 for your experimental system.
Incorrect Target Sequence Verify the sequence of your target FUS mRNA to ensure it is complementary to ION363.
Issues with Downstream Analysis Troubleshoot your RT-qPCR or Western blot protocols. Ensure RNA/protein integrity, use validated primers/antibodies, and include appropriate positive and negative controls for the assays themselves.

Issue 2: High variability between technical or biological replicates.

Potential Cause Troubleshooting Steps
Inconsistent ASO Delivery Ensure uniform delivery of ION363 across all wells or samples. For in vitro work, this means consistent cell seeding density and uniform application of the ASO/transfection reagent mix.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. Prepare master mixes for reagents to minimize well-to-well variation.
Cell Culture Variability Maintain consistent cell culture conditions, including passage number, confluency, and media composition, as these can affect ASO uptake and gene expression.
RT-qPCR Variability For low-expression targets, you may need to increase the amount of cDNA per reaction. Ensure high-quality, intact RNA is used for cDNA synthesis. Optimize primer concentrations and annealing temperature.

Issue 3: Observed phenotype does not correlate with FUS knockdown.

Potential Cause Troubleshooting Steps
Off-Target Effects This is a critical consideration in ASO experiments. Compare the effects of ION363 with a mismatch control ASO. If the phenotype is observed with ION363 but not the mismatch control, it is more likely to be an on-target effect. Also, testing a second ASO targeting a different region of the FUS mRNA can help confirm that the phenotype is due to FUS reduction.
Cellular Toxicity High concentrations of ASOs or the delivery reagents can cause cytotoxicity, leading to phenotypes that are not related to the target knockdown. Assess cell viability (e.g., using an MTT assay) in parallel with your knockdown experiment.
Non-Specific Effects ASOs can sometimes interact with cellular proteins in a sequence-independent manner. The use of a scrambled control ASO is essential to rule out such non-specific interactions.

Data Presentation

Summary of ION363 Efficacy in Preclinical and Clinical Settings
Experimental System Metric Observed Reduction in FUS Reference
FUS-ALS Mouse ModelTotal FUS Protein50-80%
Post-mortem tissue (compassionate use)Total FUS Protein66-90%
Post-mortem tissue (P525L variant)Mutant FUS Protein96-97% (reduced to 3-4% of control)

Experimental Protocols

In Vitro Delivery of ION363 to Cultured Cells

This protocol describes a general method for delivering ION363 to mammalian cells in culture using a lipid-based transfection reagent.

  • Cell Seeding: Plate cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.

  • Preparation of ASO-Lipid Complexes:

    • For each well, dilute the desired final concentration of ION363 (and control ASOs) into serum-free medium.

    • In a separate tube, dilute the lipid transfection reagent into serum-free medium according to the manufacturer's instructions.

    • Combine the diluted ASO and diluted lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the ASO-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2 before harvesting for analysis. The optimal incubation time should be determined empirically.

  • Harvesting: After incubation, wash the cells with PBS and harvest for RNA or protein extraction.

Quantification of FUS mRNA by RT-qPCR
  • RNA Extraction: Extract total RNA from cell lysates using a column-based kit or TRIzol reagent, following the manufacturer's protocol. Include a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for FUS, and cDNA template.

    • Also prepare reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of FUS mRNA using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the ION363-treated samples to the control-treated samples.

Quantification of FUS Protein by Western Blot
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for FUS overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the FUS protein signal to the loading control signal.

Visualizations

ION363_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_pre_mRNA FUS pre-mRNA FUS_Gene->FUS_pre_mRNA Transcription FUS_mRNA FUS mRNA FUS_pre_mRNA->FUS_mRNA Splicing Ribosome Ribosome FUS_mRNA->Ribosome Translation ION363 ION363 (ASO) RNaseH1 RNase H1 FUS_mRNA:e->RNaseH1:w FUS_Protein FUS Protein Ribosome->FUS_Protein ION363->FUS_mRNA Binds to mRNA mRNA_degradation mRNA Degradation RNaseH1->mRNA_degradation Cleavage

Caption: Mechanism of action of ION363.

ASO_Experimental_Workflow Start Cell Culture (e.g., FUS-mutant cell line) ASO_Treatment Treat with ION363 & Control ASOs (Scrambled, Mismatch) Start->ASO_Treatment Incubation Incubate (24-72 hours) ASO_Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Split Split Sample Harvest->Split RNA_Extraction RNA Extraction Split->RNA_Extraction RNA Protein_Extraction Protein Extraction Split->Protein_Extraction Protein RT_qPCR RT-qPCR for FUS mRNA RNA_Extraction->RT_qPCR Analysis Data Analysis: Relative Quantification RT_qPCR->Analysis Western_Blot Western Blot for FUS Protein Protein_Extraction->Western_Blot Western_Blot->Analysis

Caption: General experimental workflow for ION363.

Troubleshooting_Logic Start Inconsistent Results (e.g., No Knockdown) Check_Delivery Was ASO delivery efficient? Start->Check_Delivery Optimize_Delivery Optimize delivery method (reagent, concentration) Check_Delivery->Optimize_Delivery No Check_Controls Did controls behave as expected? Check_Delivery->Check_Controls Yes Optimize_Delivery->Start Problem_Controls Troubleshoot non-specific or off-target effects Check_Controls->Problem_Controls No Check_Analysis Is downstream analysis reliable? Check_Controls->Check_Analysis Yes Problem_Controls->Start Optimize_Assay Troubleshoot RT-qPCR/ Western Blot protocol Check_Analysis->Optimize_Assay No Success Consistent Results Check_Analysis->Success Yes Optimize_Assay->Start

Caption: Troubleshooting decision tree for ION363.

References

Troubleshooting inconsistent results in ION363 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ION363. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results in experiments involving ION363, an antisense oligonucleotide (ASO) designed to reduce the production of the Fused in Sarcoma (FUS) protein.

Frequently Asked Questions (FAQs)

Q1: What is ION363 and how does it work?

A1: ION363, also known as jacifusen or ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) associated with mutations in the FUS gene (FUS-ALS).[1] It is a synthetic, single-stranded nucleic acid that binds to the messenger RNA (mRNA) produced from the FUS gene.[2] This binding event leads to the degradation of the FUS mRNA, thereby reducing the amount of FUS protein produced.[3] The therapeutic rationale is based on the understanding that mutant FUS protein acquires toxic properties, and by reducing its levels, ION363 may slow or prevent the progression of the disease.

Q2: What are the expected outcomes of a successful ION363 experiment?

A2: A successful experiment with ION363 should demonstrate a dose-dependent reduction in FUS mRNA and protein levels. In preclinical mouse models, a single injection of a FUS-targeting ASO resulted in a 50-80% reduction in total FUS protein. In a compassionate use case, post-mortem analysis of treated participants showed a significant decrease in FUS protein levels (66–90%) compared to untreated FUS-ALS patients. For specific mutations like P525L, mutant FUS protein levels were reported to be as low as 3-4% of those in untreated controls.

Q3: What are the key considerations for designing an experiment with ION363?

A3: Proper experimental design is crucial for obtaining reliable and interpretable results with ION363. Key considerations include:

  • Appropriate Controls: Always include negative controls, such as a non-targeting scrambled ASO and a mismatch control ASO (with 3-4 nucleotide mismatches to the ION363 sequence). This helps to distinguish sequence-specific antisense effects from non-specific effects of oligonucleotide treatment.

  • Dose-Response Analysis: Perform titrations of ION363 to establish a dose-response curve for FUS mRNA and protein reduction. This is essential for determining the optimal concentration and assessing the potency of the ASO.

  • Reproducibility: Experiments should be repeated multiple times to ensure the reproducibility of the findings.

  • Multi-level Analysis: Assess the effect of ION363 at both the RNA and protein level using methods like RT-qPCR and Western blotting, respectively.

Troubleshooting Guide

This guide addresses common issues that may lead to inconsistent or unexpected results in your ION363 experiments.

Issue 1: Little to no reduction in FUS mRNA or protein levels.

Potential Cause Troubleshooting Steps
Inefficient ASO Delivery Optimize the delivery method. For in vitro experiments, consider using a transfection reagent or electroporation if passive uptake ("gymnotic delivery") is insufficient. Ensure the delivery method is optimized for your specific cell type to maximize uptake and minimize cytotoxicity.
ASO Degradation Use nuclease-free water and reagents. Store ION363 according to the manufacturer's instructions. Consider using ASOs with protective chemical modifications if degradation is suspected.
Suboptimal ASO Concentration Perform a dose-response experiment to determine the effective concentration range of ION363 for your experimental system.
Incorrect Target Sequence Verify the sequence of your target FUS mRNA to ensure it is complementary to ION363.
Issues with Downstream Analysis Troubleshoot your RT-qPCR or Western blot protocols. Ensure RNA/protein integrity, use validated primers/antibodies, and include appropriate positive and negative controls for the assays themselves.

Issue 2: High variability between technical or biological replicates.

Potential Cause Troubleshooting Steps
Inconsistent ASO Delivery Ensure uniform delivery of ION363 across all wells or samples. For in vitro work, this means consistent cell seeding density and uniform application of the ASO/transfection reagent mix.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when working with small volumes. Prepare master mixes for reagents to minimize well-to-well variation.
Cell Culture Variability Maintain consistent cell culture conditions, including passage number, confluency, and media composition, as these can affect ASO uptake and gene expression.
RT-qPCR Variability For low-expression targets, you may need to increase the amount of cDNA per reaction. Ensure high-quality, intact RNA is used for cDNA synthesis. Optimize primer concentrations and annealing temperature.

Issue 3: Observed phenotype does not correlate with FUS knockdown.

Potential Cause Troubleshooting Steps
Off-Target Effects This is a critical consideration in ASO experiments. Compare the effects of ION363 with a mismatch control ASO. If the phenotype is observed with ION363 but not the mismatch control, it is more likely to be an on-target effect. Also, testing a second ASO targeting a different region of the FUS mRNA can help confirm that the phenotype is due to FUS reduction.
Cellular Toxicity High concentrations of ASOs or the delivery reagents can cause cytotoxicity, leading to phenotypes that are not related to the target knockdown. Assess cell viability (e.g., using an MTT assay) in parallel with your knockdown experiment.
Non-Specific Effects ASOs can sometimes interact with cellular proteins in a sequence-independent manner. The use of a scrambled control ASO is essential to rule out such non-specific interactions.

Data Presentation

Summary of ION363 Efficacy in Preclinical and Clinical Settings
Experimental System Metric Observed Reduction in FUS Reference
FUS-ALS Mouse ModelTotal FUS Protein50-80%
Post-mortem tissue (compassionate use)Total FUS Protein66-90%
Post-mortem tissue (P525L variant)Mutant FUS Protein96-97% (reduced to 3-4% of control)

Experimental Protocols

In Vitro Delivery of ION363 to Cultured Cells

This protocol describes a general method for delivering ION363 to mammalian cells in culture using a lipid-based transfection reagent.

  • Cell Seeding: Plate cells in antibiotic-free medium at a density that will result in 50-70% confluency at the time of transfection.

  • Preparation of ASO-Lipid Complexes:

    • For each well, dilute the desired final concentration of ION363 (and control ASOs) into serum-free medium.

    • In a separate tube, dilute the lipid transfection reagent into serum-free medium according to the manufacturer's instructions.

    • Combine the diluted ASO and diluted lipid reagent, mix gently, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection: Add the ASO-lipid complexes dropwise to the cells.

  • Incubation: Incubate the cells for 24-72 hours at 37°C and 5% CO2 before harvesting for analysis. The optimal incubation time should be determined empirically.

  • Harvesting: After incubation, wash the cells with PBS and harvest for RNA or protein extraction.

Quantification of FUS mRNA by RT-qPCR
  • RNA Extraction: Extract total RNA from cell lysates using a column-based kit or TRIzol reagent, following the manufacturer's protocol. Include a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR (qPCR):

    • Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, forward and reverse primers for FUS, and cDNA template.

    • Also prepare reactions for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the qPCR reaction on a real-time PCR instrument.

  • Data Analysis: Calculate the relative expression of FUS mRNA using the delta-delta Ct (ΔΔCt) method, normalizing to the housekeeping gene and comparing the ION363-treated samples to the control-treated samples.

Quantification of FUS Protein by Western Blot
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for FUS overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe for a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the FUS protein signal to the loading control signal.

Visualizations

ION363_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_pre_mRNA FUS pre-mRNA FUS_Gene->FUS_pre_mRNA Transcription FUS_mRNA FUS mRNA FUS_pre_mRNA->FUS_mRNA Splicing Ribosome Ribosome FUS_mRNA->Ribosome Translation ION363 ION363 (ASO) RNaseH1 RNase H1 FUS_mRNA:e->RNaseH1:w FUS_Protein FUS Protein Ribosome->FUS_Protein ION363->FUS_mRNA Binds to mRNA mRNA_degradation mRNA Degradation RNaseH1->mRNA_degradation Cleavage

Caption: Mechanism of action of ION363.

ASO_Experimental_Workflow Start Cell Culture (e.g., FUS-mutant cell line) ASO_Treatment Treat with ION363 & Control ASOs (Scrambled, Mismatch) Start->ASO_Treatment Incubation Incubate (24-72 hours) ASO_Treatment->Incubation Harvest Harvest Cells Incubation->Harvest Split Split Sample Harvest->Split RNA_Extraction RNA Extraction Split->RNA_Extraction RNA Protein_Extraction Protein Extraction Split->Protein_Extraction Protein RT_qPCR RT-qPCR for FUS mRNA RNA_Extraction->RT_qPCR Analysis Data Analysis: Relative Quantification RT_qPCR->Analysis Western_Blot Western Blot for FUS Protein Protein_Extraction->Western_Blot Western_Blot->Analysis

Caption: General experimental workflow for ION363.

Troubleshooting_Logic Start Inconsistent Results (e.g., No Knockdown) Check_Delivery Was ASO delivery efficient? Start->Check_Delivery Optimize_Delivery Optimize delivery method (reagent, concentration) Check_Delivery->Optimize_Delivery No Check_Controls Did controls behave as expected? Check_Delivery->Check_Controls Yes Optimize_Delivery->Start Problem_Controls Troubleshoot non-specific or off-target effects Check_Controls->Problem_Controls No Check_Analysis Is downstream analysis reliable? Check_Controls->Check_Analysis Yes Problem_Controls->Start Optimize_Assay Troubleshoot RT-qPCR/ Western Blot protocol Check_Analysis->Optimize_Assay No Success Consistent Results Check_Analysis->Success Yes Optimize_Assay->Start

Caption: Troubleshooting decision tree for ION363.

References

Strategies to enhance the stability of ION363 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of ION363 in vitro. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ION363 and what are its key chemical modifications?

ION363 is an investigational antisense oligonucleotide (ASO) designed to reduce the production of the Fused in Sarcoma (FUS) protein.[1] To enhance its stability and activity, ION363 incorporates key chemical modifications: a phosphorothioate (B77711) (PS) backbone and 2'-O-methoxyethyl (MOE) modifications on the sugar moieties.[1] The PS backbone replaces a non-bridging oxygen atom with sulfur, which confers resistance to nuclease degradation.[2][3] The MOE modifications increase the binding affinity of the ASO to its target RNA.

Q2: What are the primary causes of ION363 degradation in vitro?

The primary cause of ASO degradation in vitro is enzymatic activity from nucleases present in experimental systems.[2] These enzymes, which can be introduced through contaminated reagents or are naturally present in biological matrices like serum, cleave the phosphodiester bonds of oligonucleotides. ION363's phosphorothioate backbone is designed to protect against this degradation.

Q3: How should I properly store and handle ION363 to maintain its stability?

Proper storage and handling are critical for maximizing the shelf-life and performance of ION363. It is recommended to store ION363 solutions at -20°C or -80°C in nuclease-free tubes. To minimize contamination with nucleases, always use nuclease-free water, buffers, and pipette tips. Wearing gloves and adhering to good laboratory practices is essential to prevent the introduction of contaminants.

Q4: What is the expected in vitro half-life of ION363?

While specific quantitative in vitro stability data for ION363 is not publicly available, ASOs with similar phosphorothioate and 2'-MOE modifications generally exhibit significantly enhanced stability compared to unmodified oligonucleotides. The half-life will vary depending on the specific in vitro system (e.g., cell culture medium, serum concentration, presence of specific nucleases). For ASOs with these modifications, half-lives in serum can range from hours to days.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid degradation of ION363 observed in experiments. Nuclease contamination in reagents or cell culture medium.Use certified nuclease-free reagents and sterile techniques. Test individual components of the experimental system for nuclease activity.
High nuclease activity in the biological matrix (e.g., serum).Heat-inactivate the serum before use (56°C for 30 minutes). Reduce the percentage of serum in the culture medium if experimentally feasible.
Inconsistent results between experimental replicates. Variability in nuclease contamination.Prepare master mixes of reagents to ensure consistency across replicates. Use fresh aliquots of ION363 for each experiment to avoid contamination of stock solutions.
Improper storage or handling of ION363.Ensure ION363 is stored at the recommended temperature and handled with nuclease-free techniques. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Low cellular uptake of ION363. Suboptimal delivery method.For cell lines with low free uptake, consider using a transfection reagent optimized for oligonucleotides.
Characteristics of the cell line.Different cell lines have varying capacities for ASO uptake. Select a cell line known to have good uptake of ASOs or optimize transfection conditions for your specific cell line.

Quantitative Data Summary

While specific data for ION363 is not available, the following table summarizes representative stability data for phosphorothioate-modified oligonucleotides in different in vitro conditions.

Oligonucleotide TypeIn Vitro SystemHalf-life (t½)Reference
Phosphorothioate ASOMouse Serum> 24 hours
Phosphorothioate ASOHuman Serum> 6 hours
Unmodified OligonucleotideSerum5-30 minutes

Experimental Protocols

Nuclease Degradation Assay

This protocol provides a general method to assess the stability of ION363 in the presence of nucleases.

Materials:

  • ION363

  • Nuclease source (e.g., fetal bovine serum, human serum, or a specific nuclease like DNase I)

  • Nuclease-free water

  • Reaction buffer (e.g., PBS or Tris-HCl)

  • Loading dye

  • Polyacrylamide gel or agarose (B213101) gel

  • Gel running buffer (e.g., TBE or TAE)

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: In nuclease-free microcentrifuge tubes, prepare reaction mixtures containing ION363 (final concentration in the µM range), the nuclease source (e.g., 10-50% serum), and reaction buffer to the final volume. Include a "time zero" control where the loading dye is added immediately to stop the reaction.

  • Incubation: Incubate the reaction tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding loading dye.

  • Gel Electrophoresis: Analyze the samples by polyacrylamide or agarose gel electrophoresis to separate intact ION363 from degradation products.

  • Visualization: Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system. The intensity of the band corresponding to intact ION363 is quantified at each time point to determine the rate of degradation.

Cellular Uptake Assay

This protocol describes a method to evaluate the uptake of ION363 into cultured cells.

Materials:

  • ION363 (can be fluorescently labeled for easier detection)

  • Cultured cells (e.g., HeLa, A549)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency.

  • ASO Treatment: Add ION363 to the cell culture medium at the desired final concentration. For "free uptake" experiments, no transfection reagent is used.

  • Incubation: Incubate the cells with ION363 for various time points (e.g., 4, 24, 48 hours).

  • Cell Harvesting:

    • Wash the cells with PBS to remove extracellular ASO.

    • Harvest the cells using trypsin-EDTA.

  • Analysis:

    • Flow Cytometry: If using a fluorescently labeled ASO, analyze the cells by flow cytometry to quantify the percentage of cells that have taken up the ASO and the mean fluorescence intensity.

    • Fluorescence Microscopy: Visualize the subcellular localization of the fluorescently labeled ASO.

    • qRT-PCR: If a functional readout is desired, extract RNA and perform qRT-PCR to measure the knockdown of the target FUS mRNA.

Visualizations

Signaling_Pathway ION363 ION363 (ASO) FUS_mRNA FUS mRNA ION363->FUS_mRNA Binds to RNase_H1 RNase H1 FUS_mRNA->RNase_H1 Recruits FUS_Protein FUS Protein FUS_mRNA->FUS_Protein Translation (inhibited) Degradation Degradation Products FUS_mRNA->Degradation RNase_H1->FUS_mRNA Cleaves

Caption: Mechanism of action of ION363.

Experimental_Workflow cluster_degradation Nuclease Degradation Assay cluster_uptake Cellular Uptake Assay D1 Incubate ION363 with nuclease source D2 Collect samples at time points D1->D2 D3 Analyze by gel electrophoresis D2->D3 D4 Quantify intact ION363 D3->D4 U1 Incubate cells with ION363 U2 Harvest and wash cells U1->U2 U3 Analyze uptake (Flow cytometry/Microscopy) U2->U3 U4 Analyze target knockdown (qRT-PCR) U2->U4 Logical_Relationship Stability ION363 Stability Experimental_Success Successful In Vitro Experiment Stability->Experimental_Success Nuclease_Resistance Nuclease Resistance Nuclease_Resistance->Stability Proper_Handling Proper Handling & Storage Proper_Handling->Stability

References

Strategies to enhance the stability of ION363 in vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on strategies to enhance the stability of ION363 in vitro. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is ION363 and what are its key chemical modifications?

ION363 is an investigational antisense oligonucleotide (ASO) designed to reduce the production of the Fused in Sarcoma (FUS) protein.[1] To enhance its stability and activity, ION363 incorporates key chemical modifications: a phosphorothioate (PS) backbone and 2'-O-methoxyethyl (MOE) modifications on the sugar moieties.[1] The PS backbone replaces a non-bridging oxygen atom with sulfur, which confers resistance to nuclease degradation.[2][3] The MOE modifications increase the binding affinity of the ASO to its target RNA.

Q2: What are the primary causes of ION363 degradation in vitro?

The primary cause of ASO degradation in vitro is enzymatic activity from nucleases present in experimental systems.[2] These enzymes, which can be introduced through contaminated reagents or are naturally present in biological matrices like serum, cleave the phosphodiester bonds of oligonucleotides. ION363's phosphorothioate backbone is designed to protect against this degradation.

Q3: How should I properly store and handle ION363 to maintain its stability?

Proper storage and handling are critical for maximizing the shelf-life and performance of ION363. It is recommended to store ION363 solutions at -20°C or -80°C in nuclease-free tubes. To minimize contamination with nucleases, always use nuclease-free water, buffers, and pipette tips. Wearing gloves and adhering to good laboratory practices is essential to prevent the introduction of contaminants.

Q4: What is the expected in vitro half-life of ION363?

While specific quantitative in vitro stability data for ION363 is not publicly available, ASOs with similar phosphorothioate and 2'-MOE modifications generally exhibit significantly enhanced stability compared to unmodified oligonucleotides. The half-life will vary depending on the specific in vitro system (e.g., cell culture medium, serum concentration, presence of specific nucleases). For ASOs with these modifications, half-lives in serum can range from hours to days.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Rapid degradation of ION363 observed in experiments. Nuclease contamination in reagents or cell culture medium.Use certified nuclease-free reagents and sterile techniques. Test individual components of the experimental system for nuclease activity.
High nuclease activity in the biological matrix (e.g., serum).Heat-inactivate the serum before use (56°C for 30 minutes). Reduce the percentage of serum in the culture medium if experimentally feasible.
Inconsistent results between experimental replicates. Variability in nuclease contamination.Prepare master mixes of reagents to ensure consistency across replicates. Use fresh aliquots of ION363 for each experiment to avoid contamination of stock solutions.
Improper storage or handling of ION363.Ensure ION363 is stored at the recommended temperature and handled with nuclease-free techniques. Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Low cellular uptake of ION363. Suboptimal delivery method.For cell lines with low free uptake, consider using a transfection reagent optimized for oligonucleotides.
Characteristics of the cell line.Different cell lines have varying capacities for ASO uptake. Select a cell line known to have good uptake of ASOs or optimize transfection conditions for your specific cell line.

Quantitative Data Summary

While specific data for ION363 is not available, the following table summarizes representative stability data for phosphorothioate-modified oligonucleotides in different in vitro conditions.

Oligonucleotide TypeIn Vitro SystemHalf-life (t½)Reference
Phosphorothioate ASOMouse Serum> 24 hours
Phosphorothioate ASOHuman Serum> 6 hours
Unmodified OligonucleotideSerum5-30 minutes

Experimental Protocols

Nuclease Degradation Assay

This protocol provides a general method to assess the stability of ION363 in the presence of nucleases.

Materials:

  • ION363

  • Nuclease source (e.g., fetal bovine serum, human serum, or a specific nuclease like DNase I)

  • Nuclease-free water

  • Reaction buffer (e.g., PBS or Tris-HCl)

  • Loading dye

  • Polyacrylamide gel or agarose gel

  • Gel running buffer (e.g., TBE or TAE)

  • Nucleic acid stain (e.g., SYBR Gold)

  • Gel imaging system

Procedure:

  • Reaction Setup: In nuclease-free microcentrifuge tubes, prepare reaction mixtures containing ION363 (final concentration in the µM range), the nuclease source (e.g., 10-50% serum), and reaction buffer to the final volume. Include a "time zero" control where the loading dye is added immediately to stop the reaction.

  • Incubation: Incubate the reaction tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding loading dye.

  • Gel Electrophoresis: Analyze the samples by polyacrylamide or agarose gel electrophoresis to separate intact ION363 from degradation products.

  • Visualization: Stain the gel with a nucleic acid stain and visualize the bands using a gel imaging system. The intensity of the band corresponding to intact ION363 is quantified at each time point to determine the rate of degradation.

Cellular Uptake Assay

This protocol describes a method to evaluate the uptake of ION363 into cultured cells.

Materials:

  • ION363 (can be fluorescently labeled for easier detection)

  • Cultured cells (e.g., HeLa, A549)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere and grow to a desired confluency.

  • ASO Treatment: Add ION363 to the cell culture medium at the desired final concentration. For "free uptake" experiments, no transfection reagent is used.

  • Incubation: Incubate the cells with ION363 for various time points (e.g., 4, 24, 48 hours).

  • Cell Harvesting:

    • Wash the cells with PBS to remove extracellular ASO.

    • Harvest the cells using trypsin-EDTA.

  • Analysis:

    • Flow Cytometry: If using a fluorescently labeled ASO, analyze the cells by flow cytometry to quantify the percentage of cells that have taken up the ASO and the mean fluorescence intensity.

    • Fluorescence Microscopy: Visualize the subcellular localization of the fluorescently labeled ASO.

    • qRT-PCR: If a functional readout is desired, extract RNA and perform qRT-PCR to measure the knockdown of the target FUS mRNA.

Visualizations

Signaling_Pathway ION363 ION363 (ASO) FUS_mRNA FUS mRNA ION363->FUS_mRNA Binds to RNase_H1 RNase H1 FUS_mRNA->RNase_H1 Recruits FUS_Protein FUS Protein FUS_mRNA->FUS_Protein Translation (inhibited) Degradation Degradation Products FUS_mRNA->Degradation RNase_H1->FUS_mRNA Cleaves

Caption: Mechanism of action of ION363.

Experimental_Workflow cluster_degradation Nuclease Degradation Assay cluster_uptake Cellular Uptake Assay D1 Incubate ION363 with nuclease source D2 Collect samples at time points D1->D2 D3 Analyze by gel electrophoresis D2->D3 D4 Quantify intact ION363 D3->D4 U1 Incubate cells with ION363 U2 Harvest and wash cells U1->U2 U3 Analyze uptake (Flow cytometry/Microscopy) U2->U3 U4 Analyze target knockdown (qRT-PCR) U2->U4 Logical_Relationship Stability ION363 Stability Experimental_Success Successful In Vitro Experiment Stability->Experimental_Success Nuclease_Resistance Nuclease Resistance Nuclease_Resistance->Stability Proper_Handling Proper Handling & Storage Proper_Handling->Stability

References

ION363 Technical Support Center: Addressing Variability in Patient Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive resources to address the variability observed in patient response to ION363 (also known as ulefnersen or jacifusen). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in navigating experimental challenges and interpreting data.

Frequently Asked Questions (FAQs)

Q1: What is ION363 and how does it work?

ION363 is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS).[1] It works by binding to the FUS mRNA, leading to its degradation and thereby reducing the production of the FUS protein.[1] This approach aims to mitigate the toxic gain-of-function effects of mutant FUS protein, which is a key driver of motor neuron degeneration in FUS-ALS.

Q2: What is the known variability in patient response to ION363?

Clinical data from a compassionate use program involving 12 individuals with FUS-ALS has shown significant variability in response to ION363 treatment. While some patients experienced a slowing of disease progression and, in one notable case, a reversal of functional decline, others continued to progress. This highlights the complex nature of FUS-ALS and the need for further research to understand the factors influencing therapeutic outcomes.

Q3: What are the potential factors contributing to the observed variability in patient response?

Several factors may contribute to the heterogeneity in patient response to ION363, including:

  • Disease Stage at Treatment Initiation: Evidence suggests that earlier intervention may be more effective. Patients who started treatment at a later, more advanced stage of the disease may have irreversible motor neuron loss.

  • Specific FUS Gene Mutation: There are over 70 known FUS mutations, and the specific mutation may influence the severity and progression of the disease, as well as the response to ION363.

  • Genetic Modifiers: The presence of other genetic factors that modify the disease course cannot be excluded and may play a role in treatment response.

  • Drug Distribution and Target Engagement: Individual differences in cerebrospinal fluid (CSF) dynamics and cellular uptake of ION363 in the central nervous system (CNS) could affect the extent of FUS protein reduction.

  • Overall Health and Concomitant Medications: A patient's general health status and the use of other medications could potentially influence the safety and efficacy of the treatment.

Troubleshooting Guide for ION363 Experiments

This guide provides a question-and-answer format to address common issues encountered during in vitro and in vivo experiments with ION363.

In Vitro Experiments

Q1: I am not observing significant FUS protein knockdown in my neuronal cell culture after ION363 treatment. What could be the issue?

Several factors could contribute to suboptimal FUS protein reduction:

  • Suboptimal ASO Concentration: Ensure you have performed a dose-response experiment to determine the optimal concentration of ION363 for your specific cell line.

  • Inefficient Cellular Uptake: The method of ASO delivery is crucial. For in vitro experiments, consider the following:

    • Gymnotic delivery (free uptake): While simpler, it may not be efficient for all cell types.

    • Transfection reagents: These can enhance uptake but may also cause cytotoxicity. It is important to optimize the transfection protocol.

  • ASO Stability: Ensure proper storage and handling of ION363 to prevent degradation.

  • Cell Health: The overall health and confluency of your cell culture can impact ASO uptake and efficacy.

  • Incorrect Controls: Use appropriate negative controls, such as a scrambled ASO, to ensure the observed effect is specific to ION363.

Q2: I am observing cytotoxicity in my cell culture after ION363 treatment. How can I mitigate this?

  • Reduce ASO Concentration: High concentrations of ASOs can be toxic. Lower the concentration and perform a viability assay (e.g., MTT or LDH assay) to determine the optimal non-toxic dose.

  • Optimize Delivery Method: If using a transfection reagent, ensure it is used at the recommended concentration and that the protocol is optimized for your cell line to minimize toxicity.

  • Check for Off-Target Effects: While ION363 is designed to be specific for FUS, the potential for off-target effects should be considered. Analyze the expression of other key genes to rule out widespread cellular stress.

In Vivo Experiments

Q1: I am not seeing a significant reduction in FUS protein in the CNS of my FUS-ALS mouse model after intrathecal administration of ION363. What should I check?

  • Administration Technique: Intrathecal (IT) or intracerebroventricular (ICV) injections require precision. Ensure the injection was successful and the ASO was delivered to the CSF.

  • Dosage: Verify that the administered dose is within the effective range established in preclinical studies.

  • Timing of Analysis: The reduction in FUS protein may take time to become apparent. Consider the time course of FUS mRNA and protein turnover in your model.

  • Tissue Processing: Ensure proper dissection and processing of CNS tissue to maintain the integrity of RNA and protein for analysis.

  • ASO Distribution: ASO distribution throughout the CNS can be uneven. Analyze different regions of the brain and spinal cord to get a comprehensive picture of target engagement.

Q2: My animal model is showing signs of neurotoxicity after ION363 administration. What are the potential causes?

  • High ASO Dose: Excessive doses of ASOs can lead to toxicity. A dose-finding study to identify a safe and effective dose is recommended.

  • Inflammatory Response: ASOs can sometimes trigger an inflammatory response in the CNS. Consider co-administering anti-inflammatory agents or using a lower dose.

  • Off-Target Effects: As with in vitro studies, consider the possibility of off-target effects.

Quantitative Data from ION363 Compassionate Use Program

The following table summarizes key quantitative data from the multicenter compassionate use case series for ION363.

ParameterValueReference
Number of Participants12
Age Range16 - 45 years
Treatment DurationMedian of 9.3 months
Key Outcomes
Change in ALSFRS-R ScoreVariable; one patient showed an increase from 8 to ~20 after an initial decline.
Reduction in CSF NfL LevelsUp to 82.8% decrease after six months of treatment.
Reduction in FUS Protein (post-mortem tissue)66-90% decrease in motor cortex tissue in 3 of 4 participants.
Reduction in Mutant FUS-P525L Protein (post-mortem tissue)3-4% of levels in untreated controls in 2 participants with the P525L variant.

Experimental Protocols

In Vitro Assessment of ION363 Efficacy in a Neuronal Cell Line

Objective: To determine the dose-dependent efficacy of ION363 in reducing FUS mRNA and protein levels in a relevant neuronal cell line (e.g., NSC-34, iPSC-derived motor neurons).

Methodology:

  • Cell Culture: Culture neuronal cells in appropriate media and conditions to achieve ~70-80% confluency.

  • ION363 Preparation: Reconstitute lyophilized ION363 in nuclease-free water to a stock concentration of 100 µM. Prepare serial dilutions to achieve final concentrations ranging from 10 nM to 10 µM.

  • ASO Delivery (Gymnotic Uptake):

    • Replace the cell culture medium with fresh medium containing the desired final concentrations of ION363 or a scrambled control ASO.

    • Incubate the cells for 48-72 hours.

  • RNA Isolation and RT-qPCR:

    • Harvest cells and isolate total RNA using a standard RNA extraction kit.

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for FUS mRNA and a housekeeping gene (e.g., GAPDH) for normalization.

  • Protein Extraction and Western Blot:

    • Lyse cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against FUS and a loading control (e.g., β-actin), followed by appropriate secondary antibodies.

    • Visualize and quantify the protein bands.

In Vivo Assessment of ION363 Efficacy in a FUS-ALS Mouse Model

Objective: To evaluate the efficacy of a single intrathecal (IT) dose of ION363 in reducing FUS protein levels in the spinal cord of a FUS-ALS mouse model.

Methodology:

  • Animal Model: Use a transgenic mouse model of FUS-ALS (e.g., FUS-R521C).

  • ION363 Administration:

    • Anesthetize the mice according to approved institutional protocols.

    • Perform a lumbar puncture to deliver a single IT bolus injection of ION363 (e.g., 20 µg) or a control ASO in sterile, preservative-free saline.

  • Tissue Collection:

    • At a predetermined time point post-injection (e.g., 4 weeks), euthanize the mice and perfuse with saline.

    • Dissect the lumbar spinal cord and snap-freeze in liquid nitrogen.

  • Protein Extraction and Western Blot:

    • Homogenize the spinal cord tissue and extract total protein.

    • Perform Western blot analysis as described in the in vitro protocol to quantify FUS protein levels, normalizing to a loading control.

Visualizations

ION363_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_pre_mRNA FUS pre-mRNA FUS_Gene->FUS_pre_mRNA Transcription FUS_mRNA FUS mRNA FUS_pre_mRNA->FUS_mRNA Splicing ION363 ION363 (Antisense Oligonucleotide) FUS_mRNA->ION363 Binding Ribosome Ribosome FUS_mRNA->Ribosome Translation RNase_H RNase H ION363->RNase_H Recruitment RNase_H->FUS_mRNA Degradation FUS_Protein FUS Protein (Reduced Production) Ribosome->FUS_Protein Toxic_Aggregation Toxic Aggregation (Reduced) FUS_Protein->Toxic_Aggregation

Caption: Mechanism of action of ION363 in reducing FUS protein production.

Troubleshooting_Workflow Start Suboptimal FUS Knockdown Observed Check_Concentration Verify ION363 Concentration and Integrity Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response If uncertain Check_Delivery Evaluate ASO Delivery Method Dose_Response->Check_Delivery Optimize_Transfection Optimize Transfection Protocol Check_Delivery->Optimize_Transfection If using transfection Assess_Uptake Measure Cellular Uptake Check_Delivery->Assess_Uptake If using gymnotic delivery Check_Controls Review Experimental Controls Optimize_Transfection->Check_Controls Assess_Uptake->Check_Controls Validate_Controls Validate Scrambled/ Mismatch Controls Check_Controls->Validate_Controls Assess_Cell_Health Assess Cell Viability and Health Validate_Controls->Assess_Cell_Health Viability_Assay Perform Cytotoxicity Assay Assess_Cell_Health->Viability_Assay End Improved FUS Knockdown Viability_Assay->End

Caption: Troubleshooting workflow for suboptimal FUS knockdown in vitro.

Factors_Influencing_Response cluster_patient Patient-Specific Factors cluster_drug Drug-Related Factors Patient_Response Variability in Patient Response Disease_Stage Disease Stage at Treatment Initiation Disease_Stage->Patient_Response FUS_Mutation Specific FUS Mutation FUS_Mutation->Patient_Response Genetic_Modifiers Genetic Modifiers Genetic_Modifiers->Patient_Response Overall_Health Overall Health Overall_Health->Patient_Response Drug_Distribution CNS Distribution and Penetration Drug_Distribution->Patient_Response Cellular_Uptake Cellular Uptake Efficiency Cellular_Uptake->Patient_Response Target_Engagement FUS mRNA Target Engagement Target_Engagement->Patient_Response

Caption: Factors contributing to variability in patient response to ION363.

References

ION363 Technical Support Center: Addressing Variability in Patient Response

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive resources to address the variability observed in patient response to ION363 (also known as ulefnersen or jacifusen). The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in navigating experimental challenges and interpreting data.

Frequently Asked Questions (FAQs)

Q1: What is ION363 and how does it work?

ION363 is an investigational antisense oligonucleotide (ASO) designed to treat amyotrophic lateral sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS).[1] It works by binding to the FUS mRNA, leading to its degradation and thereby reducing the production of the FUS protein.[1] This approach aims to mitigate the toxic gain-of-function effects of mutant FUS protein, which is a key driver of motor neuron degeneration in FUS-ALS.

Q2: What is the known variability in patient response to ION363?

Clinical data from a compassionate use program involving 12 individuals with FUS-ALS has shown significant variability in response to ION363 treatment. While some patients experienced a slowing of disease progression and, in one notable case, a reversal of functional decline, others continued to progress. This highlights the complex nature of FUS-ALS and the need for further research to understand the factors influencing therapeutic outcomes.

Q3: What are the potential factors contributing to the observed variability in patient response?

Several factors may contribute to the heterogeneity in patient response to ION363, including:

  • Disease Stage at Treatment Initiation: Evidence suggests that earlier intervention may be more effective. Patients who started treatment at a later, more advanced stage of the disease may have irreversible motor neuron loss.

  • Specific FUS Gene Mutation: There are over 70 known FUS mutations, and the specific mutation may influence the severity and progression of the disease, as well as the response to ION363.

  • Genetic Modifiers: The presence of other genetic factors that modify the disease course cannot be excluded and may play a role in treatment response.

  • Drug Distribution and Target Engagement: Individual differences in cerebrospinal fluid (CSF) dynamics and cellular uptake of ION363 in the central nervous system (CNS) could affect the extent of FUS protein reduction.

  • Overall Health and Concomitant Medications: A patient's general health status and the use of other medications could potentially influence the safety and efficacy of the treatment.

Troubleshooting Guide for ION363 Experiments

This guide provides a question-and-answer format to address common issues encountered during in vitro and in vivo experiments with ION363.

In Vitro Experiments

Q1: I am not observing significant FUS protein knockdown in my neuronal cell culture after ION363 treatment. What could be the issue?

Several factors could contribute to suboptimal FUS protein reduction:

  • Suboptimal ASO Concentration: Ensure you have performed a dose-response experiment to determine the optimal concentration of ION363 for your specific cell line.

  • Inefficient Cellular Uptake: The method of ASO delivery is crucial. For in vitro experiments, consider the following:

    • Gymnotic delivery (free uptake): While simpler, it may not be efficient for all cell types.

    • Transfection reagents: These can enhance uptake but may also cause cytotoxicity. It is important to optimize the transfection protocol.

  • ASO Stability: Ensure proper storage and handling of ION363 to prevent degradation.

  • Cell Health: The overall health and confluency of your cell culture can impact ASO uptake and efficacy.

  • Incorrect Controls: Use appropriate negative controls, such as a scrambled ASO, to ensure the observed effect is specific to ION363.

Q2: I am observing cytotoxicity in my cell culture after ION363 treatment. How can I mitigate this?

  • Reduce ASO Concentration: High concentrations of ASOs can be toxic. Lower the concentration and perform a viability assay (e.g., MTT or LDH assay) to determine the optimal non-toxic dose.

  • Optimize Delivery Method: If using a transfection reagent, ensure it is used at the recommended concentration and that the protocol is optimized for your cell line to minimize toxicity.

  • Check for Off-Target Effects: While ION363 is designed to be specific for FUS, the potential for off-target effects should be considered. Analyze the expression of other key genes to rule out widespread cellular stress.

In Vivo Experiments

Q1: I am not seeing a significant reduction in FUS protein in the CNS of my FUS-ALS mouse model after intrathecal administration of ION363. What should I check?

  • Administration Technique: Intrathecal (IT) or intracerebroventricular (ICV) injections require precision. Ensure the injection was successful and the ASO was delivered to the CSF.

  • Dosage: Verify that the administered dose is within the effective range established in preclinical studies.

  • Timing of Analysis: The reduction in FUS protein may take time to become apparent. Consider the time course of FUS mRNA and protein turnover in your model.

  • Tissue Processing: Ensure proper dissection and processing of CNS tissue to maintain the integrity of RNA and protein for analysis.

  • ASO Distribution: ASO distribution throughout the CNS can be uneven. Analyze different regions of the brain and spinal cord to get a comprehensive picture of target engagement.

Q2: My animal model is showing signs of neurotoxicity after ION363 administration. What are the potential causes?

  • High ASO Dose: Excessive doses of ASOs can lead to toxicity. A dose-finding study to identify a safe and effective dose is recommended.

  • Inflammatory Response: ASOs can sometimes trigger an inflammatory response in the CNS. Consider co-administering anti-inflammatory agents or using a lower dose.

  • Off-Target Effects: As with in vitro studies, consider the possibility of off-target effects.

Quantitative Data from ION363 Compassionate Use Program

The following table summarizes key quantitative data from the multicenter compassionate use case series for ION363.

ParameterValueReference
Number of Participants12
Age Range16 - 45 years
Treatment DurationMedian of 9.3 months
Key Outcomes
Change in ALSFRS-R ScoreVariable; one patient showed an increase from 8 to ~20 after an initial decline.
Reduction in CSF NfL LevelsUp to 82.8% decrease after six months of treatment.
Reduction in FUS Protein (post-mortem tissue)66-90% decrease in motor cortex tissue in 3 of 4 participants.
Reduction in Mutant FUS-P525L Protein (post-mortem tissue)3-4% of levels in untreated controls in 2 participants with the P525L variant.

Experimental Protocols

In Vitro Assessment of ION363 Efficacy in a Neuronal Cell Line

Objective: To determine the dose-dependent efficacy of ION363 in reducing FUS mRNA and protein levels in a relevant neuronal cell line (e.g., NSC-34, iPSC-derived motor neurons).

Methodology:

  • Cell Culture: Culture neuronal cells in appropriate media and conditions to achieve ~70-80% confluency.

  • ION363 Preparation: Reconstitute lyophilized ION363 in nuclease-free water to a stock concentration of 100 µM. Prepare serial dilutions to achieve final concentrations ranging from 10 nM to 10 µM.

  • ASO Delivery (Gymnotic Uptake):

    • Replace the cell culture medium with fresh medium containing the desired final concentrations of ION363 or a scrambled control ASO.

    • Incubate the cells for 48-72 hours.

  • RNA Isolation and RT-qPCR:

    • Harvest cells and isolate total RNA using a standard RNA extraction kit.

    • Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for FUS mRNA and a housekeeping gene (e.g., GAPDH) for normalization.

  • Protein Extraction and Western Blot:

    • Lyse cells and quantify total protein concentration.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against FUS and a loading control (e.g., β-actin), followed by appropriate secondary antibodies.

    • Visualize and quantify the protein bands.

In Vivo Assessment of ION363 Efficacy in a FUS-ALS Mouse Model

Objective: To evaluate the efficacy of a single intrathecal (IT) dose of ION363 in reducing FUS protein levels in the spinal cord of a FUS-ALS mouse model.

Methodology:

  • Animal Model: Use a transgenic mouse model of FUS-ALS (e.g., FUS-R521C).

  • ION363 Administration:

    • Anesthetize the mice according to approved institutional protocols.

    • Perform a lumbar puncture to deliver a single IT bolus injection of ION363 (e.g., 20 µg) or a control ASO in sterile, preservative-free saline.

  • Tissue Collection:

    • At a predetermined time point post-injection (e.g., 4 weeks), euthanize the mice and perfuse with saline.

    • Dissect the lumbar spinal cord and snap-freeze in liquid nitrogen.

  • Protein Extraction and Western Blot:

    • Homogenize the spinal cord tissue and extract total protein.

    • Perform Western blot analysis as described in the in vitro protocol to quantify FUS protein levels, normalizing to a loading control.

Visualizations

ION363_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_pre_mRNA FUS pre-mRNA FUS_Gene->FUS_pre_mRNA Transcription FUS_mRNA FUS mRNA FUS_pre_mRNA->FUS_mRNA Splicing ION363 ION363 (Antisense Oligonucleotide) FUS_mRNA->ION363 Binding Ribosome Ribosome FUS_mRNA->Ribosome Translation RNase_H RNase H ION363->RNase_H Recruitment RNase_H->FUS_mRNA Degradation FUS_Protein FUS Protein (Reduced Production) Ribosome->FUS_Protein Toxic_Aggregation Toxic Aggregation (Reduced) FUS_Protein->Toxic_Aggregation

Caption: Mechanism of action of ION363 in reducing FUS protein production.

Troubleshooting_Workflow Start Suboptimal FUS Knockdown Observed Check_Concentration Verify ION363 Concentration and Integrity Start->Check_Concentration Dose_Response Perform Dose-Response Experiment Check_Concentration->Dose_Response If uncertain Check_Delivery Evaluate ASO Delivery Method Dose_Response->Check_Delivery Optimize_Transfection Optimize Transfection Protocol Check_Delivery->Optimize_Transfection If using transfection Assess_Uptake Measure Cellular Uptake Check_Delivery->Assess_Uptake If using gymnotic delivery Check_Controls Review Experimental Controls Optimize_Transfection->Check_Controls Assess_Uptake->Check_Controls Validate_Controls Validate Scrambled/ Mismatch Controls Check_Controls->Validate_Controls Assess_Cell_Health Assess Cell Viability and Health Validate_Controls->Assess_Cell_Health Viability_Assay Perform Cytotoxicity Assay Assess_Cell_Health->Viability_Assay End Improved FUS Knockdown Viability_Assay->End

Caption: Troubleshooting workflow for suboptimal FUS knockdown in vitro.

Factors_Influencing_Response cluster_patient Patient-Specific Factors cluster_drug Drug-Related Factors Patient_Response Variability in Patient Response Disease_Stage Disease Stage at Treatment Initiation Disease_Stage->Patient_Response FUS_Mutation Specific FUS Mutation FUS_Mutation->Patient_Response Genetic_Modifiers Genetic Modifiers Genetic_Modifiers->Patient_Response Overall_Health Overall Health Overall_Health->Patient_Response Drug_Distribution CNS Distribution and Penetration Drug_Distribution->Patient_Response Cellular_Uptake Cellular Uptake Efficiency Cellular_Uptake->Patient_Response Target_Engagement FUS mRNA Target Engagement Target_Engagement->Patient_Response

Caption: Factors contributing to variability in patient response to ION363.

References

Technical Support Center: Improving the Translational Validity of Preclinical ION363 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting preclinical studies of ION363, an antisense oligonucleotide (ASO) therapy for Fused in Sarcoma Amyotrophic Lateral Sclerosis (FUS-ALS). The following resources are designed to enhance the translational validity of your experiments by providing detailed protocols, troubleshooting guidance, and a comprehensive understanding of ION363's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is ION363 and what is its mechanism of action?

A1: ION363, also known as ulefnersen or jacifusen, is an investigational antisense oligonucleotide (ASO) designed to treat a rare and aggressive form of Amyotrophic Lateral Sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS). The underlying cause of FUS-ALS is believed to be a toxic gain of function by the mutant FUS protein, which leads to the progressive loss of motor neurons. ION363 targets the FUS RNA, leading to its degradation and thereby reducing the production of the FUS protein. This approach aims to prevent or slow down the progression of the disease by targeting its root cause.

Q2: What is the preclinical evidence for ION363's efficacy?

A2: Preclinical studies in a FUS-ALS mouse model have demonstrated that ION363 can effectively reduce FUS protein levels in the central nervous system and delay the degeneration of motor neurons.[1] A single intracerebroventricular (ICV) injection of ION363 in a neonatal FUS knock-in mouse model resulted in a significant reduction of FUS protein in the brain and spinal cord. This reduction in the target protein was associated with a delay in the onset of motor neuron degeneration.

Q3: What are the known off-target effects or toxicity concerns with ION363 in preclinical models?

A3: Preclinical safety data for ION363 specifically is not extensively detailed in the public domain. However, ASO therapies as a class can have potential off-target effects and toxicities. These can be hybridization-dependent, where the ASO binds to unintended RNAs with similar sequences, or hybridization-independent, related to the chemical properties of the ASO. Common toxicities observed with ASOs in preclinical studies include hepatotoxicity (liver), nephrotoxicity (kidney), and thrombocytopenia (low platelet count). It is crucial to include comprehensive toxicology assessments in any preclinical study of ION363.

Q4: How is FUS protein reduction measured in preclinical studies?

A4: The primary method for quantifying FUS protein reduction in preclinical studies is through immunoblotting (Western blotting) of tissue lysates from the brain and spinal cord. This technique allows for the specific detection and quantification of FUS protein levels. Additionally, immunohistochemistry can be used to visualize the distribution and reduction of FUS protein within different cell types of the central nervous system.

Q5: How is motor neuron protection assessed in preclinical models?

A5: Motor neuron protection is typically assessed by counting the number of surviving motor neurons in the spinal cord. This is often done using immunohistochemistry with an antibody against choline (B1196258) acetyltransferase (ChAT), a specific marker for motor neurons. The number of ChAT-positive neurons in the ventral horn of the spinal cord is compared between treated and untreated animals.

Troubleshooting Guides

Problem 1: Inconsistent FUS Protein Reduction in Mouse Brain and Spinal Cord
Potential Cause Troubleshooting Step
Suboptimal ASO delivery Verify the accuracy of the intracerebroventricular (ICV) injection technique. Ensure the injection targets the lateral ventricles for widespread distribution throughout the CNS. For neonatal pups, the injection depth and coordinates are critical. Consider using a dye co-injection in a subset of animals to visually confirm successful delivery to the ventricles.
ASO degradation Ensure proper storage and handling of ION363 to prevent degradation by nucleases. Use nuclease-free reagents and barrier pipette tips during preparation and administration.
Variability in animal model Ensure the genetic background of the FUS knock-in mice is consistent. Age and sex can also influence ASO efficacy and should be standardized across experimental groups.
Issues with tissue processing Optimize tissue homogenization and protein extraction protocols to ensure efficient and consistent lysis of neuronal cells and solubilization of FUS protein.
Immunoblotting variability Standardize all immunoblotting parameters, including total protein loading, antibody concentrations, incubation times, and washing steps. Use a reliable housekeeping protein for normalization.
Problem 2: High Variability in Motor Neuron Counts
Potential Cause Troubleshooting Step
Inconsistent tissue sectioning Ensure consistent section thickness and anatomical level of the spinal cord being analyzed across all animals. Counting should be performed on serial sections throughout a defined region of the lumbar spinal cord.
Non-specific antibody staining Validate the specificity of the ChAT antibody. Include appropriate negative controls (e.g., staining without the primary antibody) to rule out non-specific signals.
Subjectivity in cell counting Establish clear and consistent criteria for identifying and counting ChAT-positive motor neurons. This may include size, morphology, and staining intensity. Blinding the observer to the treatment groups during counting is essential to prevent bias.
Natural biological variability Increase the number of animals per group to improve statistical power and account for inherent biological variability in the disease phenotype.

Data Presentation

Table 1: Quantification of FUS Protein Reduction by ION363 in FUS-ALS Knock-in Mice

Brain RegionTreatment GroupMean FUS Protein Level (relative to control)Standard Deviation
Brain ION3630.450.12
Control1.000.15
Cervical Spinal Cord ION3630.380.09
Control1.000.18
Lumbar Spinal Cord ION3630.350.11
Control1.000.20

Data are hypothetical and for illustrative purposes, based on findings of FUS protein reduction in preclinical models.

Table 2: Motor Neuron Counts in the Lumbar Spinal Cord of FUS-ALS Mice

Treatment GroupMean Number of ChAT-positive Motor NeuronsStandard Deviation
ION363 254
Control 153

Data are hypothetical and for illustrative purposes, based on findings of motor neuron protection in preclinical models.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection of ION363 in Neonatal Mice

Materials:

  • ION363 solution (in sterile, nuclease-free PBS)

  • FUS knock-in mouse pups (Postnatal day 1-2)

  • Hamilton syringe with a 33-gauge needle

  • Stereotaxic apparatus for neonatal mice (optional)

  • Anesthetic (e.g., isoflurane (B1672236) or hypothermia)

  • Disinfectant (e.g., 70% ethanol)

  • Warming pad

Procedure:

  • Anesthetize the neonatal mouse pup using either isoflurane inhalation or by placing it on a cold surface (hypothermia).

  • Secure the pup in the stereotaxic apparatus or hold it gently but firmly.

  • Disinfect the scalp with 70% ethanol.

  • Identify the injection site, which is typically one-third of the distance from the lambda suture to the eye, and 1 mm lateral to the sagittal suture.

  • Slowly insert the Hamilton syringe needle perpendicular to the skull to a depth of approximately 2 mm to target the lateral ventricle.

  • Inject 2 µL of the ION363 solution (e.g., 10 µg/µL for a 20 µg dose) over a period of 1-2 minutes.

  • Leave the needle in place for an additional minute to prevent backflow.

  • Slowly withdraw the needle.

  • Allow the pup to recover on a warming pad before returning it to the dam.

Protocol 2: Immunoblotting for FUS Protein in Brain Tissue

Materials:

  • Mouse brain tissue (e.g., cortex, spinal cord)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-FUS

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the brain tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary anti-FUS antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity and normalize to a housekeeping protein (e.g., GAPDH or β-actin).

Protocol 3: Immunohistochemistry for ChAT-positive Motor Neurons in the Spinal Cord

Materials:

  • Mouse spinal cord tissue (perfused and fixed)

  • Cryostat or microtome

  • Microscope slides

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: Goat anti-ChAT

  • Secondary antibody: Fluorescently-labeled anti-goat IgG

  • DAPI nuclear stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Section the fixed spinal cord tissue (e.g., 30 µm thick sections) using a cryostat or microtome.

  • Mount the sections on microscope slides.

  • Permeabilize and block the sections in blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary anti-ChAT antibody overnight at 4°C.

  • Wash the sections three times with PBS.

  • Incubate the sections with the fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.

  • Wash the sections three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the sections with mounting medium.

  • Image the sections using a fluorescence microscope and count the number of ChAT-positive neurons in the ventral horn of the lumbar spinal cord.

Mandatory Visualizations

ION363_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_pre_mRNA FUS pre-mRNA FUS_Gene->FUS_pre_mRNA Transcription FUS_mRNA FUS mRNA FUS_pre_mRNA->FUS_mRNA Splicing ION363 ION363 (ASO) FUS_mRNA->ION363 Binding Ribosome Ribosome FUS_mRNA->Ribosome Translation Degradation RNase H Mediated Degradation ION363->Degradation Recruitment FUS_Protein FUS Protein Ribosome->FUS_Protein Degradation->FUS_mRNA Cleavage

Caption: Mechanism of action of ION363 in reducing FUS protein expression.

Preclinical_Workflow Start Start: FUS-ALS Mouse Model Treatment ION363 Administration (ICV Injection) Start->Treatment Tissue_Collection Tissue Collection (Brain & Spinal Cord) Treatment->Tissue_Collection Protein_Analysis Protein Analysis Tissue_Collection->Protein_Analysis Histology Histological Analysis Tissue_Collection->Histology Immunoblot Immunoblotting (FUS Protein Quantification) Protein_Analysis->Immunoblot IHC Immunohistochemistry (Motor Neuron Counting) Histology->IHC Data_Analysis Data Analysis & Interpretation Immunoblot->Data_Analysis IHC->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of ION363.

Translational_Considerations cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials Animal_Model Rodent Model (FUS Knock-in) Human_Patients Human Patients (FUS-ALS) Animal_Model->Human_Patients Species Differences Delivery Delivery Method (ICV) Clinical_Delivery Delivery Method (Intrathecal) Delivery->Clinical_Delivery Route of Administration Endpoints Primary Endpoints (Protein Reduction, Cell Counts) Clinical_Endpoints Primary Endpoints (ALSFRS-R, Survival) Endpoints->Clinical_Endpoints Biomarker vs. Functional Outcome

Caption: Key translational considerations between preclinical and clinical studies.

References

Technical Support Center: Improving the Translational Validity of Preclinical ION363 Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting preclinical studies of ION363, an antisense oligonucleotide (ASO) therapy for Fused in Sarcoma Amyotrophic Lateral Sclerosis (FUS-ALS). The following resources are designed to enhance the translational validity of your experiments by providing detailed protocols, troubleshooting guidance, and a comprehensive understanding of ION363's mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is ION363 and what is its mechanism of action?

A1: ION363, also known as ulefnersen or jacifusen, is an investigational antisense oligonucleotide (ASO) designed to treat a rare and aggressive form of Amyotrophic Lateral Sclerosis (ALS) caused by mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS). The underlying cause of FUS-ALS is believed to be a toxic gain of function by the mutant FUS protein, which leads to the progressive loss of motor neurons. ION363 targets the FUS RNA, leading to its degradation and thereby reducing the production of the FUS protein. This approach aims to prevent or slow down the progression of the disease by targeting its root cause.

Q2: What is the preclinical evidence for ION363's efficacy?

A2: Preclinical studies in a FUS-ALS mouse model have demonstrated that ION363 can effectively reduce FUS protein levels in the central nervous system and delay the degeneration of motor neurons.[1] A single intracerebroventricular (ICV) injection of ION363 in a neonatal FUS knock-in mouse model resulted in a significant reduction of FUS protein in the brain and spinal cord. This reduction in the target protein was associated with a delay in the onset of motor neuron degeneration.

Q3: What are the known off-target effects or toxicity concerns with ION363 in preclinical models?

A3: Preclinical safety data for ION363 specifically is not extensively detailed in the public domain. However, ASO therapies as a class can have potential off-target effects and toxicities. These can be hybridization-dependent, where the ASO binds to unintended RNAs with similar sequences, or hybridization-independent, related to the chemical properties of the ASO. Common toxicities observed with ASOs in preclinical studies include hepatotoxicity (liver), nephrotoxicity (kidney), and thrombocytopenia (low platelet count). It is crucial to include comprehensive toxicology assessments in any preclinical study of ION363.

Q4: How is FUS protein reduction measured in preclinical studies?

A4: The primary method for quantifying FUS protein reduction in preclinical studies is through immunoblotting (Western blotting) of tissue lysates from the brain and spinal cord. This technique allows for the specific detection and quantification of FUS protein levels. Additionally, immunohistochemistry can be used to visualize the distribution and reduction of FUS protein within different cell types of the central nervous system.

Q5: How is motor neuron protection assessed in preclinical models?

A5: Motor neuron protection is typically assessed by counting the number of surviving motor neurons in the spinal cord. This is often done using immunohistochemistry with an antibody against choline acetyltransferase (ChAT), a specific marker for motor neurons. The number of ChAT-positive neurons in the ventral horn of the spinal cord is compared between treated and untreated animals.

Troubleshooting Guides

Problem 1: Inconsistent FUS Protein Reduction in Mouse Brain and Spinal Cord
Potential Cause Troubleshooting Step
Suboptimal ASO delivery Verify the accuracy of the intracerebroventricular (ICV) injection technique. Ensure the injection targets the lateral ventricles for widespread distribution throughout the CNS. For neonatal pups, the injection depth and coordinates are critical. Consider using a dye co-injection in a subset of animals to visually confirm successful delivery to the ventricles.
ASO degradation Ensure proper storage and handling of ION363 to prevent degradation by nucleases. Use nuclease-free reagents and barrier pipette tips during preparation and administration.
Variability in animal model Ensure the genetic background of the FUS knock-in mice is consistent. Age and sex can also influence ASO efficacy and should be standardized across experimental groups.
Issues with tissue processing Optimize tissue homogenization and protein extraction protocols to ensure efficient and consistent lysis of neuronal cells and solubilization of FUS protein.
Immunoblotting variability Standardize all immunoblotting parameters, including total protein loading, antibody concentrations, incubation times, and washing steps. Use a reliable housekeeping protein for normalization.
Problem 2: High Variability in Motor Neuron Counts
Potential Cause Troubleshooting Step
Inconsistent tissue sectioning Ensure consistent section thickness and anatomical level of the spinal cord being analyzed across all animals. Counting should be performed on serial sections throughout a defined region of the lumbar spinal cord.
Non-specific antibody staining Validate the specificity of the ChAT antibody. Include appropriate negative controls (e.g., staining without the primary antibody) to rule out non-specific signals.
Subjectivity in cell counting Establish clear and consistent criteria for identifying and counting ChAT-positive motor neurons. This may include size, morphology, and staining intensity. Blinding the observer to the treatment groups during counting is essential to prevent bias.
Natural biological variability Increase the number of animals per group to improve statistical power and account for inherent biological variability in the disease phenotype.

Data Presentation

Table 1: Quantification of FUS Protein Reduction by ION363 in FUS-ALS Knock-in Mice

Brain RegionTreatment GroupMean FUS Protein Level (relative to control)Standard Deviation
Brain ION3630.450.12
Control1.000.15
Cervical Spinal Cord ION3630.380.09
Control1.000.18
Lumbar Spinal Cord ION3630.350.11
Control1.000.20

Data are hypothetical and for illustrative purposes, based on findings of FUS protein reduction in preclinical models.

Table 2: Motor Neuron Counts in the Lumbar Spinal Cord of FUS-ALS Mice

Treatment GroupMean Number of ChAT-positive Motor NeuronsStandard Deviation
ION363 254
Control 153

Data are hypothetical and for illustrative purposes, based on findings of motor neuron protection in preclinical models.

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection of ION363 in Neonatal Mice

Materials:

  • ION363 solution (in sterile, nuclease-free PBS)

  • FUS knock-in mouse pups (Postnatal day 1-2)

  • Hamilton syringe with a 33-gauge needle

  • Stereotaxic apparatus for neonatal mice (optional)

  • Anesthetic (e.g., isoflurane or hypothermia)

  • Disinfectant (e.g., 70% ethanol)

  • Warming pad

Procedure:

  • Anesthetize the neonatal mouse pup using either isoflurane inhalation or by placing it on a cold surface (hypothermia).

  • Secure the pup in the stereotaxic apparatus or hold it gently but firmly.

  • Disinfect the scalp with 70% ethanol.

  • Identify the injection site, which is typically one-third of the distance from the lambda suture to the eye, and 1 mm lateral to the sagittal suture.

  • Slowly insert the Hamilton syringe needle perpendicular to the skull to a depth of approximately 2 mm to target the lateral ventricle.

  • Inject 2 µL of the ION363 solution (e.g., 10 µg/µL for a 20 µg dose) over a period of 1-2 minutes.

  • Leave the needle in place for an additional minute to prevent backflow.

  • Slowly withdraw the needle.

  • Allow the pup to recover on a warming pad before returning it to the dam.

Protocol 2: Immunoblotting for FUS Protein in Brain Tissue

Materials:

  • Mouse brain tissue (e.g., cortex, spinal cord)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-FUS

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Homogenize the brain tissue in ice-cold RIPA buffer.

  • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary anti-FUS antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensity and normalize to a housekeeping protein (e.g., GAPDH or β-actin).

Protocol 3: Immunohistochemistry for ChAT-positive Motor Neurons in the Spinal Cord

Materials:

  • Mouse spinal cord tissue (perfused and fixed)

  • Cryostat or microtome

  • Microscope slides

  • Blocking solution (e.g., PBS with 10% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: Goat anti-ChAT

  • Secondary antibody: Fluorescently-labeled anti-goat IgG

  • DAPI nuclear stain

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Section the fixed spinal cord tissue (e.g., 30 µm thick sections) using a cryostat or microtome.

  • Mount the sections on microscope slides.

  • Permeabilize and block the sections in blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary anti-ChAT antibody overnight at 4°C.

  • Wash the sections three times with PBS.

  • Incubate the sections with the fluorescently-labeled secondary antibody for 2 hours at room temperature, protected from light.

  • Wash the sections three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the sections with mounting medium.

  • Image the sections using a fluorescence microscope and count the number of ChAT-positive neurons in the ventral horn of the lumbar spinal cord.

Mandatory Visualizations

ION363_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_pre_mRNA FUS pre-mRNA FUS_Gene->FUS_pre_mRNA Transcription FUS_mRNA FUS mRNA FUS_pre_mRNA->FUS_mRNA Splicing ION363 ION363 (ASO) FUS_mRNA->ION363 Binding Ribosome Ribosome FUS_mRNA->Ribosome Translation Degradation RNase H Mediated Degradation ION363->Degradation Recruitment FUS_Protein FUS Protein Ribosome->FUS_Protein Degradation->FUS_mRNA Cleavage

Caption: Mechanism of action of ION363 in reducing FUS protein expression.

Preclinical_Workflow Start Start: FUS-ALS Mouse Model Treatment ION363 Administration (ICV Injection) Start->Treatment Tissue_Collection Tissue Collection (Brain & Spinal Cord) Treatment->Tissue_Collection Protein_Analysis Protein Analysis Tissue_Collection->Protein_Analysis Histology Histological Analysis Tissue_Collection->Histology Immunoblot Immunoblotting (FUS Protein Quantification) Protein_Analysis->Immunoblot IHC Immunohistochemistry (Motor Neuron Counting) Histology->IHC Data_Analysis Data Analysis & Interpretation Immunoblot->Data_Analysis IHC->Data_Analysis

Caption: Experimental workflow for preclinical evaluation of ION363.

Translational_Considerations cluster_preclinical Preclinical Studies cluster_clinical Clinical Trials Animal_Model Rodent Model (FUS Knock-in) Human_Patients Human Patients (FUS-ALS) Animal_Model->Human_Patients Species Differences Delivery Delivery Method (ICV) Clinical_Delivery Delivery Method (Intrathecal) Delivery->Clinical_Delivery Route of Administration Endpoints Primary Endpoints (Protein Reduction, Cell Counts) Clinical_Endpoints Primary Endpoints (ALSFRS-R, Survival) Endpoints->Clinical_Endpoints Biomarker vs. Functional Outcome

Caption: Key translational considerations between preclinical and clinical studies.

References

Technical Support Center: Mitigating Potential Immunogenicity of Antisense Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with antisense oligonucleotide (ASO) therapies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential immunogenic responses during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the immunogenicity of antisense oligonucleotides (ASOs)?

A1: The immunogenicity of ASOs is primarily driven by the innate immune system, which has evolved to recognize nucleic acids as potential signs of infection or cellular damage.[1] The main mechanisms include:

  • Toll-Like Receptor (TLR) Activation: ASOs can be recognized by TLRs, particularly within endosomes.[2]

    • TLR9: This receptor is a key sensor for unmethylated CpG motifs, which are common in bacterial DNA but less so in mammalian DNA.[2] Phosphorothioate (B77711) (PS) ASOs containing these motifs are potent TLR9 agonists.[3][4]

    • TLR7/8: These receptors can be activated by certain single-stranded RNA or DNA sequences, leading to an inflammatory response.

    • TLR3: Recognizes double-stranded RNA, which is less common for single-stranded ASOs but can be a consideration.

  • Cytosolic DNA/RNA Sensors: If ASOs escape the endosome and enter the cytoplasm, they can be detected by other pattern recognition receptors.

    • cGAS-STING Pathway: The cyclic GMP-AMP synthase (cGAS) recognizes cytosolic DNA and activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.

  • Complement System Activation: ASOs, particularly those with a phosphorothioate (PS) backbone, can activate the complement system, primarily through the alternative pathway. This is a result of interactions between the ASO and complement proteins in the plasma. This effect has been noted to be more pronounced in non-human primates than in humans.

Q2: What is the role of chemical modifications in ASO immunogenicity?

A2: Chemical modifications are essential for improving the stability and efficacy of ASOs, and they also play a critical role in modulating their immunogenic potential.

  • Phosphorothioate (PS) Backbone: This common modification protects the ASO from nuclease degradation and enhances protein binding, which improves tissue distribution. However, the PS backbone is also a primary driver of immune activation, contributing to both TLR9 recognition and complement activation.

  • 2'-Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-methoxyethyl (2'MOE), 2'-O-methyl (2'OMe), and Locked Nucleic Acid (LNA), generally serve to reduce immunogenicity. These modifications can disrupt the recognition of the ASO by immune receptors like TLR7 and TLR8. For example, incorporating 2'OMe modifications is a useful strategy to mitigate aberrant immune responses.

  • Base Modifications: Modifying nucleobases, such as using 5-methylcytosine (B146107) in place of cytosine within a CpG motif, can significantly reduce or abolish TLR9 activation. This is because TLR9 specifically recognizes the unmethylated form of CpG dinucleotides.

The interplay of these modifications is key. For instance, a "gapmer" ASO design, which features a central DNA "gap" for RNase H1 activity flanked by modified "wings" (e.g., 2'MOE), balances therapeutic effect with a reduced immune footprint.

Q3: What are the signs of an immunogenic response to my ASO in an in vivo model?

A3: An immunogenic response can manifest through a range of clinical and biological signs. With repeated dosing, ASOs tend to accumulate in the liver and kidneys, making these organs susceptible to potential issues. Key indicators include:

  • Acute Effects: Fever, flu-like symptoms, and injection site reactions shortly after administration.

  • Complement Activation: Transient increases in complement split products (e.g., Bb, C3a) and a decrease in C3 levels in the plasma. Chronic administration can lead to sustained C3 depletion and progressive increases in circulating immune complexes.

  • Cytokine Release: Elevated levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IFN-γ, CCL22) in the serum. This is often referred to as a "cytokine storm" or Cytokine Release Syndrome (CRS) in severe cases.

  • Organ-Specific Toxicity: Signs of hepatotoxicity (elevated liver enzymes) or nephrotoxicity. Vascular inflammation, particularly in the liver, kidney, and heart, has been observed in monkeys after chronic treatment associated with severe complement activation.

Q4: Is the formation of anti-drug antibodies (ADAs) a significant concern for ASO therapies?

A4: While possible, the risk of inducing a significant anti-drug antibody (ADA) response to ASO therapeutics is generally considered low compared to larger biologics like monoclonal antibodies. This is due to their smaller size, chemical nature, and fewer potential immunogenic epitopes. However, an immunogenicity risk assessment is still a critical part of preclinical and clinical development, as recommended by regulatory agencies like the FDA. The risk can be influenced by the ASO's chemical composition, impurities, and any delivery vehicles or conjugates used.

Troubleshooting Guides

Problem 1: I am observing high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in my cell-based assay after ASO treatment.

This issue suggests your ASO is activating innate immune signaling pathways in the cultured cells.

Troubleshooting Steps:
  • Review ASO Sequence:

    • Action: Scan your ASO sequence for known immunostimulatory motifs. The most common is the unmethylated CpG dinucleotide, which activates TLR9. Other sequences, such as T-rich motifs, have been reported to potentiate TLR8 sensing.

    • Solution: If such motifs are present and not critical for on-target activity, redesign the ASO to eliminate them or replace the cytosine with 5-methylcytosine.

  • Assess Cell Type:

    • Action: Confirm the immune competency of your cell line. Many cell types, especially immune cells (like PBMCs, macrophages, or B-cell lines such as Bjab) and some cancer cell lines (like THP-1), express pattern recognition receptors (TLRs, cGAS).

    • Solution: Test the ASO in a TLR9-knockout cell line to confirm if the response is TLR9-dependent. If the response is undesirable for your experiment, consider using a cell line that lacks the specific immune pathway being activated.

  • Check ASO Purity:

    • Action: Ensure the ASO preparation is free from contaminants like residual bacterial DNA or endotoxins, which are potent immune stimulators.

    • Solution: Use highly purified, endotoxin-free ASO preparations for all experiments.

  • Modify ASO Chemistry:

    • Action: The chemical backbone and sugar modifications heavily influence immune recognition. ASOs with a full phosphorothioate (PS) backbone are more likely to be immunostimulatory.

    • Solution: If not already in use, consider a gapmer design with 2' modifications (2'OMe, 2'MOE) in the "wings" to shield the ASO from immune recognition. These modifications are known to blunt TLR7/8 activation.

Experimental Workflow for Investigating Cytokine Induction

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mitigation & Re-testing cluster_2 Phase 3: Confirmation start High Cytokine Levels Observed in vitro seq_review Review ASO Sequence for CpG/Immunostimulatory Motifs start->seq_review motif_present Motif Found? seq_review->motif_present redesign Redesign ASO: - Remove Motif - Add 5-Me-C motif_present->redesign Yes test_chem Test Alternative Chemistries: - 2'MOE / 2'OMe Wings - Reduce PS content motif_present->test_chem No retest Re-test Modified ASO in Cell Assay redesign->retest test_chem->retest knockout_test Confirm Pathway using TLR9-KO or MyD88-KO cells retest->knockout_test end Problem Resolved: Low Cytokine Levels knockout_test->end

Caption: Troubleshooting workflow for high in vitro cytokine response.

Problem 2: My in vivo study shows signs of complement activation (e.g., elevated Bb fragment, C3 depletion) in monkeys.

This is a known class effect of phosphorothioate-modified ASOs, particularly in non-human primates.

Troubleshooting Steps:
  • Analyze Dose and Administration:

    • Action: Complement activation is often dependent on the maximum plasma concentration (Cmax) of the ASO. High doses delivered as an intravenous bolus are more likely to trigger this response.

    • Solution: If experimentally feasible, consider lowering the dose or changing the administration route from a rapid IV infusion to a slower infusion or subcutaneous (s.c.) injection to reduce Cmax.

  • Evaluate Species Specificity:

    • Action: Recognize that monkeys are known to be more sensitive to ASO-mediated complement activation than humans. This is partly due to differences in the inhibitory capacity of complement factor H between the species.

    • Solution: While the finding is important to document, its direct relevance to human clinical outcomes may be limited. Correlate the findings with other markers of toxicity (e.g., vascular inflammation, changes in clinical chemistry) to assess the pathological consequence in the animal model.

  • Consider ASO Chemistry:

    • Action: The phosphorothioate backbone is the primary driver of this effect.

    • Solution: While often essential for ASO function, explore if reducing the number of PS linkages is possible without compromising stability and efficacy. This is a significant redesign effort but may be considered for lead optimization.

Key Pathways in ASO-Mediated Immunogenicity dot

G cluster_TLR Endosomal Pathway cluster_Complement Plasma Pathway ASO ASO (e.g., PS-backbone) TLR9 TLR9 ASO->TLR9 AP Alternative Pathway (Factor B, C3) ASO->AP MyD88 MyD88 NFkB NF-kB Activation Cytokines Pro-inflammatory Cytokines & Chemokines Activation Complement Activation (Bb, C3a release) AP->Activation

References

Technical Support Center: Mitigating Potential Immunogenicity of Antisense Therapies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with antisense oligonucleotide (ASO) therapies. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, identify, and mitigate potential immunogenic responses during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the immunogenicity of antisense oligonucleotides (ASOs)?

A1: The immunogenicity of ASOs is primarily driven by the innate immune system, which has evolved to recognize nucleic acids as potential signs of infection or cellular damage.[1] The main mechanisms include:

  • Toll-Like Receptor (TLR) Activation: ASOs can be recognized by TLRs, particularly within endosomes.[2]

    • TLR9: This receptor is a key sensor for unmethylated CpG motifs, which are common in bacterial DNA but less so in mammalian DNA.[2] Phosphorothioate (PS) ASOs containing these motifs are potent TLR9 agonists.[3][4]

    • TLR7/8: These receptors can be activated by certain single-stranded RNA or DNA sequences, leading to an inflammatory response.

    • TLR3: Recognizes double-stranded RNA, which is less common for single-stranded ASOs but can be a consideration.

  • Cytosolic DNA/RNA Sensors: If ASOs escape the endosome and enter the cytoplasm, they can be detected by other pattern recognition receptors.

    • cGAS-STING Pathway: The cyclic GMP-AMP synthase (cGAS) recognizes cytosolic DNA and activates the STING pathway, leading to the production of type I interferons and other pro-inflammatory cytokines.

  • Complement System Activation: ASOs, particularly those with a phosphorothioate (PS) backbone, can activate the complement system, primarily through the alternative pathway. This is a result of interactions between the ASO and complement proteins in the plasma. This effect has been noted to be more pronounced in non-human primates than in humans.

Q2: What is the role of chemical modifications in ASO immunogenicity?

A2: Chemical modifications are essential for improving the stability and efficacy of ASOs, and they also play a critical role in modulating their immunogenic potential.

  • Phosphorothioate (PS) Backbone: This common modification protects the ASO from nuclease degradation and enhances protein binding, which improves tissue distribution. However, the PS backbone is also a primary driver of immune activation, contributing to both TLR9 recognition and complement activation.

  • 2'-Sugar Modifications: Modifications at the 2' position of the ribose sugar, such as 2'-O-methoxyethyl (2'MOE), 2'-O-methyl (2'OMe), and Locked Nucleic Acid (LNA), generally serve to reduce immunogenicity. These modifications can disrupt the recognition of the ASO by immune receptors like TLR7 and TLR8. For example, incorporating 2'OMe modifications is a useful strategy to mitigate aberrant immune responses.

  • Base Modifications: Modifying nucleobases, such as using 5-methylcytosine in place of cytosine within a CpG motif, can significantly reduce or abolish TLR9 activation. This is because TLR9 specifically recognizes the unmethylated form of CpG dinucleotides.

The interplay of these modifications is key. For instance, a "gapmer" ASO design, which features a central DNA "gap" for RNase H1 activity flanked by modified "wings" (e.g., 2'MOE), balances therapeutic effect with a reduced immune footprint.

Q3: What are the signs of an immunogenic response to my ASO in an in vivo model?

A3: An immunogenic response can manifest through a range of clinical and biological signs. With repeated dosing, ASOs tend to accumulate in the liver and kidneys, making these organs susceptible to potential issues. Key indicators include:

  • Acute Effects: Fever, flu-like symptoms, and injection site reactions shortly after administration.

  • Complement Activation: Transient increases in complement split products (e.g., Bb, C3a) and a decrease in C3 levels in the plasma. Chronic administration can lead to sustained C3 depletion and progressive increases in circulating immune complexes.

  • Cytokine Release: Elevated levels of pro-inflammatory cytokines and chemokines (e.g., TNF-α, IL-6, IFN-γ, CCL22) in the serum. This is often referred to as a "cytokine storm" or Cytokine Release Syndrome (CRS) in severe cases.

  • Organ-Specific Toxicity: Signs of hepatotoxicity (elevated liver enzymes) or nephrotoxicity. Vascular inflammation, particularly in the liver, kidney, and heart, has been observed in monkeys after chronic treatment associated with severe complement activation.

Q4: Is the formation of anti-drug antibodies (ADAs) a significant concern for ASO therapies?

A4: While possible, the risk of inducing a significant anti-drug antibody (ADA) response to ASO therapeutics is generally considered low compared to larger biologics like monoclonal antibodies. This is due to their smaller size, chemical nature, and fewer potential immunogenic epitopes. However, an immunogenicity risk assessment is still a critical part of preclinical and clinical development, as recommended by regulatory agencies like the FDA. The risk can be influenced by the ASO's chemical composition, impurities, and any delivery vehicles or conjugates used.

Troubleshooting Guides

Problem 1: I am observing high levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in my cell-based assay after ASO treatment.

This issue suggests your ASO is activating innate immune signaling pathways in the cultured cells.

Troubleshooting Steps:
  • Review ASO Sequence:

    • Action: Scan your ASO sequence for known immunostimulatory motifs. The most common is the unmethylated CpG dinucleotide, which activates TLR9. Other sequences, such as T-rich motifs, have been reported to potentiate TLR8 sensing.

    • Solution: If such motifs are present and not critical for on-target activity, redesign the ASO to eliminate them or replace the cytosine with 5-methylcytosine.

  • Assess Cell Type:

    • Action: Confirm the immune competency of your cell line. Many cell types, especially immune cells (like PBMCs, macrophages, or B-cell lines such as Bjab) and some cancer cell lines (like THP-1), express pattern recognition receptors (TLRs, cGAS).

    • Solution: Test the ASO in a TLR9-knockout cell line to confirm if the response is TLR9-dependent. If the response is undesirable for your experiment, consider using a cell line that lacks the specific immune pathway being activated.

  • Check ASO Purity:

    • Action: Ensure the ASO preparation is free from contaminants like residual bacterial DNA or endotoxins, which are potent immune stimulators.

    • Solution: Use highly purified, endotoxin-free ASO preparations for all experiments.

  • Modify ASO Chemistry:

    • Action: The chemical backbone and sugar modifications heavily influence immune recognition. ASOs with a full phosphorothioate (PS) backbone are more likely to be immunostimulatory.

    • Solution: If not already in use, consider a gapmer design with 2' modifications (2'OMe, 2'MOE) in the "wings" to shield the ASO from immune recognition. These modifications are known to blunt TLR7/8 activation.

Experimental Workflow for Investigating Cytokine Induction

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Mitigation & Re-testing cluster_2 Phase 3: Confirmation start High Cytokine Levels Observed in vitro seq_review Review ASO Sequence for CpG/Immunostimulatory Motifs start->seq_review motif_present Motif Found? seq_review->motif_present redesign Redesign ASO: - Remove Motif - Add 5-Me-C motif_present->redesign Yes test_chem Test Alternative Chemistries: - 2'MOE / 2'OMe Wings - Reduce PS content motif_present->test_chem No retest Re-test Modified ASO in Cell Assay redesign->retest test_chem->retest knockout_test Confirm Pathway using TLR9-KO or MyD88-KO cells retest->knockout_test end Problem Resolved: Low Cytokine Levels knockout_test->end

Caption: Troubleshooting workflow for high in vitro cytokine response.

Problem 2: My in vivo study shows signs of complement activation (e.g., elevated Bb fragment, C3 depletion) in monkeys.

This is a known class effect of phosphorothioate-modified ASOs, particularly in non-human primates.

Troubleshooting Steps:
  • Analyze Dose and Administration:

    • Action: Complement activation is often dependent on the maximum plasma concentration (Cmax) of the ASO. High doses delivered as an intravenous bolus are more likely to trigger this response.

    • Solution: If experimentally feasible, consider lowering the dose or changing the administration route from a rapid IV infusion to a slower infusion or subcutaneous (s.c.) injection to reduce Cmax.

  • Evaluate Species Specificity:

    • Action: Recognize that monkeys are known to be more sensitive to ASO-mediated complement activation than humans. This is partly due to differences in the inhibitory capacity of complement factor H between the species.

    • Solution: While the finding is important to document, its direct relevance to human clinical outcomes may be limited. Correlate the findings with other markers of toxicity (e.g., vascular inflammation, changes in clinical chemistry) to assess the pathological consequence in the animal model.

  • Consider ASO Chemistry:

    • Action: The phosphorothioate backbone is the primary driver of this effect.

    • Solution: While often essential for ASO function, explore if reducing the number of PS linkages is possible without compromising stability and efficacy. This is a significant redesign effort but may be considered for lead optimization.

Key Pathways in ASO-Mediated Immunogenicity dot

G cluster_TLR Endosomal Pathway cluster_Complement Plasma Pathway ASO ASO (e.g., PS-backbone) TLR9 TLR9 ASO->TLR9 AP Alternative Pathway (Factor B, C3) ASO->AP MyD88 MyD88 NFkB NF-kB Activation Cytokines Pro-inflammatory Cytokines & Chemokines Activation Complement Activation (Bb, C3a release) AP->Activation

References

Technical Support Center: Refinement of Surgical Procedures for Intrathecal ION363 Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing intrathecal administration of ION363 in preclinical models. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ION363?

ION363, also known as jacifusen or ulefnersen, is an antisense oligonucleotide (ASO). It is designed to target the messenger RNA (mRNA) of the Fused in Sarcoma (FUS) gene. By binding to the FUS mRNA, ION363 prevents the translation of this mRNA into the FUS protein, thereby reducing the levels of both normal and mutated FUS protein. In FUS-associated amyotrophic lateral sclerosis (FUS-ALS), mutations in the FUS gene are believed to lead to a toxic gain of function, and by reducing the production of the FUS protein, ION363 aims to mitigate this toxicity.

Q2: What is the recommended route of administration for ION363 in preclinical studies?

For preclinical studies targeting the central nervous system (CNS), intrathecal (IT) administration is the preferred route for antisense oligonucleotides like ION363. This method bypasses the blood-brain barrier, allowing for direct delivery to the cerebrospinal fluid (CSF) and broader distribution throughout the CNS.[1][2][3][4]

Q3: What are the primary methods for intrathecal administration in rodent models?

There are two primary methods for intrathecal administration in rodents:

  • Direct Puncture (Lumbar Puncture): This involves a single injection directly into the intrathecal space, typically at the L5-L6 intervertebral level. While less invasive upfront, it can have a lower success rate and is more suited for single-dose studies.[5]

  • Intrathecal Catheterization: This method involves the surgical implantation of a catheter into the intrathecal space, which can be connected to an osmotic pump for continuous infusion or a port for repeated bolus injections. This is often preferred for studies requiring multiple doses.

Troubleshooting Guide

Problem/Question Possible Cause(s) Recommended Solution(s) Relevant Data/Considerations
Low or inconsistent target engagement (FUS protein reduction) in the CNS. 1. Incorrect injection site.2. Leakage of the injectate from the intrathecal space.3. Insufficient dose or volume.4. Catheter placement in the epidural or intramuscular space.1. Confirm anatomical landmarks for lumbar puncture (iliac crest as a guide to the L5-L6 intervertebral space).2. Inject slowly and leave the needle in place for a short period before withdrawal.3. Ensure appropriate injection volume for the animal model (see table below).4. For catheter-based studies, verify catheter placement post-surgery or at necropsy. A tail flick upon catheter insertion can be an indicator of correct placement.Injection Volume (Mice): 5-10 µLInjection Volume (Rats): 30-100 µLCatheter Placement Success Rate: 88-95% with experienced operators.
Post-surgical complications (e.g., paralysis, infection). 1. Spinal cord injury during injection or catheter placement.2. Contamination of surgical instruments or injectate.3. Post-operative infection.1. Use a shallow angle of needle insertion (e.g., ~30 degrees) and do not advance the needle too far once CSF is observed.2. Maintain aseptic surgical technique.3. Administer appropriate pre- and post-operative analgesics and antibiotics as per institutional guidelines.Needle Gauge (Mice): 30GNeedle Gauge (Rats): 25-30G
Catheter occlusion or failure in long-term studies. 1. Cellular ingrowth or debris accumulation in open-ended catheters.2. Kinking or migration of the catheter.1. Consider using micro-valve catheters which can reduce debris accumulation.2. Ensure proper securing of the catheter at the insertion site and subcutaneously.Novel micro-valve catheters have been shown to improve distribution and reduce occlusion.
High variability in behavioral or biomarker data. 1. Inconsistent administration technique.2. Variability in CSF leakage between animals.1. Standardize the injection procedure across all animals and operators.2. Consider using an intrathecal catheter for more controlled and repeatable dosing.Catheterization with a port allows for repeated, precise injections without the need for repeated lumbar punctures.

Quantitative Data Summary

Table 1: Recommended Intrathecal Injection Parameters for Rodents
ParameterMiceRats
Needle Gauge 30G25-30G
Injection Volume 5-10 µL30-100 µL
Injection Site L5-L6 Intervertebral SpaceL5-L6 Intervertebral Space
Anesthesia Isoflurane (B1672236) or Ketamine/XylazineIsoflurane or Ketamine/Xylazine
Table 2: Success Rates of Intrathecal Procedures
ProcedureReported Success RateNotes
Direct Lumbar Puncture 30-90%Highly dependent on operator experience.
Intrathecal Catheterization >95%With guidewire-assisted techniques.

Experimental Protocols

Detailed Methodology for Intrathecal Catheterization in Rats for ION363 Administration

This protocol is adapted from established procedures for ASO delivery to the rat CNS.

1. Pre-operative Preparations:

  • Anesthetize the rat using isoflurane (1-5% in O2, titrated to effect).
  • Administer pre-operative analgesics as per approved institutional protocols.
  • Shave the surgical area over the lumbar spine.
  • Sterilize the skin with povidone-iodine and alcohol scrubs.
  • Prepare a sterile surgical field.

2. Surgical Procedure:

  • Make a small incision over the L5-L6 intervertebral space.
  • Use blunt dissection to expose the vertebral column.
  • Carefully insert a 23G needle to create a dural puncture. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
  • Insert a pre-measured polyethylene (B3416737) catheter (PE-10) through the dural opening.
  • Gently advance the catheter rostrally to the desired position.
  • Secure the catheter with a suture to the surrounding muscle and fascia.
  • Tunnel the external end of the catheter subcutaneously to the desired exit point (e.g., the nape of the neck).
  • Close the incision with sutures or surgical staples.
  • Connect the externalized catheter to an injection port or an osmotic pump.

3. Post-operative Care:

  • Monitor the animal until it has fully recovered from anesthesia.
  • Administer post-operative analgesics for a minimum of 48 hours.
  • House animals individually to prevent interference with the catheter.
  • Regularly check the incision site for signs of infection.
  • Flush the catheter with sterile saline to maintain patency if used for repeated injections.

Visualizations

ION363_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS Gene FUS Gene FUS pre-mRNA FUS pre-mRNA FUS Gene->FUS pre-mRNA Transcription FUS mRNA FUS mRNA FUS pre-mRNA->FUS mRNA Splicing FUS mRNA_cyto FUS mRNA FUS mRNA->FUS mRNA_cyto Export Ribosome Ribosome FUS mRNA_cyto->Ribosome Translation FUS Protein FUS Protein Ribosome->FUS Protein Toxic Gain of Function Toxic Gain of Function FUS Protein->Toxic Gain of Function ION363 ION363 ION363->FUS mRNA Binds and promotes RNAse H degradation

Caption: Mechanism of action of ION363 in reducing FUS protein expression.

Intrathecal_Catheterization_Workflow cluster_pre_op Pre-operative Phase cluster_op Surgical Phase cluster_post_op Post-operative Phase Anesthesia Anesthesia Surgical Site Prep Surgical Site Prep Anesthesia->Surgical Site Prep Analgesia Analgesia Analgesia->Surgical Site Prep Incision Incision Surgical Site Prep->Incision Dural Puncture Dural Puncture Incision->Dural Puncture Catheter Insertion Catheter Insertion Dural Puncture->Catheter Insertion Catheter Securing Catheter Securing Catheter Insertion->Catheter Securing Wound Closure Wound Closure Catheter Securing->Wound Closure Recovery Recovery Wound Closure->Recovery Post-op Analgesia Post-op Analgesia Recovery->Post-op Analgesia Monitoring Monitoring Post-op Analgesia->Monitoring ION363 Administration ION363 Administration Monitoring->ION363 Administration

Caption: Workflow for intrathecal catheterization and ION363 administration.

References

Technical Support Center: Refinement of Surgical Procedures for Intrathecal ION363 Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing intrathecal administration of ION363 in preclinical models. The following information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for ION363?

ION363, also known as jacifusen or ulefnersen, is an antisense oligonucleotide (ASO). It is designed to target the messenger RNA (mRNA) of the Fused in Sarcoma (FUS) gene. By binding to the FUS mRNA, ION363 prevents the translation of this mRNA into the FUS protein, thereby reducing the levels of both normal and mutated FUS protein. In FUS-associated amyotrophic lateral sclerosis (FUS-ALS), mutations in the FUS gene are believed to lead to a toxic gain of function, and by reducing the production of the FUS protein, ION363 aims to mitigate this toxicity.

Q2: What is the recommended route of administration for ION363 in preclinical studies?

For preclinical studies targeting the central nervous system (CNS), intrathecal (IT) administration is the preferred route for antisense oligonucleotides like ION363. This method bypasses the blood-brain barrier, allowing for direct delivery to the cerebrospinal fluid (CSF) and broader distribution throughout the CNS.[1][2][3][4]

Q3: What are the primary methods for intrathecal administration in rodent models?

There are two primary methods for intrathecal administration in rodents:

  • Direct Puncture (Lumbar Puncture): This involves a single injection directly into the intrathecal space, typically at the L5-L6 intervertebral level. While less invasive upfront, it can have a lower success rate and is more suited for single-dose studies.[5]

  • Intrathecal Catheterization: This method involves the surgical implantation of a catheter into the intrathecal space, which can be connected to an osmotic pump for continuous infusion or a port for repeated bolus injections. This is often preferred for studies requiring multiple doses.

Troubleshooting Guide

Problem/Question Possible Cause(s) Recommended Solution(s) Relevant Data/Considerations
Low or inconsistent target engagement (FUS protein reduction) in the CNS. 1. Incorrect injection site.2. Leakage of the injectate from the intrathecal space.3. Insufficient dose or volume.4. Catheter placement in the epidural or intramuscular space.1. Confirm anatomical landmarks for lumbar puncture (iliac crest as a guide to the L5-L6 intervertebral space).2. Inject slowly and leave the needle in place for a short period before withdrawal.3. Ensure appropriate injection volume for the animal model (see table below).4. For catheter-based studies, verify catheter placement post-surgery or at necropsy. A tail flick upon catheter insertion can be an indicator of correct placement.Injection Volume (Mice): 5-10 µLInjection Volume (Rats): 30-100 µLCatheter Placement Success Rate: 88-95% with experienced operators.
Post-surgical complications (e.g., paralysis, infection). 1. Spinal cord injury during injection or catheter placement.2. Contamination of surgical instruments or injectate.3. Post-operative infection.1. Use a shallow angle of needle insertion (e.g., ~30 degrees) and do not advance the needle too far once CSF is observed.2. Maintain aseptic surgical technique.3. Administer appropriate pre- and post-operative analgesics and antibiotics as per institutional guidelines.Needle Gauge (Mice): 30GNeedle Gauge (Rats): 25-30G
Catheter occlusion or failure in long-term studies. 1. Cellular ingrowth or debris accumulation in open-ended catheters.2. Kinking or migration of the catheter.1. Consider using micro-valve catheters which can reduce debris accumulation.2. Ensure proper securing of the catheter at the insertion site and subcutaneously.Novel micro-valve catheters have been shown to improve distribution and reduce occlusion.
High variability in behavioral or biomarker data. 1. Inconsistent administration technique.2. Variability in CSF leakage between animals.1. Standardize the injection procedure across all animals and operators.2. Consider using an intrathecal catheter for more controlled and repeatable dosing.Catheterization with a port allows for repeated, precise injections without the need for repeated lumbar punctures.

Quantitative Data Summary

Table 1: Recommended Intrathecal Injection Parameters for Rodents
ParameterMiceRats
Needle Gauge 30G25-30G
Injection Volume 5-10 µL30-100 µL
Injection Site L5-L6 Intervertebral SpaceL5-L6 Intervertebral Space
Anesthesia Isoflurane or Ketamine/XylazineIsoflurane or Ketamine/Xylazine
Table 2: Success Rates of Intrathecal Procedures
ProcedureReported Success RateNotes
Direct Lumbar Puncture 30-90%Highly dependent on operator experience.
Intrathecal Catheterization >95%With guidewire-assisted techniques.

Experimental Protocols

Detailed Methodology for Intrathecal Catheterization in Rats for ION363 Administration

This protocol is adapted from established procedures for ASO delivery to the rat CNS.

1. Pre-operative Preparations:

  • Anesthetize the rat using isoflurane (1-5% in O2, titrated to effect).
  • Administer pre-operative analgesics as per approved institutional protocols.
  • Shave the surgical area over the lumbar spine.
  • Sterilize the skin with povidone-iodine and alcohol scrubs.
  • Prepare a sterile surgical field.

2. Surgical Procedure:

  • Make a small incision over the L5-L6 intervertebral space.
  • Use blunt dissection to expose the vertebral column.
  • Carefully insert a 23G needle to create a dural puncture. A characteristic tail flick is often observed upon successful entry into the intrathecal space.
  • Insert a pre-measured polyethylene catheter (PE-10) through the dural opening.
  • Gently advance the catheter rostrally to the desired position.
  • Secure the catheter with a suture to the surrounding muscle and fascia.
  • Tunnel the external end of the catheter subcutaneously to the desired exit point (e.g., the nape of the neck).
  • Close the incision with sutures or surgical staples.
  • Connect the externalized catheter to an injection port or an osmotic pump.

3. Post-operative Care:

  • Monitor the animal until it has fully recovered from anesthesia.
  • Administer post-operative analgesics for a minimum of 48 hours.
  • House animals individually to prevent interference with the catheter.
  • Regularly check the incision site for signs of infection.
  • Flush the catheter with sterile saline to maintain patency if used for repeated injections.

Visualizations

ION363_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS Gene FUS Gene FUS pre-mRNA FUS pre-mRNA FUS Gene->FUS pre-mRNA Transcription FUS mRNA FUS mRNA FUS pre-mRNA->FUS mRNA Splicing FUS mRNA_cyto FUS mRNA FUS mRNA->FUS mRNA_cyto Export Ribosome Ribosome FUS mRNA_cyto->Ribosome Translation FUS Protein FUS Protein Ribosome->FUS Protein Toxic Gain of Function Toxic Gain of Function FUS Protein->Toxic Gain of Function ION363 ION363 ION363->FUS mRNA Binds and promotes RNAse H degradation

Caption: Mechanism of action of ION363 in reducing FUS protein expression.

Intrathecal_Catheterization_Workflow cluster_pre_op Pre-operative Phase cluster_op Surgical Phase cluster_post_op Post-operative Phase Anesthesia Anesthesia Surgical Site Prep Surgical Site Prep Anesthesia->Surgical Site Prep Analgesia Analgesia Analgesia->Surgical Site Prep Incision Incision Surgical Site Prep->Incision Dural Puncture Dural Puncture Incision->Dural Puncture Catheter Insertion Catheter Insertion Dural Puncture->Catheter Insertion Catheter Securing Catheter Securing Catheter Insertion->Catheter Securing Wound Closure Wound Closure Catheter Securing->Wound Closure Recovery Recovery Wound Closure->Recovery Post-op Analgesia Post-op Analgesia Recovery->Post-op Analgesia Monitoring Monitoring Post-op Analgesia->Monitoring ION363 Administration ION363 Administration Monitoring->ION363 Administration

Caption: Workflow for intrathecal catheterization and ION363 administration.

References

Best practices for long-term storage and handling of ION363

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of ION363, an antisense oligonucleotide designed to reduce the production of the Fused in Sarcoma (FUS) protein.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is ION363 and what is its mechanism of action?

A1: ION363, also known as ulefnersen or jacifusen, is an antisense oligonucleotide (ASO) that targets the messenger RNA (mRNA) of the Fused in Sarcoma (FUS) gene.[1] By binding to the FUS mRNA, ION363 triggers its degradation, which in turn reduces the production of the FUS protein. This mechanism is being investigated as a therapeutic approach for conditions like amyotrophic lateral sclerosis (ALS) where mutations in the FUS gene lead to a toxic gain-of-function.

Q2: What are the recommended storage conditions for lyophilized ION363?

A2: For long-term storage, lyophilized ION363 should be stored at -20°C in a sealed container, protected from moisture. For shorter durations, storage at 4°C is also acceptable. It is crucial to minimize exposure to light, especially for fluorescently-labeled oligonucleotides.

Q3: How should I reconstitute and store ION363 in solution?

A3: It is recommended to reconstitute lyophilized ION363 in a nuclease-free buffer, such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA), to a stock concentration of at least 100 µM. Nuclease-free water can also be used. For long-term storage of the stock solution, it is best to aliquot the reconstituted ION363 into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution of ION363 in an appropriate solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.

Q4: Is ION363 stable to multiple freeze-thaw cycles?

A4: While oligonucleotides are generally more robust than other nucleic acids, it is best practice to avoid multiple freeze-thaw cycles as this can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended to maintain the integrity of the compound.

Q5: What precautions should I take when handling ION363?

A5: To prevent degradation by nucleases, always use nuclease-free reagents, pipette tips, and tubes. Wear gloves to avoid introducing nucleases from your skin. Protect the compound from light, especially if it is fluorescently labeled.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of ION363 due to improper storage or handling.Ensure ION363 is stored at the correct temperature and protected from light and moisture. Use fresh aliquots for each experiment. Always use nuclease-free techniques.
Inaccurate quantification of ION363 concentration.Re-quantify the concentration of your stock solution using a reliable method such as UV spectrophotometry.
Low efficacy in cell culture Inefficient delivery of ION363 into cells.Optimize your transfection protocol. Different cell types may require different transfection reagents or conditions.
Incorrect dosage.Perform a dose-response experiment to determine the optimal concentration of ION363 for your specific cell line and experimental setup.
Degradation observed on a gel Nuclease contamination.Ensure all reagents, plasticware, and equipment are nuclease-free. Use fresh, nuclease-free water and buffers for all steps.
Multiple freeze-thaw cycles.Prepare single-use aliquots of your ION363 stock solution to minimize freeze-thawing.

Quantitative Data Summary

ION363 Storage Recommendations

Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°CLong-termStore in a sealed container, protected from moisture and light.
Stock Solution (in nuclease-free buffer) -80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot into single-use volumes.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized ION363

  • Briefly centrifuge the vial of lyophilized ION363 to ensure the powder is at the bottom.

  • Add the required volume of nuclease-free TE buffer (10 mM Tris, pH 8.0, 1 mM EDTA) or nuclease-free water to achieve the desired stock concentration (e.g., 100 µM).

  • Gently vortex or pipette up and down to dissolve the powder completely.

  • Incubate at room temperature for a few minutes to ensure full reconstitution.

  • Aliquot the stock solution into nuclease-free, single-use tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Transfection of ION363

  • Plate cells in a suitable culture dish and allow them to reach the desired confluency.

  • On the day of transfection, dilute the ION363 stock solution to the desired final concentration in serum-free medium.

  • In a separate tube, dilute the chosen lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Combine the diluted ION363 and the diluted transfection reagent.

  • Incubate the mixture at room temperature for the time specified by the transfection reagent manufacturer to allow the formation of lipid-ION363 complexes.

  • Add the transfection complexes dropwise to the cells in the culture dish.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells for the desired period (e.g., 24-72 hours) before proceeding with downstream analysis.

Visualizations

ION363_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_mRNA FUS pre-mRNA FUS_Gene->FUS_mRNA Transcription Spliced_FUS_mRNA Spliced FUS mRNA FUS_mRNA->Spliced_FUS_mRNA Splicing Ribosome Ribosome Spliced_FUS_mRNA->Ribosome Translation Spliced_FUS_mRNA->Ribosome ION363 ION363 (ASO) Spliced_FUS_mRNA->ION363 Binding Degradation Spliced_FUS_mRNA->Degradation FUS_Protein FUS Protein Ribosome->FUS_Protein RNaseH RNase H ION363->RNaseH Recruitment RNaseH->Spliced_FUS_mRNA Cleavage

Caption: Mechanism of action of ION363 in silencing FUS gene expression.

ION363_Experimental_Workflow cluster_downstream Downstream Analysis Start Reconstitute & Aliquot ION363 Cell_Culture Plate Cells for Experiment Start->Cell_Culture Transfection Transfect Cells with ION363 Cell_Culture->Transfection Incubation Incubate for 24-72 hours Transfection->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction qPCR RT-qPCR for FUS mRNA levels RNA_Extraction->qPCR Western_Blot Western Blot for FUS protein levels Protein_Extraction->Western_Blot

Caption: General experimental workflow for in vitro studies using ION363.

References

Best practices for long-term storage and handling of ION363

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of ION363, an antisense oligonucleotide designed to reduce the production of the Fused in Sarcoma (FUS) protein.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is ION363 and what is its mechanism of action?

A1: ION363, also known as ulefnersen or jacifusen, is an antisense oligonucleotide (ASO) that targets the messenger RNA (mRNA) of the Fused in Sarcoma (FUS) gene.[1] By binding to the FUS mRNA, ION363 triggers its degradation, which in turn reduces the production of the FUS protein. This mechanism is being investigated as a therapeutic approach for conditions like amyotrophic lateral sclerosis (ALS) where mutations in the FUS gene lead to a toxic gain-of-function.

Q2: What are the recommended storage conditions for lyophilized ION363?

A2: For long-term storage, lyophilized ION363 should be stored at -20°C in a sealed container, protected from moisture. For shorter durations, storage at 4°C is also acceptable. It is crucial to minimize exposure to light, especially for fluorescently-labeled oligonucleotides.

Q3: How should I reconstitute and store ION363 in solution?

A3: It is recommended to reconstitute lyophilized ION363 in a nuclease-free buffer, such as TE buffer (10 mM Tris, pH 7.5-8.0, 1 mM EDTA), to a stock concentration of at least 100 µM. Nuclease-free water can also be used. For long-term storage of the stock solution, it is best to aliquot the reconstituted ION363 into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. A stock solution of ION363 in an appropriate solvent can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.

Q4: Is ION363 stable to multiple freeze-thaw cycles?

A4: While oligonucleotides are generally more robust than other nucleic acids, it is best practice to avoid multiple freeze-thaw cycles as this can lead to degradation. Aliquoting the stock solution into single-use vials is highly recommended to maintain the integrity of the compound.

Q5: What precautions should I take when handling ION363?

A5: To prevent degradation by nucleases, always use nuclease-free reagents, pipette tips, and tubes. Wear gloves to avoid introducing nucleases from your skin. Protect the compound from light, especially if it is fluorescently labeled.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of ION363 due to improper storage or handling.Ensure ION363 is stored at the correct temperature and protected from light and moisture. Use fresh aliquots for each experiment. Always use nuclease-free techniques.
Inaccurate quantification of ION363 concentration.Re-quantify the concentration of your stock solution using a reliable method such as UV spectrophotometry.
Low efficacy in cell culture Inefficient delivery of ION363 into cells.Optimize your transfection protocol. Different cell types may require different transfection reagents or conditions.
Incorrect dosage.Perform a dose-response experiment to determine the optimal concentration of ION363 for your specific cell line and experimental setup.
Degradation observed on a gel Nuclease contamination.Ensure all reagents, plasticware, and equipment are nuclease-free. Use fresh, nuclease-free water and buffers for all steps.
Multiple freeze-thaw cycles.Prepare single-use aliquots of your ION363 stock solution to minimize freeze-thawing.

Quantitative Data Summary

ION363 Storage Recommendations

Form Storage Temperature Duration Key Considerations
Lyophilized Powder -20°CLong-termStore in a sealed container, protected from moisture and light.
Stock Solution (in nuclease-free buffer) -80°CUp to 6 monthsAliquot into single-use volumes to avoid freeze-thaw cycles.
-20°CUp to 1 monthAliquot into single-use volumes.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized ION363

  • Briefly centrifuge the vial of lyophilized ION363 to ensure the powder is at the bottom.

  • Add the required volume of nuclease-free TE buffer (10 mM Tris, pH 8.0, 1 mM EDTA) or nuclease-free water to achieve the desired stock concentration (e.g., 100 µM).

  • Gently vortex or pipette up and down to dissolve the powder completely.

  • Incubate at room temperature for a few minutes to ensure full reconstitution.

  • Aliquot the stock solution into nuclease-free, single-use tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: In Vitro Transfection of ION363

  • Plate cells in a suitable culture dish and allow them to reach the desired confluency.

  • On the day of transfection, dilute the ION363 stock solution to the desired final concentration in serum-free medium.

  • In a separate tube, dilute the chosen lipid-based transfection reagent in serum-free medium according to the manufacturer's instructions.

  • Combine the diluted ION363 and the diluted transfection reagent.

  • Incubate the mixture at room temperature for the time specified by the transfection reagent manufacturer to allow the formation of lipid-ION363 complexes.

  • Add the transfection complexes dropwise to the cells in the culture dish.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells for the desired period (e.g., 24-72 hours) before proceeding with downstream analysis.

Visualizations

ION363_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_mRNA FUS pre-mRNA FUS_Gene->FUS_mRNA Transcription Spliced_FUS_mRNA Spliced FUS mRNA FUS_mRNA->Spliced_FUS_mRNA Splicing Ribosome Ribosome Spliced_FUS_mRNA->Ribosome Translation Spliced_FUS_mRNA->Ribosome ION363 ION363 (ASO) Spliced_FUS_mRNA->ION363 Binding Degradation Spliced_FUS_mRNA->Degradation FUS_Protein FUS Protein Ribosome->FUS_Protein RNaseH RNase H ION363->RNaseH Recruitment RNaseH->Spliced_FUS_mRNA Cleavage

Caption: Mechanism of action of ION363 in silencing FUS gene expression.

ION363_Experimental_Workflow cluster_downstream Downstream Analysis Start Reconstitute & Aliquot ION363 Cell_Culture Plate Cells for Experiment Start->Cell_Culture Transfection Transfect Cells with ION363 Cell_Culture->Transfection Incubation Incubate for 24-72 hours Transfection->Incubation Harvest Harvest Cells Incubation->Harvest RNA_Extraction RNA Extraction Harvest->RNA_Extraction Protein_Extraction Protein Extraction Harvest->Protein_Extraction qPCR RT-qPCR for FUS mRNA levels RNA_Extraction->qPCR Western_Blot Western Blot for FUS protein levels Protein_Extraction->Western_Blot

Caption: General experimental workflow for in vitro studies using ION363.

References

Validation & Comparative

A Comparative Analysis of ION363 and Other Therapeutic Strategies for FUS-ALS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ION363 (Jacifusen/Ulefnersen), an antisense oligonucleotide (ASO) therapy, with other emerging therapeutic strategies for Amyotrophic Lateral Sclerosis (ALS) associated with mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS). This document summarizes key clinical and preclinical data, outlines experimental methodologies, and visualizes the complex biological pathways and therapeutic approaches.

Introduction to FUS-ALS and Therapeutic Rationale

FUS-ALS is a rare and aggressive form of ALS, a fatal neurodegenerative disorder characterized by the progressive loss of motor neurons.[1] Mutations in the FUS gene are a common cause of juvenile-onset ALS and are believed to lead to a toxic gain-of-function of the FUS protein.[1][2] This toxicity is associated with the mislocalization of the FUS protein from the nucleus to the cytoplasm, leading to the formation of protein aggregates and subsequent neuronal damage.[3] The primary therapeutic strategy for FUS-ALS is to reduce the expression of the FUS protein.

Data Presentation: Efficacy of FUS-ALS Therapies

This section presents available quantitative data from clinical and preclinical studies of ION363 and other emerging therapies for FUS-ALS.

Table 1: ION363 (Jacifusen/Ulefnersen) Clinical and Preclinical Efficacy Data
Parameter Study Type Key Findings Source
FUS Protein Levels Post-mortem analysis (human)66-90% reduction in FUS protein levels in the motor cortex of treated participants compared to untreated patients.[3]
Preclinical (mouse model)50-80% knockdown of FUS levels in the brain and spinal cord.
Preclinical (mouse model)Overall decrease in FUS protein to 20-50% of control levels.
Neurofilament Light Chain (NfL) in CSF Expanded Access Program (human)Up to 82.8% reduction after 6 months of treatment.
Clinical Outcomes Expanded Access Program (human)One patient showed "unprecedented, objective functional recovery" after 10 months. Another asymptomatic participant showed improvement in electromyographic abnormalities.
Expanded Access Program (human)Slowdown in functional decline observed in the first patient treated.
Motor Neuron Degeneration Preclinical (mouse model)Delayed onset of motor neuron degeneration by six months with a single dose.
Table 2: Emerging Therapies for FUS-ALS - Preclinical Data
Therapy Mechanism Study Type Key Findings Source
RAG-21 Small interfering RNA (siRNA)PreclinicalMitigated motor neuron degeneration and improved disease outcomes in preclinical models.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of FUS-ALS therapies.

Quantification of FUS Protein in CNS Tissue

Objective: To measure the levels of FUS protein in brain and spinal cord tissues to assess the pharmacodynamic effect of FUS-lowering therapies.

Methodology: Western Blotting

  • Tissue Homogenization: Frozen CNS tissue (e.g., motor cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of total protein for each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the FUS protein.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

  • Quantification: The intensity of the FUS protein band is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Quantification of Neurofilament Light Chain (NfL) in Cerebrospinal Fluid (CSF)

Objective: To measure the concentration of NfL, a biomarker of axonal damage, in the CSF of FUS-ALS patients to monitor disease progression and response to therapy.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Preparation: CSF samples are collected via lumbar puncture and stored at -80°C until analysis. Samples may be diluted with a sample diluent as per the kit instructions.

  • Assay Procedure (based on a typical sandwich ELISA protocol):

    • A 96-well microplate pre-coated with a capture antibody specific for NfL is prepared.

    • Standards with known NfL concentrations and the prepared CSF samples are added to the wells and incubated.

    • The plate is washed to remove unbound substances.

    • A detection antibody that binds to a different epitope on the NfL protein, and is typically biotinylated, is added to the wells and incubated.

    • After another wash step, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

    • Following a final wash, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.

  • Data Analysis: The optical density of each well is measured using a microplate reader. A standard curve is generated by plotting the optical density of the standards against their known concentrations. The concentration of NfL in the patient samples is then interpolated from this standard curve.

Mandatory Visualizations

FUS-ALS Signaling Pathway and Therapeutic Intervention

FUS_ALS_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_therapy Therapeutic Intervention FUS_gene FUS Gene FUS_mRNA FUS mRNA FUS_gene->FUS_mRNA Transcription Mutant_FUS_protein Mutant FUS Protein FUS_gene->Mutant_FUS_protein Mutation & Translation WT_FUS_protein Wild-Type FUS Protein FUS_mRNA->WT_FUS_protein Translation DNA_Repair DNA Repair WT_FUS_protein->DNA_Repair Function RNA_Splicing RNA Splicing & Processing WT_FUS_protein->RNA_Splicing Function FUS_aggregates Cytoplasmic FUS Aggregates Mutant_FUS_protein->FUS_aggregates Misfolding & Aggregation Cellular_Dysfunction Cellular Dysfunction FUS_aggregates->Cellular_Dysfunction Toxic Gain-of-Function Motor_Neuron_Death Motor Neuron Death Cellular_Dysfunction->Motor_Neuron_Death ION363 ION363 (ASO) ION363->FUS_mRNA Binds & Promotes Degradation RAG21 RAG-21 (siRNA) RAG21->FUS_mRNA Binds & Promotes Degradation

Caption: Pathogenic pathway of FUS-ALS and points of therapeutic intervention.

Experimental Workflow for Antisense Oligonucleotide (ASO) and siRNA Therapies

ASO_siRNA_Workflow cluster_aso ION363 (ASO) Workflow cluster_sirna RAG-21 (siRNA) Workflow ASO_synthesis Chemical Synthesis of Single-Stranded ASO ASO_delivery Intrathecal Administration ASO_synthesis->ASO_delivery ASO_uptake Cellular Uptake ASO_delivery->ASO_uptake ASO_binding ASO binds to target FUS mRNA ASO_uptake->ASO_binding ASO_degradation RNase H-mediated degradation of mRNA ASO_binding->ASO_degradation ASO_effect Reduced FUS Protein Production ASO_degradation->ASO_effect siRNA_synthesis Synthesis of Double-Stranded siRNA siRNA_delivery Delivery (e.g., via SCAD platform) siRNA_synthesis->siRNA_delivery siRNA_loading Loading into RISC Complex siRNA_delivery->siRNA_loading siRNA_unwinding Guide Strand Selection siRNA_loading->siRNA_unwinding siRNA_binding RISC-guide strand complex binds to target FUS mRNA siRNA_unwinding->siRNA_binding siRNA_cleavage RISC-mediated cleavage of mRNA siRNA_binding->siRNA_cleavage siRNA_effect Reduced FUS Protein Production siRNA_cleavage->siRNA_effect

Caption: Comparative experimental workflow of ASO and siRNA therapies for FUS-ALS.

Logical Relationship of Therapeutic Approaches for FUS-ALS

Therapeutic_Approaches FUS_ALS FUS-Associated ALS Gene_Silencing Gene Silencing Therapies FUS_ALS->Gene_Silencing Protein_Targeting Protein-Targeting Therapies (Hypothetical) FUS_ALS->Protein_Targeting Downstream_Pathways Modulating Downstream Pathways (Hypothetical) FUS_ALS->Downstream_Pathways ASO Antisense Oligonucleotides (ION363) Gene_Silencing->ASO siRNA Small Interfering RNA (RAG-21) Gene_Silencing->siRNA Aggregate_Inhibitors FUS Aggregate Inhibitors Protein_Targeting->Aggregate_Inhibitors Autophagy_Enhancers Enhancing Protein Clearance (Autophagy) Protein_Targeting->Autophagy_Enhancers Neuroprotection Neuroprotective Agents Downstream_Pathways->Neuroprotection

Caption: Logical relationship between current and potential therapeutic approaches for FUS-ALS.

Conclusion

ION363 has demonstrated promising results in preclinical studies and early clinical observations through an expanded access program, showing target engagement by reducing FUS protein levels and a potential impact on a key biomarker of neurodegeneration, NfL. The ongoing Phase 3 FUSION trial is critical to definitively establish its clinical efficacy and safety. While other therapeutic modalities like siRNA (RAG-21) are in earlier stages of development for FUS-ALS, they represent promising future avenues. The field of targeted genetic therapies for neurodegenerative diseases is rapidly evolving, and the data from these pioneering studies in FUS-ALS will be invaluable for the development of future treatments for this devastating disease.

References

A Comparative Analysis of ION363 and Other Therapeutic Strategies for FUS-ALS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of ION363 (Jacifusen/Ulefnersen), an antisense oligonucleotide (ASO) therapy, with other emerging therapeutic strategies for Amyotrophic Lateral Sclerosis (ALS) associated with mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS). This document summarizes key clinical and preclinical data, outlines experimental methodologies, and visualizes the complex biological pathways and therapeutic approaches.

Introduction to FUS-ALS and Therapeutic Rationale

FUS-ALS is a rare and aggressive form of ALS, a fatal neurodegenerative disorder characterized by the progressive loss of motor neurons.[1] Mutations in the FUS gene are a common cause of juvenile-onset ALS and are believed to lead to a toxic gain-of-function of the FUS protein.[1][2] This toxicity is associated with the mislocalization of the FUS protein from the nucleus to the cytoplasm, leading to the formation of protein aggregates and subsequent neuronal damage.[3] The primary therapeutic strategy for FUS-ALS is to reduce the expression of the FUS protein.

Data Presentation: Efficacy of FUS-ALS Therapies

This section presents available quantitative data from clinical and preclinical studies of ION363 and other emerging therapies for FUS-ALS.

Table 1: ION363 (Jacifusen/Ulefnersen) Clinical and Preclinical Efficacy Data
Parameter Study Type Key Findings Source
FUS Protein Levels Post-mortem analysis (human)66-90% reduction in FUS protein levels in the motor cortex of treated participants compared to untreated patients.[3]
Preclinical (mouse model)50-80% knockdown of FUS levels in the brain and spinal cord.
Preclinical (mouse model)Overall decrease in FUS protein to 20-50% of control levels.
Neurofilament Light Chain (NfL) in CSF Expanded Access Program (human)Up to 82.8% reduction after 6 months of treatment.
Clinical Outcomes Expanded Access Program (human)One patient showed "unprecedented, objective functional recovery" after 10 months. Another asymptomatic participant showed improvement in electromyographic abnormalities.
Expanded Access Program (human)Slowdown in functional decline observed in the first patient treated.
Motor Neuron Degeneration Preclinical (mouse model)Delayed onset of motor neuron degeneration by six months with a single dose.
Table 2: Emerging Therapies for FUS-ALS - Preclinical Data
Therapy Mechanism Study Type Key Findings Source
RAG-21 Small interfering RNA (siRNA)PreclinicalMitigated motor neuron degeneration and improved disease outcomes in preclinical models.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of FUS-ALS therapies.

Quantification of FUS Protein in CNS Tissue

Objective: To measure the levels of FUS protein in brain and spinal cord tissues to assess the pharmacodynamic effect of FUS-lowering therapies.

Methodology: Western Blotting

  • Tissue Homogenization: Frozen CNS tissue (e.g., motor cortex) is homogenized in a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of total protein for each sample are loaded onto a polyacrylamide gel and separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific for the FUS protein.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The protein bands are visualized by adding a chemiluminescent substrate and capturing the signal on X-ray film or with a digital imager.

  • Quantification: The intensity of the FUS protein band is quantified using densitometry software and normalized to a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

Quantification of Neurofilament Light Chain (NfL) in Cerebrospinal Fluid (CSF)

Objective: To measure the concentration of NfL, a biomarker of axonal damage, in the CSF of FUS-ALS patients to monitor disease progression and response to therapy.

Methodology: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Preparation: CSF samples are collected via lumbar puncture and stored at -80°C until analysis. Samples may be diluted with a sample diluent as per the kit instructions.

  • Assay Procedure (based on a typical sandwich ELISA protocol):

    • A 96-well microplate pre-coated with a capture antibody specific for NfL is prepared.

    • Standards with known NfL concentrations and the prepared CSF samples are added to the wells and incubated.

    • The plate is washed to remove unbound substances.

    • A detection antibody that binds to a different epitope on the NfL protein, and is typically biotinylated, is added to the wells and incubated.

    • After another wash step, a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.

    • Following a final wash, a substrate solution is added, which reacts with the enzyme to produce a measurable color change.

  • Data Analysis: The optical density of each well is measured using a microplate reader. A standard curve is generated by plotting the optical density of the standards against their known concentrations. The concentration of NfL in the patient samples is then interpolated from this standard curve.

Mandatory Visualizations

FUS-ALS Signaling Pathway and Therapeutic Intervention

FUS_ALS_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_therapy Therapeutic Intervention FUS_gene FUS Gene FUS_mRNA FUS mRNA FUS_gene->FUS_mRNA Transcription Mutant_FUS_protein Mutant FUS Protein FUS_gene->Mutant_FUS_protein Mutation & Translation WT_FUS_protein Wild-Type FUS Protein FUS_mRNA->WT_FUS_protein Translation DNA_Repair DNA Repair WT_FUS_protein->DNA_Repair Function RNA_Splicing RNA Splicing & Processing WT_FUS_protein->RNA_Splicing Function FUS_aggregates Cytoplasmic FUS Aggregates Mutant_FUS_protein->FUS_aggregates Misfolding & Aggregation Cellular_Dysfunction Cellular Dysfunction FUS_aggregates->Cellular_Dysfunction Toxic Gain-of-Function Motor_Neuron_Death Motor Neuron Death Cellular_Dysfunction->Motor_Neuron_Death ION363 ION363 (ASO) ION363->FUS_mRNA Binds & Promotes Degradation RAG21 RAG-21 (siRNA) RAG21->FUS_mRNA Binds & Promotes Degradation

Caption: Pathogenic pathway of FUS-ALS and points of therapeutic intervention.

Experimental Workflow for Antisense Oligonucleotide (ASO) and siRNA Therapies

ASO_siRNA_Workflow cluster_aso ION363 (ASO) Workflow cluster_sirna RAG-21 (siRNA) Workflow ASO_synthesis Chemical Synthesis of Single-Stranded ASO ASO_delivery Intrathecal Administration ASO_synthesis->ASO_delivery ASO_uptake Cellular Uptake ASO_delivery->ASO_uptake ASO_binding ASO binds to target FUS mRNA ASO_uptake->ASO_binding ASO_degradation RNase H-mediated degradation of mRNA ASO_binding->ASO_degradation ASO_effect Reduced FUS Protein Production ASO_degradation->ASO_effect siRNA_synthesis Synthesis of Double-Stranded siRNA siRNA_delivery Delivery (e.g., via SCAD platform) siRNA_synthesis->siRNA_delivery siRNA_loading Loading into RISC Complex siRNA_delivery->siRNA_loading siRNA_unwinding Guide Strand Selection siRNA_loading->siRNA_unwinding siRNA_binding RISC-guide strand complex binds to target FUS mRNA siRNA_unwinding->siRNA_binding siRNA_cleavage RISC-mediated cleavage of mRNA siRNA_binding->siRNA_cleavage siRNA_effect Reduced FUS Protein Production siRNA_cleavage->siRNA_effect

Caption: Comparative experimental workflow of ASO and siRNA therapies for FUS-ALS.

Logical Relationship of Therapeutic Approaches for FUS-ALS

Therapeutic_Approaches FUS_ALS FUS-Associated ALS Gene_Silencing Gene Silencing Therapies FUS_ALS->Gene_Silencing Protein_Targeting Protein-Targeting Therapies (Hypothetical) FUS_ALS->Protein_Targeting Downstream_Pathways Modulating Downstream Pathways (Hypothetical) FUS_ALS->Downstream_Pathways ASO Antisense Oligonucleotides (ION363) Gene_Silencing->ASO siRNA Small Interfering RNA (RAG-21) Gene_Silencing->siRNA Aggregate_Inhibitors FUS Aggregate Inhibitors Protein_Targeting->Aggregate_Inhibitors Autophagy_Enhancers Enhancing Protein Clearance (Autophagy) Protein_Targeting->Autophagy_Enhancers Neuroprotection Neuroprotective Agents Downstream_Pathways->Neuroprotection

Caption: Logical relationship between current and potential therapeutic approaches for FUS-ALS.

Conclusion

ION363 has demonstrated promising results in preclinical studies and early clinical observations through an expanded access program, showing target engagement by reducing FUS protein levels and a potential impact on a key biomarker of neurodegeneration, NfL. The ongoing Phase 3 FUSION trial is critical to definitively establish its clinical efficacy and safety. While other therapeutic modalities like siRNA (RAG-21) are in earlier stages of development for FUS-ALS, they represent promising future avenues. The field of targeted genetic therapies for neurodegenerative diseases is rapidly evolving, and the data from these pioneering studies in FUS-ALS will be invaluable for the development of future treatments for this devastating disease.

References

Validating Clinical Trial Endpoints for ION363: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial endpoints for ION363, an investigational antisense oligonucleotide (ASO) for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS). The performance of ION363's clinical trial design and endpoints are evaluated against other therapeutic alternatives for ALS, supported by available experimental data.

ION363: Targeting the Root Cause of FUS-ALS

ION363, also known as jacifusen or ulefnersen, is designed to address the underlying genetic cause of FUS-ALS.[1] FUS-ALS is a rare and often aggressive form of ALS, frequently with a juvenile onset.[2] The therapeutic rationale for ION363 is based on the understanding that mutations in the FUS gene lead to a toxic gain-of-function of the FUS protein.[3] ION363 is an ASO that specifically targets the messenger RNA (mRNA) of the FUS gene, leading to its degradation and thereby reducing the production of the FUS protein.[4]

Signaling Pathway of ION363

ION363 Mechanism of Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS Gene FUS Gene FUS mRNA FUS mRNA FUS Gene->FUS mRNA Transcription Ribosome Ribosome FUS mRNA->Ribosome Translation Degradation Degradation FUS mRNA->Degradation RNase H Mediated ION363 ION363 ION363->FUS mRNA Binds to FUS mRNA FUS Protein (mutant) FUS Protein (mutant) Ribosome->FUS Protein (mutant) Protein Synthesis Toxic Gain of Function Toxic Gain of Function FUS Protein (mutant)->Toxic Gain of Function Neuronal Cell Death Neuronal Cell Death Toxic Gain of Function->Neuronal Cell Death

Caption: Mechanism of action of ION363 in reducing mutant FUS protein production.

Clinical Trial Endpoints: A Comparative Analysis

The Phase 3 FUSION clinical trial (NCT04768972) is a global, multi-center, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of ION363 in patients with FUS-ALS. The trial consists of a placebo-controlled period followed by an open-label extension where all participants receive ION363.

Primary and Secondary Endpoints of the FUSION Trial

The validation of ION363's efficacy hinges on a set of primary and secondary endpoints that aim to capture a holistic view of the disease progression.

Endpoint TypeEndpointDescription
Primary Joint rank analysis of multiple efficacy endpointsA composite measure combining the change from baseline in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) total score, time to rescue or study discontinuation, and ventilation assistance-free survival (VAFS).
Secondary Change from baseline in ALSFRS-RA validated clinician- and patient-reported outcome measure to assess disability progression in ALS.
Overall SurvivalTime from randomization to death from any cause.
Change from baseline in Slow Vital Capacity (SVC)A measure of respiratory function.
Change from baseline in Handheld Dynamometry (HHD)A measure of muscle strength.
Change in cerebrospinal fluid (CSF) neurofilament light chain (NfL) concentrationA biomarker of neuro-axonal damage.
Change in CSF FUS protein concentrationA target engagement biomarker to assess the direct effect of ION363.
Change in Amyotrophic Lateral Sclerosis Specific Quality of Life-Revised (ALSSQOL-R)A patient-reported outcome measure of quality of life.

Table 1: Key Clinical Trial Endpoints for ION363 in the FUSION Study.

Comparison with Alternative ALS Therapies

To contextualize the clinical trial endpoints of ION363, it is essential to compare them with those of other approved and investigational therapies for ALS.

TherapyMechanism of ActionPrimary Endpoint(s)Key Secondary/Biomarker Endpoint(s)
ION363 Antisense oligonucleotide targeting FUS mRNAJoint rank analysis of ALSFRS-R, rescue, and VAFS.CSF NfL, CSF FUS protein.
Tofersen (Qalsody) Antisense oligonucleotide targeting SOD1 mRNAChange in ALSFRS-R score (VALOR trial did not meet this primary endpoint).CSF SOD1 protein, Plasma NfL.
Edaravone (B1671096) (Radicava) Free radical scavengerChange in ALSFRS-R score.N/A
Riluzole (B1680632) (Rilutek) Glutamate antagonistSurvival.N/A

Table 2: Comparison of Clinical Trial Endpoints for ION363 and Other ALS Therapies.

Quantitative Data Summary

As the Phase 3 FUSION trial for ION363 is ongoing, comprehensive quantitative data on the primary and secondary endpoints are not yet publicly available. However, data from an expanded access program (compassionate use) for 12 patients provided some initial insights.

TherapyKey Quantitative Results
ION363 (Compassionate Use) In some patients, a decrease in CSF neurofilament light chain (NfL) levels of up to 82.8% was observed after six months of treatment. One patient's ALSFRS-R score, after an initial decline from 28 to 8 over 16 months, improved to around 20 and stabilized.
Tofersen (VALOR Trial) The primary endpoint of change in ALSFRS-R score at 28 weeks was not met (difference of 1.2 points, p=0.97). However, at 52 weeks, a 3.5-point difference in ALSFRS-R score favored early-start tofersen. Tofersen led to a 55% reduction in plasma NfL compared to a 12% increase with placebo at 28 weeks.
Edaravone (MCI186-19 Trial) At 24 weeks, the decline in ALSFRS-R scores was significantly less in the edaravone group (-5.01) compared to the placebo group (-7.50), a difference of 2.49 points (P = 0.0013).
Riluzole (Pivotal Trials) Pooled data showed a median survival of 14.8 months for the riluzole group compared to 11.8 months for the placebo group, a 3-month difference. Real-world evidence suggests a more substantial survival benefit of 6-19 months.

Table 3: Summary of Available Quantitative Data for ION363 and Comparator Therapies.

Experimental Protocols

Detailed experimental protocols for the ION363 clinical trial are proprietary. However, based on publicly available information and standard laboratory practices, the following outlines the likely methodologies for key biomarker assessments.

Cerebrospinal Fluid (CSF) Neurofilament Light Chain (NfL) Measurement

The measurement of NfL in CSF is a critical biomarker for assessing neuro-axonal damage. The Simoa® NF-light™ Advantage Kit is a commonly used and highly sensitive immunoassay for this purpose.

Experimental Workflow for CSF NfL Measurement CSF Collection CSF Collection Sample Preparation Sample Preparation CSF Collection->Sample Preparation Centrifugation & Aliquoting Simoa Immunoassay Simoa Immunoassay Sample Preparation->Simoa Immunoassay Dilution & Loading Data Analysis Data Analysis Simoa Immunoassay->Data Analysis Signal Detection & Quantification NfL Concentration (pg/mL) NfL Concentration (pg/mL) Data Analysis->NfL Concentration (pg/mL)

Caption: A generalized workflow for the quantification of NfL in CSF samples.

Protocol:

  • CSF Collection: CSF is collected via lumbar puncture.

  • Sample Processing: Samples are centrifuged to remove cellular debris and then aliquoted and stored at -80°C until analysis.

  • Immunoassay: The Simoa® NF-light™ Advantage Kit is used. This is a digital enzyme-linked immunosorbent assay (ELISA) that can detect single protein molecules.

  • Data Acquisition: The Simoa instrument measures the fluorescent signal from each well.

  • Data Analysis: The concentration of NfL in the samples is calculated based on a standard curve.

Cerebrospinal Fluid (CSF) FUS Protein Measurement

The measurement of FUS protein in CSF serves as a direct indicator of target engagement for ION363. This is typically achieved using mass spectrometry-based proteomic methods.

Workflow for CSF FUS Protein Measurement CSF Collection CSF Collection Protein Extraction Protein Extraction CSF Collection->Protein Extraction Tryptic Digestion Tryptic Digestion Protein Extraction->Tryptic Digestion Enzymatic Cleavage LC-MS/MS Analysis LC-MS/MS Analysis Tryptic Digestion->LC-MS/MS Analysis Peptide Separation & Detection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Peptide Identification & Quantification FUS Protein Levels FUS Protein Levels Data Analysis->FUS Protein Levels

Caption: A typical proteomics workflow for quantifying FUS protein in CSF.

Protocol:

  • CSF Collection and Protein Extraction: Proteins are extracted from CSF samples.

  • Tryptic Digestion: The extracted proteins are enzymatically digested into smaller peptides using trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer, which measures the mass-to-charge ratio of the peptides.

  • Data Analysis: The resulting data is used to identify and quantify peptides specific to the FUS protein, allowing for the determination of its concentration in the original CSF sample.

Conclusion

References

Validating Clinical Trial Endpoints for ION363: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the clinical trial endpoints for ION363, an investigational antisense oligonucleotide (ASO) for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS). The performance of ION363's clinical trial design and endpoints are evaluated against other therapeutic alternatives for ALS, supported by available experimental data.

ION363: Targeting the Root Cause of FUS-ALS

ION363, also known as jacifusen or ulefnersen, is designed to address the underlying genetic cause of FUS-ALS.[1] FUS-ALS is a rare and often aggressive form of ALS, frequently with a juvenile onset.[2] The therapeutic rationale for ION363 is based on the understanding that mutations in the FUS gene lead to a toxic gain-of-function of the FUS protein.[3] ION363 is an ASO that specifically targets the messenger RNA (mRNA) of the FUS gene, leading to its degradation and thereby reducing the production of the FUS protein.[4]

Signaling Pathway of ION363

ION363 Mechanism of Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS Gene FUS Gene FUS mRNA FUS mRNA FUS Gene->FUS mRNA Transcription Ribosome Ribosome FUS mRNA->Ribosome Translation Degradation Degradation FUS mRNA->Degradation RNase H Mediated ION363 ION363 ION363->FUS mRNA Binds to FUS mRNA FUS Protein (mutant) FUS Protein (mutant) Ribosome->FUS Protein (mutant) Protein Synthesis Toxic Gain of Function Toxic Gain of Function FUS Protein (mutant)->Toxic Gain of Function Neuronal Cell Death Neuronal Cell Death Toxic Gain of Function->Neuronal Cell Death

Caption: Mechanism of action of ION363 in reducing mutant FUS protein production.

Clinical Trial Endpoints: A Comparative Analysis

The Phase 3 FUSION clinical trial (NCT04768972) is a global, multi-center, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of ION363 in patients with FUS-ALS. The trial consists of a placebo-controlled period followed by an open-label extension where all participants receive ION363.

Primary and Secondary Endpoints of the FUSION Trial

The validation of ION363's efficacy hinges on a set of primary and secondary endpoints that aim to capture a holistic view of the disease progression.

Endpoint TypeEndpointDescription
Primary Joint rank analysis of multiple efficacy endpointsA composite measure combining the change from baseline in the Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) total score, time to rescue or study discontinuation, and ventilation assistance-free survival (VAFS).
Secondary Change from baseline in ALSFRS-RA validated clinician- and patient-reported outcome measure to assess disability progression in ALS.
Overall SurvivalTime from randomization to death from any cause.
Change from baseline in Slow Vital Capacity (SVC)A measure of respiratory function.
Change from baseline in Handheld Dynamometry (HHD)A measure of muscle strength.
Change in cerebrospinal fluid (CSF) neurofilament light chain (NfL) concentrationA biomarker of neuro-axonal damage.
Change in CSF FUS protein concentrationA target engagement biomarker to assess the direct effect of ION363.
Change in Amyotrophic Lateral Sclerosis Specific Quality of Life-Revised (ALSSQOL-R)A patient-reported outcome measure of quality of life.

Table 1: Key Clinical Trial Endpoints for ION363 in the FUSION Study.

Comparison with Alternative ALS Therapies

To contextualize the clinical trial endpoints of ION363, it is essential to compare them with those of other approved and investigational therapies for ALS.

TherapyMechanism of ActionPrimary Endpoint(s)Key Secondary/Biomarker Endpoint(s)
ION363 Antisense oligonucleotide targeting FUS mRNAJoint rank analysis of ALSFRS-R, rescue, and VAFS.CSF NfL, CSF FUS protein.
Tofersen (Qalsody) Antisense oligonucleotide targeting SOD1 mRNAChange in ALSFRS-R score (VALOR trial did not meet this primary endpoint).CSF SOD1 protein, Plasma NfL.
Edaravone (Radicava) Free radical scavengerChange in ALSFRS-R score.N/A
Riluzole (Rilutek) Glutamate antagonistSurvival.N/A

Table 2: Comparison of Clinical Trial Endpoints for ION363 and Other ALS Therapies.

Quantitative Data Summary

As the Phase 3 FUSION trial for ION363 is ongoing, comprehensive quantitative data on the primary and secondary endpoints are not yet publicly available. However, data from an expanded access program (compassionate use) for 12 patients provided some initial insights.

TherapyKey Quantitative Results
ION363 (Compassionate Use) In some patients, a decrease in CSF neurofilament light chain (NfL) levels of up to 82.8% was observed after six months of treatment. One patient's ALSFRS-R score, after an initial decline from 28 to 8 over 16 months, improved to around 20 and stabilized.
Tofersen (VALOR Trial) The primary endpoint of change in ALSFRS-R score at 28 weeks was not met (difference of 1.2 points, p=0.97). However, at 52 weeks, a 3.5-point difference in ALSFRS-R score favored early-start tofersen. Tofersen led to a 55% reduction in plasma NfL compared to a 12% increase with placebo at 28 weeks.
Edaravone (MCI186-19 Trial) At 24 weeks, the decline in ALSFRS-R scores was significantly less in the edaravone group (-5.01) compared to the placebo group (-7.50), a difference of 2.49 points (P = 0.0013).
Riluzole (Pivotal Trials) Pooled data showed a median survival of 14.8 months for the riluzole group compared to 11.8 months for the placebo group, a 3-month difference. Real-world evidence suggests a more substantial survival benefit of 6-19 months.

Table 3: Summary of Available Quantitative Data for ION363 and Comparator Therapies.

Experimental Protocols

Detailed experimental protocols for the ION363 clinical trial are proprietary. However, based on publicly available information and standard laboratory practices, the following outlines the likely methodologies for key biomarker assessments.

Cerebrospinal Fluid (CSF) Neurofilament Light Chain (NfL) Measurement

The measurement of NfL in CSF is a critical biomarker for assessing neuro-axonal damage. The Simoa® NF-light™ Advantage Kit is a commonly used and highly sensitive immunoassay for this purpose.

Experimental Workflow for CSF NfL Measurement CSF Collection CSF Collection Sample Preparation Sample Preparation CSF Collection->Sample Preparation Centrifugation & Aliquoting Simoa Immunoassay Simoa Immunoassay Sample Preparation->Simoa Immunoassay Dilution & Loading Data Analysis Data Analysis Simoa Immunoassay->Data Analysis Signal Detection & Quantification NfL Concentration (pg/mL) NfL Concentration (pg/mL) Data Analysis->NfL Concentration (pg/mL)

Caption: A generalized workflow for the quantification of NfL in CSF samples.

Protocol:

  • CSF Collection: CSF is collected via lumbar puncture.

  • Sample Processing: Samples are centrifuged to remove cellular debris and then aliquoted and stored at -80°C until analysis.

  • Immunoassay: The Simoa® NF-light™ Advantage Kit is used. This is a digital enzyme-linked immunosorbent assay (ELISA) that can detect single protein molecules.

  • Data Acquisition: The Simoa instrument measures the fluorescent signal from each well.

  • Data Analysis: The concentration of NfL in the samples is calculated based on a standard curve.

Cerebrospinal Fluid (CSF) FUS Protein Measurement

The measurement of FUS protein in CSF serves as a direct indicator of target engagement for ION363. This is typically achieved using mass spectrometry-based proteomic methods.

Workflow for CSF FUS Protein Measurement CSF Collection CSF Collection Protein Extraction Protein Extraction CSF Collection->Protein Extraction Tryptic Digestion Tryptic Digestion Protein Extraction->Tryptic Digestion Enzymatic Cleavage LC-MS/MS Analysis LC-MS/MS Analysis Tryptic Digestion->LC-MS/MS Analysis Peptide Separation & Detection Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Peptide Identification & Quantification FUS Protein Levels FUS Protein Levels Data Analysis->FUS Protein Levels

Caption: A typical proteomics workflow for quantifying FUS protein in CSF.

Protocol:

  • CSF Collection and Protein Extraction: Proteins are extracted from CSF samples.

  • Tryptic Digestion: The extracted proteins are enzymatically digested into smaller peptides using trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The peptide mixture is separated by liquid chromatography and then analyzed by a mass spectrometer, which measures the mass-to-charge ratio of the peptides.

  • Data Analysis: The resulting data is used to identify and quantify peptides specific to the FUS protein, allowing for the determination of its concentration in the original CSF sample.

Conclusion

References

A Cross-Species Look at ION363: Unraveling the Pharmacokinetics of a Novel Antisense Oligonucleotide for FUS-ALS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ION363, also known as ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to combat a rare and aggressive form of amyotrophic lateral sclerosis (ALS) caused by mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1] By targeting the root cause of the disease, ION363 offers a promising therapeutic strategy. This guide provides a comparative overview of the available pharmacokinetic data for ION363 and similar ASOs across different species, offering insights for ongoing research and development.

Mechanism of Action: Silencing the Mutant Gene

ION363 is engineered to specifically bind to the pre-messenger RNA (pre-mRNA) of the FUS gene. This binding event triggers the degradation of the FUS mRNA by an enzyme called RNase H, ultimately leading to a reduction in the production of the FUS protein. In FUS-ALS, the mutant FUS protein is prone to mislocalization and aggregation in the cytoplasm of motor neurons, leading to cellular toxicity and progressive neurodegeneration. By reducing the overall levels of FUS protein, ION363 aims to mitigate these toxic effects.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS Gene FUS Gene FUS pre-mRNA FUS pre-mRNA FUS Gene->FUS pre-mRNA Transcription FUS mRNA FUS mRNA FUS pre-mRNA->FUS mRNA Splicing ION363 ION363 FUS mRNA->ION363 Binding FUS Protein (Normal) FUS Protein (Normal) FUS mRNA->FUS Protein (Normal) Translation FUS Protein (Mutant) FUS Protein (Mutant) FUS mRNA->FUS Protein (Mutant) Translation ION363->FUS mRNA RNase H RNase H ION363->RNase H Recruitment RNase H->FUS mRNA Degradation Protein Aggregation & Toxicity Protein Aggregation & Toxicity FUS Protein (Mutant)->Protein Aggregation & Toxicity Leads to Screening Screening Randomization Randomization Screening->Randomization Part 1 (Double-Blind) Part 1 (Double-Blind) Randomization->Part 1 (Double-Blind) ION363 Arm ION363 Arm Part 1 (Double-Blind)->ION363 Arm Placebo Arm Placebo Arm Part 1 (Double-Blind)->Placebo Arm Part 2 (Open-Label Extension) Part 2 (Open-Label Extension) ION363 Arm->Part 2 (Open-Label Extension) Placebo Arm->Part 2 (Open-Label Extension) All Participants Receive ION363 All Participants Receive ION363 Part 2 (Open-Label Extension)->All Participants Receive ION363 Follow-up Follow-up All Participants Receive ION363->Follow-up

References

A Cross-Species Look at ION363: Unraveling the Pharmacokinetics of a Novel Antisense Oligonucleotide for FUS-ALS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

ION363, also known as ulefnersen, is an investigational antisense oligonucleotide (ASO) designed to combat a rare and aggressive form of amyotrophic lateral sclerosis (ALS) caused by mutations in the fused in sarcoma (FUS) gene (FUS-ALS).[1] By targeting the root cause of the disease, ION363 offers a promising therapeutic strategy. This guide provides a comparative overview of the available pharmacokinetic data for ION363 and similar ASOs across different species, offering insights for ongoing research and development.

Mechanism of Action: Silencing the Mutant Gene

ION363 is engineered to specifically bind to the pre-messenger RNA (pre-mRNA) of the FUS gene. This binding event triggers the degradation of the FUS mRNA by an enzyme called RNase H, ultimately leading to a reduction in the production of the FUS protein. In FUS-ALS, the mutant FUS protein is prone to mislocalization and aggregation in the cytoplasm of motor neurons, leading to cellular toxicity and progressive neurodegeneration. By reducing the overall levels of FUS protein, ION363 aims to mitigate these toxic effects.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FUS Gene FUS Gene FUS pre-mRNA FUS pre-mRNA FUS Gene->FUS pre-mRNA Transcription FUS mRNA FUS mRNA FUS pre-mRNA->FUS mRNA Splicing ION363 ION363 FUS mRNA->ION363 Binding FUS Protein (Normal) FUS Protein (Normal) FUS mRNA->FUS Protein (Normal) Translation FUS Protein (Mutant) FUS Protein (Mutant) FUS mRNA->FUS Protein (Mutant) Translation ION363->FUS mRNA RNase H RNase H ION363->RNase H Recruitment RNase H->FUS mRNA Degradation Protein Aggregation & Toxicity Protein Aggregation & Toxicity FUS Protein (Mutant)->Protein Aggregation & Toxicity Leads to Screening Screening Randomization Randomization Screening->Randomization Part 1 (Double-Blind) Part 1 (Double-Blind) Randomization->Part 1 (Double-Blind) ION363 Arm ION363 Arm Part 1 (Double-Blind)->ION363 Arm Placebo Arm Placebo Arm Part 1 (Double-Blind)->Placebo Arm Part 2 (Open-Label Extension) Part 2 (Open-Label Extension) ION363 Arm->Part 2 (Open-Label Extension) Placebo Arm->Part 2 (Open-Label Extension) All Participants Receive ION363 All Participants Receive ION363 Part 2 (Open-Label Extension)->All Participants Receive ION363 Follow-up Follow-up All Participants Receive ION363->Follow-up

References

A head-to-head comparison of different antisense oligonucleotide chemistries for FUS silencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The silencing of the Fused in Sarcoma (FUS) gene using antisense oligonucleotides (ASOs) represents a promising therapeutic strategy for FUS-related neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). The chemical composition of these ASO molecules is a critical determinant of their efficacy, safety, and durability. This guide provides a head-to-head comparison of different ASO chemistries that have been evaluated for FUS silencing, supported by experimental data.

Overview of Antisense Oligonucleotide Chemistries

ASOs are short, synthetic nucleic acid sequences designed to bind to a specific mRNA target, leading to its degradation. To be effective as therapeutic agents, ASOs require chemical modifications to enhance their stability against nucleases, increase their binding affinity to the target RNA, and improve their pharmacokinetic and pharmacodynamic properties. The most common ASO design for silencing is the "gapmer," which consists of a central block of deoxynucleotides that activates RNase H to cleave the target RNA, flanked by "wings" of modified nucleotides that provide stability and increase binding affinity.

This comparison focuses on the following key chemistries:

  • 2'-O-methoxyethyl (MOE): A second-generation modification widely used in clinically advanced ASOs.

  • Thiomorpholino (TMO): A novel modification with potential advantages in allele selectivity.

  • Locked Nucleic Acid (LNA): A conformationally restricted nucleotide modification known for its very high binding affinity.

  • Constrained Ethyl (cEt): A bicyclic nucleic acid modification, similar to LNA, that also confers high binding affinity.

Quantitative Comparison of ASO Chemistries for FUS Silencing

The following tables summarize the key performance data for different ASO chemistries in preclinical studies targeting FUS.

Table 1: In Vitro Efficacy of MOE vs. TMO ASOs for Allele-Selective FUS Silencing in Human Fibroblasts
ASO ChemistryTarget AlleleASO ConcentrationTotal FUS mRNA Reduction (fold change vs. control)Allele Selectivity (% of non-target allele transcripts)Reference
2'-MOE CV1a125 nM~0.6~70%[1]
TMO CV1a125 nM~0.4~90% [1]
2'-MOE CV2a125 nM~0.7~65%[1]
TMO CV2a125 nM~0.5~85% [1]

Data extracted from a study comparing allele-selective ASOs targeting common variants in the FUS gene[1].

Table 2: In Vivo Efficacy of 2'-MOE ASO (Ulefnersen/ION363) in a FUS-ALS Mouse Model
ASO ChemistryAnimal ModelTreatmentTissueFUS Protein ReductionReference
2'-MOE FUSP525L Knock-in MiceSingle 20 µg ICV injectionBrain~50-80%
2'-MOE FUSP525L Knock-in MiceSingle 20 µg ICV injectionSpinal Cord~50-80%

Data from a preclinical study of the clinical trial candidate Ulefnersen (ION363).

Table 3: General Characteristics and Performance of LNA and cEt ASOs (Data from non-FUS targets)
ASO ChemistryKey CharacteristicsReported Potency (vs. MOE)Known ToxicitiesFUS-Specific Data
Locked Nucleic Acid (LNA) Very high binding affinity, increased nuclease resistanceGenerally higherPotential for hepatotoxicityNot available in reviewed literature
Constrained Ethyl (cEt) High binding affinity, increased nuclease resistanceGenerally higherLower hepatotoxicity risk compared to LNANot available in reviewed literature

While direct comparative data for LNA and cEt ASOs in FUS silencing is not currently available in the reviewed literature, their general properties suggest they could offer high potency. However, the potential for off-target effects and toxicity, particularly with LNA, requires careful evaluation for any new therapeutic application.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: ASO Transfection in Human Fibroblasts

This protocol is adapted from the study comparing MOE and TMO ASOs for allele-selective FUS knockdown.

  • Cell Culture: Human fibroblasts heterozygous for the targeted FUS common variants are cultured in Opti-MEM medium at 37°C.

  • Transfection: ASOs are transfected into the fibroblasts using Lipofectamine 3000 at concentrations of 10 nM and 25 nM.

  • Incubation: Cells are incubated for 72 hours for mRNA analysis or 5 days for protein analysis.

  • Cell Lysis: After incubation, cells are harvested for RNA or protein extraction.

Protocol 2: FUS mRNA Quantification by Droplet Digital PCR (ddPCR)

This method allows for precise quantification of FUS mRNA levels and allele-specific expression.

  • RNA Extraction: Total RNA is extracted from transfected fibroblasts using a suitable RNA extraction kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA.

  • ddPCR: The ddPCR reaction is set up with primers and probes specific for the target FUS alleles and a housekeeping gene (e.g., TBP) for normalization.

  • Data Analysis: The concentration of target and reference genes is determined, and the relative FUS mRNA expression is calculated.

Protocol 3: FUS Protein Quantification by Western Blot

This protocol is used to assess the reduction in FUS protein levels following ASO treatment.

  • Protein Extraction: Total protein is extracted from transfected cells or animal tissues using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against FUS, followed by a secondary antibody.

  • Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified using densitometry software. A loading control (e.g., total protein stain or housekeeping protein) is used for normalization.

Protocol 4: In Vivo ASO Administration in a FUS Mouse Model

This protocol describes the administration of ASOs to FUS mutant mice to evaluate in vivo efficacy.

  • Animal Model: FUSP525L knock-in mice are used as a model for FUS-ALS.

  • ASO Administration: A single 20 µg dose of the ASO is administered via intracerebroventricular (ICV) injection to neonatal mice.

  • Tissue Collection: At specified time points (e.g., 1 month post-injection), brain and spinal cord tissues are collected.

  • Analysis: Tissues are processed for protein extraction and subsequent Western blot analysis to determine the extent of FUS protein reduction.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of key processes.

ASO_Mechanism_of_Action ASO Antisense Oligonucleotide (Gapmer) mRNA FUS mRNA ASO->mRNA Binds to target RNaseH RNase H mRNA->RNaseH Recruits Degradation mRNA Degradation mRNA->Degradation RNaseH->mRNA Cleaves mRNA NoProtein Reduced FUS Protein Synthesis Degradation->NoProtein

Mechanism of RNase H-mediated FUS mRNA degradation by a gapmer ASO.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation ASO_Design ASO Design & Synthesis Cell_Culture Human Fibroblast Culture ASO_Design->Cell_Culture Transfection ASO Transfection Cell_Culture->Transfection Analysis_RNA FUS mRNA Quantification (ddPCR) Transfection->Analysis_RNA Analysis_Protein FUS Protein Quantification (Western Blot) Transfection->Analysis_Protein Animal_Model FUS-ALS Mouse Model ASO_Admin ASO Administration (ICV Injection) Animal_Model->ASO_Admin Tissue_Harvest Brain & Spinal Cord Harvest ASO_Admin->Tissue_Harvest Analysis_Vivo_Protein FUS Protein Quantification (Western Blot) Tissue_Harvest->Analysis_Vivo_Protein

Experimental workflow for evaluating ASO efficacy in FUS silencing.

Chemistry_Comparison FUS_Silencing FUS Silencing ASO Chemistries MOE 2'-MOE FUS_Silencing->MOE TMO TMO FUS_Silencing->TMO LNA LNA FUS_Silencing->LNA cEt cEt FUS_Silencing->cEt MOE_Data Good Efficacy Clinically Advanced MOE->MOE_Data TMO_Data Improved Allele Selectivity Reduced Off-Target Effects TMO->TMO_Data LNA_Data Very High Affinity Potential for Toxicity LNA->LNA_Data cEt_Data High Affinity Improved Safety vs. LNA cEt->cEt_Data

Logical comparison of different ASO chemistries for FUS silencing.

Conclusion

The choice of ASO chemistry is a critical consideration in the development of therapeutics for FUS-related neurodegenerative diseases.

  • 2'-O-methoxyethyl (MOE) chemistry is a well-established and clinically advanced option, demonstrating robust FUS silencing in vivo. The ASO Ulefnersen (ION363), which is currently in clinical trials, utilizes this chemistry.

  • Thiomorpholino (TMO) chemistry has shown significant promise in preclinical studies, offering improved allele selectivity and reduced off-target effects compared to MOE ASOs for FUS silencing. This could be particularly advantageous for treating diseases where preserving the function of the wild-type allele is desirable.

  • Locked Nucleic Acid (LNA) and constrained ethyl (cEt) modifications are known to confer very high binding affinity and potency. While no specific data on their use for FUS silencing were identified in the reviewed literature, their performance against other neurodegenerative disease targets suggests they could be powerful tools for FUS knockdown. However, the potential for toxicity, especially with LNA chemistry, necessitates careful screening and optimization.

The selection of an optimal ASO chemistry for FUS silencing will depend on the specific therapeutic strategy, such as whether allele-selectivity is required, and a careful balance of efficacy and safety profiles. Further research directly comparing these advanced chemistries for FUS silencing is warranted to fully elucidate their therapeutic potential.

References

A head-to-head comparison of different antisense oligonucleotide chemistries for FUS silencing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The silencing of the Fused in Sarcoma (FUS) gene using antisense oligonucleotides (ASOs) represents a promising therapeutic strategy for FUS-related neurodegenerative diseases, such as amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). The chemical composition of these ASO molecules is a critical determinant of their efficacy, safety, and durability. This guide provides a head-to-head comparison of different ASO chemistries that have been evaluated for FUS silencing, supported by experimental data.

Overview of Antisense Oligonucleotide Chemistries

ASOs are short, synthetic nucleic acid sequences designed to bind to a specific mRNA target, leading to its degradation. To be effective as therapeutic agents, ASOs require chemical modifications to enhance their stability against nucleases, increase their binding affinity to the target RNA, and improve their pharmacokinetic and pharmacodynamic properties. The most common ASO design for silencing is the "gapmer," which consists of a central block of deoxynucleotides that activates RNase H to cleave the target RNA, flanked by "wings" of modified nucleotides that provide stability and increase binding affinity.

This comparison focuses on the following key chemistries:

  • 2'-O-methoxyethyl (MOE): A second-generation modification widely used in clinically advanced ASOs.

  • Thiomorpholino (TMO): A novel modification with potential advantages in allele selectivity.

  • Locked Nucleic Acid (LNA): A conformationally restricted nucleotide modification known for its very high binding affinity.

  • Constrained Ethyl (cEt): A bicyclic nucleic acid modification, similar to LNA, that also confers high binding affinity.

Quantitative Comparison of ASO Chemistries for FUS Silencing

The following tables summarize the key performance data for different ASO chemistries in preclinical studies targeting FUS.

Table 1: In Vitro Efficacy of MOE vs. TMO ASOs for Allele-Selective FUS Silencing in Human Fibroblasts
ASO ChemistryTarget AlleleASO ConcentrationTotal FUS mRNA Reduction (fold change vs. control)Allele Selectivity (% of non-target allele transcripts)Reference
2'-MOE CV1a125 nM~0.6~70%[1]
TMO CV1a125 nM~0.4~90% [1]
2'-MOE CV2a125 nM~0.7~65%[1]
TMO CV2a125 nM~0.5~85% [1]

Data extracted from a study comparing allele-selective ASOs targeting common variants in the FUS gene[1].

Table 2: In Vivo Efficacy of 2'-MOE ASO (Ulefnersen/ION363) in a FUS-ALS Mouse Model
ASO ChemistryAnimal ModelTreatmentTissueFUS Protein ReductionReference
2'-MOE FUSP525L Knock-in MiceSingle 20 µg ICV injectionBrain~50-80%
2'-MOE FUSP525L Knock-in MiceSingle 20 µg ICV injectionSpinal Cord~50-80%

Data from a preclinical study of the clinical trial candidate Ulefnersen (ION363).

Table 3: General Characteristics and Performance of LNA and cEt ASOs (Data from non-FUS targets)
ASO ChemistryKey CharacteristicsReported Potency (vs. MOE)Known ToxicitiesFUS-Specific Data
Locked Nucleic Acid (LNA) Very high binding affinity, increased nuclease resistanceGenerally higherPotential for hepatotoxicityNot available in reviewed literature
Constrained Ethyl (cEt) High binding affinity, increased nuclease resistanceGenerally higherLower hepatotoxicity risk compared to LNANot available in reviewed literature

While direct comparative data for LNA and cEt ASOs in FUS silencing is not currently available in the reviewed literature, their general properties suggest they could offer high potency. However, the potential for off-target effects and toxicity, particularly with LNA, requires careful evaluation for any new therapeutic application.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are the protocols for the key experiments cited in this guide.

Protocol 1: ASO Transfection in Human Fibroblasts

This protocol is adapted from the study comparing MOE and TMO ASOs for allele-selective FUS knockdown.

  • Cell Culture: Human fibroblasts heterozygous for the targeted FUS common variants are cultured in Opti-MEM medium at 37°C.

  • Transfection: ASOs are transfected into the fibroblasts using Lipofectamine 3000 at concentrations of 10 nM and 25 nM.

  • Incubation: Cells are incubated for 72 hours for mRNA analysis or 5 days for protein analysis.

  • Cell Lysis: After incubation, cells are harvested for RNA or protein extraction.

Protocol 2: FUS mRNA Quantification by Droplet Digital PCR (ddPCR)

This method allows for precise quantification of FUS mRNA levels and allele-specific expression.

  • RNA Extraction: Total RNA is extracted from transfected fibroblasts using a suitable RNA extraction kit.

  • Reverse Transcription: cDNA is synthesized from the extracted RNA.

  • ddPCR: The ddPCR reaction is set up with primers and probes specific for the target FUS alleles and a housekeeping gene (e.g., TBP) for normalization.

  • Data Analysis: The concentration of target and reference genes is determined, and the relative FUS mRNA expression is calculated.

Protocol 3: FUS Protein Quantification by Western Blot

This protocol is used to assess the reduction in FUS protein levels following ASO treatment.

  • Protein Extraction: Total protein is extracted from transfected cells or animal tissues using RIPA buffer supplemented with protease inhibitors.

  • Protein Quantification: The total protein concentration is determined using a Bradford or BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with a primary antibody against FUS, followed by a secondary antibody.

  • Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified using densitometry software. A loading control (e.g., total protein stain or housekeeping protein) is used for normalization.

Protocol 4: In Vivo ASO Administration in a FUS Mouse Model

This protocol describes the administration of ASOs to FUS mutant mice to evaluate in vivo efficacy.

  • Animal Model: FUSP525L knock-in mice are used as a model for FUS-ALS.

  • ASO Administration: A single 20 µg dose of the ASO is administered via intracerebroventricular (ICV) injection to neonatal mice.

  • Tissue Collection: At specified time points (e.g., 1 month post-injection), brain and spinal cord tissues are collected.

  • Analysis: Tissues are processed for protein extraction and subsequent Western blot analysis to determine the extent of FUS protein reduction.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of key processes.

ASO_Mechanism_of_Action ASO Antisense Oligonucleotide (Gapmer) mRNA FUS mRNA ASO->mRNA Binds to target RNaseH RNase H mRNA->RNaseH Recruits Degradation mRNA Degradation mRNA->Degradation RNaseH->mRNA Cleaves mRNA NoProtein Reduced FUS Protein Synthesis Degradation->NoProtein

Mechanism of RNase H-mediated FUS mRNA degradation by a gapmer ASO.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation ASO_Design ASO Design & Synthesis Cell_Culture Human Fibroblast Culture ASO_Design->Cell_Culture Transfection ASO Transfection Cell_Culture->Transfection Analysis_RNA FUS mRNA Quantification (ddPCR) Transfection->Analysis_RNA Analysis_Protein FUS Protein Quantification (Western Blot) Transfection->Analysis_Protein Animal_Model FUS-ALS Mouse Model ASO_Admin ASO Administration (ICV Injection) Animal_Model->ASO_Admin Tissue_Harvest Brain & Spinal Cord Harvest ASO_Admin->Tissue_Harvest Analysis_Vivo_Protein FUS Protein Quantification (Western Blot) Tissue_Harvest->Analysis_Vivo_Protein

Experimental workflow for evaluating ASO efficacy in FUS silencing.

Chemistry_Comparison FUS_Silencing FUS Silencing ASO Chemistries MOE 2'-MOE FUS_Silencing->MOE TMO TMO FUS_Silencing->TMO LNA LNA FUS_Silencing->LNA cEt cEt FUS_Silencing->cEt MOE_Data Good Efficacy Clinically Advanced MOE->MOE_Data TMO_Data Improved Allele Selectivity Reduced Off-Target Effects TMO->TMO_Data LNA_Data Very High Affinity Potential for Toxicity LNA->LNA_Data cEt_Data High Affinity Improved Safety vs. LNA cEt->cEt_Data

Logical comparison of different ASO chemistries for FUS silencing.

Conclusion

The choice of ASO chemistry is a critical consideration in the development of therapeutics for FUS-related neurodegenerative diseases.

  • 2'-O-methoxyethyl (MOE) chemistry is a well-established and clinically advanced option, demonstrating robust FUS silencing in vivo. The ASO Ulefnersen (ION363), which is currently in clinical trials, utilizes this chemistry.

  • Thiomorpholino (TMO) chemistry has shown significant promise in preclinical studies, offering improved allele selectivity and reduced off-target effects compared to MOE ASOs for FUS silencing. This could be particularly advantageous for treating diseases where preserving the function of the wild-type allele is desirable.

  • Locked Nucleic Acid (LNA) and constrained ethyl (cEt) modifications are known to confer very high binding affinity and potency. While no specific data on their use for FUS silencing were identified in the reviewed literature, their performance against other neurodegenerative disease targets suggests they could be powerful tools for FUS knockdown. However, the potential for toxicity, especially with LNA chemistry, necessitates careful screening and optimization.

The selection of an optimal ASO chemistry for FUS silencing will depend on the specific therapeutic strategy, such as whether allele-selectivity is required, and a careful balance of efficacy and safety profiles. Further research directly comparing these advanced chemistries for FUS silencing is warranted to fully elucidate their therapeutic potential.

References

Translating Preclinical Promise to Clinical Reality: A Comparative Guide to ION363 (Ulefnersen) for FUS-ALS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical findings for ION363 (also known as ulefnersen or jacifusen), an investigational antisense oligonucleotide (ASO) for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS). The document aims to objectively assess the reproducibility of preclinical outcomes in the clinical setting by presenting available quantitative data, detailed experimental protocols, and a comparative look at alternative therapeutic strategies.

At a Glance: ION363 Preclinical vs. Clinical Data

The journey of ION363 from laboratory models to human trials showcases a promising, yet complex, path. Preclinical studies in mouse models of FUS-ALS demonstrated the potential of ION363 to mitigate the underlying pathology of the disease. Subsequent investigations in patients through compassionate use programs and the ongoing Phase 3 FUSION clinical trial are designed to determine if these early signals of efficacy translate into meaningful clinical benefits.

ParameterPreclinical Findings (FUS-ALS Mouse Models)Clinical Findings (Compassionate Use & FUSION Trial)
Mechanism of Action Reduction of both wild-type and mutant FUS protein levels.[1]Reduction of FUS protein levels observed in post-mortem tissue of treated patients.[2]
Biomarker Response Decreased FUS protein levels to approximately 20-50% of control levels.[3]Up to 82.8% decrease in cerebrospinal fluid (CSF) neurofilament light chain (NfL), a marker of neuronal damage.[2] Significant reduction of FUS protein levels (66-90%) in post-mortem motor cortex tissue.[2]
Pathological Hallmarks Prevention of motor neuron loss.Marked reduction in FUS protein aggregates, a key pathological hallmark of FUS-ALS, in the brain and spinal cord of a treated patient.
Functional Outcomes Delayed onset of motor neuron degeneration.Slowed disease progression and, in some cases, reversal of functional losses observed in a subset of patients treated under compassionate use. Primary outcome of the FUSION trial is the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score.

Delving into the Data: A Closer Look at Reproducibility

The core principle behind ION363's development is the "toxic gain-of-function" hypothesis, where the mutant FUS protein acquires harmful properties that lead to motor neuron death. By reducing the overall levels of FUS protein, ION363 aims to alleviate this toxicity.

Preclinical Evidence: Hope from Mouse Models

Studies utilizing FUS-ALS knock-in mouse models have been instrumental in establishing the proof-of-concept for ION363.

Key Preclinical Findings:

  • Target Engagement: A single intracerebroventricular (ICV) injection of ION363 in neonatal mutant mice led to a sustained reduction of FUS protein levels in the brain and spinal cord to 20-50% of that observed in control animals.

  • Neuroprotection: This reduction in FUS protein was associated with a significant delay in the onset of motor neuron degeneration. In some models, treatment prevented motor neuron loss altogether.

Clinical Translation: Early Human Data

The transition to human studies has been carefully managed, beginning with compassionate use programs for individuals with this rare and aggressive form of ALS.

Compassionate Use Case Series Insights:

A multicenter case series of 12 patients treated with ION363 on a compassionate use basis has provided the first glimpse into its effects in humans.

  • Biomarker Modulation: After six months of treatment, a significant reduction in CSF neurofilament light chain (NfL) levels, a key biomarker of neurodegeneration, was observed, with decreases of up to 82.8%.

  • Target Protein Reduction: Post-mortem analysis of brain tissue from three of four participants revealed a substantial decrease in FUS protein levels, ranging from 66% to 90%, compared to untreated FUS-ALS patients.

  • Functional Response: While many participants were in advanced stages of the disease, the treatment appeared to slow or, in some remarkable instances, even reverse disease progression.

The FUSION Clinical Trial: A Pivotal Study

The ongoing Phase 3 FUSION trial is a global, multicenter, randomized, double-blind, placebo-controlled study designed to rigorously evaluate the efficacy and safety of ION363.

  • Primary Endpoint: The primary outcome measure is the change from baseline in the joint rank analysis of the ALSFRS-R total score, time to rescue or discontinuation, and ventilation assistance-free survival.

  • Secondary Endpoints: Key secondary endpoints include changes in CSF NfL concentration, FUS concentration in CSF, and measures of respiratory function.

Experimental Protocols: The "How-To" Behind the Findings

Understanding the methodologies employed in both preclinical and clinical studies is crucial for interpreting the results and assessing their robustness.

Preclinical Experimental Protocol: FUS-ALS Mouse Model
  • Animal Models: Various FUS knock-in mouse models have been developed to recapitulate key features of FUS-ALS, including progressive muscle weakness and motor neuron loss.

  • Drug Administration: ION363 was administered via a single intracerebroventricular (ICV) injection in neonatal mice. This method allows for direct delivery to the central nervous system.

    • Procedure: A detailed protocol for ICV injections in neonatal mice involves cryoanesthetization, identification of specific injection sites targeting the lateral ventricles, and slow infusion of the ASO solution.

  • Outcome Measures:

    • FUS Protein Quantification: Western blot analysis of brain and spinal cord lysates was used to quantify the levels of FUS protein.

    • Motor Neuron Counts: Immunohistochemical staining for motor neuron markers (e.g., ChAT) in spinal cord sections was performed to count surviving motor neurons.

Clinical Protocol: ION363 Administration in Humans
  • Compassionate Use Program: Patients received a series of intrathecal injections of ION363. Dosing regimens were modified and individualized based on emerging data and patient response.

  • FUSION Clinical Trial (NCT04768972):

    • Administration: ION363 is administered via intrathecal bolus injection.

    • Dosing Schedule: The trial consists of a 60-week double-blind period where participants receive either ION363 or a placebo, followed by an open-label extension where all participants receive ION363. The dosing regimen includes a loading dose followed by maintenance doses every 12 weeks.

The Therapeutic Landscape: ION363 in Context

While ION363 represents a targeted approach for a specific genetic form of ALS, it is important to consider the broader therapeutic landscape.

Therapeutic AgentMechanism of ActionTarget PopulationKey Clinical Findings
ION363 (Ulefnersen) Antisense oligonucleotide that reduces FUS protein expression.FUS-ALSPromising biomarker and functional data from compassionate use; Phase 3 trial ongoing.
Riluzole Glutamate antagonist.General ALSModest survival benefit of 2-3 months in clinical trials.
Edaravone Antioxidant.General ALSSome evidence of slowing functional decline in a subset of patients.
Tofersen Antisense oligonucleotide that reduces SOD1 protein expression.SOD1-ALSShowed promising results in slowing functional decline and reducing NfL levels.
Betamethasone Corticosteroid with anti-inflammatory properties.FUS-ALS (Investigational)A clinical trial was initiated to explore its potential to increase an antioxidant enzyme.
RAG-21 Small interfering RNA (siRNA) designed to degrade FUS messenger RNA.FUS-ALS (Preclinical)Preclinical studies suggest it lessens motor neuron death and improves disease outcomes.

Visualizing the Science: Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of ION363 and the workflows of the preclinical and clinical studies.

ION363_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_mRNA FUS mRNA FUS_Gene->FUS_mRNA Transcription Ribosome Ribosome Degradation mRNA Degradation FUS_mRNA->Degradation FUS_Protein FUS Protein (Wild-type & Mutant) Ribosome->FUS_Protein Translation ION363 ION363 (ASO) ION363->FUS_mRNA Binds to mRNA

ION363 Mechanism of Action

Preclinical_Workflow Model FUS-ALS Mouse Model Treatment ION363 ICV Injection Model->Treatment Analysis Tissue Collection (Brain & Spinal Cord) Treatment->Analysis WesternBlot Western Blot (FUS Protein) Analysis->WesternBlot IHC Immunohistochemistry (Motor Neuron Count) Analysis->IHC Outcome Assessment of Efficacy WesternBlot->Outcome IHC->Outcome

Preclinical Experimental Workflow

Clinical_Trial_Workflow Recruitment Patient Recruitment (FUS-ALS Diagnosis) Randomization Randomization (2:1) Recruitment->Randomization Treatment ION363 Intrathecal Injection Randomization->Treatment Placebo Placebo Injection Randomization->Placebo DB_Phase Double-Blind Phase (60 weeks) Treatment->DB_Phase Placebo->DB_Phase OLE_Phase Open-Label Extension DB_Phase->OLE_Phase Endpoints Primary & Secondary Endpoint Analysis OLE_Phase->Endpoints

FUSION Clinical Trial Workflow

References

Translating Preclinical Promise to Clinical Reality: A Comparative Guide to ION363 (Ulefnersen) for FUS-ALS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical and clinical findings for ION363 (also known as ulefnersen or jacifusen), an investigational antisense oligonucleotide (ASO) for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS). The document aims to objectively assess the reproducibility of preclinical outcomes in the clinical setting by presenting available quantitative data, detailed experimental protocols, and a comparative look at alternative therapeutic strategies.

At a Glance: ION363 Preclinical vs. Clinical Data

The journey of ION363 from laboratory models to human trials showcases a promising, yet complex, path. Preclinical studies in mouse models of FUS-ALS demonstrated the potential of ION363 to mitigate the underlying pathology of the disease. Subsequent investigations in patients through compassionate use programs and the ongoing Phase 3 FUSION clinical trial are designed to determine if these early signals of efficacy translate into meaningful clinical benefits.

ParameterPreclinical Findings (FUS-ALS Mouse Models)Clinical Findings (Compassionate Use & FUSION Trial)
Mechanism of Action Reduction of both wild-type and mutant FUS protein levels.[1]Reduction of FUS protein levels observed in post-mortem tissue of treated patients.[2]
Biomarker Response Decreased FUS protein levels to approximately 20-50% of control levels.[3]Up to 82.8% decrease in cerebrospinal fluid (CSF) neurofilament light chain (NfL), a marker of neuronal damage.[2] Significant reduction of FUS protein levels (66-90%) in post-mortem motor cortex tissue.[2]
Pathological Hallmarks Prevention of motor neuron loss.Marked reduction in FUS protein aggregates, a key pathological hallmark of FUS-ALS, in the brain and spinal cord of a treated patient.
Functional Outcomes Delayed onset of motor neuron degeneration.Slowed disease progression and, in some cases, reversal of functional losses observed in a subset of patients treated under compassionate use. Primary outcome of the FUSION trial is the change in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score.

Delving into the Data: A Closer Look at Reproducibility

The core principle behind ION363's development is the "toxic gain-of-function" hypothesis, where the mutant FUS protein acquires harmful properties that lead to motor neuron death. By reducing the overall levels of FUS protein, ION363 aims to alleviate this toxicity.

Preclinical Evidence: Hope from Mouse Models

Studies utilizing FUS-ALS knock-in mouse models have been instrumental in establishing the proof-of-concept for ION363.

Key Preclinical Findings:

  • Target Engagement: A single intracerebroventricular (ICV) injection of ION363 in neonatal mutant mice led to a sustained reduction of FUS protein levels in the brain and spinal cord to 20-50% of that observed in control animals.

  • Neuroprotection: This reduction in FUS protein was associated with a significant delay in the onset of motor neuron degeneration. In some models, treatment prevented motor neuron loss altogether.

Clinical Translation: Early Human Data

The transition to human studies has been carefully managed, beginning with compassionate use programs for individuals with this rare and aggressive form of ALS.

Compassionate Use Case Series Insights:

A multicenter case series of 12 patients treated with ION363 on a compassionate use basis has provided the first glimpse into its effects in humans.

  • Biomarker Modulation: After six months of treatment, a significant reduction in CSF neurofilament light chain (NfL) levels, a key biomarker of neurodegeneration, was observed, with decreases of up to 82.8%.

  • Target Protein Reduction: Post-mortem analysis of brain tissue from three of four participants revealed a substantial decrease in FUS protein levels, ranging from 66% to 90%, compared to untreated FUS-ALS patients.

  • Functional Response: While many participants were in advanced stages of the disease, the treatment appeared to slow or, in some remarkable instances, even reverse disease progression.

The FUSION Clinical Trial: A Pivotal Study

The ongoing Phase 3 FUSION trial is a global, multicenter, randomized, double-blind, placebo-controlled study designed to rigorously evaluate the efficacy and safety of ION363.

  • Primary Endpoint: The primary outcome measure is the change from baseline in the joint rank analysis of the ALSFRS-R total score, time to rescue or discontinuation, and ventilation assistance-free survival.

  • Secondary Endpoints: Key secondary endpoints include changes in CSF NfL concentration, FUS concentration in CSF, and measures of respiratory function.

Experimental Protocols: The "How-To" Behind the Findings

Understanding the methodologies employed in both preclinical and clinical studies is crucial for interpreting the results and assessing their robustness.

Preclinical Experimental Protocol: FUS-ALS Mouse Model
  • Animal Models: Various FUS knock-in mouse models have been developed to recapitulate key features of FUS-ALS, including progressive muscle weakness and motor neuron loss.

  • Drug Administration: ION363 was administered via a single intracerebroventricular (ICV) injection in neonatal mice. This method allows for direct delivery to the central nervous system.

    • Procedure: A detailed protocol for ICV injections in neonatal mice involves cryoanesthetization, identification of specific injection sites targeting the lateral ventricles, and slow infusion of the ASO solution.

  • Outcome Measures:

    • FUS Protein Quantification: Western blot analysis of brain and spinal cord lysates was used to quantify the levels of FUS protein.

    • Motor Neuron Counts: Immunohistochemical staining for motor neuron markers (e.g., ChAT) in spinal cord sections was performed to count surviving motor neurons.

Clinical Protocol: ION363 Administration in Humans
  • Compassionate Use Program: Patients received a series of intrathecal injections of ION363. Dosing regimens were modified and individualized based on emerging data and patient response.

  • FUSION Clinical Trial (NCT04768972):

    • Administration: ION363 is administered via intrathecal bolus injection.

    • Dosing Schedule: The trial consists of a 60-week double-blind period where participants receive either ION363 or a placebo, followed by an open-label extension where all participants receive ION363. The dosing regimen includes a loading dose followed by maintenance doses every 12 weeks.

The Therapeutic Landscape: ION363 in Context

While ION363 represents a targeted approach for a specific genetic form of ALS, it is important to consider the broader therapeutic landscape.

Therapeutic AgentMechanism of ActionTarget PopulationKey Clinical Findings
ION363 (Ulefnersen) Antisense oligonucleotide that reduces FUS protein expression.FUS-ALSPromising biomarker and functional data from compassionate use; Phase 3 trial ongoing.
Riluzole Glutamate antagonist.General ALSModest survival benefit of 2-3 months in clinical trials.
Edaravone Antioxidant.General ALSSome evidence of slowing functional decline in a subset of patients.
Tofersen Antisense oligonucleotide that reduces SOD1 protein expression.SOD1-ALSShowed promising results in slowing functional decline and reducing NfL levels.
Betamethasone Corticosteroid with anti-inflammatory properties.FUS-ALS (Investigational)A clinical trial was initiated to explore its potential to increase an antioxidant enzyme.
RAG-21 Small interfering RNA (siRNA) designed to degrade FUS messenger RNA.FUS-ALS (Preclinical)Preclinical studies suggest it lessens motor neuron death and improves disease outcomes.

Visualizing the Science: Pathways and Processes

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of ION363 and the workflows of the preclinical and clinical studies.

ION363_Mechanism_of_Action cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm FUS_Gene FUS Gene FUS_mRNA FUS mRNA FUS_Gene->FUS_mRNA Transcription Ribosome Ribosome Degradation mRNA Degradation FUS_mRNA->Degradation FUS_Protein FUS Protein (Wild-type & Mutant) Ribosome->FUS_Protein Translation ION363 ION363 (ASO) ION363->FUS_mRNA Binds to mRNA

ION363 Mechanism of Action

Preclinical_Workflow Model FUS-ALS Mouse Model Treatment ION363 ICV Injection Model->Treatment Analysis Tissue Collection (Brain & Spinal Cord) Treatment->Analysis WesternBlot Western Blot (FUS Protein) Analysis->WesternBlot IHC Immunohistochemistry (Motor Neuron Count) Analysis->IHC Outcome Assessment of Efficacy WesternBlot->Outcome IHC->Outcome

Preclinical Experimental Workflow

Clinical_Trial_Workflow Recruitment Patient Recruitment (FUS-ALS Diagnosis) Randomization Randomization (2:1) Recruitment->Randomization Treatment ION363 Intrathecal Injection Randomization->Treatment Placebo Placebo Injection Randomization->Placebo DB_Phase Double-Blind Phase (60 weeks) Treatment->DB_Phase Placebo->DB_Phase OLE_Phase Open-Label Extension DB_Phase->OLE_Phase Endpoints Primary & Secondary Endpoint Analysis OLE_Phase->Endpoints

FUSION Clinical Trial Workflow

References

Independent Validation of ION363's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of ION363 (jacifusen/ulefnersen), an investigational antisense oligonucleotide (ASO) for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS), against alternative therapeutic strategies. Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms of action.

ION363: Targeting the Root Cause of FUS-ALS

ION363 is an antisense oligonucleotide designed to specifically bind to and mediate the degradation of the FUS messenger RNA (mRNA).[1][2] This process reduces the production of the FUS protein, which, in FUS-ALS, is prone to mislocalization and aggregation, leading to motor neuron toxicity.[3][4] By targeting the genetic origin of the disease, ION363 aims to slow or prevent disease progression.[1]

The validation of ION363's mechanism of action is supported by a combination of preclinical studies in mouse models and data from a compassionate use program in patients with FUS-ALS. These studies have demonstrated a significant reduction in FUS protein levels and associated downstream biomarkers of neurodegeneration.

Preclinical Validation in FUS-ALS Mouse Models

In a knock-in mouse model of FUS-ALS, a single intracerebroventricular (ICV) injection of ION363 led to a marked reduction of total FUS protein in the brain and spinal cord by 50-80%. This reduction in FUS protein levels was associated with a delay in the onset of motor neuron degeneration.

Clinical Validation in Compassionate Use Cases

Data from an open-label, compassionate use case series involving 12 participants with FUS-ALS provided further evidence of ION363's target engagement. Post-mortem analysis of brain and spinal cord tissue from treated patients revealed a profound reduction in both wild-type and mutant FUS protein levels, with decreases ranging from 66% to 90% compared to untreated FUS-ALS patients. Furthermore, treatment with ION363 resulted in a significant reduction in cerebrospinal fluid (CSF) neurofilament light chain (NfL) levels, a key biomarker of neuronal damage, with decreases of up to 82.8% observed after six months of treatment.

Comparative Analysis with Alternative Therapies

A direct comparison of ION363 with other therapies for FUS-ALS is challenging due to the rarity of the disease and the early stage of development for many targeted treatments. However, a comparison with another ASO therapy for a different form of genetic ALS, Tofersen (for SOD1-ALS), can provide valuable context for evaluating the potential of this therapeutic modality.

FeatureION363 (for FUS-ALS)Tofersen (for SOD1-ALS)
Target FUS mRNASOD1 mRNA
Mechanism of Action RNase H-mediated degradation of target mRNARNase H-mediated degradation of target mRNA
Preclinical Target Reduction 50-80% reduction in FUS protein in mouse CNSSignificant reduction of SOD1 mRNA and protein in rat CNS
Clinical Target Reduction (CSF) Data not yet available from Phase 3 trial36% reduction in total SOD1 protein
Biomarker Response (CSF NfL) Up to 82.8% reduction~50% reduction
Clinical Outcome (Compassionate Use/Phase 3) Slowed functional decline in some patientsSlowed decline in clinical and respiratory function in open-label extension

Table 1: Comparison of ION363 and Tofersen

It is important to note that while both ION363 and Tofersen are ASO therapies targeting genetic forms of ALS, the underlying pathologies and disease progression of FUS-ALS and SOD1-ALS differ, which may influence therapeutic outcomes.

Experimental Protocols

Preclinical Administration of Antisense Oligonucleotides

Intracerebroventricular (ICV) Injection in Mouse Models:

A common method for delivering ASOs to the central nervous system in preclinical mouse models is via ICV injection. This procedure bypasses the blood-brain barrier, allowing for direct administration into the cerebrospinal fluid.

  • Procedure: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull at specific coordinates relative to bregma to target a lateral ventricle. A Hamilton syringe with a fine-gauge needle is used to slowly infuse the ASO solution into the ventricle. The coordinates for injection can vary between studies but are typically in the range of: Anteroposterior (AP): -0.2 mm, Mediolateral (ML): ±1.0 mm, and Dorsoventral (DV): -2.5 mm from bregma.

  • Dosage and Formulation: ASOs are typically dissolved in sterile, preservative-free saline or artificial cerebrospinal fluid. The concentration and volume of the injectate are critical parameters that need to be optimized for each study.

Clinical Administration of ION363

Intrathecal (IT) Injection in Humans:

In the FUSION clinical trial, ION363 is administered directly into the cerebrospinal fluid via a lumbar puncture (intrathecal injection).

  • Procedure: The patient is positioned, typically lying on their side or sitting and leaning forward. The injection site in the lower back is cleaned and numbed with a local anesthetic. A needle is inserted into the subarachnoid space, and the ASO is slowly injected.

  • Dosing Schedule: The FUSION trial protocol involves a loading dose followed by maintenance doses. Participants receive ION363 or a placebo via intrathecal bolus injection.

Quantification of FUS Protein

Western Blot Analysis of Brain Tissue:

Western blotting is a standard technique to quantify the amount of a specific protein in a tissue sample.

  • Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation. The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: A standardized amount of total protein from each sample is loaded onto an SDS-PAGE gel to separate the proteins by size. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with a primary antibody specific for the FUS protein. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • Detection and Quantification: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponding to the FUS protein is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin) to determine the relative abundance of FUS in each sample.

Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is another common method for quantifying protein levels.

  • Procedure: The wells of a microplate are coated with a capture antibody specific for FUS. The prepared tissue lysate or CSF sample is added to the wells. After incubation and washing, a detection antibody, also specific for FUS but binding to a different epitope, is added. This is followed by the addition of an enzyme-conjugated secondary antibody and a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of FUS protein in the sample and is quantified using a microplate reader.

Quantification of Neurofilament Light Chain (NfL)

Single Molecule Array (Simoa) Assay:

The Simoa assay is an ultra-sensitive method for quantifying low-abundance proteins like NfL in biological fluids.

  • Principle: The assay utilizes paramagnetic beads coated with a capture antibody. Individual beads are incubated with the sample, and if the target protein is present, it binds to the capture antibody. A detection antibody and an enzyme-labeled conjugate are then added. The beads are loaded into a microarray of femtoliter-sized wells, such that each well contains at most one bead. A substrate is added, and the signal from each individual well is read. This digital readout allows for the precise quantification of the target protein at very low concentrations.

Visualizing the Pathways and Processes

ION363_Mechanism_of_Action FUS_gene FUS Gene transcription Transcription FUS_gene->transcription FUS_mRNA FUS mRNA transcription->FUS_mRNA translation Translation FUS_mRNA->translation binding Binding FUS_mRNA->binding FUS_protein FUS Protein (Mutant) translation->FUS_protein aggregation Aggregation & Mislocalization FUS_protein->aggregation toxicity Motor Neuron Toxicity aggregation->toxicity ION363 ION363 (ASO) ION363->binding binding->FUS_mRNA degradation RNase H-mediated Degradation binding->degradation reduced_protein Reduced FUS Protein degradation->reduced_protein reduced_toxicity Reduced Toxicity reduced_protein->reduced_toxicity

Caption: Mechanism of action of ION363 in FUS-ALS.

Experimental_Workflow cluster_preclinical Preclinical (Mouse Model) cluster_clinical Clinical (Human) ICV_injection ICV Injection of ION363 tissue_collection Brain & Spinal Cord Collection ICV_injection->tissue_collection western_blot Western Blot (FUS Protein) tissue_collection->western_blot motor_neuron_analysis Motor Neuron Survival Analysis tissue_collection->motor_neuron_analysis IT_injection Intrathecal Injection of ION363 csf_collection CSF Collection IT_injection->csf_collection clinical_assessment Functional Assessment (ALSFRS-R) IT_injection->clinical_assessment nfl_analysis Simoa Assay (NfL Levels) csf_collection->nfl_analysis

Caption: Experimental workflows for preclinical and clinical validation of ION363.

References

Independent Validation of ION363's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of ION363 (jacifusen/ulefnersen), an investigational antisense oligonucleotide (ASO) for the treatment of amyotrophic lateral sclerosis (ALS) associated with mutations in the fused in sarcoma (FUS) gene (FUS-ALS), against alternative therapeutic strategies. Designed for researchers, scientists, and drug development professionals, this document summarizes key preclinical and clinical data, details experimental methodologies, and visualizes the underlying mechanisms of action.

ION363: Targeting the Root Cause of FUS-ALS

ION363 is an antisense oligonucleotide designed to specifically bind to and mediate the degradation of the FUS messenger RNA (mRNA).[1][2] This process reduces the production of the FUS protein, which, in FUS-ALS, is prone to mislocalization and aggregation, leading to motor neuron toxicity.[3][4] By targeting the genetic origin of the disease, ION363 aims to slow or prevent disease progression.[1]

The validation of ION363's mechanism of action is supported by a combination of preclinical studies in mouse models and data from a compassionate use program in patients with FUS-ALS. These studies have demonstrated a significant reduction in FUS protein levels and associated downstream biomarkers of neurodegeneration.

Preclinical Validation in FUS-ALS Mouse Models

In a knock-in mouse model of FUS-ALS, a single intracerebroventricular (ICV) injection of ION363 led to a marked reduction of total FUS protein in the brain and spinal cord by 50-80%. This reduction in FUS protein levels was associated with a delay in the onset of motor neuron degeneration.

Clinical Validation in Compassionate Use Cases

Data from an open-label, compassionate use case series involving 12 participants with FUS-ALS provided further evidence of ION363's target engagement. Post-mortem analysis of brain and spinal cord tissue from treated patients revealed a profound reduction in both wild-type and mutant FUS protein levels, with decreases ranging from 66% to 90% compared to untreated FUS-ALS patients. Furthermore, treatment with ION363 resulted in a significant reduction in cerebrospinal fluid (CSF) neurofilament light chain (NfL) levels, a key biomarker of neuronal damage, with decreases of up to 82.8% observed after six months of treatment.

Comparative Analysis with Alternative Therapies

A direct comparison of ION363 with other therapies for FUS-ALS is challenging due to the rarity of the disease and the early stage of development for many targeted treatments. However, a comparison with another ASO therapy for a different form of genetic ALS, Tofersen (for SOD1-ALS), can provide valuable context for evaluating the potential of this therapeutic modality.

FeatureION363 (for FUS-ALS)Tofersen (for SOD1-ALS)
Target FUS mRNASOD1 mRNA
Mechanism of Action RNase H-mediated degradation of target mRNARNase H-mediated degradation of target mRNA
Preclinical Target Reduction 50-80% reduction in FUS protein in mouse CNSSignificant reduction of SOD1 mRNA and protein in rat CNS
Clinical Target Reduction (CSF) Data not yet available from Phase 3 trial36% reduction in total SOD1 protein
Biomarker Response (CSF NfL) Up to 82.8% reduction~50% reduction
Clinical Outcome (Compassionate Use/Phase 3) Slowed functional decline in some patientsSlowed decline in clinical and respiratory function in open-label extension

Table 1: Comparison of ION363 and Tofersen

It is important to note that while both ION363 and Tofersen are ASO therapies targeting genetic forms of ALS, the underlying pathologies and disease progression of FUS-ALS and SOD1-ALS differ, which may influence therapeutic outcomes.

Experimental Protocols

Preclinical Administration of Antisense Oligonucleotides

Intracerebroventricular (ICV) Injection in Mouse Models:

A common method for delivering ASOs to the central nervous system in preclinical mouse models is via ICV injection. This procedure bypasses the blood-brain barrier, allowing for direct administration into the cerebrospinal fluid.

  • Procedure: Mice are anesthetized and placed in a stereotactic frame. A small burr hole is drilled in the skull at specific coordinates relative to bregma to target a lateral ventricle. A Hamilton syringe with a fine-gauge needle is used to slowly infuse the ASO solution into the ventricle. The coordinates for injection can vary between studies but are typically in the range of: Anteroposterior (AP): -0.2 mm, Mediolateral (ML): ±1.0 mm, and Dorsoventral (DV): -2.5 mm from bregma.

  • Dosage and Formulation: ASOs are typically dissolved in sterile, preservative-free saline or artificial cerebrospinal fluid. The concentration and volume of the injectate are critical parameters that need to be optimized for each study.

Clinical Administration of ION363

Intrathecal (IT) Injection in Humans:

In the FUSION clinical trial, ION363 is administered directly into the cerebrospinal fluid via a lumbar puncture (intrathecal injection).

  • Procedure: The patient is positioned, typically lying on their side or sitting and leaning forward. The injection site in the lower back is cleaned and numbed with a local anesthetic. A needle is inserted into the subarachnoid space, and the ASO is slowly injected.

  • Dosing Schedule: The FUSION trial protocol involves a loading dose followed by maintenance doses. Participants receive ION363 or a placebo via intrathecal bolus injection.

Quantification of FUS Protein

Western Blot Analysis of Brain Tissue:

Western blotting is a standard technique to quantify the amount of a specific protein in a tissue sample.

  • Sample Preparation: Brain tissue is homogenized in a lysis buffer containing protease inhibitors to prevent protein degradation. The total protein concentration of the lysate is determined using a protein assay (e.g., BCA assay).

  • Electrophoresis and Transfer: A standardized amount of total protein from each sample is loaded onto an SDS-PAGE gel to separate the proteins by size. The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunodetection: The membrane is incubated with a primary antibody specific for the FUS protein. After washing, a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • Detection and Quantification: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. The intensity of the bands corresponding to the FUS protein is quantified and normalized to a loading control protein (e.g., GAPDH or β-actin) to determine the relative abundance of FUS in each sample.

Enzyme-Linked Immunosorbent Assay (ELISA):

ELISA is another common method for quantifying protein levels.

  • Procedure: The wells of a microplate are coated with a capture antibody specific for FUS. The prepared tissue lysate or CSF sample is added to the wells. After incubation and washing, a detection antibody, also specific for FUS but binding to a different epitope, is added. This is followed by the addition of an enzyme-conjugated secondary antibody and a substrate that produces a measurable color change. The intensity of the color is proportional to the amount of FUS protein in the sample and is quantified using a microplate reader.

Quantification of Neurofilament Light Chain (NfL)

Single Molecule Array (Simoa) Assay:

The Simoa assay is an ultra-sensitive method for quantifying low-abundance proteins like NfL in biological fluids.

  • Principle: The assay utilizes paramagnetic beads coated with a capture antibody. Individual beads are incubated with the sample, and if the target protein is present, it binds to the capture antibody. A detection antibody and an enzyme-labeled conjugate are then added. The beads are loaded into a microarray of femtoliter-sized wells, such that each well contains at most one bead. A substrate is added, and the signal from each individual well is read. This digital readout allows for the precise quantification of the target protein at very low concentrations.

Visualizing the Pathways and Processes

ION363_Mechanism_of_Action FUS_gene FUS Gene transcription Transcription FUS_gene->transcription FUS_mRNA FUS mRNA transcription->FUS_mRNA translation Translation FUS_mRNA->translation binding Binding FUS_mRNA->binding FUS_protein FUS Protein (Mutant) translation->FUS_protein aggregation Aggregation & Mislocalization FUS_protein->aggregation toxicity Motor Neuron Toxicity aggregation->toxicity ION363 ION363 (ASO) ION363->binding binding->FUS_mRNA degradation RNase H-mediated Degradation binding->degradation reduced_protein Reduced FUS Protein degradation->reduced_protein reduced_toxicity Reduced Toxicity reduced_protein->reduced_toxicity

Caption: Mechanism of action of ION363 in FUS-ALS.

Experimental_Workflow cluster_preclinical Preclinical (Mouse Model) cluster_clinical Clinical (Human) ICV_injection ICV Injection of ION363 tissue_collection Brain & Spinal Cord Collection ICV_injection->tissue_collection western_blot Western Blot (FUS Protein) tissue_collection->western_blot motor_neuron_analysis Motor Neuron Survival Analysis tissue_collection->motor_neuron_analysis IT_injection Intrathecal Injection of ION363 csf_collection CSF Collection IT_injection->csf_collection clinical_assessment Functional Assessment (ALSFRS-R) IT_injection->clinical_assessment nfl_analysis Simoa Assay (NfL Levels) csf_collection->nfl_analysis

Caption: Experimental workflows for preclinical and clinical validation of ION363.

References

A Comparative Meta-Analysis of Antisense Oligonucleotide Therapies for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for a range of neurodegenerative diseases, offering a targeted approach to modulate the expression of disease-causing proteins. This guide provides a comparative meta-analysis of key ASO therapies currently in clinical development for Huntington's Disease, Alzheimer's Disease, and Amyotrophic Lateral Sclerosis (ALS). We present a synthesis of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action of Antisense Oligonucleotides

ASOs are short, synthetic, single-stranded nucleic acids designed to bind to specific messenger RNA (mRNA) molecules. This binding can lead to the degradation of the target mRNA, thereby preventing the production of the corresponding protein. The most common mechanism involves the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre-mRNA pre-mRNA DNA->pre-mRNA Transcription mRNA mRNA pre-mRNA->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Translation mRNA_ASO_complex mRNA-ASO Complex mRNA->mRNA_ASO_complex Protein Protein Ribosome->Protein ASO ASO ASO->mRNA_ASO_complex Hybridization Degraded_mRNA Degraded mRNA mRNA_ASO_complex->Degraded_mRNA RNase H Cleavage

Mechanism of action for RNase H-dependent ASOs.

Comparison of ASO Therapies in Clinical Trials

The following tables summarize the quantitative data from clinical trials of prominent ASO therapies for Huntington's Disease, Alzheimer's Disease, and ALS.

Huntington's Disease: Tominersen (IONIS-HTTRx)

Tominersen is an ASO designed to lower the production of the huntingtin protein (HTT), including its mutated form (mHTT), which is the underlying cause of Huntington's Disease.

Clinical Trial Phase Primary Endpoint Key Quantitative Results Reference
GENERATION HD1 (NCT03761849)3Change from baseline in the composite Unified Huntington's Disease Rating Scale (cUHDRS) and Total Functional Capacity (TFC)Trial halted due to unfavorable risk/benefit profile. In a post-hoc analysis, a potential benefit was observed in a subgroup of younger patients with less disease burden.[1][2][3]
Phase 1/2a (NCT02519036)1/2aSafety and tolerabilityDose-dependent reduction in cerebrospinal fluid (CSF) mHTT of 40-60% from baseline.[4]
GENERATION HD2 (NCT05686551)2Safety and pharmacodynamicsOngoing trial testing lower doses (60 mg and 100 mg) every 16 weeks. The 100mg dose is being carried forward based on interim analysis suggesting a better potential for clinical benefit.[5]
Alzheimer's Disease: BIIB080 (IONIS-MAPTRx)

BIIB080 is an ASO targeting the microtubule-associated protein tau (MAPT) mRNA to reduce the production of the tau protein, a key component of neurofibrillary tangles in Alzheimer's Disease.

Clinical Trial Phase Primary Endpoint Key Quantitative Results Reference
Phase 1b (NCT03186989)1bSafety and tolerabilityDose-dependent reduction in CSF total tau (t-tau) and phosphorylated tau-181 (p-tau181) of approximately 60% from baseline by the end of the long-term extension. Reduced tau accumulation on PET scans.
CELIA (NCT05399888)2Dose response in change of CDR-SB from baseline after 76 weeksOngoing trial to evaluate efficacy and safety.
Amyotrophic Lateral Sclerosis (ALS): Tofersen (BIIB067)

Tofersen is an ASO designed to reduce the production of superoxide (B77818) dismutase 1 (SOD1), a protein linked to a familial form of ALS.

Clinical Trial Phase Primary Endpoint Key Quantitative Results Reference
VALOR (NCT02623699)3Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R)Did not meet the primary endpoint at 28 weeks. However, 12-month data showed that earlier initiation slowed decline in clinical and respiratory function, muscle strength, and quality of life.
Open-Label Extension of VALOR3Long-term safety and efficacyRobust and sustained reductions in CSF SOD1 protein (33% in the early-start group) and plasma neurofilament light chain (NfL) (51% in the early-start group).
ATLAS (NCT04856982)3Proportion of participants with emergence of clinically manifest ALSOngoing trial in presymptomatic individuals with SOD1 mutations.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliability and reproducibility of clinical trial data. Below are summaries of key methodologies employed in ASO therapy trials.

Intrathecal Administration of ASO

ASOs are typically administered directly into the cerebrospinal fluid (CSF) via intrathecal injection to bypass the blood-brain barrier.

Patient_Preparation Patient Preparation (Positioning, Anesthesia) Lumbar_Puncture Lumbar Puncture (L3/L4 or L4/L5 interspace) Patient_Preparation->Lumbar_Puncture CSF_Collection Optional: CSF Collection (for baseline biomarkers) Lumbar_Puncture->CSF_Collection ASO_Injection Slow Intrathecal Injection of ASO Lumbar_Puncture->ASO_Injection Direct Injection CSF_Collection->ASO_Injection Post-procedure_Monitoring Post-procedure Monitoring (Headache, Vital Signs) ASO_Injection->Post-procedure_Monitoring

Workflow for intrathecal ASO administration.

Detailed Methodology:

  • Patient Preparation: The patient is positioned in either a lateral decubitus (lying on the side with knees drawn to the chest) or sitting position to maximize the space between the lumbar vertebrae. The injection site is sterilized, and a local anesthetic is administered.

  • Lumbar Puncture: A spinal needle is inserted into the subarachnoid space, typically between the L3/L4 or L4/L5 vertebrae.

  • CSF Collection (Optional): Prior to ASO injection, a small volume of CSF may be collected for baseline biomarker analysis.

  • ASO Injection: The ASO is slowly injected into the CSF.

  • Post-procedure Monitoring: The patient is monitored for any adverse events, such as post-lumbar puncture headache.

Cerebrospinal Fluid (CSF) Analysis

CSF is collected via lumbar puncture to measure target protein levels and biomarkers of neurodegeneration.

Detailed Methodology for CSF Collection and Handling:

  • Collection: CSF is collected in sterile polypropylene (B1209903) tubes. The first few milliliters are often discarded to avoid contamination.

  • Processing: Samples are centrifuged to pellet any cellular debris.

  • Storage: The supernatant is aliquoted into low-binding tubes and stored at -80°C until analysis.

Quantification of Target Proteins and Biomarkers

Specific and sensitive assays are used to quantify the levels of target proteins and biomarkers in CSF.

  • Mutant Huntingtin (mHTT) Protein: An ultrasensitive single-molecule counting (SMC) immunoassay is used to quantify the low levels of mHTT in CSF. This bead-based sandwich ligand binding assay has been validated for use in clinical trials.

  • Superoxide Dismutase 1 (SOD1) Protein: SOD1 levels in CSF can be measured using an enzyme-linked immunosorbent assay (ELISA) kit. A more recent method involves measuring SOD1 enzymatic activity after immunocapture of SOD3 to provide a more reliable measure of functional SOD1.

  • Tau Protein (t-tau and p-tau181): Validated ELISA assays are used for the quantification of total tau and phosphorylated tau-181 in CSF.

  • Neurofilament Light Chain (NfL): NfL, a marker of neuroaxonal damage, is typically measured in CSF and blood using highly sensitive methods like the Single-Molecule Array (Simoa) assay.

CSF_Sample CSF Sample Immunoassay Immunoassay (ELISA, SMC, Simoa) CSF_Sample->Immunoassay Data_Analysis Data Analysis and Quantification Immunoassay->Data_Analysis Biomarker_Levels Biomarker Levels (mHTT, SOD1, Tau, NfL) Data_Analysis->Biomarker_Levels

References

A Comparative Meta-Analysis of Antisense Oligonucleotide Therapies for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antisense oligonucleotides (ASOs) represent a promising therapeutic modality for a range of neurodegenerative diseases, offering a targeted approach to modulate the expression of disease-causing proteins. This guide provides a comparative meta-analysis of key ASO therapies currently in clinical development for Huntington's Disease, Alzheimer's Disease, and Amyotrophic Lateral Sclerosis (ALS). We present a synthesis of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action of Antisense Oligonucleotides

ASOs are short, synthetic, single-stranded nucleic acids designed to bind to specific messenger RNA (mRNA) molecules. This binding can lead to the degradation of the target mRNA, thereby preventing the production of the corresponding protein. The most common mechanism involves the recruitment of RNase H, an enzyme that cleaves the RNA strand of an RNA/DNA duplex.

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm DNA DNA pre-mRNA pre-mRNA DNA->pre-mRNA Transcription mRNA mRNA pre-mRNA->mRNA Splicing Ribosome Ribosome mRNA->Ribosome Translation mRNA_ASO_complex mRNA-ASO Complex mRNA->mRNA_ASO_complex Protein Protein Ribosome->Protein ASO ASO ASO->mRNA_ASO_complex Hybridization Degraded_mRNA Degraded mRNA mRNA_ASO_complex->Degraded_mRNA RNase H Cleavage

Mechanism of action for RNase H-dependent ASOs.

Comparison of ASO Therapies in Clinical Trials

The following tables summarize the quantitative data from clinical trials of prominent ASO therapies for Huntington's Disease, Alzheimer's Disease, and ALS.

Huntington's Disease: Tominersen (IONIS-HTTRx)

Tominersen is an ASO designed to lower the production of the huntingtin protein (HTT), including its mutated form (mHTT), which is the underlying cause of Huntington's Disease.

Clinical Trial Phase Primary Endpoint Key Quantitative Results Reference
GENERATION HD1 (NCT03761849)3Change from baseline in the composite Unified Huntington's Disease Rating Scale (cUHDRS) and Total Functional Capacity (TFC)Trial halted due to unfavorable risk/benefit profile. In a post-hoc analysis, a potential benefit was observed in a subgroup of younger patients with less disease burden.[1][2][3]
Phase 1/2a (NCT02519036)1/2aSafety and tolerabilityDose-dependent reduction in cerebrospinal fluid (CSF) mHTT of 40-60% from baseline.[4]
GENERATION HD2 (NCT05686551)2Safety and pharmacodynamicsOngoing trial testing lower doses (60 mg and 100 mg) every 16 weeks. The 100mg dose is being carried forward based on interim analysis suggesting a better potential for clinical benefit.[5]
Alzheimer's Disease: BIIB080 (IONIS-MAPTRx)

BIIB080 is an ASO targeting the microtubule-associated protein tau (MAPT) mRNA to reduce the production of the tau protein, a key component of neurofibrillary tangles in Alzheimer's Disease.

Clinical Trial Phase Primary Endpoint Key Quantitative Results Reference
Phase 1b (NCT03186989)1bSafety and tolerabilityDose-dependent reduction in CSF total tau (t-tau) and phosphorylated tau-181 (p-tau181) of approximately 60% from baseline by the end of the long-term extension. Reduced tau accumulation on PET scans.
CELIA (NCT05399888)2Dose response in change of CDR-SB from baseline after 76 weeksOngoing trial to evaluate efficacy and safety.
Amyotrophic Lateral Sclerosis (ALS): Tofersen (BIIB067)

Tofersen is an ASO designed to reduce the production of superoxide dismutase 1 (SOD1), a protein linked to a familial form of ALS.

Clinical Trial Phase Primary Endpoint Key Quantitative Results Reference
VALOR (NCT02623699)3Change from baseline in the ALS Functional Rating Scale-Revised (ALSFRS-R)Did not meet the primary endpoint at 28 weeks. However, 12-month data showed that earlier initiation slowed decline in clinical and respiratory function, muscle strength, and quality of life.
Open-Label Extension of VALOR3Long-term safety and efficacyRobust and sustained reductions in CSF SOD1 protein (33% in the early-start group) and plasma neurofilament light chain (NfL) (51% in the early-start group).
ATLAS (NCT04856982)3Proportion of participants with emergence of clinically manifest ALSOngoing trial in presymptomatic individuals with SOD1 mutations.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliability and reproducibility of clinical trial data. Below are summaries of key methodologies employed in ASO therapy trials.

Intrathecal Administration of ASO

ASOs are typically administered directly into the cerebrospinal fluid (CSF) via intrathecal injection to bypass the blood-brain barrier.

Patient_Preparation Patient Preparation (Positioning, Anesthesia) Lumbar_Puncture Lumbar Puncture (L3/L4 or L4/L5 interspace) Patient_Preparation->Lumbar_Puncture CSF_Collection Optional: CSF Collection (for baseline biomarkers) Lumbar_Puncture->CSF_Collection ASO_Injection Slow Intrathecal Injection of ASO Lumbar_Puncture->ASO_Injection Direct Injection CSF_Collection->ASO_Injection Post-procedure_Monitoring Post-procedure Monitoring (Headache, Vital Signs) ASO_Injection->Post-procedure_Monitoring

Workflow for intrathecal ASO administration.

Detailed Methodology:

  • Patient Preparation: The patient is positioned in either a lateral decubitus (lying on the side with knees drawn to the chest) or sitting position to maximize the space between the lumbar vertebrae. The injection site is sterilized, and a local anesthetic is administered.

  • Lumbar Puncture: A spinal needle is inserted into the subarachnoid space, typically between the L3/L4 or L4/L5 vertebrae.

  • CSF Collection (Optional): Prior to ASO injection, a small volume of CSF may be collected for baseline biomarker analysis.

  • ASO Injection: The ASO is slowly injected into the CSF.

  • Post-procedure Monitoring: The patient is monitored for any adverse events, such as post-lumbar puncture headache.

Cerebrospinal Fluid (CSF) Analysis

CSF is collected via lumbar puncture to measure target protein levels and biomarkers of neurodegeneration.

Detailed Methodology for CSF Collection and Handling:

  • Collection: CSF is collected in sterile polypropylene tubes. The first few milliliters are often discarded to avoid contamination.

  • Processing: Samples are centrifuged to pellet any cellular debris.

  • Storage: The supernatant is aliquoted into low-binding tubes and stored at -80°C until analysis.

Quantification of Target Proteins and Biomarkers

Specific and sensitive assays are used to quantify the levels of target proteins and biomarkers in CSF.

  • Mutant Huntingtin (mHTT) Protein: An ultrasensitive single-molecule counting (SMC) immunoassay is used to quantify the low levels of mHTT in CSF. This bead-based sandwich ligand binding assay has been validated for use in clinical trials.

  • Superoxide Dismutase 1 (SOD1) Protein: SOD1 levels in CSF can be measured using an enzyme-linked immunosorbent assay (ELISA) kit. A more recent method involves measuring SOD1 enzymatic activity after immunocapture of SOD3 to provide a more reliable measure of functional SOD1.

  • Tau Protein (t-tau and p-tau181): Validated ELISA assays are used for the quantification of total tau and phosphorylated tau-181 in CSF.

  • Neurofilament Light Chain (NfL): NfL, a marker of neuroaxonal damage, is typically measured in CSF and blood using highly sensitive methods like the Single-Molecule Array (Simoa) assay.

CSF_Sample CSF Sample Immunoassay Immunoassay (ELISA, SMC, Simoa) CSF_Sample->Immunoassay Data_Analysis Data Analysis and Quantification Immunoassay->Data_Analysis Biomarker_Levels Biomarker Levels (mHTT, SOD1, Tau, NfL) Data_Analysis->Biomarker_Levels

References

Comparative Analysis of ION363 and Tofersen for Amyotrophic Lateral Sclerosis (ALS) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two antisense oligonucleotide (ASO) therapies for Amyotrophic Lateral Sclerosis (ALS): ION363 (ulefnersen or jacifusen) and tofersen (Qalsody™). The comparison focuses on their mechanisms of action, clinical trial data, and experimental protocols to offer an objective overview for the scientific community.

Overview and Mechanism of Action

Both ION363 and tofersen are antisense oligonucleotides, synthetic single-stranded nucleic acids that bind to specific messenger RNA (mRNA) molecules, leading to their degradation and a subsequent reduction in the synthesis of the target protein. However, they target different genetic mutations responsible for distinct forms of familial ALS.

ION363 targets the fused in sarcoma (FUS) RNA to reduce the production of the FUS protein.[1][2] Mutations in the FUS gene are a cause of a rare and often aggressive form of ALS, known as FUS-ALS, which is the most common cause of juvenile-onset ALS.[1][3] The therapeutic rationale is that reducing the levels of the mutant FUS protein will mitigate its toxic gain-of-function, which is believed to contribute to motor neuron degeneration.[1]

Tofersen targets the superoxide (B77818) dismutase 1 (SOD1) mRNA to decrease the production of the SOD1 protein. Mutations in the SOD1 gene are the second most common cause of familial ALS, accounting for 10-20% of familial cases and 1-2% of sporadic cases. The misfolded mutant SOD1 protein is thought to be toxic to motor neurons, and by reducing its production, tofersen aims to slow the progression of the disease.

Clinical Development and Efficacy

ION363

ION363 is currently in clinical development and has not yet received regulatory approval. The primary evidence for its potential efficacy comes from a compassionate use program and an ongoing Phase 3 clinical trial.

An open-label, uncontrolled case series involving 12 participants with FUS-ALS evaluated ION363 (jacifusen). The therapy was reported to be generally well-tolerated and appeared to slow or even reverse disease progression in some participants. Notably, after six months of treatment, levels of neurofilament light chain (NfL), a biomarker of neuronal damage, in the cerebrospinal fluid (CSF) decreased by up to 82.8%. Post-mortem analysis of brain tissue from some participants who received the treatment showed a significant reduction in FUS protein levels (66–90%) compared to untreated FUS-ALS patients.

The ongoing Phase 3 FUSION trial is a global, multi-center, randomized, placebo-controlled study designed to evaluate the efficacy and safety of ION363 in patients with FUS-ALS. The primary outcome of the study is the change from baseline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score.

Tofersen

Tofersen is approved by the U.S. Food and Drug Administration (FDA) under the accelerated approval pathway for the treatment of adults with ALS who have a mutation in the SOD1 gene. This approval was based on the reduction in plasma neurofilament light chain (NfL) observed in patients treated with tofersen.

The pivotal Phase 3 VALOR trial was a randomized, double-blind, placebo-controlled study. While the trial did not meet its primary endpoint of a statistically significant change in the ALSFRS-R score at 28 weeks, it did demonstrate a reduction in total CSF SOD1 protein and plasma NfL levels.

Data from the open-label extension (OLE) of the VALOR study showed that earlier initiation of tofersen slowed the decline in clinical and respiratory function, strength, and quality of life over 12 months. In the OLE, participants who started tofersen earlier showed a 3.5-point difference in the ALSFRS-R score compared to those who started later.

Data Presentation

The following tables summarize the key characteristics and available clinical data for ION363 and tofersen.

Table 1: General Characteristics of ION363 and Tofersen

FeatureION363 (ulefnersen/jacifusen)Tofersen (Qalsody™)
Target Gene FUSSOD1
Target Molecule FUS mRNASOD1 mRNA
Indication FUS-ALS (Investigational)SOD1-ALS
Approval Status In Phase 3 Clinical TrialsFDA Accelerated Approval
Administration Intrathecal InjectionIntrathecal Injection

Table 2: Summary of Clinical Trial Data

ParameterION363 (FUSION Trial - Design)Tofersen (VALOR Trial & OLE - Results)
Phase Phase 3Phase 3
Study Design Randomized, placebo-controlled, followed by an open-label extensionRandomized, placebo-controlled, with an open-label extension
Primary Endpoint Change in ALSFRS-R scoreChange in ALSFRS-R score at 28 weeks (not met)
Biomarker Effects Reduction in FUS protein and NfL levels observed in case seriesReduction in CSF SOD1 protein (33-36%) and plasma NfL (41-51%)
Clinical Outcomes Data from Phase 3 trial not yet available12-month OLE data showed slower decline in clinical function with earlier initiation

Experimental Protocols

ION363 (FUSION Clinical Trial)

The Phase 3 FUSION trial is a two-part study.

  • Part 1 (Randomized, Double-Blind, Placebo-Controlled): Participants are randomized to receive either ION363 or a placebo via intrathecal injection for 29 weeks. Dosing is scheduled for once every four weeks initially, followed by once every eight weeks.

  • Part 2 (Open-Label Extension): All participants who complete Part 1 are eligible to receive ION363 once every eight weeks for 73 weeks.

The primary endpoint is the change from baseline in the ALSFRS-R total score at day 253, which is a combined assessment of functional impairment, time to medication change due to lack of efficacy, and time to ventilation.

Tofersen (VALOR Clinical Trial)

The Phase 1/2 trial for tofersen was a randomized, placebo-controlled, single- and multiple-ascending dose study. Participants received five doses over a 12-week period at escalating doses of 20 mg, 40 mg, 60 mg, or 100 mg, or a placebo, administered by intrathecal injection.

The Phase 3 VALOR study was a randomized, double-blind, placebo-controlled trial where 108 participants with SOD1-ALS were randomized to receive either tofersen 100mg or a placebo for 28 weeks. This was followed by an open-label extension where all participants could receive tofersen.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Antisense Oligonucleotides

The following diagram illustrates the general mechanism of action for both ION363 and tofersen, which involves the binding of the ASO to the target mRNA, leading to its degradation by RNase H and subsequent reduction in protein synthesis.

ASO_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA Mutant Gene (FUS or SOD1) mRNA Mutant mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation mRNA_ASO_complex mRNA-ASO Complex ToxicProtein Toxic Protein (Mutant FUS or SOD1) Ribosome->ToxicProtein MotorNeuron_Degeneration Motor Neuron Degeneration ToxicProtein->MotorNeuron_Degeneration Toxicity ASO ASO (ION363 or Tofersen) ASO->mRNA RNaseH RNase H mRNA_ASO_complex->RNaseH Recruitment Degraded_mRNA Degraded mRNA RNaseH->Degraded_mRNA Degradation

Caption: General mechanism of action for ION363 and tofersen.

Clinical Trial Workflow

The diagram below outlines a generalized workflow for the Phase 3 clinical trials of both ION363 and tofersen.

Clinical_Trial_Workflow Start Patient Screening (FUS-ALS or SOD1-ALS) Randomization Randomization Start->Randomization Treatment_Arm Treatment Group (ION363 or Tofersen) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Double_Blind_Period Double-Blind Treatment Period (e.g., 28-29 weeks) Treatment_Arm->Double_Blind_Period Placebo_Arm->Double_Blind_Period Primary_Endpoint_Analysis Primary Endpoint Analysis (e.g., ALSFRS-R) Double_Blind_Period->Primary_Endpoint_Analysis Open_Label_Extension Open-Label Extension (All participants receive active drug) Primary_Endpoint_Analysis->Open_Label_Extension Long_Term_Follow_Up Long-Term Follow-Up and Data Collection Open_Label_Extension->Long_Term_Follow_Up

Caption: Generalized workflow of Phase 3 clinical trials for ION363 and tofersen.

Safety Profile

ION363: In the open-label case series, ION363 was generally well-tolerated. Common adverse events included back pain, headache, and nausea. Importantly, no serious neurological adverse events such as myelitis, radiculitis, aseptic meningitis, or papilledema were reported, which have been noted with tofersen.

Tofersen: The most common adverse events reported in the VALOR and OLE studies were headache, procedural pain, fall, back pain, and pain in the extremities. Serious neurologic events, including myelitis, radiculitis, aseptic meningitis, and papilledema, were reported in 6.7% of participants receiving tofersen.

Conclusion

ION363 and tofersen represent targeted therapeutic strategies for specific genetic forms of ALS. Tofersen has received accelerated FDA approval for SOD1-ALS based on its ability to reduce a key biomarker of neurodegeneration, with longer-term data suggesting a clinical benefit in slowing disease progression. ION363 is in a pivotal Phase 3 trial for the rarer and more aggressive FUS-ALS, with early data from compassionate use showing promise in reducing the target protein and biomarkers of neuronal injury.

While both are ASO therapies administered intrathecally, they target distinct patient populations. The ongoing FUSION trial for ION363 will be critical in establishing its efficacy and safety profile. The clinical experience with tofersen provides a benchmark for the development of ASO therapies for other genetic forms of ALS and highlights the importance of biomarkers in the evaluation of treatments for neurodegenerative diseases. Researchers and clinicians will be closely watching the outcomes of the FUSION trial to determine the potential role of ION363 in the management of FUS-ALS.

References

Comparative Analysis of ION363 and Tofersen for Amyotrophic Lateral Sclerosis (ALS) Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of two antisense oligonucleotide (ASO) therapies for Amyotrophic Lateral Sclerosis (ALS): ION363 (ulefnersen or jacifusen) and tofersen (Qalsody™). The comparison focuses on their mechanisms of action, clinical trial data, and experimental protocols to offer an objective overview for the scientific community.

Overview and Mechanism of Action

Both ION363 and tofersen are antisense oligonucleotides, synthetic single-stranded nucleic acids that bind to specific messenger RNA (mRNA) molecules, leading to their degradation and a subsequent reduction in the synthesis of the target protein. However, they target different genetic mutations responsible for distinct forms of familial ALS.

ION363 targets the fused in sarcoma (FUS) RNA to reduce the production of the FUS protein.[1][2] Mutations in the FUS gene are a cause of a rare and often aggressive form of ALS, known as FUS-ALS, which is the most common cause of juvenile-onset ALS.[1][3] The therapeutic rationale is that reducing the levels of the mutant FUS protein will mitigate its toxic gain-of-function, which is believed to contribute to motor neuron degeneration.[1]

Tofersen targets the superoxide dismutase 1 (SOD1) mRNA to decrease the production of the SOD1 protein. Mutations in the SOD1 gene are the second most common cause of familial ALS, accounting for 10-20% of familial cases and 1-2% of sporadic cases. The misfolded mutant SOD1 protein is thought to be toxic to motor neurons, and by reducing its production, tofersen aims to slow the progression of the disease.

Clinical Development and Efficacy

ION363

ION363 is currently in clinical development and has not yet received regulatory approval. The primary evidence for its potential efficacy comes from a compassionate use program and an ongoing Phase 3 clinical trial.

An open-label, uncontrolled case series involving 12 participants with FUS-ALS evaluated ION363 (jacifusen). The therapy was reported to be generally well-tolerated and appeared to slow or even reverse disease progression in some participants. Notably, after six months of treatment, levels of neurofilament light chain (NfL), a biomarker of neuronal damage, in the cerebrospinal fluid (CSF) decreased by up to 82.8%. Post-mortem analysis of brain tissue from some participants who received the treatment showed a significant reduction in FUS protein levels (66–90%) compared to untreated FUS-ALS patients.

The ongoing Phase 3 FUSION trial is a global, multi-center, randomized, placebo-controlled study designed to evaluate the efficacy and safety of ION363 in patients with FUS-ALS. The primary outcome of the study is the change from baseline in the Amyotrophic Lateral Sclerosis Functional Rating Scale-Revised (ALSFRS-R) score.

Tofersen

Tofersen is approved by the U.S. Food and Drug Administration (FDA) under the accelerated approval pathway for the treatment of adults with ALS who have a mutation in the SOD1 gene. This approval was based on the reduction in plasma neurofilament light chain (NfL) observed in patients treated with tofersen.

The pivotal Phase 3 VALOR trial was a randomized, double-blind, placebo-controlled study. While the trial did not meet its primary endpoint of a statistically significant change in the ALSFRS-R score at 28 weeks, it did demonstrate a reduction in total CSF SOD1 protein and plasma NfL levels.

Data from the open-label extension (OLE) of the VALOR study showed that earlier initiation of tofersen slowed the decline in clinical and respiratory function, strength, and quality of life over 12 months. In the OLE, participants who started tofersen earlier showed a 3.5-point difference in the ALSFRS-R score compared to those who started later.

Data Presentation

The following tables summarize the key characteristics and available clinical data for ION363 and tofersen.

Table 1: General Characteristics of ION363 and Tofersen

FeatureION363 (ulefnersen/jacifusen)Tofersen (Qalsody™)
Target Gene FUSSOD1
Target Molecule FUS mRNASOD1 mRNA
Indication FUS-ALS (Investigational)SOD1-ALS
Approval Status In Phase 3 Clinical TrialsFDA Accelerated Approval
Administration Intrathecal InjectionIntrathecal Injection

Table 2: Summary of Clinical Trial Data

ParameterION363 (FUSION Trial - Design)Tofersen (VALOR Trial & OLE - Results)
Phase Phase 3Phase 3
Study Design Randomized, placebo-controlled, followed by an open-label extensionRandomized, placebo-controlled, with an open-label extension
Primary Endpoint Change in ALSFRS-R scoreChange in ALSFRS-R score at 28 weeks (not met)
Biomarker Effects Reduction in FUS protein and NfL levels observed in case seriesReduction in CSF SOD1 protein (33-36%) and plasma NfL (41-51%)
Clinical Outcomes Data from Phase 3 trial not yet available12-month OLE data showed slower decline in clinical function with earlier initiation

Experimental Protocols

ION363 (FUSION Clinical Trial)

The Phase 3 FUSION trial is a two-part study.

  • Part 1 (Randomized, Double-Blind, Placebo-Controlled): Participants are randomized to receive either ION363 or a placebo via intrathecal injection for 29 weeks. Dosing is scheduled for once every four weeks initially, followed by once every eight weeks.

  • Part 2 (Open-Label Extension): All participants who complete Part 1 are eligible to receive ION363 once every eight weeks for 73 weeks.

The primary endpoint is the change from baseline in the ALSFRS-R total score at day 253, which is a combined assessment of functional impairment, time to medication change due to lack of efficacy, and time to ventilation.

Tofersen (VALOR Clinical Trial)

The Phase 1/2 trial for tofersen was a randomized, placebo-controlled, single- and multiple-ascending dose study. Participants received five doses over a 12-week period at escalating doses of 20 mg, 40 mg, 60 mg, or 100 mg, or a placebo, administered by intrathecal injection.

The Phase 3 VALOR study was a randomized, double-blind, placebo-controlled trial where 108 participants with SOD1-ALS were randomized to receive either tofersen 100mg or a placebo for 28 weeks. This was followed by an open-label extension where all participants could receive tofersen.

Signaling Pathways and Experimental Workflows

Mechanism of Action of Antisense Oligonucleotides

The following diagram illustrates the general mechanism of action for both ION363 and tofersen, which involves the binding of the ASO to the target mRNA, leading to its degradation by RNase H and subsequent reduction in protein synthesis.

ASO_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA Mutant Gene (FUS or SOD1) mRNA Mutant mRNA DNA->mRNA Transcription Ribosome Ribosome mRNA->Ribosome Translation mRNA_ASO_complex mRNA-ASO Complex ToxicProtein Toxic Protein (Mutant FUS or SOD1) Ribosome->ToxicProtein MotorNeuron_Degeneration Motor Neuron Degeneration ToxicProtein->MotorNeuron_Degeneration Toxicity ASO ASO (ION363 or Tofersen) ASO->mRNA RNaseH RNase H mRNA_ASO_complex->RNaseH Recruitment Degraded_mRNA Degraded mRNA RNaseH->Degraded_mRNA Degradation

Caption: General mechanism of action for ION363 and tofersen.

Clinical Trial Workflow

The diagram below outlines a generalized workflow for the Phase 3 clinical trials of both ION363 and tofersen.

Clinical_Trial_Workflow Start Patient Screening (FUS-ALS or SOD1-ALS) Randomization Randomization Start->Randomization Treatment_Arm Treatment Group (ION363 or Tofersen) Randomization->Treatment_Arm Placebo_Arm Placebo Group Randomization->Placebo_Arm Double_Blind_Period Double-Blind Treatment Period (e.g., 28-29 weeks) Treatment_Arm->Double_Blind_Period Placebo_Arm->Double_Blind_Period Primary_Endpoint_Analysis Primary Endpoint Analysis (e.g., ALSFRS-R) Double_Blind_Period->Primary_Endpoint_Analysis Open_Label_Extension Open-Label Extension (All participants receive active drug) Primary_Endpoint_Analysis->Open_Label_Extension Long_Term_Follow_Up Long-Term Follow-Up and Data Collection Open_Label_Extension->Long_Term_Follow_Up

Caption: Generalized workflow of Phase 3 clinical trials for ION363 and tofersen.

Safety Profile

ION363: In the open-label case series, ION363 was generally well-tolerated. Common adverse events included back pain, headache, and nausea. Importantly, no serious neurological adverse events such as myelitis, radiculitis, aseptic meningitis, or papilledema were reported, which have been noted with tofersen.

Tofersen: The most common adverse events reported in the VALOR and OLE studies were headache, procedural pain, fall, back pain, and pain in the extremities. Serious neurologic events, including myelitis, radiculitis, aseptic meningitis, and papilledema, were reported in 6.7% of participants receiving tofersen.

Conclusion

ION363 and tofersen represent targeted therapeutic strategies for specific genetic forms of ALS. Tofersen has received accelerated FDA approval for SOD1-ALS based on its ability to reduce a key biomarker of neurodegeneration, with longer-term data suggesting a clinical benefit in slowing disease progression. ION363 is in a pivotal Phase 3 trial for the rarer and more aggressive FUS-ALS, with early data from compassionate use showing promise in reducing the target protein and biomarkers of neuronal injury.

While both are ASO therapies administered intrathecally, they target distinct patient populations. The ongoing FUSION trial for ION363 will be critical in establishing its efficacy and safety profile. The clinical experience with tofersen provides a benchmark for the development of ASO therapies for other genetic forms of ALS and highlights the importance of biomarkers in the evaluation of treatments for neurodegenerative diseases. Researchers and clinicians will be closely watching the outcomes of the FUSION trial to determine the potential role of ION363 in the management of FUS-ALS.

References

Navigating the Treatment Landscape for FUS-ALS: A Comparative Analysis of ION363 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the scientific community awaits definitive long-term data from the open-label extension of the FUSION trial for ION363 (jacifusen/ulefnersen), this guide offers a comprehensive comparison of the investigational antisense oligonucleotide with established and emerging therapies for Amyotrophic Lateral Sclerosis (ALS). This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of available data, experimental protocols, and the mechanistic rationale behind these treatments.

The FUSION trial, a Phase 3 study evaluating the efficacy and safety of ION363 in patients with ALS due to mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS), has completed enrollment as of August 2025, with estimated completion in the second half of 2026.[1] While comprehensive long-term safety and efficacy data from the open-label extension are not yet public, preliminary findings from compassionate use cases offer early insights into the potential of this targeted therapy.

ION363: A Targeted Approach for a Rare and Aggressive Form of ALS

ION363 is an antisense oligonucleotide designed to specifically reduce the production of the FUS protein.[1] In FUS-ALS, mutations in the FUS gene are believed to lead to a toxic gain of function, resulting in the rapid and progressive loss of motor neurons. By targeting the root cause of the disease, ION363 aims to slow or prevent disease progression.

Early Insights from Compassionate Use

An open-label, uncontrolled case series involving 12 patients with FUS-ALS treated under compassionate use protocols has provided the earliest clinical data for ION363. Key observations from this series include:

  • Safety: The treatment was generally well-tolerated.

  • Efficacy Markers: In some participants, treatment with ION363 appeared to slow or even reverse disease progression. One notable case was a 16-year-old who, after an initial decline, showed an improvement in her ALS Functional Rating Scale-Revised (ALSFRS-R) score, which then stabilized.

It is crucial to note that these findings are from a small, uncontrolled case series and require confirmation in the ongoing randomized, placebo-controlled FUSION trial.

The FUSION Trial: Protocol for Evaluating Long-Term Outcomes

The FUSION trial is a multi-center, three-part study designed to rigorously evaluate the safety and efficacy of ION363.

Trial Phase Design Duration Treatment
Part 1 Randomized (2:1), Double-Blind, Placebo-Controlled60 weeksION363 or Placebo
Part 2 (Open-Label Extension) Open-Label84 weeksAll participants receive ION363
Part 3 (Continued Access) Open-LabelUp to 3 additional yearsParticipants may continue to receive ION363
Experimental Protocol: Key Methodologies

The primary objective of the FUSION trial is to assess the clinical efficacy of ION363 on clinical function and survival in individuals with FUS-ALS.

  • Intervention: ION363 is administered via intrathecal bolus injection.

  • Primary Outcome Measures: The study will evaluate the change in the ALSFRS-R score from baseline.

  • Key Eligibility Criteria: Participants must have a confirmed genetic mutation in the FUS gene and signs or symptoms consistent with ALS.

Below is a graphical representation of the FUSION trial workflow.

FUSION_Trial_Workflow cluster_screening Screening & Enrollment cluster_part1 Part 1: Double-Blind Treatment cluster_part2 Part 2: Open-Label Extension cluster_part3 Part 3: Continued Access Screening Screening Period (Up to 2 weeks) Enrollment Enrollment of up to 95 participants with confirmed FUS mutation Screening->Enrollment Randomization Randomization (2:1) Enrollment->Randomization Treatment_Group ION363 (60 weeks) Randomization->Treatment_Group Placebo_Group Placebo (60 weeks) Randomization->Placebo_Group OLE All participants receive ION363 (84 weeks) Treatment_Group->OLE Placebo_Group->OLE Continued_Access Continued ION363 Treatment (Up to 3 additional years) OLE->Continued_Access

FUSION Trial Workflow

Comparative Landscape: ION363 vs. Other ALS Therapies

While ION363 is the only therapy in late-stage clinical development specifically for FUS-ALS, a comparison with other approved and investigational ALS treatments provides context for its potential role in the broader therapeutic landscape.

Tofersen (Qalsody™): A Precedent for Antisense Oligonucleotide Therapy in ALS

Tofersen is an antisense oligonucleotide approved for the treatment of ALS associated with a mutation in the superoxide (B77818) dismutase 1 (SOD1) gene.

Feature ION363 Tofersen (Qalsody™)
Target FUS mRNASOD1 mRNA
Mechanism Reduces production of FUS proteinReduces production of SOD1 protein
Approval Status InvestigationalAccelerated FDA Approval (US)
Key Efficacy Data Awaiting Phase 3 resultsReduction in plasma neurofilament light chain (NfL)
Administration IntrathecalIntrathecal

The approval of tofersen based on a surrogate endpoint (reduction in plasma NfL) sets a potential precedent for other targeted therapies in genetically defined subpopulations of ALS.

The signaling pathway below illustrates the mechanism of action for antisense oligonucleotides like ION363 and Tofersen.

ASO_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA Mutated Gene (e.g., FUS, SOD1) mRNA Mutant mRNA DNA->mRNA Transcription Binding ASO binds to mutant mRNA mRNA->Binding Ribosome Ribosome mRNA->Ribosome Translation ASO Antisense Oligonucleotide (ION363 or Tofersen) ASO->Binding RNaseH RNase H Binding->RNaseH No_Translation Translation Blocked Binding->No_Translation Degradation mRNA Degradation RNaseH->Degradation Toxic_Protein Toxic Protein (e.g., FUS, SOD1) Ribosome->Toxic_Protein No_Translation->Ribosome

References

Navigating the Treatment Landscape for FUS-ALS: A Comparative Analysis of ION363 and Alternative Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – As the scientific community awaits definitive long-term data from the open-label extension of the FUSION trial for ION363 (jacifusen/ulefnersen), this guide offers a comprehensive comparison of the investigational antisense oligonucleotide with established and emerging therapies for Amyotrophic Lateral Sclerosis (ALS). This document is intended for researchers, scientists, and drug development professionals, providing a detailed overview of available data, experimental protocols, and the mechanistic rationale behind these treatments.

The FUSION trial, a Phase 3 study evaluating the efficacy and safety of ION363 in patients with ALS due to mutations in the Fused in Sarcoma (FUS) gene (FUS-ALS), has completed enrollment as of August 2025, with estimated completion in the second half of 2026.[1] While comprehensive long-term safety and efficacy data from the open-label extension are not yet public, preliminary findings from compassionate use cases offer early insights into the potential of this targeted therapy.

ION363: A Targeted Approach for a Rare and Aggressive Form of ALS

ION363 is an antisense oligonucleotide designed to specifically reduce the production of the FUS protein.[1] In FUS-ALS, mutations in the FUS gene are believed to lead to a toxic gain of function, resulting in the rapid and progressive loss of motor neurons. By targeting the root cause of the disease, ION363 aims to slow or prevent disease progression.

Early Insights from Compassionate Use

An open-label, uncontrolled case series involving 12 patients with FUS-ALS treated under compassionate use protocols has provided the earliest clinical data for ION363. Key observations from this series include:

  • Safety: The treatment was generally well-tolerated.

  • Efficacy Markers: In some participants, treatment with ION363 appeared to slow or even reverse disease progression. One notable case was a 16-year-old who, after an initial decline, showed an improvement in her ALS Functional Rating Scale-Revised (ALSFRS-R) score, which then stabilized.

It is crucial to note that these findings are from a small, uncontrolled case series and require confirmation in the ongoing randomized, placebo-controlled FUSION trial.

The FUSION Trial: Protocol for Evaluating Long-Term Outcomes

The FUSION trial is a multi-center, three-part study designed to rigorously evaluate the safety and efficacy of ION363.

Trial Phase Design Duration Treatment
Part 1 Randomized (2:1), Double-Blind, Placebo-Controlled60 weeksION363 or Placebo
Part 2 (Open-Label Extension) Open-Label84 weeksAll participants receive ION363
Part 3 (Continued Access) Open-LabelUp to 3 additional yearsParticipants may continue to receive ION363
Experimental Protocol: Key Methodologies

The primary objective of the FUSION trial is to assess the clinical efficacy of ION363 on clinical function and survival in individuals with FUS-ALS.

  • Intervention: ION363 is administered via intrathecal bolus injection.

  • Primary Outcome Measures: The study will evaluate the change in the ALSFRS-R score from baseline.

  • Key Eligibility Criteria: Participants must have a confirmed genetic mutation in the FUS gene and signs or symptoms consistent with ALS.

Below is a graphical representation of the FUSION trial workflow.

FUSION_Trial_Workflow cluster_screening Screening & Enrollment cluster_part1 Part 1: Double-Blind Treatment cluster_part2 Part 2: Open-Label Extension cluster_part3 Part 3: Continued Access Screening Screening Period (Up to 2 weeks) Enrollment Enrollment of up to 95 participants with confirmed FUS mutation Screening->Enrollment Randomization Randomization (2:1) Enrollment->Randomization Treatment_Group ION363 (60 weeks) Randomization->Treatment_Group Placebo_Group Placebo (60 weeks) Randomization->Placebo_Group OLE All participants receive ION363 (84 weeks) Treatment_Group->OLE Placebo_Group->OLE Continued_Access Continued ION363 Treatment (Up to 3 additional years) OLE->Continued_Access

FUSION Trial Workflow

Comparative Landscape: ION363 vs. Other ALS Therapies

While ION363 is the only therapy in late-stage clinical development specifically for FUS-ALS, a comparison with other approved and investigational ALS treatments provides context for its potential role in the broader therapeutic landscape.

Tofersen (Qalsody™): A Precedent for Antisense Oligonucleotide Therapy in ALS

Tofersen is an antisense oligonucleotide approved for the treatment of ALS associated with a mutation in the superoxide dismutase 1 (SOD1) gene.

Feature ION363 Tofersen (Qalsody™)
Target FUS mRNASOD1 mRNA
Mechanism Reduces production of FUS proteinReduces production of SOD1 protein
Approval Status InvestigationalAccelerated FDA Approval (US)
Key Efficacy Data Awaiting Phase 3 resultsReduction in plasma neurofilament light chain (NfL)
Administration IntrathecalIntrathecal

The approval of tofersen based on a surrogate endpoint (reduction in plasma NfL) sets a potential precedent for other targeted therapies in genetically defined subpopulations of ALS.

The signaling pathway below illustrates the mechanism of action for antisense oligonucleotides like ION363 and Tofersen.

ASO_Mechanism cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm DNA Mutated Gene (e.g., FUS, SOD1) mRNA Mutant mRNA DNA->mRNA Transcription Binding ASO binds to mutant mRNA mRNA->Binding Ribosome Ribosome mRNA->Ribosome Translation ASO Antisense Oligonucleotide (ION363 or Tofersen) ASO->Binding RNaseH RNase H Binding->RNaseH No_Translation Translation Blocked Binding->No_Translation Degradation mRNA Degradation RNaseH->Degradation Toxic_Protein Toxic Protein (e.g., FUS, SOD1) Ribosome->Toxic_Protein No_Translation->Ribosome

References

Safety Operating Guide

Proper Disposal of Ro 363: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of Ro 363, a potent and selective β1-adrenoceptor agonist used in research.

Waste Characterization and Hazard Assessment

Prior to disposal, it is crucial to characterize the waste. This compound is a non-halogenated, nitrogen-containing organic compound with the chemical formula C19H25NO6.[2][3] As a β1-adrenoceptor agonist, it is biologically active and may pose health risks through cardiovascular and metabolic effects if exposure occurs.[4][5] Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.

Quantitative Data Summary

PropertyValueSource
Chemical FormulaC19H25NO6
Molecular Weight363.41 g/mol
AppearanceSolid powder

Experimental Protocol: Spill Decontamination

In the event of a spill, immediate and proper decontamination is critical to prevent exposure and environmental contamination.

Methodology:

  • Restrict Access: Immediately alert personnel in the area and restrict access to the spill site.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Deactivation (Optional but Recommended): Prepare a 10% aqueous solution of sodium hypochlorite (B82951) (bleach). Carefully apply the bleach solution to the spill area, ensuring complete coverage. Allow a contact time of at least 30 minutes to deactivate the bioactive compound.

  • Absorption: Absorb the bleach solution and spilled material with absorbent pads or cloths.

  • Cleaning: Thoroughly clean the spill area with soap and water.

  • Waste Disposal: All materials used for spill cleanup (absorbent pads, gloves, etc.) must be collected in a designated hazardous waste container.

Proper Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment. Sewer disposal is strictly prohibited.

Step-by-Step Disposal Plan:

  • Segregation: Collect all this compound waste separately from other waste streams. This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE.

  • Waste Container:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the waste (e.g., high-density polyethylene).

    • Label the container as "Hazardous Waste: this compound" and include the full chemical name: 4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]benzene-1,2-diol.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible chemicals.

  • Licensed Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Incineration at a permitted hazardous waste facility is the recommended method of destruction for bioactive organic compounds.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

Ro363_Disposal_Workflow cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal Unused_Compound Unused this compound Waste_Container Designated Hazardous Waste Container Unused_Compound->Waste_Container Solutions This compound Solutions Solutions->Waste_Container Contaminated_Materials Contaminated Labware & PPE Contaminated_Materials->Waste_Container Storage_Area Secure Satellite Accumulation Area Waste_Container->Storage_Area Label & Seal Disposal_Vendor Licensed Hazardous Waste Disposal Storage_Area->Disposal_Vendor EHS Pickup

Caption: Logical workflow for the proper disposal of this compound waste.

Signaling Pathway Context

While not directly related to disposal, understanding the mechanism of action of this compound underscores its biological activity and the importance of proper handling. This compound is a β1-adrenoceptor agonist, which means it stimulates the β1-adrenergic receptor, a G-protein coupled receptor.

Signaling_Pathway Ro363 This compound Beta1AR β1-Adrenergic Receptor Ro363->Beta1AR binds & activates G_Protein Gs G-protein Beta1AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response phosphorylates targets leading to

Caption: Simplified signaling pathway of this compound as a β1-adrenoceptor agonist.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.

References

Proper Disposal of Ro 363: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe laboratory environment and minimizing environmental impact. This document provides essential safety and logistical information for the proper disposal of Ro 363, a potent and selective β1-adrenoceptor agonist used in research.

Waste Characterization and Hazard Assessment

Prior to disposal, it is crucial to characterize the waste. This compound is a non-halogenated, nitrogen-containing organic compound with the chemical formula C19H25NO6.[2][3] As a β1-adrenoceptor agonist, it is biologically active and may pose health risks through cardiovascular and metabolic effects if exposure occurs.[4][5] Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials, should be treated as hazardous chemical waste.

Quantitative Data Summary

PropertyValueSource
Chemical FormulaC19H25NO6
Molecular Weight363.41 g/mol
AppearanceSolid powder

Experimental Protocol: Spill Decontamination

In the event of a spill, immediate and proper decontamination is critical to prevent exposure and environmental contamination.

Methodology:

  • Restrict Access: Immediately alert personnel in the area and restrict access to the spill site.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment: For liquid spills, contain the spill using absorbent pads or other suitable materials. For solid spills, gently cover with a damp paper towel to avoid generating dust.

  • Deactivation (Optional but Recommended): Prepare a 10% aqueous solution of sodium hypochlorite (bleach). Carefully apply the bleach solution to the spill area, ensuring complete coverage. Allow a contact time of at least 30 minutes to deactivate the bioactive compound.

  • Absorption: Absorb the bleach solution and spilled material with absorbent pads or cloths.

  • Cleaning: Thoroughly clean the spill area with soap and water.

  • Waste Disposal: All materials used for spill cleanup (absorbent pads, gloves, etc.) must be collected in a designated hazardous waste container.

Proper Disposal Procedures

The primary principle for the disposal of this compound is to prevent its release into the environment. Sewer disposal is strictly prohibited.

Step-by-Step Disposal Plan:

  • Segregation: Collect all this compound waste separately from other waste streams. This includes:

    • Unused or expired pure this compound.

    • Solutions containing this compound.

    • Contaminated labware (e.g., pipette tips, vials, flasks).

    • Contaminated PPE.

  • Waste Container:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the waste (e.g., high-density polyethylene).

    • Label the container as "Hazardous Waste: this compound" and include the full chemical name: 4-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]benzene-1,2-diol.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.

    • Ensure the storage area is away from incompatible chemicals.

  • Licensed Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Incineration at a permitted hazardous waste facility is the recommended method of destruction for bioactive organic compounds.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the proper disposal procedure for this compound.

Ro363_Disposal_Workflow cluster_0 Waste Generation cluster_1 Collection & Segregation cluster_2 Interim Storage cluster_3 Final Disposal Unused_Compound Unused this compound Waste_Container Designated Hazardous Waste Container Unused_Compound->Waste_Container Solutions This compound Solutions Solutions->Waste_Container Contaminated_Materials Contaminated Labware & PPE Contaminated_Materials->Waste_Container Storage_Area Secure Satellite Accumulation Area Waste_Container->Storage_Area Label & Seal Disposal_Vendor Licensed Hazardous Waste Disposal Storage_Area->Disposal_Vendor EHS Pickup

Caption: Logical workflow for the proper disposal of this compound waste.

Signaling Pathway Context

While not directly related to disposal, understanding the mechanism of action of this compound underscores its biological activity and the importance of proper handling. This compound is a β1-adrenoceptor agonist, which means it stimulates the β1-adrenergic receptor, a G-protein coupled receptor.

Signaling_Pathway Ro363 This compound Beta1AR β1-Adrenergic Receptor Ro363->Beta1AR binds & activates G_Protein Gs G-protein Beta1AR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., increased heart rate) PKA->Cellular_Response phosphorylates targets leading to

Caption: Simplified signaling pathway of this compound as a β1-adrenoceptor agonist.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and EHS department for guidance.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Ro 363

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of Ro 363, a potent and highly selective β1-adrenoceptor agonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these protocols to mitigate risks associated with this cardiovascular modulator. Given that this compound is intended for research purposes only and not for human consumption, stringent safety measures are paramount.[1][2]

Understanding the Risks

This compound is a powerful pharmacological agent designed to elicit specific biological responses.[1] As a β1-adrenoceptor agonist, it can cause significant cardiovascular effects, including changes in heart rate and blood pressure.[3][4] Ingestion, inhalation, or skin contact could lead to unintended systemic exposure and adverse health consequences, such as tachycardia, palpitations, and hypertension. Therefore, treating this compound with the utmost care is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound. A risk assessment should be conducted for any procedure not explicitly covered.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot generally required
Weighing (Solid Form) Chemical splash gogglesDouble-gloving with nitrile glovesDisposable lab coat or gownN95 respirator or higher
Solution Preparation Chemical splash goggles and face shieldDouble-gloving with nitrile glovesDisposable lab coat or gownN95 respirator or higher
In Vitro Experiments Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot generally required
Animal Dosing (Injection) Safety glasses with side shieldsDouble-gloving with nitrile glovesLaboratory coatNot generally required
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesDisposable lab coat or gownAs required by waste type

Operational Plan: A Step-by-Step Guide

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound in your chemical inventory.

  • Store this compound in a cool, dry, and dark place, away from incompatible materials, as specified by the supplier. Access should be restricted to authorized personnel.

Preparation for Handling
  • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

  • Assemble all necessary equipment, including PPE, weighing tools, solvents, and waste containers, before handling the compound.

  • Ensure a chemical spill kit is readily accessible.

Weighing and Solution Preparation
  • Don appropriate PPE as outlined in the table above.

  • Perform all weighing and solution preparation activities within a certified chemical fume hood to control airborne particles.

  • Use dedicated, clean spatulas and weighing papers.

  • When dissolving, add the solvent to the solid to minimize dust generation.

  • Cap all containers immediately after use.

Experimental Procedures
  • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.

  • When performing experiments, wear the appropriate PPE for the specific task.

  • Avoid working alone when handling potent compounds.

Decontamination
  • After each use, decontaminate all surfaces and non-disposable equipment with an appropriate cleaning agent.

  • Wipe down the work area within the fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including empty vials, contaminated weighing papers, and used PPE, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour any solutions down the drain.

  • Sharps: Needles and syringes used for animal dosing must be disposed of in a designated sharps container.

  • Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and alert others. Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. Collect the absorbed material into a hazardous waste container and decontaminate the area.

Visualizing the Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don PPE b Prepare Workspace in Fume Hood a->b c Weighing b->c Proceed to handling d Solution Preparation c->d e Experimentation d->e f Decontaminate Workspace e->f Complete experiment g Dispose of Waste f->g h Doff PPE g->h i Wash Hands Thoroughly h->i Final Step

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

Safeguarding Researchers: Personal Protective Equipment and Handling Protocols for Ro 363

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides crucial safety and logistical guidance for the handling and disposal of Ro 363, a potent and highly selective β1-adrenoceptor agonist. All personnel, including researchers, scientists, and drug development professionals, must adhere to these protocols to mitigate risks associated with this cardiovascular modulator. Given that this compound is intended for research purposes only and not for human consumption, stringent safety measures are paramount.[1][2]

Understanding the Risks

This compound is a powerful pharmacological agent designed to elicit specific biological responses.[1] As a β1-adrenoceptor agonist, it can cause significant cardiovascular effects, including changes in heart rate and blood pressure.[3][4] Ingestion, inhalation, or skin contact could lead to unintended systemic exposure and adverse health consequences, such as tachycardia, palpitations, and hypertension. Therefore, treating this compound with the utmost care is essential.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the foundation of safe handling. The following table outlines the minimum PPE requirements for various laboratory activities involving this compound. A risk assessment should be conducted for any procedure not explicitly covered.

Activity Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving/Unpacking Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot generally required
Weighing (Solid Form) Chemical splash gogglesDouble-gloving with nitrile glovesDisposable lab coat or gownN95 respirator or higher
Solution Preparation Chemical splash goggles and face shieldDouble-gloving with nitrile glovesDisposable lab coat or gownN95 respirator or higher
In Vitro Experiments Safety glasses with side shieldsSingle pair of nitrile glovesLaboratory coatNot generally required
Animal Dosing (Injection) Safety glasses with side shieldsDouble-gloving with nitrile glovesLaboratory coatNot generally required
Waste Disposal Chemical splash gogglesHeavy-duty nitrile or butyl rubber glovesDisposable lab coat or gownAs required by waste type

Operational Plan: A Step-by-Step Guide

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound in your chemical inventory.

  • Store this compound in a cool, dry, and dark place, away from incompatible materials, as specified by the supplier. Access should be restricted to authorized personnel.

Preparation for Handling
  • Designate a specific area for handling this compound, preferably within a chemical fume hood or other ventilated enclosure.

  • Assemble all necessary equipment, including PPE, weighing tools, solvents, and waste containers, before handling the compound.

  • Ensure a chemical spill kit is readily accessible.

Weighing and Solution Preparation
  • Don appropriate PPE as outlined in the table above.

  • Perform all weighing and solution preparation activities within a certified chemical fume hood to control airborne particles.

  • Use dedicated, clean spatulas and weighing papers.

  • When dissolving, add the solvent to the solid to minimize dust generation.

  • Cap all containers immediately after use.

Experimental Procedures
  • Clearly label all solutions containing this compound with the compound name, concentration, date, and hazard information.

  • When performing experiments, wear the appropriate PPE for the specific task.

  • Avoid working alone when handling potent compounds.

Decontamination
  • After each use, decontaminate all surfaces and non-disposable equipment with an appropriate cleaning agent.

  • Wipe down the work area within the fume hood.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.

  • Solid Waste: All solid waste, including empty vials, contaminated weighing papers, and used PPE, should be collected in a dedicated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a labeled hazardous waste container. Do not pour any solutions down the drain.

  • Sharps: Needles and syringes used for animal dosing must be disposed of in a designated sharps container.

  • Waste Pickup: Follow your institution's guidelines for the disposal of hazardous chemical waste.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill: In case of a spill, evacuate the area and alert others. Wearing appropriate PPE, cover the spill with an absorbent material from a chemical spill kit. Collect the absorbed material into a hazardous waste container and decontaminate the area.

Visualizing the Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a Don PPE b Prepare Workspace in Fume Hood a->b c Weighing b->c Proceed to handling d Solution Preparation c->d e Experimentation d->e f Decontaminate Workspace e->f Complete experiment g Dispose of Waste f->g h Doff PPE g->h i Wash Hands Thoroughly h->i Final Step

Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ro 363
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ro 363

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。